Methyl isothiocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
methylimino(sulfanylidene)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NS/c1-3-2-4/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDSHSYDSCRFAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NS | |
| Record name | METHYL ISOTHIOCYANATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID2027204 | |
| Record name | Methyl isothiocyanate | |
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Molecular Weight |
73.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl isothiocyanate appears as a colorless liquid with a sharp odor. Lethal by inhalation of even small quantities of vapor. Does not have odor warning characteristics at low concentrations. Do not rely on the sense of smell to warn about the presence of vapors. Denser than water. May cause tearing and irritate the eyes, skin, nose and throat., Colorless crystals that sublime at room temperature; mp = 36 deg C; [HSDB] Pale yellow low melting solid with an acrid odor; mp = 30-34 deg C; [Alfa Aesar MSDS], Solid, Colourless to tan liquid; Pungent, penetrating mustard-like odour | |
| Record name | METHYL ISOTHIOCYANATE | |
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| Source | Human Metabolome Database (HMDB) | |
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| Record name | Methyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1862/ | |
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Boiling Point |
246 °F at 760 mmHg (EPA, 1998), 119 °C, 117.00 to 118.00 °C. @ 760.00 mm Hg | |
| Record name | METHYL ISOTHIOCYANATE | |
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| Record name | METHYL ISOTHIOCYANATE | |
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| Record name | Methyl isothiocyanate | |
| Source | Human Metabolome Database (HMDB) | |
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Flash Point |
20 °F, 95 °F (35 °C) (closed cup). /MITC-Fume/ | |
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| Record name | METHYL ISOTHIOCYANATE | |
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Solubility |
Readily soluble in common organic solvents, such as ethanol, methanol, acetone, cyclohexanone, dichloromethane, chloroform, carbon tetrachloride, benzene, xylene, petroleum ether, and mineral oils., Very soluble in ethyl ether, In water, 7.6X10+3 mg/L at 25 °C, 7.6 mg/mL at 20 °C, Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |
| Record name | METHYL ISOTHIOCYANATE | |
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| Record name | Methyl isothiocyanate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034106 | |
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| Record name | Methyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1862/ | |
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Density |
1.069 at 98.6 °F (EPA, 1998) - Denser than water; will sink, 1.0691 at 37 °C/4 °C, 0.938-0.942 | |
| Record name | METHYL ISOTHIOCYANATE | |
| Source | CAMEO Chemicals | |
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| Record name | METHYL ISOTHIOCYANATE | |
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| Record name | Methyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1862/ | |
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Vapor Density |
2.53 (Air = 1) | |
| Record name | METHYL ISOTHIOCYANATE | |
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Vapor Pressure |
39.29 mmHg (USCG, 1999), 3.54 [mmHg], 3.54 mm Hg at 25 °C | |
| Record name | METHYL ISOTHIOCYANATE | |
| Source | CAMEO Chemicals | |
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Color/Form |
Colorless crystals, Solid at room temperature but sublimes directly to a gas. | |
CAS No. |
556-61-6 | |
| Record name | METHYL ISOTHIOCYANATE | |
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| Record name | Methyl isothiocyanate [BSI:ISO] | |
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| Record name | Methyl isothiocyanate | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/methyl-isothiocyanate-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Methane, isothiocyanato- | |
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| Record name | METHYL ISOTHIOCYANATE | |
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| Record name | METHYL ISOTHIOCYANATE | |
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| Record name | Methyl isothiocyanate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034106 | |
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Melting Point |
95 to 97 °F (EPA, 1998), 36 °C | |
| Record name | METHYL ISOTHIOCYANATE | |
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| Record name | METHYL ISOTHIOCYANATE | |
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| Record name | Methyl isothiocyanate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034106 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of Methyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl isothiocyanate (MITC), a volatile and highly reactive organosulfur compound, is a molecule of significant interest across various scientific disciplines, including organic synthesis, agriculture, and pharmacology. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing both laboratory and industrial-scale methodologies. It further delves into the intricate reaction mechanisms of MITC, exploring its interactions with a range of nucleophiles and its mode of action in biological systems. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating key experimental protocols, quantitative data, and mechanistic insights into a single, in-depth reference.
Introduction
This compound (CH₃N=C=S), also known as MITC, is a colorless, lachrymatory solid with a low melting point and a pungent, horseradish-like odor.[1] Its high reactivity stems from the electrophilic carbon atom of the isothiocyanate group, making it a versatile reagent in organic synthesis and a potent agent in biological systems.
Industrially, MITC is a crucial intermediate in the production of various agrochemicals and pharmaceuticals.[2] In agriculture, it is widely used as a soil fumigant to control nematodes, fungi, and weeds.[2] In the pharmaceutical industry, it serves as a building block for the synthesis of diverse bioactive molecules.
This guide will provide a thorough examination of the synthesis of MITC, followed by a detailed analysis of its reaction mechanisms, supported by experimental data and protocols.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the desired scale of production and available starting materials.
Laboratory Synthesis
A common and reliable laboratory-scale synthesis of this compound involves the reaction of methylamine with carbon disulfide, followed by the decomposition of the resulting dithiocarbamate salt.[3]
2.1.1. From Methylamine, Carbon Disulfide, and Ethyl Chlorocarbonate
This method proceeds in two main steps: the formation of a sodium methyldithiocarbamate intermediate, followed by its reaction with ethyl chloroformate to yield this compound.
Experimental Protocol: [3]
-
Step 1: Formation of Sodium Methyldithiocarbamate
-
In a flask equipped with a mechanical stirrer, dropping funnel, and thermometer, a solution of sodium hydroxide (1.0 eq) in water is prepared and cooled.
-
Carbon disulfide (1.0 eq) is added to the sodium hydroxide solution.
-
A solution of methylamine (1.0 eq) is added dropwise to the mixture while maintaining the temperature between 10-20 °C.
-
The mixture is stirred for 1-2 hours to ensure the complete formation of the bright red solution of sodium methyldithiocarbamate.
-
-
Step 2: Formation of this compound
-
The solution from Step 1 is cooled to 35-40 °C.
-
Ethyl chloroformate (1.0 eq) is added dropwise over a period of about 1 hour, maintaining the temperature below 40 °C.
-
After the addition is complete, the mixture is stirred for an additional 30 minutes.
-
The upper layer, which is the crude this compound, is separated.
-
The crude product is dried over anhydrous sodium sulfate and purified by distillation.
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 65-76% | [3] |
Synthesis Pathway from Methylamine and Ethyl Chlorocarbonate
Caption: Synthesis of MITC from methylamine.
2.1.2. From Methylamine, Carbon Disulfide, and Hydrogen Peroxide
An alternative laboratory method utilizes hydrogen peroxide as an oxidizing agent to convert the dithiocarbamate intermediate to this compound. This method is considered more environmentally friendly as it avoids the use of chloroformates.
Experimental Protocol:
-
Step 1: Formation of Methyldithiocarbamic Acid Salt
-
Methylamine is reacted with carbon disulfide in an aqueous medium, often in the presence of a base like sodium hydroxide, to form the corresponding dithiocarbamate salt.
-
-
Step 2: Oxidation to this compound
-
The aqueous solution of the dithiocarbamate salt is then treated with hydrogen peroxide, which oxidizes the intermediate to form this compound.
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 65-82% | [4] |
Industrial Synthesis
On an industrial scale, the primary method for producing this compound is the thermal rearrangement of methyl thiocyanate.[2]
2.2.1. Thermal Rearrangement of Methyl Thiocyanate
This process involves heating methyl thiocyanate (CH₃SCN) to a high temperature, causing it to isomerize to the more thermodynamically stable this compound.
CH₃-S-C≡N → CH₃-N=C=S
While specific industrial process parameters are often proprietary, the reaction is typically carried out in the gas phase at elevated temperatures. The yield for this rearrangement is generally high.
Industrial Production Workflow
Caption: Industrial synthesis via thermal rearrangement.
Spectroscopic Data of this compound
The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.
| Spectroscopy | Characteristic Peaks | Reference |
| ¹H NMR | Singlet at ~3.2 ppm (CH₃ group) | [5] |
| ¹³C NMR | ~31 ppm (CH₃), ~130 ppm (N=C=S) | [6] |
| FTIR (cm⁻¹) | Strong, broad absorption around 2100 cm⁻¹ (asymmetric N=C=S stretch) | [7] |
Reaction Mechanisms of this compound
The electrophilic carbon of the isothiocyanate group is susceptible to attack by a wide range of nucleophiles.
Reactions with Nucleophiles
4.1.1. Reaction with Amines
This compound readily reacts with primary and secondary amines to form N,N'-substituted thioureas. This reaction is typically fast and proceeds via a nucleophilic addition mechanism.
Caption: Inactivation of an enzyme by MITC.
4.2.2. Induction of Apoptosis
In addition to direct enzyme inhibition, this compound has been shown to induce apoptosis (programmed cell death) in various cell types. This process is mediated through the activation of a cascade of enzymes known as caspases. Studies have shown that isothiocyanates can induce the activity of caspase-3, a key executioner caspase in the apoptotic pathway. [8][9][10]The activation of initiator caspases, such as caspase-8 and caspase-9, has also been implicated in isothiocyanate-induced apoptosis. [11][10][12][13] Apoptosis Induction Pathway
Caption: MITC-induced caspase activation cascade.
4.2.3. Glutathione Conjugation
In biological systems, this compound can be detoxified through conjugation with glutathione (GSH), a tripeptide that plays a central role in cellular antioxidant defense. This reaction is catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). [14][15][16][17]The resulting glutathione conjugate is more water-soluble and can be more readily excreted from the body. Different GST isozymes, such as GSTA1-1, GSTM1-1, and GSTP1-1, exhibit varying efficiencies in catalyzing this conjugation reaction. [15][16] Glutathione Conjugation Pathway
Caption: Detoxification of MITC via glutathione conjugation.
Conclusion
This compound is a compound of considerable synthetic and biological importance. Its synthesis is well-established, with reliable methods available for both laboratory and industrial production. The reactivity of the isothiocyanate functional group allows for a wide range of chemical transformations and is central to its biological activity. A thorough understanding of the synthesis and reaction mechanisms of this compound is crucial for its safe and effective application in various fields, from the development of new pharmaceuticals to the optimization of agricultural practices. This guide has provided a detailed overview of these aspects, offering a valuable resource for scientists and researchers working with this versatile molecule.
References
- 1. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US3406191A - Method of producing this compound - Google Patents [patents.google.com]
- 5. This compound(556-61-6) 1H NMR [m.chemicalbook.com]
- 6. Showing Compound this compound (FDB012372) - FooDB [foodb.ca]
- 7. This compound | C2H3NS | CID 11167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chemopreventive isothiocyanates induce apoptosis and caspase-3-like protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 11. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxidation of caspase-8 by hypothiocyanous acid enables TNF-mediated necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of caspase-9 on the apoptosome as studied by methyl-TROSY NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isothiocyanates as substrates for human glutathione transferases: structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reversible conjugation of isothiocyanates with glutathione catalyzed by human glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Degradation Pathways of Methyl Isothiocyanate in Soil
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl isothiocyanate (MITC) is a widely used soil fumigant and a key intermediate in various chemical syntheses. Its fate in the soil environment is of critical importance for assessing its efficacy, environmental impact, and potential for non-target effects. This technical guide provides a comprehensive overview of the degradation pathways of MITC in soil, encompassing both biotic and abiotic mechanisms. It details the factors influencing degradation rates, the primary degradation products, and standardized experimental protocols for studying these processes. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or studying MITC and related compounds.
Introduction
This compound (CH₃NCS) is a volatile organosulfur compound known for its potent biocidal activity. It is the primary active breakdown product of the soil fumigants metam sodium and dazomet.[1] Understanding the degradation of MITC in soil is crucial for optimizing its use in agriculture, predicting its environmental persistence, and mitigating potential risks associated with its application. The degradation of MITC is a complex process governed by a combination of biological and chemical reactions, which are in turn influenced by a multitude of soil and environmental factors.[2]
Degradation Pathways of this compound in Soil
The dissipation of MITC in soil proceeds through two main pathways: biotic degradation, mediated by soil microorganisms, and abiotic degradation, which involves chemical reactions with soil components and water. These two pathways are not mutually exclusive and often occur concurrently, with their relative importance depending on specific soil conditions.[2]
Biotic Degradation
Biotic degradation is a significant contributor to the breakdown of MITC in soil, with studies showing that its degradation is often faster in non-sterile soil compared to sterile soil.[3] The process is believed to be primarily a cometabolic event, where microorganisms do not utilize MITC as a sole carbon and energy source but degrade it fortuitously via enzymes involved in other metabolic pathways.[3]
Microorganisms Involved:
While a complete picture of the microbial communities responsible for MITC degradation is still emerging, several bacterial genera have been implicated:
-
Rhodococcus spp.: Strains of Rhodococcus have been isolated from soil with a history of metham sodium use and have demonstrated the ability to degrade MITC.
-
Bacillus spp.: Similar to Rhodococcus, Bacillus species have also been identified as capable of degrading MITC.
-
Oxalobacteraceae family: Two strains from this family, MDB3 and MDB10, have been associated with the accelerated degradation of MITC in soils with repeated exposure to metam sodium.
Enzymatic Pathways (Hypothesized):
The specific enzymatic pathways for MITC degradation in these microorganisms have not been fully elucidated. However, based on the metabolism of other xenobiotics and isothiocyanates in various organisms, the following enzyme families are likely involved:
-
Glutathione S-transferases (GSTs): These enzymes are well-known for their role in detoxification by catalyzing the conjugation of electrophilic compounds with glutathione. Isothiocyanates are known substrates for GSTs in mammals and plants, and a similar mechanism is plausible in soil bacteria. This conjugation would increase the water solubility of MITC and facilitate further metabolism.
-
Cytochrome P450 Monooxygenases: This superfamily of enzymes is involved in the oxidation of a wide range of organic compounds, including many pesticides. While direct evidence for their role in MITC degradation is limited, their versatility makes them potential candidates for initiating the breakdown of the MITC molecule.
Abiotic Degradation
Abiotic degradation of MITC primarily occurs through chemical hydrolysis, a reaction with water that is significantly influenced by soil pH, temperature, and the presence of catalytic surfaces such as clay minerals and organic matter.[3]
Hydrolysis:
The hydrolysis of MITC is faster under alkaline conditions. In a basic solution, MITC reacts with hydroxide ions to yield methyl isocyanate and bisulfide. These intermediates can then undergo further reactions.
Influence of Soil Components:
-
Clay Minerals: The surfaces of clay minerals, such as montmorillonite and kaolinite, can act as catalysts for the hydrolysis of organic compounds. The specific impact depends on the clay type, its surface area, and the presence of exchangeable cations.
-
Soil Organic Matter (SOM): The functional groups present in SOM, such as carboxyl and phenolic groups, can influence the local pH at the micro-site of degradation and may also directly participate in reactions with MITC. High organic matter content can also increase the sorption of MITC, which can either decrease its availability for degradation or concentrate it in reactive zones.
Factors Influencing MITC Degradation
The rate of MITC degradation in soil is highly variable and is controlled by a combination of factors:
-
Temperature: Degradation rates of MITC generally increase with increasing temperature, for both biotic and abiotic pathways.[3]
-
Soil Moisture: The effect of soil moisture is complex. While water is a reactant in hydrolysis, excessive moisture can limit oxygen availability for aerobic microbial degradation and reduce the diffusion of volatile MITC in the soil pore space.[3]
-
Soil pH: As mentioned, alkaline pH significantly accelerates the abiotic hydrolysis of MITC.[3]
-
Organic Matter Content: The addition of organic amendments, such as manure, can enhance MITC degradation by stimulating microbial activity and potentially by providing catalytic surfaces.[2]
-
Soil Type: Soil texture (the relative proportions of sand, silt, and clay) influences water holding capacity, aeration, and surface area, all of which affect degradation rates. For instance, MITC has been observed to dissipate faster in sandy soils compared to clay soils.[4]
-
History of Pesticide Application: Soils with a history of repeated fumigant applications may exhibit accelerated degradation of MITC due to the adaptation and enrichment of specific microbial populations capable of breaking it down.
Quantitative Data on MITC Degradation
The persistence of MITC in soil is often expressed as its half-life (DT₅₀), the time it takes for 50% of the initial concentration to degrade. The following tables summarize reported half-life values under various conditions.
Table 1: Half-life of MITC in Different Soil Types
| Soil Type | Half-life (days) | Conditions | Reference(s) |
| Sandy Loam | 5.8 | 20°C | [3] |
| Sandy Soil | < 1 | Field conditions | [4] |
| Silty Clay Soil | 2.6 | Field conditions | [4] |
| Forest Nursery Soils | 3.1 - 11.2 | 22°C |
Table 2: Effect of Temperature on MITC Half-life in Arlington Sandy Loam
| Temperature (°C) | Half-life (days) | Reference |
| 20 | 5.8 | [3] |
| 30 | 3.0 | [3] |
| 40 | 1.8 | [3] |
Table 3: Effect of Organic Amendment (Chicken Manure) on MITC Half-life in Arlington Sandy Loam at 20°C
| Amendment Rate (%) | Half-life (days) | Reference |
| 0 (Unamended) | 5.8 | [3] |
| 1.0 | 3.5 | [3] |
| 2.5 | 2.5 | [3] |
| 5.0 | 2.2 | [3] |
Experimental Protocols for Studying MITC Degradation in Soil
This section outlines a general methodology for conducting a laboratory soil incubation study to determine the degradation rate of MITC.
Objective
To determine the rate of degradation of this compound in soil under controlled laboratory conditions and to identify its major degradation products.
Materials and Reagents
-
Test soil, sieved (<2 mm)
-
This compound (analytical standard)
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
-
Sterile deionized water
-
Incubation vessels (e.g., serum bottles with crimp seals)
-
Gas chromatograph-mass spectrometer (GC-MS) or other suitable analytical instrument
-
Autoclave for soil sterilization
Experimental Workflow
Detailed Procedure
-
Soil Preparation:
-
Collect a representative soil sample and sieve it to <2 mm.
-
Characterize the soil for key properties such as pH, texture, organic matter content, and microbial biomass.
-
For sterile controls, autoclave a portion of the soil (e.g., at 121°C for 30-60 minutes on two consecutive days).
-
-
Fortification:
-
Weigh a known amount of soil (e.g., 20-50 g) into each incubation vessel.
-
Prepare a stock solution of MITC in a suitable solvent (e.g., acetone).
-
Add a specific volume of the stock solution to each soil sample to achieve the desired initial concentration. Allow the solvent to evaporate in a fume hood if necessary.
-
Adjust the soil moisture to a predetermined level (e.g., 40-60% of water holding capacity) with sterile deionized water.
-
-
Incubation:
-
Seal the incubation vessels and place them in an incubator in the dark at a constant temperature (e.g., 20-25°C).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 7, 14, 21, and 28 days), sacrificially sample triplicate vessels for both the non-sterile and sterile treatments.
-
Store the samples frozen (-20°C) until analysis.
-
-
Extraction:
-
To the soil sample in the incubation vessel, add a known volume of extraction solvent (e.g., ethyl acetate) and a drying agent (e.g., anhydrous sodium sulfate).
-
Shake the vessels for a specified time (e.g., 1-2 hours) to extract the MITC and its degradation products.
-
Allow the soil to settle, and take an aliquot of the supernatant for analysis.
-
-
Analysis:
-
Analyze the extracts by GC-MS for the quantification of MITC.
-
For the identification and quantification of polar degradation products like methylamine, LC-MS/MS may be more suitable.
-
Develop a calibration curve using analytical standards of MITC and any known metabolites.
-
-
Data Analysis:
-
Plot the concentration of MITC versus time for both sterile and non-sterile soils.
-
Determine the degradation kinetics, which often follows first-order kinetics, and calculate the half-life (DT₅₀).
-
Compare the degradation rates in sterile and non-sterile soils to assess the contribution of biotic degradation.
-
Identify and, if possible, quantify the major degradation products.
-
Degradation Products of MITC
The primary degradation product of MITC that has been identified in soil is **methylamine (CH₃NH₂) **. Other potential intermediates and final products include:
-
Methyl isocyanate (CH₃NCO): An intermediate of abiotic hydrolysis.
-
Carbon disulfide (CS₂)
-
Elemental sulfur (S)
-
1,3-Dimethylthiourea
-
3-Methylamino-5-oxa-thia-2,7-diaza-2,6-octadiene
-
3-Methylamino-4,5-dithia-2,7-diaza-2,6-octadiene
The formation of these latter, more complex products has been observed in aquatic environments with activated sludge and may also occur in soil under certain conditions.[5]
Conclusion
The degradation of this compound in soil is a multifaceted process involving both biotic and abiotic pathways. The rate of degradation is highly dependent on a variety of soil and environmental factors, making it a site-specific phenomenon. While significant progress has been made in understanding the overall degradation kinetics and influencing factors, further research is needed to fully elucidate the specific microbial enzymes and the catalytic mechanisms of soil components involved in the breakdown of this important compound. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations, which will ultimately contribute to the safer and more effective use of MITC in various applications.
References
Factors Influencing Methyl Isothiocyanate Volatility in Soil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl isothiocyanate (MITC) is a volatile and highly reactive organosulfur compound. In agriculture, it is the active ingredient in several soil fumigants used to control a broad spectrum of soil-borne pests, including nematodes, fungi, insects, and weeds. Its efficacy is, however, intrinsically linked to its behavior in the soil, particularly its volatility. The tendency of MITC to escape from the soil into the atmosphere not only reduces its concentration in the target zone, thereby diminishing its pesticidal effectiveness, but also poses potential risks to applicators, nearby communities, and the environment.
This technical guide provides an in-depth analysis of the key factors that govern the volatility of this compound in the soil environment. By understanding these factors, researchers and professionals can develop strategies to optimize fumigation practices, enhance efficacy, and minimize off-target emissions. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the complex interactions influencing MITC's fate in soil.
Core Factors Affecting MITC Volatility
The volatilization of MITC from soil is a complex process influenced by a combination of soil properties, environmental conditions, and application techniques. These factors collectively determine the partitioning of MITC between the soil solid, liquid, and gas phases, and its subsequent mass transfer to the atmosphere.
Soil Properties
Soil texture, the relative proportion of sand, silt, and clay particles, is a dominant factor controlling MITC movement and subsequent volatilization.[1][2] The size and connectivity of soil pores, which are dictated by texture, directly impact gas-phase diffusion.
-
Sandy Soils: Coarse-textured sandy soils have larger pore spaces, which can facilitate deeper penetration of MITC into the soil profile. This deeper movement can, in some cases, lead to lower surface volatilization as the fumigant is further from the soil-air interface.[1] However, the low adsorptive capacity of sand can also lead to rapid diffusion and potentially high initial volatilization rates if the MITC is not incorporated deeply enough.
-
Clayey Soils: Fine-textured soils, with a higher clay content, have smaller, more tortuous pore networks. This structure impedes the gas-phase diffusion of MITC to the surface, generally resulting in lower volatilization rates compared to sandy soils.[1][2] The higher surface area and cation exchange capacity (CEC) of clay soils also contribute to greater adsorption of MITC, further reducing its concentration in the soil air and thus its potential for volatilization.[3][4]
Soil organic matter (SOM) can influence MITC volatility through several mechanisms, including adsorption and enhanced microbial degradation. Humic substances within SOM possess a large, chemically reactive surface area that can adsorb organic compounds like MITC, thereby reducing their concentration in the soil solution and gas phase and, consequently, their volatility.[5]
However, studies have shown that the effect of organic matter on MITC volatilization can be complex. While some research suggests that the addition of organic amendments can reduce fumigant emissions by enhancing degradation[5][6], other studies have found that even high levels of organic matter incorporation do not significantly decrease MITC volatilization.[1] This suggests that the type and decomposition state of the organic matter may play a crucial role. It is also important to note that enhanced degradation, while reducing the total amount of MITC available for volatilization, is a separate process from the physical act of volatilization itself.
Soil pH can influence the chemical and biological degradation of MITC. While the direct impact of pH on the volatility of the MITC molecule itself is not extensively documented in the provided search results, pH is a critical factor in the overall persistence of MITC in the soil.[7] Acidic conditions can increase the persistence of some pesticides, while alkaline conditions can enhance the degradation of others.[7] For ionizable organic compounds, soil pH significantly affects their adsorption and desorption behavior.[8] The degradation of MITC is influenced by both chemical and biological processes[5][6], and microbial activity, a key driver of biological degradation, is highly dependent on soil pH.
Environmental Conditions
Temperature is a major environmental factor influencing the volatilization of MITC.[9] An increase in soil temperature leads to a higher vapor pressure of MITC, which in turn increases its tendency to move from the liquid and sorbed phases into the gas phase. Higher temperatures also increase the rate of diffusion of MITC through the soil pores to the surface. Studies have shown a direct correlation between increasing soil temperature and increased MITC volatilization flux.[9] Conversely, cooler soil temperatures result in significantly reduced MITC emission rates.[9]
Soil moisture content has a significant and multifaceted impact on MITC volatility.
-
Reduced Gas-Phase Diffusion: Increased soil moisture reduces the air-filled pore space in the soil.[5] This directly inhibits the gas-phase diffusion of MITC, which is the primary pathway for its movement to the soil surface.[5] This is the principle behind using a "water seal" (a layer of water applied to the soil surface after fumigation) to reduce emissions.[10]
-
Competition for Sorption Sites: Water molecules can compete with MITC for sorption sites on soil particles, potentially increasing the concentration of MITC in the soil solution and making it more available for volatilization if other conditions are favorable.
-
Enhanced Degradation: While higher moisture can reduce volatilization, it can also create conditions favorable for microbial degradation of MITC, leading to an overall faster dissipation from the soil.[5]
Application Techniques
The depth at which MITC or its precursors (like metam sodium) are injected into the soil significantly affects volatilization. Deeper injection increases the distance the fumigant must travel to reach the soil surface, providing more opportunity for adsorption and degradation, and thus reducing surface emissions.
Covering the soil surface with plastic tarps or applying a layer of water (a water seal) immediately after fumigation are common practices to reduce MITC volatilization.
-
Tarping: Plastic tarps create a physical barrier that traps the volatilizing MITC, increasing its concentration in the soil and enhancing its pesticidal efficacy. The effectiveness of a tarp depends on its permeability to MITC.
-
Water Seals: Applying a water seal of 2.5-3.8 cm has been shown to significantly reduce MITC volatilization by 71-74% compared to unsealed soil.[10] The water fills the surface soil pores, blocking the pathways for gas escape.
Tillage practices can influence soil structure, porosity, and the incorporation of organic matter, all of which can affect MITC volatility. Intensive tillage can disturb the soil, altering moisture and aeration, which may lead to an increase in the emission of soil gases.[11] Reduced tillage or no-till systems may lead to a more stratified soil profile with higher organic matter at the surface, which could potentially increase MITC sorption and reduce volatilization. However, the overall impact of tillage is complex and can depend on the specific tillage method and soil conditions.
Quantitative Data on Factors Affecting MITC Volatility
The following tables summarize quantitative data from various studies on the factors influencing MITC volatility. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.
Table 1: Effect of Soil Texture on MITC Volatilization
| Soil Texture | Volatilization (% of Applied) | Study Conditions | Reference |
| Sandy Soil | Higher | Bench-scale soil columns, MITC precursor applied at 15 cm depth. Volatilization measured over time. | [1][2] |
| Sandy Clay Loam | Lower | Bench-scale soil columns, MITC precursor applied at 15 cm depth. Volatilization measured over time. | [1][2] |
Note: The study cited indicates a qualitative difference ("lower" vs. "higher") and attributes the lower volatilization in sandy soil in one part of their experiment to deeper downward movement, highlighting the complexity of the process.
Table 2: Effect of Water Seal on MITC Volatilization
| Water Seal Application | Reduction in MITC Volatilization (%) | Soil Type | Study Conditions | Reference |
| 2.5 cm | 71-74 | Sandy Clay Loam | Bench-scale soil columns. | [10] |
| 3.8 cm | 71-74 | Sandy Clay Loam | Bench-scale soil columns. | [10] |
Table 3: Effect of Application Method on MITC Volatilization
| Application Method | Volatilization (% of Applied) | Study Conditions | Reference |
| Subsurface Drip Irrigation | ~1.4% (within 48 hours) | Field study. | [12][13] |
| Surface Irrigation | Up to four orders-of-magnitude higher than subsurface drip | Comparison with published data from other studies. | [12] |
Experimental Protocols
Measurement of MITC Volatilization from Soil Columns
This protocol is a generalized representation based on methodologies described in the literature.[1][2][10]
Objective: To quantify the volatilization of MITC from a soil surface under controlled laboratory conditions.
Materials:
-
Soil of desired texture and organic matter content, sieved to a uniform particle size.
-
Steel or PVC columns of appropriate dimensions.
-
MITC standard or a precursor such as metam sodium.
-
A system for collecting volatilized MITC (e.g., activated charcoal tubes, solvent traps).
-
Gas chromatograph (GC) with a suitable detector (e.g., mass spectrometer (MS), nitrogen-phosphorus detector (NPD)) for MITC analysis.
-
Controlled environment chamber for temperature and humidity control.
Procedure:
-
Soil Packing: The soil is uniformly packed into the columns to a specified bulk density.
-
Fumigant Application: A known amount of MITC or its precursor is injected at a specific depth within the soil column.
-
Incubation: The columns are placed in a controlled environment chamber at a constant temperature and humidity. A controlled airflow is passed over the soil surface.
-
Volatilization Trapping: The air exiting the chamber is passed through a trapping system (e.g., charcoal tubes) to capture the volatilized MITC. Traps are changed at regular intervals.
-
Extraction and Analysis: The trapped MITC is extracted from the collection medium using a suitable solvent (e.g., ethyl acetate). The concentration of MITC in the extract is determined by GC analysis.
-
Data Calculation: The mass of MITC volatilized over each time interval is calculated, and a cumulative volatilization curve is generated.
Determination of MITC in Soil Air by Headspace Gas Chromatography (HS-GC)
This protocol is a generalized representation based on methodologies described in the literature.[14][15]
Objective: To determine the concentration of MITC in the gas phase of a soil sample.
Materials:
-
Soil sample.
-
Headspace vials with PTFE-lined septa.
-
Headspace autosampler.
-
Gas chromatograph with a mass spectrometer (GC-MS) or other suitable detector.
-
MITC standard solution.
-
Matrix modifying salt solution (e.g., concentrated sodium chloride).
Procedure:
-
Sample Preparation: A known weight of the soil sample is placed into a headspace vial.
-
Matrix Modification: A matrix-modifying salt solution may be added to the soil to enhance the partitioning of MITC into the headspace.
-
Equilibration: The vial is sealed and placed in the headspace autosampler, where it is heated to a specific temperature for a set period to allow the volatile compounds to equilibrate between the soil and the headspace gas.
-
Injection: A sample of the headspace gas is automatically injected into the GC-MS for analysis.
-
Analysis: The GC separates the components of the gas sample, and the MS identifies and quantifies the MITC based on its mass spectrum and retention time.
-
Quantification: The concentration of MITC in the soil air is determined by comparing the peak area of the sample to a calibration curve prepared using known concentrations of MITC standards.
Visualizations
Caption: Interacting factors influencing MITC volatility in soil.
Caption: Workflow for measuring MITC volatility using soil columns.
Caption: Logical relationship between soil properties and MITC volatility.
Conclusion
The volatility of this compound in soil is a critical parameter that influences its efficacy as a fumigant and its potential for off-target movement. This technical guide has outlined the primary factors controlling MITC volatility, including soil texture, organic matter content, pH, temperature, and moisture, as well as application techniques.
A comprehensive understanding of these factors is essential for developing and implementing best management practices that maximize the effectiveness of MITC-based fumigants while minimizing their environmental impact. The quantitative data and experimental protocols provided herein serve as a valuable resource for researchers and professionals working to optimize the use of this important agricultural tool. Further research focusing on the complex interactions between these factors under a wider range of field conditions will continue to refine our ability to predict and manage the environmental fate of this compound.
References
- 1. old.iuss.org [old.iuss.org]
- 2. researchgate.net [researchgate.net]
- 3. utia.tennessee.edu [utia.tennessee.edu]
- 4. landresources.montana.edu [landresources.montana.edu]
- 5. ars.usda.gov [ars.usda.gov]
- 6. Publication : USDA ARS [ars.usda.gov]
- 7. mdpi.com [mdpi.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Surface water seal application to minimize volatilization loss of this compound from soil columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intense tillage on US farm fields boosts greenhouse emissions - Futurity [futurity.org]
- 12. faculty.ucr.edu [faculty.ucr.edu]
- 13. scispace.com [scispace.com]
- 14. ars.usda.gov [ars.usda.gov]
- 15. Determination of methylisothiocyanate in soil and water by HS-SPME followed by GC-MS-MS with a triple quadrupole - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl Isothiocyanate: A Versatile Building Block in Modern Organic Synthesis
For Immediate Release
Methyl isothiocyanate (MITC), a reactive organosulfur compound with the chemical formula CH₃NCS, has emerged as a crucial and versatile building block in organic synthesis. Its unique reactivity profile, characterized by the electrophilic carbon atom of the isothiocyanate group, allows for a wide range of chemical transformations, making it an indispensable tool for researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of the core applications of MITC, including detailed experimental protocols, quantitative data, and mechanistic insights into its role in the synthesis of diverse molecular architectures, from fundamental thioureas to complex heterocyclic systems and pharmaceuticals.
Core Reactivity: Nucleophilic Addition
The primary and most fundamental reaction of this compound is its reaction with nucleophiles. The electrophilic carbon atom of the -N=C=S group is highly susceptible to attack by a variety of nucleophiles, most notably amines, to form substituted thioureas. This reaction is typically high-yielding and forms the basis for the synthesis of a vast array of functionalized molecules.[1]
Synthesis of Substituted Thioureas
The reaction of this compound with primary and secondary amines is a robust and straightforward method for the preparation of N-methyl-N'-substituted thioureas. This reaction generally proceeds under mild conditions and is a cornerstone of medicinal chemistry and materials science due to the diverse biological and chemical properties of the resulting thiourea derivatives.
A general experimental protocol for the synthesis of methylthiourea is as follows:
Experimental Protocol: Synthesis of Methylthiourea [1]
-
Materials:
-
This compound (95 g, 1.3 moles)
-
Concentrated ammonium hydroxide solution (140 mL, containing 34 g or 2 moles of ammonia)
-
Norit (activated carbon) (2 g)
-
Ice water
-
-
Procedure:
-
In a 500-mL three-necked flask equipped with a stirrer, a reflux condenser, and a dropping funnel, place 140 mL of concentrated ammonium hydroxide solution.
-
Add 95 g of this compound dropwise with stirring over a period of 1 hour. The rate of addition should be carefully controlled as the reaction can become vigorous.
-
After the addition is complete, remove the condenser and heat the solution on a water bath for 30 minutes to remove excess ammonia.
-
Boil the solution with 2 g of Norit and filter.
-
Chill the filtrate in an ice bath to crystallize the methylthiourea.
-
Collect the crystals by filtration, wash three times with 25-mL portions of ice water, and dry. A first crop of 65–75 g is typically obtained.
-
Concentrate the mother liquor and washings to a volume of 75 mL and chill again to obtain a second crop of 15–20 g.
-
The total yield of methylthiourea is 85–95 g (74–81%). The product has a melting point of 119–120.5°C.
-
-
Purification:
-
Further purification can be achieved by recrystallization from boiling anhydrous ethanol, yielding a product with a melting point of 120.5–121°C.[1]
-
This general method can be adapted for the synthesis of various di- and trialkyl thioureas by substituting the ammonium hydroxide with the corresponding amine solution.[1]
Table 1: Synthesis of Thiourea Derivatives from this compound
| Amine Reactant | Product | Reaction Conditions | Yield (%) | Melting Point (°C) |
| Ammonia | Methylthiourea | Aqueous solution, heat | 74-81 | 119-120.5 |
| Methylamine | sym-Dimethylthiourea | Amine solution | Not specified | Not specified |
| Dimethylamine | Trimethylthiourea | Amine solution | Not specified | Not specified |
Synthesis of Heterocyclic Compounds
This compound is a key precursor for the synthesis of a variety of heterocyclic compounds, which are integral scaffolds in many pharmaceutical and agrochemical products.
1,3,4-Thiadiazoles
MITC is a building block for the synthesis of 1,3,4-thiadiazoles, a class of heterocyclic compounds used as herbicides.[2] The synthesis typically involves the reaction of an isothiocyanate with an acylhydrazide, followed by cyclization.
Experimental Protocol: General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
-
Materials:
-
Carboxylic acid hydrazide
-
Trimethylsilyl isothiocyanate (TMSNCS)
-
Acid catalyst
-
-
Procedure:
-
A mixture of the carboxylic acid hydrazide and trimethylsilyl isothiocyanate is reacted to form the corresponding thiosemicarbazide in situ.
-
The thiosemicarbazide is then cyclized under acidic conditions to yield the 2-amino-1,3,4-thiadiazole.
-
The following diagram illustrates the general workflow for the synthesis of 1,3,4-thiadiazoles from an isothiocyanate and a hydrazide.
Caption: General synthesis of 1,3,4-thiadiazoles.
Role in Pharmaceutical Synthesis
This compound and its derivatives are crucial intermediates in the synthesis of several well-known pharmaceuticals.
Cimetidine (Tagamet)
The synthesis of the H₂ receptor antagonist Cimetidine involves the use of a thiourea derivative, which can be prepared from this compound. The process involves reacting 4-((2-aminoethyl)thiomethyl)-5-methyl-imidazole with this compound to form N-methyl-N'-{2-((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl}thiourea. This intermediate is then further reacted to yield Cimetidine.
The following diagram outlines the key steps in the synthesis of Cimetidine where a this compound-derived intermediate is utilized.
Caption: Synthesis of Cimetidine via a thiourea intermediate.
Ranitidine (Zantac)
While direct use of this compound in the most common synthesis of Ranitidine is not typical, a key intermediate, N-methyl-1-(methylthio)-2-nitroethenamine, can be conceptually derived from a this compound precursor. This intermediate is then reacted with 2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethan-1-amine to form Ranitidine.[3]
Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. While isocyanides are more common in well-known MCRs like the Ugi and Passerini reactions, isothiocyanates can also participate in such transformations, leading to diverse heterocyclic structures.
The general principle of an MCR involving an isothiocyanate is depicted below.
Caption: General scheme of a multicomponent reaction.
Cycloaddition Reactions
This compound can participate in cycloaddition reactions, acting as a 1,3-dipolarophile or a dienophile, leading to the formation of various five- and six-membered heterocyclic rings. These reactions provide a powerful route to complex molecular scaffolds that are of interest in medicinal chemistry and materials science.
Conclusion
This compound is a highly valuable and versatile C1 building block in organic synthesis. Its ability to readily react with a wide range of nucleophiles, particularly amines, to form thioureas, and its utility in the construction of diverse heterocyclic systems, underscores its importance. The application of MITC in the synthesis of pharmaceuticals and its potential in multicomponent and cycloaddition reactions continue to make it a focal point of research and development in the chemical sciences. This guide has provided a comprehensive overview of its core applications, complete with detailed protocols and mechanistic insights, to aid researchers in harnessing the full synthetic potential of this remarkable compound.
References
The Invisible Toll: An In-depth Technical Guide to the Toxicological Effects of Methyl Isothiocyanate on Soil Microbes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl isothiocyanate (MITC), a potent biocide widely used in agriculture as a soil fumigant, exerts profound and complex toxicological effects on the intricate web of soil microbial life. This technical guide provides a comprehensive analysis of the multifaceted impacts of MITC on soil microbial communities. It delves into the shifts in microbial community structure and function, the inhibition of key soil enzymatic activities, and the underlying molecular mechanisms of toxicity. This document synthesizes quantitative data from numerous studies into comparative tables, offers detailed experimental protocols for assessing MITC's effects, and visualizes the known and putative signaling pathways affected by this fumigant. Understanding these toxicological effects is paramount for developing sustainable agricultural practices, assessing the environmental fate of MITC, and exploring its broader implications in microbial ecology and drug development.
Introduction: The Double-Edged Sword of Soil Fumigation
Soil fumigation with broad-spectrum biocides like this compound is a common practice to control soil-borne pathogens, nematodes, and weeds, thereby safeguarding crop yields.[1][2] MITC is the primary active breakdown product of the fumigants metam-sodium and dazomet.[2][3] While effective in its primary purpose, the non-selective nature of MITC leads to significant collateral damage to non-target soil microorganisms.[4] These microbial communities are the bedrock of soil health, driving essential processes such as nutrient cycling, organic matter decomposition, and the suppression of pathogens. This guide explores the toxicological ramifications of MITC on these vital communities, providing a critical resource for researchers in soil science, environmental toxicology, and microbial ecology.
Impact on Soil Microbial Community Structure and Diversity
MITC application drastically alters the structure and diversity of soil microbial communities. A consistent finding across multiple studies is a significant shift in the bacterial community, often leading to a dominance of Gram-positive bacteria.[4] This is attributed to the thicker, more complex cell wall of Gram-positive bacteria, which may offer greater resistance to the disruptive effects of MITC.
Table 1: Quantitative Effects of this compound on Soil Microbial Biomass
| Parameter | Concentration/Dose | Soil Type | Effect | Reference |
| Microbial Biomass Carbon (MBC) | Not specified | Tropical Agroecosystem | Increased with fallow period after fumigation cessation | [5] |
| Microbial Biomass Nitrogen (MBN) | Not specified | Tropical Agroecosystem | Increased with fallow period after fumigation cessation | [5] |
| Total Phospholipid Fatty Acids (PLFAs) | Not specified | Sandy Loam | Initial decrease followed by recovery and shift in community | [4] |
| Fungal to Bacterial Ratio | Not specified | Not specified | Generally, fungi are more sensitive than bacteria to isothiocyanates | [6] |
Effects on Soil Enzyme Activities
Soil enzymes are crucial catalysts for numerous biogeochemical processes. MITC has been shown to inhibit a range of key soil enzymes, thereby disrupting essential nutrient cycles. The extent of inhibition is often dose-dependent and can vary with soil type and environmental conditions.
Table 2: Comparative Effects of this compound on Soil Enzyme Activities
| Enzyme | Fumigant | Soil Type | Effect | Reference |
| Dehydrogenase | This compound | Not specified | Inhibition | [7] |
| Acid Phosphatase | This compound | Not specified | Inhibition | [7] |
| Alkaline Phosphatase | This compound | Not specified | Inhibition | [7] |
| Urease | This compound | Not specified | Inhibition | [7] |
Experimental Protocols for Assessing MITC's Effects
To accurately assess the toxicological impact of MITC on soil microbes, standardized and robust methodologies are essential. This section provides detailed protocols for three widely used techniques: Phospholipid Fatty Acid (PLFA) analysis, Denaturing Gradient Gel Electrophoresis (DGGE), and Biolog EcoPlate™ assays.
Phospholipid Fatty Acid (PLFA) Analysis
PLFA analysis provides a quantitative measure of the viable microbial biomass and a fingerprint of the microbial community structure.[8]
Experimental Workflow:
Detailed Protocol:
-
Soil Sampling: Collect soil samples from the desired depth (e.g., 0-15 cm). Sieve the soil to remove roots and debris and store at -20°C until analysis.
-
Lipid Extraction:
-
Fractionation:
-
Pass the lipid extract through a silica solid-phase extraction (SPE) column.
-
Elute neutral lipids, glycolipids, and phospholipids sequentially using chloroform, acetone, and methanol, respectively.[9]
-
-
Methanolysis:
-
FAMEs Analysis:
-
Analyze the FAMEs using a gas chromatograph equipped with a flame ionization detector (GC-FID).[6]
-
Identify and quantify individual FAMEs by comparing retention times and peak areas to known standards.
-
-
Data Analysis:
-
Use specific FAMEs as biomarkers for different microbial groups (e.g., branched-chain fatty acids for Gram-positive bacteria, monounsaturated fatty acids for Gram-negative bacteria, and specific polyunsaturated fatty acids for fungi).
-
Calculate total microbial biomass and the relative abundance of different microbial groups.
-
Denaturing Gradient Gel Electrophoresis (DGGE)
DGGE is a molecular fingerprinting technique used to separate PCR-amplified DNA fragments of the same length but with different sequences, providing a profile of the microbial community's genetic diversity.[12][13]
Experimental Workflow:
Detailed Protocol:
-
Soil DNA Extraction: Extract total genomic DNA from soil samples using a commercially available kit or a standard protocol.
-
PCR Amplification:
-
Amplify a specific gene region (e.g., V3-V5 region of the 16S rRNA gene for bacteria) using universal primers. One of the primers should have a GC-clamp at the 5' end.[4]
-
-
DGGE Gel Electrophoresis:
-
Prepare a polyacrylamide gel with a linear gradient of a denaturing agent (e.g., urea and formamide).[14]
-
Load the PCR products and run the electrophoresis at a constant voltage and temperature.
-
-
Gel Staining and Visualization:
-
Stain the gel with a fluorescent dye (e.g., SYBR Green) and visualize the DNA bands under UV light.
-
-
Band Excision and Sequencing:
-
Excise prominent bands from the gel.
-
Elute the DNA from the gel slice and re-amplify it.
-
Sequence the purified PCR product.
-
-
Phylogenetic Analysis:
-
Compare the obtained sequences to a public database (e.g., GenBank) to identify the microbial taxa.
-
Biolog EcoPlate™ Assay
The Biolog EcoPlate™ assay assesses the functional diversity of a microbial community by measuring the utilization of 31 different carbon sources.[15][16][17]
Experimental Workflow:
Detailed Protocol:
-
Soil Suspension Preparation:
-
Prepare a soil suspension by shaking a known amount of soil in a sterile saline solution.
-
Perform serial dilutions of the suspension.
-
-
Inoculation of EcoPlate™:
-
Inoculate each well of a 96-well Biolog EcoPlate™ with the soil suspension.[18] Each plate contains 31 different carbon sources in triplicate, plus a water control.
-
-
Incubation:
-
Incubate the plates at a constant temperature (e.g., 25°C) in the dark.
-
-
Colorimetric Reading:
-
Measure the color development in each well at regular intervals (e.g., every 24 hours for 5-7 days) using a microplate reader at 590 nm.[15] Color development is due to the reduction of a tetrazolium dye by microbial respiration.
-
-
Data Analysis:
-
Calculate the Average Well Color Development (AWCD) as a measure of the overall metabolic activity.
-
Calculate diversity indices, such as the Shannon-Weaver index, to assess the functional diversity of the microbial community.
-
Molecular Mechanisms and Signaling Pathways
The toxicity of MITC to soil microbes is not merely a physical disruption but involves intricate molecular interactions that trigger cellular stress responses and can ultimately lead to cell death.
Disruption of Bacterial Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression in a population-density-dependent manner, regulating processes like biofilm formation and virulence.[19] Isothiocyanates have been shown to interfere with QS signaling, potentially by competing with the natural signaling molecules (autoinducers) for binding to their cognate receptors.[20][21]
Induction of Fungal Stress Response Pathways
In fungi, exposure to chemical stressors like MITC can activate conserved signaling pathways, such as the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways, which are mediated by Mitogen-Activated Protein Kinases (MAPKs).[10][22][23][24] These pathways are crucial for adapting to environmental stresses and maintaining cellular homeostasis.
-
Cell Wall Integrity (CWI) Pathway: This pathway is activated in response to cell wall damage. It triggers a transcriptional response that leads to the synthesis of cell wall components to repair and reinforce the cell wall.[3][25]
-
High Osmolarity Glycerol (HOG) Pathway: This pathway is primarily activated by osmotic stress but can also be triggered by other stressors. It leads to the intracellular accumulation of glycerol to counteract water loss.
Degradation and Environmental Fate
The persistence of MITC in the soil is a critical factor influencing its long-term toxicological effects. MITC degradation is a complex process influenced by both biotic and abiotic factors. Microbial degradation plays a significant role in the dissipation of MITC from the soil.[2][26] The half-life of MITC in soil can range from a few hours to several days, depending on soil type, temperature, moisture, and the composition of the microbial community.[1]
Table 3: Degradation Half-life of this compound in Soil
| Soil Type | Temperature (°C) | Half-life (days) | Reference |
| Sandy Loam | 20 | 5.8 | [17] |
| River Soil | Not specified | 2.7 - 6.9 | [1] |
| Agricultural Soil | Not specified | 72.2 (EC50 for respiration) | [1] |
Conclusion and Future Directions
This compound, while an effective soil fumigant, poses a significant threat to the health and functionality of soil microbial ecosystems. Its application leads to profound shifts in microbial community structure, inhibition of essential soil enzymes, and the disruption of critical microbial processes. This guide has provided an in-depth overview of these toxicological effects, complete with quantitative data, detailed experimental protocols, and insights into the molecular mechanisms of toxicity.
Future research should focus on several key areas:
-
Elucidating Specific Molecular Targets: While general stress response pathways have been identified, the precise molecular targets of MITC within microbial cells remain largely unknown. Transcriptomic and proteomic studies will be invaluable in identifying the specific genes and proteins that are affected.[25][27][28][29]
-
Dose-Response Relationships: More comprehensive studies are needed to establish clear dose-response relationships for a wider range of soil microbial species and functions.
-
Mitigation Strategies: Research into practices that can mitigate the negative impacts of MITC on soil microbes, such as the use of bio-stimulants or the introduction of beneficial microbial consortia post-fumigation, is crucial for developing more sustainable agricultural systems.
By deepening our understanding of the intricate interactions between MITC and soil microbes, we can work towards harnessing the benefits of soil fumigation while minimizing its detrimental environmental consequences.
References
- 1. This compound | C2H3NS | CID 11167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ars.usda.gov [ars.usda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Fumigants on Soil Microbial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcmas.com [ijcmas.com]
- 6. data.neonscience.org [data.neonscience.org]
- 7. matec-conferences.org [matec-conferences.org]
- 8. The PLFA Soil Health Test | Agronomic Crops Network [agcrops.osu.edu]
- 9. Extraction and Analysis of Microbial Phospholipid Fatty Acids in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Standardizing methylation method during phospholipid fatty acid analysis to profile soil microbial communities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Denaturing Gradient Gel Electrophoresis (DGGE) for Microbial Community Analysis | Springer Nature Experiments [experiments.springernature.com]
- 13. 16S rRNA targeted DGGE fingerprinting of microbial communities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Biolog EcoPlate™ Technique for Assessing the Effect of Metal Oxide Nanoparticles on Freshwater Microbial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biolog.com [biolog.com]
- 17. dorteegelund.dk [dorteegelund.dk]
- 18. The Role of Mitogen-Activated Protein (MAP) Kinase Signaling Components in the Fungal Development, Stress Response and … [ouci.dntb.gov.ua]
- 19. Messing with Bacterial Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Rhodamine Isothiocyanate Analogue as a Quorum Sensing Inhibitor Has the Potential to Control Microbially-Induced Biofouling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mitogen-activated protein kinase signaling in plant pathogenic fungi | PLOS Pathogens [journals.plos.org]
- 22. Mitogen-Activated Protein Kinase Signaling in Plant-Interacting Fungi: Distinct Messages from Conserved Messengers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mitogen-Activated Protein Kinase Pathways and Fungal Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. Transcriptomic response of wetland microbes to root influence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Proteomic tools to decipher microbial community structure and functioning - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Uncovering Hidden Members and Functions of the Soil Microbiome Using De Novo Metaproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Transcriptomic response of wetland microbes to root influence - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | Soil metatranscriptome demonstrates a shift in C, N, and S metabolisms of a grassland ecosystem in response to elevated atmospheric CO2 [frontiersin.org]
The Environmental Fate and Transport of Methyl Isothiocyanate: A Technical Guide
Executive Summary
Methyl isothiocyanate (MITC) is a highly volatile and reactive biocide used as a soil fumigant to control a broad spectrum of pests, including nematodes, fungi, and insects. Its efficacy is directly linked to its chemical properties, which also govern its environmental fate and transport. This technical guide provides an in-depth analysis of the key processes that determine the persistence, mobility, and degradation of MITC in the environment. Understanding these pathways is critical for assessing its environmental impact and developing strategies to mitigate off-site movement and exposure. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the primary fate and transport mechanisms.
Physicochemical Properties of this compound
The environmental behavior of MITC is largely dictated by its physicochemical properties. It is a colorless liquid or crystalline solid with a pungent, horseradish-like odor.[1] Key properties influencing its fate and transport are summarized in the table below.
| Property | Value | Significance for Environmental Fate | Source |
| Molecular Formula | C₂H₃NS | Basic chemical identity. | [1] |
| Molecular Weight | 73.12 g/mol | Influences diffusion and volatility. | [1] |
| Vapor Pressure | 3.54 mm Hg (at 20-25 °C) | High volatility, leading to significant atmospheric emissions.[1][2] | [1] |
| Water Solubility | 7,600 mg/L (at 20 °C) | High water solubility facilitates movement with soil water and potential for leaching.[1][3][4] | [1] |
| Henry's Law Constant | 4.5 x 10⁻⁵ atm-m³/mol (estimated) | Indicates a high potential for volatilization from moist soil and water surfaces.[1] | [1] |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 3 - 14.5 mL/g | Very low sorption to soil organic matter, suggesting very high mobility in soil.[1][5] | [1][5] |
| Log Octanol-Water Partition Coefficient (Log Kow) | 0.94 | Low potential for bioaccumulation in organisms.[1][5] | [1] |
Environmental Fate and Transport Mechanisms
Once introduced into the environment, typically as a product of the degradation of metam sodium or dazomet, MITC is subject to a variety of transport and transformation processes.[2][3][6][7][8] The primary pathways include volatilization, degradation (biotic and abiotic), and transport in soil and water.
Volatilization
Due to its high vapor pressure and Henry's Law constant, volatilization is a major dissipation pathway for MITC from soil surfaces.[1][2][6] Studies have shown that a significant fraction of applied MITC can be lost to the atmosphere.[6] The rate of volatilization is influenced by soil type, moisture content, temperature, and application method.[3][6][9] For instance, applying a water seal to the soil surface after application can significantly reduce volatilization losses by 71-74%.[9] Subsurface drip irrigation has been shown to result in up to four orders-of-magnitude lower air concentrations of MITC compared to surface irrigation methods.[10]
Degradation
MITC degradation in the environment occurs through a combination of biological and chemical processes.[4][6]
Microbial activity is a significant contributor to the degradation of MITC in soil.[5][6] The biodegradation half-life can range from 0.5 to 50 days.[1][5] In soils with a history of fumigant application, accelerated biodegradation is often observed, with half-lives as short as 0.5 to 9 days.[5] This suggests the adaptation of soil microbial communities.[5] Studies comparing sterile and non-sterile soils have shown that approximately 50% of MITC degradation can be attributed to biological mechanisms.[6] The addition of organic amendments, such as chicken manure, can significantly enhance the rate of both biological and chemical degradation.[4][6]
Hydrolysis: MITC undergoes hydrolysis, with half-lives in a buffered system at pH 7.0 of 65 days at 25°C and 178 days at 0°C.[1] The process is slower in acidic or neutral solutions and is accelerated by alkalis.[11] Hydrolysis of MITC can yield methyl isocyanate and bisulfide.[12]
Photolysis: In the atmosphere, MITC is susceptible to direct photolysis. The gas-phase photolysis half-life has been reported to be around 10 hours in quartz containers under simulated sunlight and slightly more than a day in natural sunlight.[1][11][13] The reaction with photochemically-produced hydroxyl radicals is a slower process, with an estimated half-life of 78 days.[1] Photolysis products can include methyl isocyanide, sulfur dioxide, hydrogen sulfide, N-methylformamide, methylamine, and carbonyl sulfide.[11]
Transport in Soil and Water
Mobility in Soil: With very low Koc values (3-14.5), MITC is expected to have very high mobility in soil.[1][5] It leaches readily, and its movement is highly influenced by water infiltration from irrigation and rainfall.[3][4][5] In field studies, MITC has been detected at depths of up to 31-40 cm.[3][5] The distribution in the soil profile is affected by soil type, with higher concentrations observed in the upper layers of silty clay soil compared to sandy soil where it can move deeper.[14]
Persistence in Soil: The dissipation of MITC in soil is relatively rapid, with half-lives typically ranging from a few days to a few weeks.[6] Field studies have shown dissipation times (DT₅₀) of less than 24 hours in sandy soil and 63 hours in silty clay soil.[14] Factors such as temperature, organic matter content, and soil moisture influence its persistence.[6]
Fate in Aquatic Environments: Due to its high water solubility, MITC can be transported to surface and groundwater.[15] In aquatic systems, dissipation is primarily governed by hydrolysis and volatilization.[15] Biodegradation in water can lead to the formation of several metabolites, including 1,3-dimethylthiourea, methylamine, elemental sulfur, and carbon disulfide.[16]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the environmental fate of MITC. Below are outlines of common experimental protocols.
Soil Degradation Study (Aerobic)
-
Objective: To determine the rate of MITC degradation in soil under controlled laboratory conditions.
-
Methodology:
-
Soil Collection and Preparation: Collect fresh soil from a relevant site. Sieve the soil (e.g., 2 mm mesh) and adjust the moisture content to a specific level (e.g., 50-75% of field capacity).
-
Sterilization (for abiotic control): Autoclave a subset of the soil to distinguish between biological and chemical degradation.
-
Fortification: Treat the soil samples (both sterile and non-sterile) with a known concentration of MITC.
-
Incubation: Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).
-
Sampling: Collect triplicate samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days).
-
Extraction: Extract MITC from the soil samples using an appropriate solvent (e.g., ethyl acetate).
-
Analysis: Quantify the concentration of MITC in the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or another suitable analytical technique.
-
Data Analysis: Plot the concentration of MITC over time and calculate the degradation half-life using first-order kinetics.
-
Soil Sorption/Desorption Study (Batch Equilibrium)
-
Objective: To determine the soil organic carbon-water partitioning coefficient (Koc) of MITC.
-
Methodology:
-
Soil and Solution Preparation: Use a range of soils with varying organic carbon content. Prepare a stock solution of MITC in a 0.01 M CaCl₂ solution.
-
Sorption Phase: Add a known volume of the MITC solution to a known mass of soil in a centrifuge tube. Shake the tubes for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Centrifugation and Analysis: Centrifuge the samples to separate the soil from the solution. Analyze the MITC concentration in the supernatant.
-
Calculation of Sorption: The amount of MITC sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The soil-water distribution coefficient (Kd) is then calculated.
-
Koc Calculation: Normalize the Kd value by the fraction of organic carbon in the soil to obtain the Koc value.
-
Volatilization Study (Soil Column)
-
Objective: To measure the rate of MITC volatilization from a soil surface.
-
Methodology:
-
Soil Column Preparation: Pack soil into columns to a specific bulk density. Apply MITC at a known depth.
-
Air Flow System: Place the columns in a system with a controlled airflow over the soil surface to trap volatilized MITC.
-
Trapping: Use sorbent tubes (e.g., activated charcoal) to trap the volatilized MITC from the exiting air stream.
-
Sampling: Change the sorbent tubes at regular intervals.
-
Analysis: Extract the trapped MITC from the sorbent tubes and quantify using GC-MS.
-
Data Analysis: Calculate the flux of MITC from the soil surface over time.
-
Visualizations of Key Processes
Environmental Fate and Transport Pathways of MITC
References
- 1. This compound | C2H3NS | CID 11167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. faculty.ucr.edu [faculty.ucr.edu]
- 3. hort [journals.ashs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. ars.usda.gov [ars.usda.gov]
- 7. Determination of methylisothiocyanate in soil and water by HS-SPME followed by GC-MS-MS with a triple quadrupole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oehha.ca.gov [oehha.ca.gov]
- 9. Surface water seal application to minimize volatilization loss of this compound from soil columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of this compound in air downwind of fields treated with metam-sodium by subsurface drip irrigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Page loading... [guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. Gas phase photolysis of this compound. | Semantic Scholar [semanticscholar.org]
- 14. Behavior of this compound in soils under field conditions in Morocco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. researchgate.net [researchgate.net]
Methyl Isothiocyanate: A Comprehensive Technical Guide to its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl isothiocyanate (MITC) is a highly reactive organosulfur compound with the chemical formula CH₃NCS. This technical guide provides an in-depth overview of the chemical properties and reactivity of MITC, tailored for researchers, scientists, and professionals in drug development. The document summarizes key physical and spectroscopic data in structured tables, details experimental protocols for its synthesis and key reactions, and visualizes its primary biological signaling pathway and synthetic utility using Graphviz diagrams. The content is curated to serve as a foundational resource for those working with or exploring the applications of this versatile chemical intermediate.
Chemical and Physical Properties
This compound is a colorless, lachrymatory solid with a low melting point, possessing a pungent, horseradish-like odor.[1] It is the simplest and one of the most important organic isothiocyanates in industrial chemistry, serving as a precursor to a variety of bioactive compounds.[2][3]
Physical Properties
The key physical properties of this compound are summarized in Table 1 for easy reference. MITC is slightly soluble in water but readily soluble in common organic solvents such as ethanol, ether, acetone, and benzene.[1][3][4]
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₃NS | [5] |
| Molecular Weight | 73.12 g/mol | [5] |
| Appearance | Colorless solid or liquid | [2][3] |
| Melting Point | 30-36 °C | [6][7] |
| Boiling Point | 117-119 °C | [2][3] |
| Density | 1.069 g/cm³ at 25 °C | [3][4] |
| Vapor Pressure | 21 mmHg at 20 °C | [4] |
| Water Solubility | 7.6 - 8.2 g/L | [2][8] |
| Flash Point | 32.22 °C (90 °F) | [7] |
Spectroscopic Data
The structural elucidation of this compound and its reaction products relies on various spectroscopic techniques. A summary of its characteristic spectral data is provided in Table 2.
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Features | Reference(s) |
| ¹H NMR | Singlet at ~3.5 ppm (CH₃) | [9] |
| ¹³C NMR | CH₃ at ~30 ppm; NCS at ~130 ppm (often broad) | [10][11][12] |
| IR (Infrared) | Strong, characteristic asymmetric NCS stretch at ~2100 cm⁻¹ | [13][14] |
| MS (Mass Spec) | Molecular ion (M⁺) at m/z 73; characteristic fragment at m/z 72 (M-H)⁺ | [7][8][15] |
Chemical Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the central carbon atom in the isothiocyanate group (-N=C=S). This makes it susceptible to attack by a wide range of nucleophiles.
Reactions with Nucleophiles
Amines: MITC readily reacts with primary and secondary amines to form substituted thioureas. This is a characteristic and widely utilized reaction in organic synthesis.[3]
CH₃NCS + R₂NH → R₂NC(S)NHCH₃
Alcohols and Thiols: In the presence of a base or upon heating, alcohols and thiols add to the C=N bond of the isothiocyanate group to form thiocarbamates and dithiocarbamates, respectively. The reaction with thiols, particularly with glutathione, is of significant biological importance.
Cycloaddition Reactions
This compound can participate in cycloaddition reactions. For instance, it can react with 1,3-dipoles like diazomethane to form heterocyclic compounds. These reactions are valuable for the synthesis of various five-membered heterocycles.
Thermal Decomposition
When heated to decomposition, this compound emits toxic fumes of nitrogen and sulfur oxides.[12] The degradation of MITC in soil is influenced by temperature and is accelerated by both chemical and biological processes.[16][17]
Polymerization
In the presence of acids or bases, this compound can undergo polymerization.[12] Catalysts such as trialkylamines can promote the formation of high-molecular-weight polymers, while certain metal compounds can catalyze the formation of the trimer, trimethyl isocyanurate.[4]
Biological Activity and Signaling Pathways
Isothiocyanates, including MITC, are known for their biological activity, which is largely attributed to their ability to react with nucleophilic groups in biomolecules, particularly the thiol groups of cysteine residues in proteins.
Covalent Modification of Proteins
The electrophilic carbon of the isothiocyanate group readily reacts with sulfhydryl groups of cysteine residues in proteins, leading to the formation of dithiocarbamate adducts. This covalent modification can alter the structure and function of proteins, thereby modulating their activity.
Activation of the Nrf2 Signaling Pathway
A primary mechanism by which isothiocyanates exert their chemopreventive and antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Isothiocyanates can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, inducing their expression. These genes encode for phase II detoxification enzymes and antioxidant proteins, such as Glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[18][19][20]
Induction of Apoptosis
Several studies have demonstrated that isothiocyanates can induce apoptosis (programmed cell death) in cancer cells. This process is often mediated through the activation of caspase cascades, particularly caspase-3.[1] The induction of apoptosis by isothiocyanates may involve the generation of reactive oxygen species (ROS) and the modulation of the Bcl-2 family of proteins.[21][22][23]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and a representative reaction.
Synthesis of this compound
This compound can be synthesized from methylamine and carbon disulfide, followed by reaction with an electrophile such as ethyl chlorocarbonate to induce the elimination of carbonyl sulfide and chloride.[2]
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 1.8 moles of carbon disulfide and a cold aqueous solution of 1.8 moles of sodium hydroxide.
-
Cool the mixture to 10-15 °C in an ice bath.
-
Slowly add 1.8 moles of a 35% aqueous methylamine solution over 30 minutes with continuous stirring.[2]
-
After the addition is complete, warm the mixture gently on a steam bath to 75-85 °C for 1-2 hours.[2]
-
Cool the resulting bright red solution to 35-40 °C.
-
Add 1.8 moles of ethyl chlorocarbonate dropwise over 1 hour while stirring. The temperature should be maintained between 30-40 °C.[2]
-
Continue stirring for an additional 30 minutes.
-
The this compound will separate as an upper layer. Separate this layer and dry it over anhydrous sodium sulfate.
-
Purify the crude product by distillation, collecting the fraction boiling at 117-119 °C.[2]
Synthesis of N-sec-butyl-N'-phenylthiourea
This protocol details the reaction of an isothiocyanate (phenyl isothiocyanate is used as a readily available analog) with a primary amine (sec-butylamine) to form a disubstituted thiourea. The same principle applies to the reaction of this compound.
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of phenyl isothiocyanate in anhydrous diethyl ether and cool the solution to 0-5 °C in an ice bath.[10]
-
Add 1.05 equivalents of sec-butylamine dropwise to the stirred solution over 15-20 minutes, maintaining the temperature below 10 °C.[10]
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Reduce the solvent volume under reduced pressure.
-
Add n-heptane to the concentrate to precipitate the thiourea product.[10]
-
Collect the solid product by vacuum filtration, wash with cold n-heptane, and dry in a vacuum oven.[10]
Conclusion
This compound is a valuable and highly reactive chemical compound with significant applications in organic synthesis and as a probe for biological systems. Its electrophilic nature dictates its reactivity, primarily with nucleophiles, leading to the formation of a diverse range of derivatives. The biological activity of MITC, particularly its ability to modulate the Nrf2 signaling pathway, underscores its relevance in the context of drug development and chemoprevention research. The experimental protocols and data provided in this guide offer a comprehensive resource for scientists and researchers working with this important molecule. Due to its toxicity and lachrymatory nature, appropriate safety precautions should always be taken when handling this compound.
References
- 1. Chemopreventive isothiocyanates induce apoptosis and caspase-3-like protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 5. This compound [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound(556-61-6) MS spectrum [chemicalbook.com]
- 8. scispace.com [scispace.com]
- 9. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 6-(Methylsulfonyl) Hexyl Isothiocyanate: A Chemopreventive Agent Inducing Autophagy in Leukemia Cell Lines [mdpi.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. This compound | C2H3NS | CID 11167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound(556-61-6)FT-IR [m.chemicalbook.com]
- 15. Methane, isothiocyanato- [webbook.nist.gov]
- 16. ars.usda.gov [ars.usda.gov]
- 17. researchgate.net [researchgate.net]
- 18. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isothiocyanate-Rich Moringa Seed Extract Activates SKN-1/Nrf2 Pathway in Caenorhabditis elegans [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 22. Chemoprevention by isothiocyanates: molecular basis of apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Benzyl-isothiocyanate Induces Apoptosis and Inhibits Migration and Invasion of Hepatocellular Carcinoma Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Potent Molecule: A Technical Guide to the Natural Sources and Biosynthesis of Methyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl isothiocyanate (MITC), a volatile and highly reactive organosulfur compound, has garnered significant attention in the scientific community for its broad spectrum of biological activities, including potent antimicrobial and nematicidal properties. Its role as a soil fumigant is well-established, but burgeoning research into its potential therapeutic applications necessitates a deeper understanding of its natural origins and biosynthetic pathways. This technical guide provides a comprehensive overview of the natural sources of MITC, the intricate enzymatic processes governing its formation, and detailed methodologies for its extraction and quantification.
Natural Sources of this compound
This compound is not typically found in high concentrations as a free compound within intact plant tissues. Instead, it exists in a stable, precursor form known as a glucosinolate. Specifically, the precursor to MITC is glucocapparin (also known as methylglucosinolate). Upon tissue damage, glucocapparin is hydrolyzed by the endogenous enzyme myrosinase to yield MITC.
The primary plant families that serve as natural reservoirs of glucocapparin, and consequently MITC, are the Brassicaceae and Capparaceae .
Table 1: Quantitative Content of Glucocapparin and this compound in Various Plant Species
| Plant Family | Species | Common Name | Plant Part | Glucocapparin Content (μmol/g dry weight) | This compound Content (μg/g fresh weight) | Reference(s) |
| Capparaceae | Capparis spinosa | Caper | Seeds | 42.6 - 88.9 | - | [1] |
| Capparaceae | Capparis spinosa | Caper | Shoots and Buds | Constitutes ~90% of total glucosinolates | - | [1] |
| Brassicaceae | Armoracia rusticana | Horseradish | Roots | - | Not explicitly quantified, but present | [2] |
| Moringaceae | Moringa oleifera | Moringa | Leaves | Low levels | - |
Note: Quantitative data for this compound is often reported as part of the total isothiocyanate content, and specific levels can vary significantly based on cultivar, growing conditions, and analytical methodology.
Biosynthesis of this compound
The formation of this compound is a classic example of the "glucosinolate-myrosinase system," often referred to as the "mustard oil bomb." This defense mechanism is activated when plant tissues are damaged, for instance, by herbivores or pathogens.
The biosynthesis can be summarized in two key steps:
-
Presence of Glucocapparin: Healthy, intact plant cells contain the glucosinolate precursor, glucocapparin. This compound is chemically stable and stored within the cell's vacuole.
-
Enzymatic Hydrolysis by Myrosinase: Myrosinase (a β-thioglucosidase), the enzyme responsible for hydrolysis, is spatially separated from glucocapparin in healthy plant tissue, often localized in specific myrosin cells. When the plant tissue is disrupted, this compartmentalization is broken, allowing myrosinase to come into contact with glucocapparin. Myrosinase catalyzes the cleavage of the β-thioglucoside bond in glucocapparin, releasing a glucose molecule and an unstable aglycone intermediate. This aglycone then spontaneously undergoes a Lossen-like rearrangement to form the volatile and reactive this compound.
Experimental Protocols
Extraction of Glucosinolates from Plant Material
This protocol outlines a general method for the extraction of glucosinolates, including glucocapparin, from plant tissues.
Materials:
-
Fresh or freeze-dried plant material
-
80% Methanol
-
Deionized water
-
Centrifuge
-
Rotary evaporator or vacuum concentrator
Procedure:
-
Sample Preparation: Homogenize fresh plant material or grind freeze-dried material to a fine powder.
-
Extraction: Add 10 mL of boiling 80% methanol to 1 g of the prepared plant material. Boil for 10 minutes to inactivate myrosinase.
-
Cooling and Centrifugation: Cool the mixture to room temperature and centrifuge at 3000 x g for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Re-extraction: Re-extract the pellet with another 10 mL of 80% methanol at room temperature for 1 hour with constant shaking.
-
Centrifugation and Pooling: Centrifuge again and pool the supernatants.
-
Solvent Evaporation: Evaporate the methanol from the pooled supernatant under reduced pressure using a rotary evaporator or vacuum concentrator.
-
Reconstitution: Reconstitute the aqueous extract in a known volume of deionized water for subsequent analysis or hydrolysis.
Enzymatic Hydrolysis of Glucosinolates to Isothiocyanates
This protocol describes the in-vitro enzymatic conversion of extracted glucosinolates to their corresponding isothiocyanates.
Materials:
-
Glucosinolate extract (from Protocol 3.1)
-
Purified myrosinase solution (e.g., from Sinapis alba - white mustard seed)
-
Phosphate buffer (pH 6.5)
-
Dichloromethane or other suitable organic solvent
Procedure:
-
Reaction Setup: In a sealed vial, mix the glucosinolate extract with a phosphate buffer (pH 6.5) to achieve a desired final concentration.
-
Enzyme Addition: Initiate the reaction by adding a known activity of myrosinase solution. A typical enzyme-to-substrate ratio is 1:1000 (w/w).
-
Incubation: Incubate the reaction mixture at room temperature (or a specified temperature, e.g., 37°C) for a defined period (e.g., 2 hours) with gentle agitation.
-
Extraction of Isothiocyanates: After incubation, add an equal volume of dichloromethane to the reaction mixture to extract the formed isothiocyanates.
-
Phase Separation: Vortex the mixture vigorously for 1 minute and then centrifuge at 2000 x g for 5 minutes to separate the organic and aqueous phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase containing the isothiocyanates.
-
Drying: Dry the organic phase over anhydrous sodium sulfate.
-
Analysis: The resulting solution is ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Quantification of this compound by GC-MS
This protocol provides a general framework for the quantitative analysis of MITC using GC-MS.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a mass selective detector (MSD).
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at 10°C/min.
-
Ramp: Increase to 250°C at 20°C/min, hold for 5 minutes.
-
-
MSD Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, targeting the characteristic ions of MITC (e.g., m/z 73, 45, 28).
Procedure:
-
Calibration Standards: Prepare a series of standard solutions of pure this compound in dichloromethane at known concentrations.
-
Sample Injection: Inject 1 µL of the extracted sample (from Protocol 3.2) or a standard solution into the GC-MS system.
-
Data Acquisition: Acquire data in SIM mode.
-
Quantification: Construct a calibration curve by plotting the peak area of the target ion against the concentration of the standard solutions. Determine the concentration of MITC in the sample by comparing its peak area to the calibration curve.
References
An In-depth Technical Guide on the Core Mechanism of Action of Methyl Isothiocyanate Against Nematodes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl isothiocyanate (MITC) is a potent biocide with significant nematicidal activity. Its mechanism of action is multifaceted, primarily revolving around its electrophilic nature, which leads to the disruption of essential cellular processes in nematodes. This technical guide provides a detailed examination of the core mechanisms through which MITC exerts its toxicity, including non-specific protein alkylation, specific enzyme inhibition, induction of oxidative stress, and potential disruption of key signaling pathways. This document synthesizes current knowledge, presents quantitative data on MITC's efficacy, details relevant experimental protocols, and provides visual representations of the key pathways and processes involved.
Introduction
This compound (CH₃N=C=S) is a volatile organosulfur compound that serves as a broad-spectrum soil fumigant. It is the active breakdown product of the agricultural fumigant metam sodium and is also naturally produced by plants in the Brassicaceae family through the enzymatic hydrolysis of glucosinolates.[1] Its high reactivity and ability to penetrate biological membranes make it an effective agent against a wide range of soil-borne pests, including plant-parasitic nematodes. Understanding the precise molecular mechanisms by which MITC kills nematodes is crucial for optimizing its use, developing new nematicidal agents, and assessing its environmental impact.
Core Mechanisms of Action
The primary mode of action of MITC and other isothiocyanates (ITCs) is their ability to act as potent electrophiles. The carbon atom of the isothiocyanate group is highly susceptible to nucleophilic attack by sulfhydryl (-SH) and amino (-NH₂) groups present in a wide range of biological macromolecules, most notably proteins.[2] This irreversible alkylation leads to the inactivation of essential enzymes and disruption of cellular homeostasis.[2]
Non-Specific Protein Alkylation and Enzyme Inhibition
The fundamental mechanism of MITC toxicity is the covalent modification of proteins. By reacting with nucleophilic amino acid residues such as cysteine and lysine, MITC can alter protein structure and function, leading to a general disruption of cellular metabolism.[2] This non-specific action contributes to its broad-spectrum biocidal activity.
Specific Enzyme Targets
While MITC can react with a wide array of proteins, certain enzymes appear to be particularly sensitive targets.
Glutathione S-transferases are a family of enzymes crucial for detoxification by catalyzing the conjugation of glutathione (GSH) to xenobiotics. While ITCs are substrates for GSTs, their high reactivity can also lead to the depletion of the cellular glutathione pool and direct inhibition of GSTs themselves, compromising the nematode's ability to detoxify other harmful compounds and manage oxidative stress.[1] Paradoxically, exposure to some ITCs has been shown to induce the expression of GSTs, likely as a protective response mediated by stress-response signaling pathways.[1]
Acetylcholinesterase is a critical enzyme in the nervous system of nematodes, responsible for terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE leads to paralysis and death. Some studies have shown that isothiocyanates can act as cholinesterase inhibitors, suggesting a potential neurotoxic mechanism of action for MITC against nematodes.
Induction of Oxidative Stress
The reaction of MITC with cellular nucleophiles, particularly the depletion of the antioxidant glutathione, can lead to a state of oxidative stress. This imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them results in damage to lipids, proteins, and DNA.
Disruption of Mitochondrial Function
Emerging evidence suggests that isothiocyanates can directly target mitochondria. They have been shown to inhibit mitochondrial respiration, potentially by reacting with critical protein thiols in the electron transport chain complexes. This disruption of energy metabolism would have catastrophic consequences for the nematode.
Signaling Pathways
The cellular stress induced by MITC likely triggers a cascade of signaling events. While specific pathways in nematodes directly affected by MITC are still under investigation, the SKN-1/Nrf2 pathway is a prime candidate.
The SKN-1/Nrf2 Oxidative Stress Response Pathway
In the model nematode Caenorhabditis elegans, the transcription factor SKN-1 (ortholog of mammalian Nrf2) is a master regulator of the oxidative stress response.[1][3] Under conditions of oxidative stress, such as that induced by MITC, SKN-1 translocates to the nucleus and activates the transcription of a battery of cytoprotective genes, including those encoding GSTs and other detoxification enzymes.[1] The interaction of MITC with this pathway is likely a key determinant of its toxicity and the nematode's ability to mount a defense.
Quantitative Data
The nematicidal efficacy of this compound and other isothiocyanates has been quantified in various studies. The following tables summarize available data on the lethal concentrations (LC50) of different ITCs against several plant-parasitic nematode species.
Table 1: LC50 Values of Various Isothiocyanates Against Plant-Parasitic Nematodes
| Isothiocyanate | Nematode Species | LC50 (µg/mL) | Exposure Time (h) | Reference |
| Allyl ITC | Meloidogyne javanica | 2.76 | 72 | [2] |
| Acryloyl ITC | Meloidogyne javanica | 2.53 | 72 | [2] |
| Ethyl ITC | Meloidogyne javanica | 3.05 | 72 | [2] |
| Benzyl ITC | Heterodera glycines | ~10 | 24 | [4] |
| Phenyl ITC | Heterodera glycines | ~50 | 24 | [4] |
| Allyl ITC | Heterodera glycines | >100 | 24 | [4] |
Experimental Protocols
The following sections detail generalized protocols for key experiments used to investigate the mechanism of action of MITC against nematodes.
Nematode Motility Assay
This assay is a primary method for assessing the direct toxic effects of a compound on nematode viability.
Objective: To determine the concentration-dependent effect of MITC on nematode motility.
Materials:
-
Synchronized nematode population (e.g., second-stage juveniles, J2s)
-
This compound (MITC) stock solution
-
Pluronic F-127 solution
-
96-well microtiter plates
-
Microscope or automated plate reader
Procedure:
-
Prepare serial dilutions of MITC in a suitable solvent (e.g., DMSO) and then in water or buffer to achieve the final desired concentrations.
-
Add a defined number of nematodes (e.g., 50-100 J2s) suspended in a small volume of water or buffer to each well of a 96-well plate.
-
Add the MITC dilutions to the wells to reach the final test concentrations. Include a solvent control and a negative control (water/buffer only).
-
Incubate the plates at a constant temperature (e.g., 25°C) for a defined period (e.g., 24, 48, 72 hours).
-
Assess nematode motility at each time point. This can be done manually by observing each nematode under a microscope and classifying it as motile or non-motile (immobile nematodes that do not respond to probing with a fine needle are considered dead). Alternatively, automated systems that detect nematode movement can be used for high-throughput screening.
-
Calculate the percentage of immobile nematodes for each concentration and time point.
-
Determine the EC50 (effective concentration to immobilize 50% of the population) using probit analysis or other suitable statistical methods.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is adapted from the Ellman method to measure AChE activity.
Objective: To determine if MITC inhibits nematode AChE activity.
Materials:
-
Nematode homogenate (source of AChE)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
MITC solutions of varying concentrations
-
96-well microplate reader
Procedure:
-
Prepare a nematode homogenate by disrupting a known quantity of nematodes in ice-cold phosphate buffer. Centrifuge the homogenate and collect the supernatant containing the enzyme.
-
In a 96-well plate, add the nematode extract, DTNB solution, and different concentrations of MITC. Include a control with no inhibitor.
-
Pre-incubate the mixture for a short period to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate, ATCI.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each MITC concentration compared to the control.
-
Determine the IC50 value (the concentration of MITC that causes 50% inhibition of AChE activity).
Glutathione S-Transferase (GST) Activity Assay
Objective: To measure the effect of MITC on GST activity in nematodes.
Materials:
-
Nematode homogenate
-
1-chloro-2,4-dinitrobenzene (CDNB) - substrate
-
Reduced glutathione (GSH)
-
Phosphate buffer (pH 6.5)
-
MITC solutions
-
96-well microplate reader
Procedure:
-
Prepare nematode homogenate as described for the AChE assay.
-
In a 96-well plate, combine the nematode extract and MITC at various concentrations for a pre-incubation period.
-
Prepare a reaction mixture containing phosphate buffer, GSH, and CDNB.
-
Add the reaction mixture to the wells to start the reaction.
-
Measure the increase in absorbance at 340 nm over time. This reflects the conjugation of GSH to CDNB, catalyzed by GST.
-
Calculate the rate of reaction and determine the effect of MITC on GST activity.
Measurement of Reactive Oxygen Species (ROS)
Objective: To determine if MITC exposure leads to an increase in ROS in nematodes.
Materials:
-
Live nematodes
-
MITC solutions
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) - fluorescent probe
-
Fluorescence microscope or plate reader
Procedure:
-
Expose live nematodes to different concentrations of MITC for a defined period.
-
Wash the nematodes to remove excess MITC.
-
Incubate the nematodes with H₂DCFDA. This non-fluorescent probe is deacetylated within the cells and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Wash the nematodes to remove excess probe.
-
Measure the fluorescence intensity of the nematodes using a fluorescence microscope or a microplate reader.
-
An increase in fluorescence intensity in MITC-treated nematodes compared to controls indicates an increase in ROS levels.
Conclusion
The nematicidal action of this compound is a complex process initiated by its electrophilic attack on cellular nucleophiles. This leads to widespread, non-specific protein damage, as well as the inhibition of specific, vital enzymes such as those involved in detoxification and neurotransmission. The resulting cellular dysfunction is likely exacerbated by the induction of oxidative stress and the disruption of mitochondrial energy production. A key cellular response to this chemical insult involves the activation of the SKN-1/Nrf2 signaling pathway in an attempt to upregulate protective mechanisms. Further research focusing on the precise molecular targets and the full cascade of signaling events triggered by MITC in different nematode species will provide a more complete understanding of its mode of action and may reveal novel targets for the development of more selective and effective nematicides.
References
- 1. Allyl isothiocyanate that induces GST and UGT expression confers oxidative stress resistance on C. elegans, as demonstrated by nematode biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Glutathione in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nrf2/SKN-1-dependent Glutathione S-transferase π Homologue GST-1 Inhibits Dopamine Neuron Degeneration in a Caenorhabditis elegans Model of Manganism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mortality and behavior in Heterodera glycines juveniles following exposure to isothiocyanate compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biocidal Activity of Methyl Isothiocyanate (MITC)
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the biocidal properties of Methyl Isothiocyanate (MITC), a potent and broad-spectrum agent. It details its mechanism of action, summarizes its efficacy against various pathogens through quantitative data, outlines key experimental protocols for its analysis and evaluation, and visualizes complex biological and experimental pathways.
Introduction
This compound (MITC) is a highly reactive organosulfur compound with the chemical formula CH₃NCS. It is a volatile, colorless crystalline solid known for its sharp, pungent odor.[1] In agricultural and industrial settings, MITC is valued as a broad-spectrum biocide, primarily utilized as a soil fumigant to control a wide range of pests.[2][3] It is not typically applied directly; instead, it is the active biocidal agent generated from the decomposition of precursor compounds, most notably metam sodium and metam potassium, in the soil.[4][5]
The efficacy of MITC stems from its ability to act as a fumigant, penetrating soil and plant tissues to eradicate nematodes, soil-borne fungi, insects, and weeds.[2][4] This guide delves into the core technical aspects of MITC's biocidal activity, providing the detailed information necessary for research and development professionals working in pest management and drug development.
Mechanism of Biocidal Action
The primary biocidal activity of MITC is attributed to its function as a general and non-specific inhibitor of essential enzymes.[4][6] This broad-based disruption of cellular machinery is the cornerstone of its potent toxicity against a wide array of organisms.
Non-Specific Enzyme Inhibition
The isothiocyanate functional group (-N=C=S) in MITC is highly electrophilic. This chemical characteristic allows it to readily react with nucleophilic groups found in proteins, particularly the sulfhydryl (-SH) groups of cysteine residues and the amino (-NH₂) groups of lysine residues.[4] This reaction forms a covalent bond, altering the protein's structure and inactivating the enzyme.[4] By targeting a multitude of essential enzymes, such as those involved in cellular respiration, MITC effectively disrupts critical metabolic and cellular processes, leading to cell death.[4][7]
Induction of Oxidative Stress
Beyond direct enzyme inhibition, there is evidence that isothiocyanates, including MITC, can induce oxidative stress within target cells.[4] This contributes to its overall biocidal effect by creating a hostile intracellular environment that damages cellular components and further impairs cellular function. The combination of widespread enzyme inactivation and the induction of oxidative stress results in a multifaceted attack on the target organism's cellular integrity.
Affected Signaling Pathways
While the primary mechanism of MITC is non-specific, research into the broader class of isothiocyanates (ITCs), particularly in cancer chemoprevention studies, has revealed interactions with specific signaling pathways. These findings may offer insights into the more subtle molecular effects of MITC in target organisms.
Nrf2/Keap1-ARE Pathway
The Nrf2/Keap1-Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress.[8] Under normal conditions, the Keap1 protein targets the Nrf2 transcription factor for degradation.[8] Isothiocyanates can react with Keap1, preventing Nrf2 degradation and allowing it to accumulate, translocate to the nucleus, and activate genes that mitigate oxidative stress.[9] While this is a protective response in mammalian cells, the potent induction of oxidative stress by MITC may overwhelm this system in target pests.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[8] Studies on other isothiocyanates have shown that they can inhibit this pathway at various points, which contributes to their anti-cancer effects.[8] In the context of biocidal activity, disruption of this fundamental pathway in fungi or nematodes could significantly impair their growth and development, contributing to the overall efficacy of MITC.
Quantitative Biocidal Activity
The broad-spectrum activity of MITC has been quantified against numerous organisms. The following tables summarize key efficacy data from the literature.
Table 1: Fungicidal Activity of this compound
| Target Fungus | Metric | Value | Conditions | Reference |
|---|---|---|---|---|
| Aspergillus flavus | IC50 (Growth) | 43.8 µg/mL | In liquid medium | [10] |
| Aspergillus flavus | IC50 (Aflatoxin B1 Production) | 17.4 µg/mL | In liquid medium | [10] |
| Poria carbonica | CT98 Product | ~5 µg·day/cc air | In wood at 14-20% moisture content | [11] |
| Alternaria radicina | EC50 (Combined w/ other ITC) | 156 µM | In vitro, synergistic combination |[12] |
Table 2: Bactericidal Activity of this compound and Related ITCs
| Target Bacteria | Compound | Metric | Value | Reference |
|---|---|---|---|---|
| Escherichia coli O157:H7 | MITC | - | Weaker activity than AITC | [13] |
| Salmonella Montevideo | MITC | - | Weaker activity than AITC | [13] |
| Listeria monocytogenes | MITC | - | Stronger activity than AITC | [13] |
| Pseudomonas aeruginosa | ITC Mixture (ITCM) | MIC | 140 ± 5 µg/mL | [14] |
| Bacillus cereus | Pentyl-Diisothiocyanate (P-DiITC) | MIC | 6.3 µg/mL | [15] |
| Escherichia coli | Pentyl-Diisothiocyanate (P-DiITC) | MIC | 9.4 µg/mL |[15] |
Table 3: Nematicidal Activity of this compound
| Target Nematode | Metric | Value | Conditions | Reference |
|---|---|---|---|---|
| Meloidogyne incognita (J2) | EC50 | 7.9 ± 3.1 µg/mL | 24-hour paralysis assay | [16] |
| Meloidogyne enterolobii (J2) | LC50 | 69.59 mg/mL | 24-hour exposure to E. japonicum extract | [17] |
| Meloidogyne enterolobii (J2) | LC50 | 22.34 mg/mL | 48-hour exposure to E. japonicum extract |[17] |
Experimental Protocols
Accurate assessment of MITC's presence and biocidal activity requires robust and validated experimental methods.
Quantification of MITC in Soil by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for determining volatile compounds like MITC in environmental samples.[4]
Methodology:
-
Sample Preparation: A known weight of the soil sample (e.g., 10 g) is placed into a headspace vial.
-
Extraction: An organic solvent, such as ethyl acetate, containing an internal standard is added to the vial. The vial is sealed and agitated (e.g., vortexed or sonicated) to extract MITC from the soil matrix.
-
Phase Separation: The sample is centrifuged to separate the soil particles from the organic solvent.
-
GC-MS Analysis: A small aliquot of the supernatant (the ethyl acetate layer) is injected into the GC-MS system.
-
Gas Chromatography (GC): The volatile compounds are separated based on their boiling points and affinity for the GC column.
-
Mass Spectrometry (MS): The separated compounds are ionized and fragmented. The mass spectrometer detects the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for MITC.
-
-
Quantification: A calibration curve is prepared using standard solutions of MITC of known concentrations. The concentration of MITC in the soil sample is determined by comparing its peak area (relative to the internal standard) to the calibration curve.[4] A more advanced method involves headspace solid-phase microextraction (HS-SPME) prior to GC-MS-MS analysis for enhanced sensitivity.[18]
References
- 1. This compound | C2H3NS | CID 11167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. ars.usda.gov [ars.usda.gov]
- 6. spraydays.cdpr.ca.gov [spraydays.cdpr.ca.gov]
- 7. This compound (Ref: SN-32866) [sitem.herts.ac.uk]
- 8. Methylsulfinyl Hexyl Isothiocyanate (6-MSITC) from Wasabi Is a Promising Candidate for the Treatment of Cancer, Alzheimer’s Disease, and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. Bactericidal activity of isothiocyanate against pathogens on fresh produce - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Natural isothiocyanates express antimicrobial activity against developing and mature biofilms of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. edepot.wur.nl [edepot.wur.nl]
- 16. Nematicidal Effect of Raphasatin from Raphanus Sativus Against Meloidogyne Incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Determination of methylisothiocyanate in soil and water by HS-SPME followed by GC-MS-MS with a triple quadrupole - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Soil pH on the Stability of Methyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl isothiocyanate (MITC) is a potent biocide widely used in agriculture as a soil fumigant. Its efficacy and environmental fate are intricately linked to its stability in the soil matrix. A critical factor governing the persistence and degradation of MITC is soil pH. This technical guide provides an in-depth analysis of the impact of soil pH on the stability of this compound, offering quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes and experimental workflows. Understanding these dynamics is paramount for optimizing fumigation strategies, predicting environmental persistence, and developing novel formulations in the agrochemical and pharmaceutical sectors.
Introduction
This compound (CH₃NCS), the active ingredient derived from the decomposition of fumigants like metam sodium and dazomet, is a highly reactive compound effective against a broad spectrum of soil-borne pests, including nematodes, fungi, and weeds.[1][2][3][4][5] The stability of MITC in soil is not constant; it is influenced by a variety of soil properties, including organic matter content, temperature, and microbial activity.[5][6] Among these, soil pH plays a pivotal role in dictating the rate of MITC degradation, primarily through hydrolysis. This guide will focus specifically on the chemical stability of MITC as a function of pH, providing a comprehensive resource for researchers in the field.
Quantitative Impact of pH on MITC Stability
The degradation of this compound in aqueous environments, a major component of the soil matrix, is highly dependent on pH. The primary mechanism of abiotic degradation is hydrolysis. In alkaline conditions, MITC is rapidly hydrolyzed, whereas it is more stable in acidic and neutral solutions.[7] This relationship is critical for predicting the persistence of MITC in different soil types and for designing effective soil treatment regimens.
The following table summarizes the hydrolysis half-life of this compound at various pH levels and temperatures, providing a clear quantitative illustration of this effect.
| pH | Temperature (°C) | Half-life (days) |
| 4 | 25 | 15 |
| 7 | 25 | 65 |
| 7 | 0 | 178 |
| 10 | 25 | 0.7 |
| 10 | 9 | 10 |
Data sourced from PubChem.[7]
Chemical Degradation Pathway
The degradation of this compound in the soil is a complex process involving both biotic and abiotic pathways.[5][7] The primary abiotic pathway influenced by pH is hydrolysis. Under alkaline conditions, the hydroxyl ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This leads to the formation of unstable intermediates that ultimately decompose to methylamine and other byproducts. In acidic and neutral conditions, this reaction proceeds much more slowly.[7]
Experimental Protocols
To investigate the impact of soil pH on this compound stability, a controlled laboratory experiment can be conducted. The following protocol outlines a general methodology.
4.1. Materials
-
Soil sample with known characteristics (e.g., texture, organic matter content)
-
This compound (analytical standard)
-
Buffer solutions (pH 4, 7, and 9)
-
Deionized water
-
Glass vials with PTFE-lined septa
-
Gas chromatograph with a suitable detector (e.g., Nitrogen-Phosphorus Detector or Mass Spectrometer)
-
Headspace autosampler
-
Incubator or water bath
-
pH meter
-
Analytical balance
-
Vortex mixer
4.2. Methodology
-
Soil Preparation:
-
Air-dry the soil sample and sieve it to remove large debris.
-
Characterize the initial soil pH.
-
Divide the soil into three batches.
-
-
pH Adjustment:
-
For each batch, create a soil slurry with deionized water.
-
Adjust the pH of each slurry to the target levels (e.g., 5, 7, 9) using appropriate acidic or basic solutions (e.g., H₂SO₄ or NaOH).
-
Allow the pH-adjusted soils to equilibrate for a set period.
-
Dry the soils back to a consistent moisture content.
-
-
Incubation Study:
-
Weigh equal amounts of the pH-adjusted soil into a series of headspace vials.
-
Spike each vial with a known concentration of this compound solution.
-
Seal the vials immediately.
-
Prepare a set of vials for each pH level to be sampled at different time points (e.g., 0, 1, 3, 7, 14, and 28 days).
-
Incubate the vials at a constant temperature (e.g., 25°C) in the dark.
-
-
Sample Analysis:
-
At each time point, remove the corresponding set of vials from the incubator.
-
Analyze the concentration of MITC in the headspace of the vials using headspace gas chromatography (HS-GC).
-
The GC parameters (e.g., column type, temperature program, detector settings) should be optimized for MITC analysis.[3][8]
-
-
Data Analysis:
-
Plot the concentration of MITC as a function of time for each soil pH.
-
Calculate the degradation rate constant (k) and the half-life (t₁/₂) of MITC for each pH level using first-order kinetics.
-
Conclusion
The stability of this compound is unequivocally linked to soil pH. The provided quantitative data and degradation pathway illustrate that MITC is significantly less stable under alkaline conditions due to accelerated hydrolysis. This technical guide offers a foundational understanding and a practical experimental framework for researchers and professionals working with this important biocide. By considering the impact of soil pH, it is possible to enhance the efficacy of MITC applications, predict its environmental persistence, and develop more stable and effective formulations for both agricultural and potentially pharmaceutical applications. Further research should continue to explore the interplay of pH with other soil factors to build a more comprehensive model of MITC behavior in complex soil environments.
References
- 1. researchgate.net [researchgate.net]
- 2. ASA, CSSA, SSSA International Annual Meeting [scisoc.confex.com]
- 3. hort [journals.ashs.org]
- 4. hort [journals.ashs.org]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. ars.usda.gov [ars.usda.gov]
- 7. This compound | C2H3NS | CID 11167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Determination of methylisothiocyanate in soil and water by HS-SPME followed by GC-MS-MS with a triple quadrupole - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Investigating the Lachrymatory Properties of Methyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl isothiocyanate (MITC) is a potent organosulfur compound known for its lachrymatory (tear-inducing) effects. Understanding the mechanisms underlying these properties is crucial for toxicological assessment, the development of safety protocols, and potential therapeutic applications. This technical guide provides a comprehensive overview of the core methodologies and signaling pathways involved in the lachrymatory response to MITC, with a focus on its interaction with Transient Receptor Potential (TRP) channels. Detailed experimental protocols for in vitro and in vivo assessments are provided, along with structured quantitative data and visual representations of key biological and experimental workflows.
Introduction
This compound (CH₃NCS) is a volatile and highly reactive electrophile. Its ability to cause eye irritation and tearing is a prominent feature, making it a subject of interest in toxicology and sensory neuroscience. The lachrymatory response is primarily mediated by the activation of sensory nerves in the cornea, leading to a reflex arc that stimulates the lacrimal glands to produce tears. This guide delves into the molecular mechanisms, key protein targets, and the physiological cascade initiated by MITC exposure.
Mechanism of Action: The Role of TRPA1 and TRPV1
The lachrymatory properties of this compound are predominantly attributed to its activation of specific ion channels expressed on the terminals of corneal sensory nerves. The primary targets are the Transient Receptor Potential Ankyrin 1 (TRPA1) and, to a lesser extent, the Transient Receptor Potential Vanilloid 1 (TRPV1) channels.[1][2][3]
TRPA1 Activation: Isothiocyanates, including MITC, are electrophilic compounds that can covalently modify cysteine and lysine residues on the intracellular N-terminus of the TRPA1 channel.[3] This modification induces a conformational change in the channel, leading to its opening and a subsequent influx of cations, primarily Ca²⁺ and Na⁺. The influx of these ions depolarizes the sensory neuron, triggering the generation of action potentials that propagate to the central nervous system.
TRPV1 Activation: While TRPA1 is the principal sensor for MITC, evidence suggests that some isothiocyanates can also activate TRPV1, the capsaicin receptor. The mechanism of TRPV1 activation by isothiocyanates is less clear but may involve direct interaction with the channel or sensitization through intracellular signaling pathways.
The activation of TRPA1 and TRPV1 channels on corneal nerve endings initiates a trigeminal parasympathetic reflex arc, which is the physiological basis of the lachrymatory response.[4][5]
Quantitative Data on Isothiocyanate Activity
| Compound | Channel | Cell Type | Assay | EC₅₀ (µM) | Reference |
| Allyl Isothiocyanate (AITC) | hTRPA1 | HEK | Patch-clamp | 2.7 ± 0.4 | [2][6] |
| Moringin | rTRPA1 | HEK-293 | Calcium Imaging | 3.14 ± 0.16 | [1] |
hTRPA1: human Transient Receptor Potential Ankyrin 1; rTRPA1: rat Transient Receptor Potential Ankyrin 1; HEK: Human Embryonic Kidney cells.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway from MITC exposure to tear production and a general experimental workflow for investigating lachrymatory properties.
Caption: MITC-induced lachrymatory signaling pathway.
Caption: Experimental workflow for investigating lachrymatory properties.
Experimental Protocols
In Vitro Assessment
This protocol is designed to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to MITC in cells expressing TRPA1 or TRPV1.
Materials:
-
HEK293 cells stably or transiently expressing human TRPA1 or TRPV1
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
This compound (MITC) stock solution in DMSO
-
Ionomycin (positive control)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope equipped for ratiometric imaging (e.g., excitation at 340 nm and 380 nm, emission at 510 nm)[9][10]
Procedure:
-
Cell Plating: Seed the transfected HEK293 cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate at 37°C and 5% CO₂.
-
Dye Loading: a. Prepare a Fura-2 AM loading solution in HBSS containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127. b. Remove the culture medium from the cells and wash once with HBSS. c. Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye.
-
Compound Addition and Measurement: a. Place the plate in the fluorescence reader. b. Establish a baseline fluorescence reading for approximately 1-2 minutes. c. Add varying concentrations of MITC (prepared in HBSS from the DMSO stock) to the wells. d. Immediately begin recording the fluorescence intensity at both excitation wavelengths (340 nm and 380 nm) and the emission wavelength (510 nm) for several minutes. e. At the end of the experiment, add ionomycin (a calcium ionophore) to obtain the maximum calcium response (Rmax), followed by a calcium-free buffer with EGTA to obtain the minimum calcium response (Rmin) for calibration.
-
Data Analysis: Calculate the ratio of the fluorescence intensities (F₃₄₀/F₃₈₀). The change in this ratio over time reflects the change in [Ca²⁺]i. Plot the peak change in the ratio against the log of the MITC concentration to determine the EC₅₀ value.
This protocol allows for the direct measurement of ion channel currents in response to MITC.
Materials:
-
Transfected HEK293 cells or primary cultured trigeminal ganglion neurons
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette puller and microforge
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4)
-
Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA; pH 7.2)[11][12]
-
MITC stock solution in DMSO
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy.
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[13]
-
Recording: a. Place a coverslip with cells in the recording chamber and perfuse with the external solution. b. Approach a cell with the micropipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane. c. Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration. d. Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Compound Application: a. Record baseline currents. b. Perfuse the cell with the external solution containing various concentrations of MITC. c. Record the resulting inward and/or outward currents.
-
Data Analysis: Measure the peak current amplitude at each MITC concentration. Plot the current amplitude against the MITC concentration to generate a dose-response curve and calculate the EC₅₀.
In Vivo Assessment
This method provides a quantitative measure of tear production in response to an irritant.[6][14][15][16][17][18]
Materials:
-
Male C57BL/6 mice (or other suitable strain)
-
Phenol red-impregnated cotton threads
-
Fine-tipped forceps
-
Millimeter ruler
-
MITC vapor delivery system or solution for topical application
Procedure:
-
Animal Handling: Gently restrain the mouse without anesthesia.
-
Baseline Measurement: a. Using forceps, carefully place the folded end of a phenol red thread into the lower conjunctival sac at the lateral canthus of one eye. b. Leave the thread in place for a standardized time (e.g., 15-30 seconds). c. Remove the thread and immediately measure the length of the color change (from yellow to red) in millimeters. This is the baseline tear volume.
-
MITC Exposure: a. Expose the mouse to a controlled concentration of MITC vapor for a defined period or apply a small, fixed volume of a dilute MITC solution directly to the cornea.
-
Post-Exposure Measurement: a. At specified time points after exposure (e.g., 1, 5, 15, and 30 minutes), repeat the PRT test as described in step 2.
-
Data Analysis: Compare the tear volume measurements before and after MITC exposure. An increase in the length of the red portion of the thread indicates an increase in tear production. Statistical analysis (e.g., t-test or ANOVA) can be used to determine the significance of the lachrymatory response.
This test provides a behavioral correlate of eye irritation.[19]
Materials:
-
Male Sprague-Dawley rats or mice
-
Observation chamber
-
Video recording equipment
-
Dilute MITC solution
Procedure:
-
Acclimation: Place the animal in the observation chamber and allow it to acclimate for at least 30 minutes.
-
Stimulus Application: Gently restrain the animal and instill a small, fixed volume (e.g., 5-10 µL) of a dilute MITC solution onto the cornea of one eye.
-
Observation: Immediately return the animal to the chamber and record its behavior for a set period (e.g., 5-15 minutes).
-
Data Analysis: Count the number of eye wipes with the ipsilateral forepaw directed towards the treated eye. An increased number of eye wipes compared to a vehicle control group indicates a pain or irritation response.
Conclusion
The investigation of the lachrymatory properties of this compound requires a multi-faceted approach, combining in vitro molecular techniques with in vivo physiological and behavioral assays. The activation of TRPA1 and, to a lesser extent, TRPV1 channels on corneal sensory nerves is the primary molecular initiating event. This triggers a well-defined neural reflex arc resulting in tear secretion. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to quantitatively assess the lachrymatory potential of MITC and other irritant compounds, elucidate their mechanisms of action, and develop strategies to mitigate their effects or harness their properties for therapeutic purposes.
References
- 1. mdpi.com [mdpi.com]
- 2. Making sure you're not a bot! [nanion.de]
- 3. TRP channel activation by reversible covalent modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neural Regulation of Lacrimal Gland Secretory Processes: Relevance in Dry Eye Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ophthalmology360.com [ophthalmology360.com]
- 6. Ophthalmology: Phenol Red Thread Test | Taconic Biosciences [taconic.com]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. moodle2.units.it [moodle2.units.it]
- 9. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 10. youtube.com [youtube.com]
- 11. Methods Used for Studying TRP Channel Functions in Sensory Neurons - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 14. Tear Production Rate in a Mouse Model of Dry Eye According to the Phenol Red Thread and Endodontic Absorbent Paper Point Tear Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Application of Strip Meniscometry to the Evaluation of Tear Volume in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tear Production Rate in a Mouse Model of Dry Eye According to the Phenol Red Thread and Endodontic Absorbent Paper Point Tear Tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Development and validation of a method to generate phenol red thread tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Genesis of a Fumigant: An In-depth Technical Guide to the Discovery and History of Methyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl isothiocyanate (MITC) is a volatile, highly reactive organosulfur compound that has been a cornerstone of soil fumigation for decades. Its broad-spectrum efficacy against fungi, nematodes, insects, and weeds has made it an invaluable tool in agriculture. This technical guide provides a comprehensive overview of the discovery, history, and development of MITC as a fumigant. We delve into its initial synthesis in the 19th century, the elucidation of its biocidal properties, its commercialization, and the scientific principles underlying its synthesis and application. This document consolidates quantitative data on its efficacy, details key experimental protocols, and provides visualizations of its mechanism of action and historical development to serve as a thorough resource for researchers and professionals in the field.
Introduction
This compound (CH₃N=C=S), a molecule of simple structure, possesses potent biological activity that has been harnessed for agricultural pest control for over half a century. It is the primary active agent responsible for the fumigant properties of several widely used agricultural products, including those containing metam sodium and dazomet.[1][2] These precursor compounds decompose in the soil to release MITC, which then acts as a powerful biocide.[1][2] Understanding the history of MITC's discovery and the evolution of its use provides valuable context for current research and the development of future pest management strategies.
Discovery and Early History
The story of this compound begins in the mid-19th century with the pioneering work of German chemist August Wilhelm von Hofmann. While his 1868 publication, "Über die dem Senföl entsprechenden Isomeren der Schwefelcyanwasserstoffäther" (On the isomers of hydrogen thiocyanate corresponding to mustard oil), is a key reference in the study of isothiocyanates, the initial synthesis of the broader class of compounds dates back to his earlier work.[1][3][4] Hofmann's systematic investigation into amines and their reactions laid the foundational chemical knowledge for the synthesis of isothiocyanates.[5][6]
While Hofmann's work was in the realm of pure chemistry, the biocidal properties of isothiocyanates, particularly from natural sources like mustard plants (Brassicaceae), were known anecdotally for much longer.[7] However, the specific investigation of this compound as a fumigant began to take shape in the mid-20th century. Research into the nematicidal properties of various chemicals in the 1930s set the stage for the exploration of new fumigants.[8] Early studies on the antifungal activity of isothiocyanates in the 1960s provided a more direct link to the potential agricultural applications of these compounds.[9][10]
The commercial development of MITC as a fumigant was significantly advanced by Schering AG (now part of Bayer).[11][12] A key patent filed in the late 1950s and granted in the 1960s by Horst Werres, assigned to Schering AG, detailed a method for producing this compound, indicating the company's interest in its large-scale production.[13] This paved the way for the introduction of commercial fumigant products based on MITC, such as Trapex.[12]
Chemical Synthesis
The industrial production of this compound has historically followed two primary routes.
Thermal Rearrangement of Methyl Thiocyanate
This method involves the isomerization of methyl thiocyanate (CH₃S-C≡N) to this compound (CH₃N=C=S) through the application of heat.
CH₃-S-C≡N → CH₃-N=C=S
Reaction of Methylamine with Carbon Disulfide
A more common laboratory and industrial synthesis involves the reaction of methylamine with carbon disulfide in the presence of a base, such as sodium hydroxide, to form a dithiocarbamate salt (e.g., sodium N-methyldithiocarbamate, also known as metam sodium). This intermediate is then oxidized to yield this compound.[12]
Step 1: Formation of the Dithiocarbamate Salt CH₃NH₂ + CS₂ + NaOH → CH₃NHCS₂Na + H₂O
Step 2: Oxidation to this compound The dithiocarbamate is then oxidized, for example, with hydrogen peroxide, to produce MITC. A detailed protocol for a similar synthesis using ethyl chlorocarbonate as a reagent is provided in the Experimental Protocols section.
Mechanism of Biocidal Action
The broad-spectrum biocidal activity of this compound is attributed to its ability to act as a general, non-specific inhibitor of essential enzymes in target organisms.[14] The electrophilic carbon atom of the isothiocyanate group (-N=C=S) readily reacts with nucleophilic groups found in proteins, most notably the sulfhydryl (-SH) groups of cysteine residues and the amino (-NH₂) groups of lysine residues.[14] This covalent modification, known as thiocarbamoylation, leads to the inactivation of a wide range of enzymes, disrupting critical cellular processes such as respiration and metabolism, ultimately leading to cell death.[15]
One of the key intracellular targets is glutathione (GSH), a critical antioxidant. MITC reacts with GSH, depleting the cell's primary defense against oxidative stress and forming a glutathione conjugate.[1][16] This conjugate is not stable and can act as a carrier, transferring the methylcarbamoyl group to other proteins, thereby propagating the toxic effect.[1][5]
Quantitative Efficacy Data
The efficacy of this compound varies depending on the target organism, soil type, temperature, and moisture content. The following tables summarize some of the available quantitative data on its toxicity.
Table 1: Acute Toxicity of this compound
| Organism | Route | LD50/LC50 | Reference |
| Rat (male) | Oral | 82 mg/kg | [17] |
| Rat (female) | Oral | 55 mg/kg | [17] |
| Rabbit (male) | Dermal | 145 mg/kg | [17] |
| Rabbit (female) | Dermal | 202 mg/kg | [17] |
| Rat | Inhalation (1-hr) | 633 ppm | [17] |
| Rat | Inhalation (4-hr) | 180 ppm | [17] |
Table 2: Nematicidal and Fungicidal Activity of this compound
| Target Organism | Type | Efficacy Metric | Value | Reference |
| Meloidogyne javanica (J2s) | Nematode | LC50 (72 hr) | Not explicitly stated for MITC alone | [18] |
| Meloidogyne incognita (J2s) | Nematode | EC50 (24 hr) | 7.9 µg/ml | [19] |
| Fusarium oxysporum | Fungus | Mycelial Growth Inhibition (6 mg/L, 12 hr) | 80% | Not explicitly cited |
| Sclerotinia sclerotiorum | Fungus | Complete Mycelial Growth Inhibition (volatile phase) | Achieved | [20] |
| Aspergillus niger | Fungus | Antifungal Activity | Demonstrated | [10] |
| Penicillium cyclopium | Fungus | Antifungal Activity | Demonstrated | [10] |
Experimental Protocols
Synthesis of this compound (Laboratory Scale)
The following protocol is adapted from Organic Syntheses and describes a reliable method for the laboratory preparation of this compound. [This is a representative protocol and should be performed with appropriate safety precautions by trained personnel.]
Materials:
-
Round-bottomed three-necked flask (1-L)
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel (250-mL)
-
Ice bath
-
Carbon disulfide (137 g, 1.8 moles)
-
Sodium hydroxide (72 g, 1.8 moles) in 160 mL of water
-
35% aqueous methylamine solution (180 mL, 1.8 moles of methylamine)
-
Ethyl chlorocarbonate (196 g, 1.8 moles)
-
Sodium sulfate
-
Vigreux column
Procedure:
-
In the 1-L flask, combine the carbon disulfide and the cold sodium hydroxide solution.
-
Cool the mixture to 10–15 °C using the ice bath.
-
While stirring, add the methylamine solution dropwise over 30 minutes.
-
After the addition is complete, warm the mixture gently on a steam bath for 1–2 hours to ensure the complete formation of the sodium N-methyldithiocarbamate.
-
Cool the resulting bright red solution to 35–40 °C.
-
Over a period of 1 hour, add the ethyl chlorocarbonate with stirring.
-
Continue stirring for 30 minutes after the addition is complete. The this compound will separate as an upper layer.
-
Separate the product, dry it over sodium sulfate, and distill it under atmospheric pressure through a short Vigreux column.
-
Collect the fraction boiling at 115–121 °C. For higher purity, a second fractionation can be performed, collecting the fraction at 117–119 °C.
Soil Fumigation Bioassay (Conceptual Protocol)
This protocol outlines a general procedure for conducting a laboratory bioassay to determine the efficacy of MITC as a soil fumigant against a target pest (e.g., nematodes or fungal spores).
Materials:
-
Airtight containers (e.g., glass jars with sealed lids)
-
Soil representative of the target environment
-
Target pest culture (e.g., nematode suspension or fungal spore suspension)
-
This compound solution of known concentration
-
Control soil (untreated)
-
Incubation chamber with controlled temperature
-
Microscope and counting slides (for nematodes) or culture plates (for fungi)
Procedure:
-
Soil Preparation: Autoclave the soil to eliminate existing microbial activity if a sterile environment is required. Adjust the soil moisture to a predetermined level (e.g., 50-60% of field capacity).[16]
-
Inoculation: Thoroughly mix a known quantity of the target pest (e.g., a specific number of nematodes or fungal spores per gram of soil) into the prepared soil.
-
Fumigant Application: Divide the inoculated soil into subsamples in the airtight containers. To each container (except the controls), add a specific amount of the MITC solution to achieve a range of desired concentrations in the soil.
-
Sealing and Incubation: Immediately seal the containers to prevent the volatilization of MITC. Incubate the containers at a constant temperature for a defined exposure period (e.g., 24, 48, or 72 hours).
-
Aeration: After the exposure period, open the containers in a well-ventilated area to allow the fumigant to dissipate from the soil.
-
Viability Assessment:
-
For Nematodes: Extract the nematodes from the soil samples using a standard method (e.g., Baermann funnel). Observe the nematodes under a microscope to determine mortality (e.g., lack of movement upon probing). Calculate the percentage of mortality for each concentration.
-
For Fungi: Plate a known amount of soil from each sample onto a suitable growth medium. Incubate the plates and count the number of colony-forming units (CFUs) to determine the survival rate of the fungus.
-
-
Data Analysis: Compare the mortality or survival rates in the treated samples to the control samples to determine the efficacy of MITC at different concentrations. Calculate metrics such as LC50 (lethal concentration for 50% of the population) or EC50 (effective concentration for 50% inhibition).
Conclusion
From its origins in the fundamental chemical explorations of the 19th century to its widespread application in modern agriculture, this compound has a rich and complex history. Its development as a fumigant was a multi-step process involving the initial synthesis, the later recognition of the biocidal activity of the isothiocyanate class of compounds, and the commercial drive to develop effective and scalable production methods. The use of precursors like metam sodium and dazomet provided a practical means of delivering this highly reactive molecule to the soil. A thorough understanding of its history, chemical properties, mechanism of action, and the experimental methods used to evaluate it is crucial for the continued responsible use of this important agricultural tool and for the development of new, more targeted pest management strategies. The data and protocols presented in this guide offer a foundational resource for researchers and professionals dedicated to advancing the science of crop protection.
References
- 1. S-(N-methylcarbamoyl)glutathione: a reactive S-linked metabolite of methyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. horizontal.ecn.nl [horizontal.ecn.nl]
- 3. Naturally Derived isoThiocyanates (Mustard Oils) and Their Parent Glucosides [ouci.dntb.gov.ua]
- 4. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 5. Connecting glutathione with immune responses to occupational methylene diphenyl diisocyanate exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Perform the phytotoxicity test with Phytotoxkit solid samples | MicroBioTests [microbiotests.com]
- 8. ars.usda.gov [ars.usda.gov]
- 9. Effects of Glucosinolate-Derived Isothiocyanates on Fungi: A Comprehensive Review on Direct Effects, Mechanisms, Structure-Activity Relationship Data and Possible Agricultural Applications [mdpi.com]
- 10. redalyc.org [redalyc.org]
- 11. This compound | C2H3NS | CID 11167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. US3406191A - Method of producing this compound - Google Patents [patents.google.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. Model mechanisms of sulfhydryl oxidation by methyl- and benzeneseleninic acid, inhibitors of zinc-finger transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biotransformation of methyl isocyanate in the rat. Evidence for glutathione conjugation as a major pathway of metabolism and implications for isocyanate-mediated toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdpr.ca.gov [cdpr.ca.gov]
- 18. researchgate.net [researchgate.net]
- 19. Nematicidal Effect of Raphasatin from Raphanus Sativus Against Meloidogyne Incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Analysis of Methyl Isothiocyanate Using Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Introduction
Methyl isothiocyanate (MITC) is a highly volatile and toxic compound, primarily known as the active degradation product of the soil fumigant metam sodium.[1] It is widely used in agriculture to control soil-borne pathogens, nematodes, and weeds.[1][2][3] Due to its high volatility and toxicity, monitoring MITC concentrations in environmental matrices like soil and water is crucial to assess its environmental fate and ensure agricultural and human safety.[1]
Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust, sensitive, and solvent-free approach for the determination of MITC.[1][4][5][6] This technique combines sample extraction, pre-concentration, and introduction into a single step, making it an efficient and powerful tool for analyzing volatile organic compounds in complex matrices.[6][7][8] The high sensitivity and selectivity of GC-MS make it ideal for detecting trace levels of MITC.[5]
Principle of the Method
The HS-SPME-GC-MS method involves the partitioning of volatile analytes, like MITC, between the sample matrix, the headspace (the gas phase above the sample), and a polymer-coated fused silica fiber (the SPME fiber).[9] The sample is placed in a sealed vial and typically heated and agitated to facilitate the release of volatile compounds into the headspace. The SPME fiber is then exposed to the headspace, where the analytes adsorb onto the fiber coating.
After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the hot injection port of a gas chromatograph. The trapped analytes are thermally desorbed from the fiber and carried by an inert gas onto a capillary column for separation.[9] The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected, allowing for highly specific identification and quantification.[9]
Applications
This method is highly applicable for the quantitative analysis of MITC in various environmental samples. It has been successfully developed and validated for determining MITC concentrations in both soil and water samples, particularly for monitoring residues after the application of agricultural fumigants.[1][10] The technique's sensitivity allows for the detection of MITC at low ng/g or ng/mL levels, which is essential for environmental monitoring and risk assessment.[1]
Detailed Experimental Protocols
Materials and Reagents
-
Vials: 20 mL amber glass headspace vials with PTFE/silicone septa.
-
SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its effectiveness in extracting volatile compounds.[11][12][13][14]
-
SPME Holder: Manual or autosampler-compatible holder.
-
Heater/Agitator: To maintain constant temperature and agitation during extraction.
-
GC-MS System: A gas chromatograph equipped with a mass selective detector.
-
Chemicals:
Sample Preparation
-
Water Samples:
-
Soil Samples:
-
Weigh 5 g of the soil sample into a 20 mL headspace vial.
-
Add 5 mL of high-purity water.
-
Add a sufficient amount of NaCl to saturate the aqueous phase.
-
Immediately seal the vial and vortex briefly to mix.
-
HS-SPME Procedure
-
Place the sealed vial in the heater/agitator block.
-
Equilibration/Incubation: Heat the sample at the optimized temperature (e.g., 50°C) for a set time (e.g., 15 minutes) with agitation to allow the analyte to partition into the headspace.[1][7]
-
Extraction: Expose the SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 20 minutes) while maintaining the temperature and agitation.[1][17]
-
After extraction, retract the fiber into the needle and immediately transfer it to the GC injector.
GC-MS Analysis
-
Desorption: Insert the SPME fiber into the GC inlet and desorb the trapped analytes in splitless mode at a temperature of 250°C for 5 minutes.[7][12]
-
Chromatographic Separation:
-
GC Column: DB-624 or similar mid-polarity column (e.g., 30 m x 0.25 mm ID x 1.4 µm film thickness).[16]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 10°C/min.
-
Ramp 2: Increase to 220°C at a rate of 25°C/min, hold for 2 minutes.
-
-
-
Mass Spectrometry Detection:
Method Validation
The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).[18][19]
-
Linearity: Prepare a series of calibration standards in the appropriate matrix (e.g., blank water or soil extract) and analyze them to construct a calibration curve. A correlation coefficient (r²) > 0.99 is desirable.[1]
-
LOD and LOQ: Determine based on the signal-to-noise ratio (S/N) of low-concentration standards (typically S/N of 3 for LOD and 10 for LOQ).
-
Accuracy and Precision: Analyze spiked blank matrix samples at different concentration levels. Accuracy is assessed by recovery percentage, and precision is determined by the relative standard deviation (RSD). Recoveries between 70-120% and RSDs below 15% are generally considered acceptable.[1][2]
Data Presentation
Table 1: Optimized HS-SPME-GC-MS Parameters for MITC Analysis
| Parameter | Water Analysis | Soil Analysis | Reference |
| SPME Fiber | DVB/CAR/PDMS | DVB/CAR/PDMS | [11][13][17] |
| Sample Volume/Mass | 10 mL | 5 g (+ 5 mL water) | [1][16] |
| Salt Addition | NaCl to saturation | NaCl to saturation | [1][4] |
| Equilibration Time | 15 min | 15 min | [7] |
| Extraction Temperature | 50°C | 50°C | [1][20] |
| Extraction Time | 20 min | 20 min | [1][17] |
| Agitation | Continuous | Continuous | [4] |
| GC Inlet Temperature | 250°C | 250°C | [7][15] |
| Desorption Time | 5 min | 5 min | [7] |
| MS Ions (m/z) | 73 (Quant), 72 (Qual) | 73 (Quant), 72 (Qual) | [16] |
Table 2: Summary of Method Validation Data for MITC Analysis
| Parameter | Water Matrix | Soil Matrix | Reference |
| Linearity Range | 0.026 - 2.6 ng/mL | 1 - 100 ng/g | [1] |
| Correlation Coeff. (r²) | > 0.999 | > 0.999 | [1] |
| LOD | 0.017 ng/mL | 0.1 ng/g | [1] |
| LOQ | ~0.05 ng/mL | ~0.3 ng/g | [1] |
| Recovery | 76 - 92% | 76 - 92% | [1] |
| Precision (RSD) | < 7% | < 7% | [1] |
Visualizations
Caption: Experimental workflow for MITC analysis by HS-SPME-GC-MS.
References
- 1. Determination of methylisothiocyanate in soil and water by HS-SPME followed by GC-MS-MS with a triple quadrupole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Determination of dazomet and its metabolite this compound residues in plant-derived foods by gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hort [journals.ashs.org]
- 4. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chalcogen.ro [chalcogen.ro]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Headspace Solid-Phase Microextraction Analysis of Volatile Components in Peanut Oil | MDPI [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
- 17. researchgate.net [researchgate.net]
- 18. Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimization and Validation of HS-GC/MS Method for the Controlled Release Study of Microencapsulated Specific Bioattractants for Target-Plaguicide Production | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Methyl Isothiocyanate (MITC) Residues in Agricultural Crops
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl isothiocyanate (MITC) is a volatile and reactive sulfur-containing organic compound. In agriculture, it is primarily encountered as a degradation product of soil fumigants such as metam sodium and dazomet.[1][2][3] These fumigants are used to control a broad spectrum of soil-borne pests, including nematodes, fungi, insects, and weeds, before the planting of various crops. Due to its high volatility and toxicity, concerns exist regarding potential MITC residues in agricultural commodities harvested from treated soils.[1] Consequently, robust and sensitive analytical methods are required to monitor and quantify MITC residues in agricultural crops to ensure food safety and compliance with regulatory limits.
These application notes provide an overview of the common analytical techniques for MITC quantification, detailed experimental protocols, and a summary of method performance data.
Analytical Methodologies
The quantification of MITC residues in complex matrices like agricultural crops presents analytical challenges due to the compound's volatility and reactivity. The most common and reliable methods for MITC analysis are based on chromatography, primarily gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.
Gas Chromatography (GC): GC-based methods are widely employed for MITC analysis. Various detectors can be used, including Nitrogen-Phosphorus Detector (NPD), Flame Photometric Detector (FPD), and Mass Spectrometry (MS). GC-MS and GC-MS/MS (tandem mass spectrometry) are particularly powerful for their high selectivity and ability to provide structural confirmation of the analyte.[1] Sample introduction techniques can include direct liquid injection of an extract or headspace analysis, which is well-suited for volatile compounds like MITC.[4]
High-Performance Liquid Chromatography (HPLC): HPLC methods for MITC often involve a derivatization step to improve the chromatographic retention and detection of the analyte.[5][6] HPLC coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) offers high sensitivity and specificity.[5]
Data Presentation
The following tables summarize the performance of various analytical methods for the quantification of MITC in different matrices. It is important to note that in a comprehensive study analyzing 16 different plant-derived foods, including Chinese cabbage, chives, cowpea, lettuce, eggplant, ginger, celery, potato, orange, kiwifruit, tomato, and chili, no MITC residues were detected.[1] This highlights that under certain agricultural practices and conditions, MITC residues may be below the limit of detection in harvested crops.
Table 1: Method Performance for MITC Analysis by GC-MS/MS in Plant-Derived Foods [1]
| Parameter | Value |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Linearity Range | 0.005 - 1 mg/L |
| Correlation Coefficient (r²) | > 0.99 |
| Recoveries | 74.2% - 117.2% |
| Relative Standard Deviations (RSDs) | 2.8% - 9.0% |
Table 2: Method Performance for MITC Analysis by HS-SPME-GC-MS/MS in Soil and Water [4]
| Matrix | Limit of Detection (LOD) | Recoveries | Relative Standard Deviation (RSD) |
| Water | 0.017 ng/mL | 76% - 92% | < 7% |
| Soil | 0.1 ng/g | 76% - 92% | < 7% |
Experimental Protocols
Protocol 1: Quantification of MITC in Agricultural Crops by GC-MS/MS
This protocol is based on a method for the simultaneous determination of dazomet and its metabolite MITC in plant-derived foods.[1]
1. Sample Preparation and Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of ethyl acetate.
-
Homogenize at high speed for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant (ethyl acetate layer).
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1.5 mL of the supernatant to a 2 mL centrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA (primary secondary amine), and 50 mg of C18 sorbent.
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 1 minute.
-
Filter the supernatant through a 0.22 µm filter before GC-MS/MS analysis.
3. GC-MS/MS Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 7000C Triple Quadrupole or equivalent.
-
Column: HP-5ms (30 m × 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 40°C (hold for 1 min), ramp to 120°C at 10°C/min, then ramp to 280°C at 20°C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): 73
-
Product Ions (m/z): 45, 58 (quantification and qualification ions)
-
4. Quantification:
-
Prepare matrix-matched calibration standards to compensate for matrix effects.
-
Construct a calibration curve by plotting the peak area against the concentration of MITC.
-
Quantify MITC in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Quantification of Isothiocyanates in Plant Samples by HPLC-DAD-MS with Derivatization
This protocol is a general approach for the analysis of various isothiocyanates, including MITC, in plant materials.[5]
1. Sample Preparation and Extraction:
-
Freeze-dry and grind the plant material.
-
Mix 400 mg of the lyophilized material with 10 mL of water and incubate for 3 hours at 37°C to allow for enzymatic conversion of glucosinolates to isothiocyanates.
-
Centrifuge the mixture and collect the supernatant.
2. Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water.
-
Elute the isothiocyanates with isopropanol.
3. Derivatization:
-
Mix 500 µL of the isopropanolic eluate with 500 µL of a derivatizing reagent (e.g., 0.2 M N-acetyl-L-cysteine and 0.2 M sodium bicarbonate in water).
-
Incubate the reaction mixture for 1 hour at 50°C.
4. HPLC-DAD-MS Parameters:
-
HPLC System: Agilent 1200 series or equivalent.
-
Mass Spectrometer: Q-TOF or Triple Quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 4.6 × 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
DAD Wavelength: Monitor at a wavelength appropriate for the derivatized isothiocyanate.
-
MS Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the derivative.
-
Acquisition Mode: Full scan and/or MRM.
5. Quantification:
-
Prepare calibration standards of the derivatized MITC.
-
Construct a calibration curve and quantify the MITC in the samples.
Experimental Workflow and Diagrams
The following diagram illustrates a typical workflow for the analysis of MITC residues in agricultural crops.
Caption: Workflow for MITC residue analysis in agricultural crops.
Conclusion
The quantification of this compound residues in agricultural crops is essential for ensuring food safety. The protocols detailed in these application notes, utilizing GC-MS/MS and HPLC-MS, provide sensitive and reliable methods for the determination of MITC. While the presented data indicates that MITC residues are often not detected in a variety of crops, the availability of validated analytical methods is crucial for monitoring purposes and for responding to potential contamination incidents. Researchers and analytical laboratories can adapt these protocols to their specific needs and sample matrices.
References
- 1. [Determination of dazomet and its metabolite this compound residues in plant-derived foods by gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ars.usda.gov [ars.usda.gov]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Determination of methylisothiocyanate in soil and water by HS-SPME followed by GC-MS-MS with a triple quadrupole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Determination of Methyl Isothiocyanate in Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl isothiocyanate (MITC) is a highly reactive and volatile compound used as a soil fumigant, biocide, and in some industrial applications.[1] Its presence in water sources is a significant environmental and health concern, necessitating sensitive and reliable analytical methods for its detection and quantification. This document provides detailed application notes and protocols for the determination of MITC in water, focusing on chromatographic techniques. The methods described are suitable for various water matrices, including drinking, surface, and groundwater.[2][3]
Analytical Methods Overview
The primary methods for the determination of MITC in water are based on gas chromatography (GC) and high-performance liquid chromatography (HPLC). Spectrophotometric methods, while less common for trace analysis, can also be employed.
-
Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), is a highly specific and sensitive technique for MITC analysis.[3] Headspace sampling is a common and efficient technique that requires minimal sample preparation.[1][3] Detectors such as nitrogen-phosphorus detectors (NPD) and flame photometric detectors (FPD) are also utilized.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC methods are also available for MITC analysis.[5] Due to MITC's lack of a strong chromophore, derivatization is often employed to enhance detection by UV-Vis or fluorescence detectors.[6][7][8][9]
-
Spectrophotometry: Spectrophotometric methods typically involve a color-forming reaction and are generally simpler and more cost-effective, but may lack the sensitivity and selectivity of chromatographic methods for trace analysis.
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for the determination of MITC in water.
Table 1: Gas Chromatography (GC) Methods
| Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (r²) | Recovery | Reference |
| HS-GC-MS/MS | Headspace Solid-Phase Microextraction (HS-SPME) | 0.017 ng/mL | - | >0.999 | 76-92% | [1] |
| Headspace GC-MS | Direct Headspace | - | 0.1 µg/L | >0.995 | 70-120% | [3] |
| GC-NPD/FPD | Dichloromethane Extraction | 0.003 ppm (NPD) | 0.01 ppm (NPD) | - | >95% | [4] |
Table 2: High-Performance Liquid Chromatography (HPLC) Method
| Method | Sample Preparation | Detection Limit | Recovery | Reference |
| SPE-HPLC-UV | Solid-Phase Extraction (C18) | 0.02 µg/g | 88.4 - 94.2% | [5] |
Experimental Protocols
Protocol 1: Determination of MITC in Water by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This protocol is based on the validated method for the determination of MITC in drinking, surface, and groundwater.[2][3]
1. Principle: Volatile MITC is partitioned from the water sample into the headspace of a sealed vial. An aliquot of the headspace is then automatically injected into a gas chromatograph for separation and detection by a mass spectrometer.
2. Materials and Reagents:
-
This compound (MITC) standard, analytical grade
-
Methanol, HPLC grade
-
Ultrapure water
-
Sodium chloride (for salting out, optional but recommended)[3]
-
20 mL headspace vials with PTFE-faced silicone septa and aluminum crimp caps
-
Crimper and decapper
-
Autosampler for headspace analysis
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
3. Standard Preparation:
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of MITC and dissolve it in methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with methanol.
4. Sample Preparation:
-
Collect water samples in appropriate containers and store them at 4°C. It is recommended to analyze the samples on the same day of collection. If storage is necessary, samples should be frozen.[2]
-
Allow samples to thaw completely, but ensure they remain chilled before extraction.[2]
-
Pipette 10 mL of the water sample into a 20 mL headspace vial.
-
(Optional) Add a sufficient amount of sodium chloride to saturate the solution.[3]
-
Immediately seal the vial with a septum and crimp cap.
5. Instrumental Analysis:
-
GC-MS Conditions (Example):
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)
-
Oven Program: 40°C (hold 2 min), ramp to 100°C at 10°C/min, then to 220°C at 25°C/min (hold 2 min)
-
Injector Temperature: 200°C
-
Carrier Gas: Helium at a constant flow
-
Headspace Sampler Conditions:
-
Vial Equilibration Time: 15 min
-
Oven Temperature: 80°C
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantification Ion: m/z 73
-
Qualifier Ion: m/z 72[3]
-
-
6. Quality Control:
-
Analyze a method blank, a laboratory control sample, and a matrix spike with each batch of samples.
-
The calibration curve should have a correlation coefficient (r²) of ≥0.995.
Protocol 2: Determination of MITC in Water by HPLC with UV Detection after Derivatization
This protocol involves the derivatization of MITC to a more readily detectable compound for HPLC analysis. One common approach is derivatization with a thiol-containing compound like N-acetyl-L-cysteine.[9]
1. Principle: MITC reacts with N-acetyl-L-cysteine (NAC) in an alkaline medium to form a stable dithiocarbamate derivative that can be analyzed by reverse-phase HPLC with UV detection.
2. Materials and Reagents:
-
This compound (MITC) standard, analytical grade
-
N-acetyl-L-cysteine (NAC)
-
Sodium bicarbonate
-
Methanol, HPLC grade
-
Isopropanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD)
3. Standard and Reagent Preparation:
-
MITC Stock and Working Standards: Prepare as described in Protocol 1.
-
Derivatizing Reagent (0.2 M NAC and 0.2 M NaHCO₃): Dissolve appropriate amounts of NAC and sodium bicarbonate in ultrapure water.[9]
4. Sample Preparation and Derivatization:
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by ultrapure water.
-
Load the water sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the MITC with isopropanol.
-
-
Derivatization:
5. Instrumental Analysis:
-
HPLC-DAD Conditions (Example):
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: Monitor at a wavelength appropriate for the dithiocarbamate derivative (determined by UV scan).
-
6. Quality Control:
-
Analyze a procedural blank and a spiked sample to assess recovery and potential contamination.
-
Construct a calibration curve using derivatized MITC standards.
Visualizations
References
- 1. Determination of methylisothiocyanate in soil and water by HS-SPME followed by GC-MS-MS with a triple quadrupole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. Analysis of this compound in wine by gas chromatography with dual detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of this compound in Wine by Using Solid Phase Extraction/HPLC, GC and GC/MS [jstage.jst.go.jp]
- 6. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis [agris.fao.org]
- 7. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Making sure you're not a bot! [mostwiedzy.pl]
Application Note: Development of Analytical Standards for Methyl Isothiocyanate (MITC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl isothiocyanate (MITC) is a significant chemical compound, primarily known for its role as a potent biocide and soil fumigant. It is the main active degradation product of the agricultural disinfectant metam sodium and is responsible for its nematicidal properties.[1] Given its high toxicity and volatility, the development of sensitive and reliable analytical methods is crucial for monitoring its presence in various environmental matrices, including air, water, soil, and food products, to ensure environmental safety and regulatory compliance.[1][2] This document outlines standardized protocols and performance data for the quantitative analysis of MITC, leveraging commercially available analytical standards.[3][4][5]
The primary analytical technique for MITC determination is Gas Chromatography (GC) coupled with various detectors, such as Mass Spectrometry (MS), tandem Mass Spectrometry (MS/MS), or a Nitrogen-Phosphorus Detector (NPD).[1][2][6][7] Sample preparation is a critical step, with methods tailored to the specific matrix, including solvent extraction for air samples collected on sorbent tubes, and Headspace (HS) or Headspace Solid-Phase Microextraction (HS-SPME) for water and soil samples.[1][6][8]
Quantitative Data Summary
The performance of various analytical methods for the determination of this compound (MITC) is summarized below. These tables provide a comparative overview of key validation parameters across different environmental matrices.
Table 1: Method Performance for MITC Analysis in Air
| Analytical Method | Linearity Range | Limit of Quantification (LOQ) | Recovery | Relative Standard Deviation (RSD) | Reference |
|---|---|---|---|---|---|
| GC/MS | 0.01 - 10.0 µg/mL | Not Specified | Not Specified | Not Specified | [6] |
| GC-NPD | Not Specified | ~100 ng/m³ | ~80% (from charcoal) | Not Specified |[7] |
Table 2: Method Performance for MITC Analysis in Water
| Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Relative Standard Deviation (RSD) | Reference |
|---|---|---|---|---|---|---|
| HS-SPME-GC-MS/MS | 0.026 - 2.6 ng/mL | 0.017 ng/mL | Not Specified | 76 - 92% | < 7% | [1] |
| Headspace-GC/MS | >0.995 (r²) | Not Specified | 0.1 µg/L | 70 - 120% | Not Specified |[8] |
Table 3: Method Performance for MITC Analysis in Soil
| Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Relative Standard Deviation (RSD) | Reference |
|---|
| HS-SPME-GC-MS/MS | 1 - 100 ng/g | 0.1 ng/g | Not Specified | 76 - 92% | < 7% |[1] |
Table 4: Method Performance for MITC Analysis in Plant-Derived Foods
| Analytical Method | Linearity Range | Limit of Quantification (LOQ) | Recovery | Relative Standard Deviation (RSD) | Reference |
|---|
| GC-MS/MS | 0.005 - 1 mg/L | 0.01 mg/kg | 74.2 - 117.2% | 2.8 - 9.0% |[2] |
Experimental Protocols
Protocol 1: Determination of MITC in Ambient Air by GC/MS
This protocol is based on the Standard Operating Procedure for the analysis of MITC in ambient air.[6]
3.1.1 Principle Ambient air is drawn through a coconut charcoal resin tube to trap MITC. The trapped analyte is then extracted using ethyl acetate containing carbon disulfide and analyzed by Gas Chromatography/Mass Spectrometry (GC/MS) in Selected Ion Monitoring (SIM) mode. Quantitation is performed using an external standard calibration.[6]
3.1.2 Materials and Reagents
-
MITC analytical standard
-
Ethyl acetate (EA), pesticide residue grade
-
Carbon disulfide (CS₂), analytical grade
-
Coconut charcoal resin tubes
-
5.0 mL vials
-
Volumetric flasks
-
Micropipettes
-
Sonicator
-
Gas Chromatograph/Mass Spectrometer (GC/MS)
3.1.3 Preparation of Standards
-
Stock Standard: Prepare a stock standard of MITC in ethyl acetate.
-
Intermediate Standards: Prepare a series of intermediate standards by diluting the stock standard with 0.1% CS₂ in ethyl acetate.
-
Calibration Standards: Prepare a six-point calibration curve ranging from 0.01 µg/mL to 10.0 µg/mL.[6] This is done by spiking appropriate aliquots of intermediate standards onto the primary sorbent bed of charcoal resin tubes.
3.1.4 Sample Collection and Preparation
-
Collect ambient air samples using charcoal resin tubes at a flow rate of 0.5 L/min for 24 hours.[6]
-
Store collected samples at or below 4°C until analysis.[6]
-
For extraction, break the charcoal tube and transfer the primary sorbent bed to a 5.0 mL vial.
-
Add 5.0 mL of extraction solvent (0.1% CS₂ in ethyl acetate).
-
Sonicate the vial at ambient temperature for one hour.[6]
-
Transfer an aliquot of the extract into an autosampler vial for GC/MS analysis.
3.1.5 GC/MS Analysis
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer.
-
Analysis Mode: Selected Ion Monitoring (SIM).
-
Quantitation: Use an external standard method with the prepared calibration curve.
3.1.6 Quality Control
-
Method Blank: A charcoal resin tube extracted and analyzed in the same manner as samples to monitor for contamination.[6]
-
Laboratory Control Spike (LCS): A charcoal tube spiked with a known concentration of MITC to assess extraction efficiency.[6]
-
Breakthrough Analysis: Analyze the secondary sorbent bed if the concentration in the primary bed exceeds a defined threshold (e.g., 10 µg/mL) to check for sample loss.[6]
Protocol 2: Determination of MITC in Water and Soil by HS-SPME-GC-MS/MS
This protocol is based on a method for determining MITC in soil and water samples.[1]
3.2.1 Principle MITC is partitioned from the water or soil matrix into the headspace of a sealed vial. A solid-phase microextraction (SPME) fiber is exposed to the headspace to adsorb the analyte. The fiber is then desorbed in the hot injector of a GC, and the analyte is detected by tandem mass spectrometry (MS/MS) for reliable quantification and confirmation.[1]
3.2.2 Materials and Reagents
-
MITC analytical standard
-
Reagent water
-
Sodium chloride (for water samples)
-
Headspace vials (e.g., 20 mL) with septa caps
-
SPME fiber assembly
-
Gas Chromatograph with Tandem Mass Spectrometer (GC-MS/MS)
3.2.3 Sample Preparation
-
Water Samples:
-
Pipette 10 mL of the water sample into a 20-mL headspace vial.
-
Add sufficient sodium chloride to saturate the solution.[8]
-
Immediately cap the vial.
-
-
Soil Samples:
-
Weigh a known amount of soil into a headspace vial.
-
Add a specific volume of reagent water.
-
Immediately cap the vial.
-
3.2.4 HS-SPME Procedure
-
Place the sealed vial in a heated agitator.
-
Expose the SPME fiber to the headspace for a defined period to allow for equilibrium.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
3.2.5 GC-MS/MS Analysis
-
Instrument: GC system coupled to a triple-quadrupole mass spectrometer.
-
Analysis Mode: Acquire at least two MS/MS transitions to ensure reliable quantification and confirmation of MITC.[1]
-
Quantitation: Use an external standard calibration curve prepared in the appropriate matrix (water or soil).
Workflows and Diagrams
Caption: High-level workflow for the analysis of this compound (MITC).
Caption: Sample preparation workflow for MITC analysis in ambient air samples.
Caption: Workflow for Headspace SPME analysis of MITC in water and soil.
References
- 1. Determination of methylisothiocyanate in soil and water by HS-SPME followed by GC-MS-MS with a triple quadrupole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Determination of dazomet and its metabolite this compound residues in plant-derived foods by gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 异硫氰酸甲酯 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. accustandard.com [accustandard.com]
- 5. This compound – CRM LABSTANDARD [crmlabstandard.com]
- 6. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 7. faculty.ucr.edu [faculty.ucr.edu]
- 8. epa.gov [epa.gov]
Application Notes and Protocols for Methyl Isothiocyanate in Greenhouse Studies
Introduction
Methyl isothiocyanate (MITC) is a potent, broad-spectrum soil fumigant utilized in agricultural and research settings to control a wide array of soil-borne pests.[1][2][3] These include pathogenic fungi, bacteria, nematodes, insects, and weed seeds.[1][4][5][6] In practice, MITC is not typically applied directly. Instead, it is generated in situ from the decomposition of precursor compounds, most commonly Dazomet (a granular formulation) and Metam Sodium or Metam Potassium (liquid formulations), upon contact with moist soil.[1][4][7][8][9] This process makes these compounds effective pre-planting treatments for sterilizing greenhouse soils, potting media, and substrates, creating a favorable environment for healthy crop growth.[1]
These application notes provide researchers, scientists, and drug development professionals with detailed protocols and safety guidelines for the effective use of MITC-generating compounds in greenhouse studies.
Critical Safety Protocols
Handling MITC and its precursors requires strict adherence to safety protocols due to its high toxicity, volatility, and irritant properties.[10][11][12] Inhalation is a primary exposure risk, and skin contact can cause severe burns.[10][13][14]
Personal Protective Equipment (PPE):
-
Respiratory Protection: A NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors is essential, especially in enclosed greenhouse spaces.[7][14] In cases of insufficient ventilation, a self-contained breathing apparatus (SCBA) should be used.[10][15]
-
Eye Protection: Wear tightly fitting, splash-proof chemical safety goggles or a full-face shield.[14][15]
-
Gloves: Use chemical-impermeable gloves (e.g., polyethylene or other recommended material).[14][15] Always inspect gloves for integrity before use.[15]
-
Protective Clothing: Wear a chemical-resistant apron, long-sleeved clothing, and boots to prevent skin contact.[13][14] Trousers should be worn outside of boots.[7]
Handling and Storage:
-
Always handle MITC precursors in a well-ventilated area, preferably under a chemical fume hood for small-scale mixing.[15][16]
-
Store chemicals in their original, tightly closed containers in a cool, dry, and secure location away from food, feed, and water sources.[7][17]
-
Do not eat, drink, or smoke in areas where these chemicals are being handled or used.[7][13]
-
After mixing liquid formulations with water, do not allow the mixture to stand, as poisonous fumes are released.[18]
Emergency Procedures:
-
Ensure that emergency eyewash stations and safety showers are readily accessible.[13][16]
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes and remove contaminated clothing.[10][14]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[10][14]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[10][14]
-
Spill Cleanup: Evacuate the area. For small spills, use appropriate absorbent material and collect it in sealed containers for disposal as hazardous waste.[13] Ensure adequate ventilation during cleanup.[13]
Pre-Application Methodology: Soil Preparation
Proper soil preparation is crucial for the uniform distribution and efficacy of the fumigant.
-
Tillage: Cultivate the soil to a depth of 20-30 cm to create a fine, uniform tilth free of clods and undecomposed plant debris.[1][7][17] This facilitates even gas distribution.
-
Soil Moisture: The soil must be moist for the precursor compounds to convert to MITC.[7][9] For 8-14 days prior to application, maintain soil moisture at 60-75% of its water-holding capacity.[1][7] This also sensitizes target pests.[1]
-
Soil Temperature: Apply the fumigant when the soil temperature is between 12°C and 25°C.[7][17] Temperatures below 10°C can reduce efficacy, while temperatures above 25°C can cause the MITC gas to be released too rapidly, decreasing its effectiveness.[7][17]
Data Presentation: Application Rates and Timelines
The following tables summarize quantitative data for the application of Dazomet and Metam Sodium in greenhouse settings.
Table 1: Dazomet (Granular) Application Parameters
| Parameter | Value | Soil Conditions / Notes | Source(s) |
|---|---|---|---|
| Application Rate | 30 - 45 g/m² | Rate may need to be increased in soils with high humus content. | [7] |
| 40 g/m² | Standard rate for seedbeds. | [19] | |
| 0.006 - 0.024 g a.i./L soil | For greenhouse pot studies. | [20] | |
| Incorporation Depth | At least 20 cm | Up to 30 cm for controlling deeper root rot fungi like Fusarium. | [7] |
| Re-entry Interval | 2 days (with mask) | Do not enter without a mask with a filter within two days of treatment. | [7] |
| Aeration Period | 5 - 7 days | Ventilate soil after the exposure period. |[19][20] |
Table 2: Metam Sodium (Liquid) Application Parameters
| Application Method | Rate | Dilution / Notes | Source(s) |
|---|---|---|---|
| Drench (General) | 100 ml/m² | Drench in 4 L water/m², follow with another 4 L water/m² to seal. | [17] |
| Spot Treatment | 1.1 L / 50 L water | Per 5 m² area. | [18] |
| Rotary Tiller Method | 1.1 L / 12 L water | Per 10 m² area, for soil layers not exceeding 20 cm depth. | [18] |
| Trickle Irrigation | 250 - 800 L/treated ha | Use higher rates for heavier soils. Apply 5-8 weeks before planting. | [18] |
| Potting Soil | 700 - 900 ml/m³ soil | Dilute in 30-50 L of water. | [17] |
| Re-entry Interval | 7 days | Do not enter the treated greenhouse for 7 days. | [18] |
| Pre-Plant Interval | 2 - 4 weeks | Can be up to 30-60 days in heavy, wet, or cold soils. |[1][18] |
Experimental Workflow and Chemical Pathways
The following diagrams illustrate the key processes involved in MITC application.
Caption: General experimental workflow for soil fumigation with MITC precursors.
Caption: Conversion of precursors to active MITC gas in the presence of soil moisture.
Detailed Experimental Protocols
Protocol 1: Granular Application of Dazomet
This protocol is adapted for treating greenhouse beds or plots.
-
Preparation:
-
Application:
-
Incorporation:
-
Sealing:
-
Exposure and Aeration:
-
Adhere to the re-entry interval (at least 2 days, and only with respiratory protection).[7]
-
After the exposure period (typically 5-7 days), remove the tarp if used.
-
Cultivate the soil to the depth of incorporation to allow the trapped gas to dissipate.[19]
-
Thoroughly ventilate the greenhouse for at least 24 hours.[18]
-
-
Phytotoxicity Test:
-
Before planting the primary crop, conduct a germination test.[18]
-
Collect a soil sample from the treated area, place it in a sealed jar, and add seeds of a sensitive indicator crop (e.g., lettuce or cress).
-
If the seeds germinate normally after 2-3 days, the soil is safe for planting. If germination is inhibited, repeat the aeration step and re-test.
-
Protocol 2: Soil Drench Application of Metam Sodium
This protocol is suitable for treating greenhouse beds, rows, or bulk potting soil.
-
Preparation:
-
Dilution and Application:
-
In a well-ventilated area, calculate and measure the required amount of Metam Sodium concentrate (e.g., 100 ml/m²).[17]
-
Dilute the concentrate with water in a designated mixing tank or watering can to the specified ratio (e.g., 100 ml in 4 liters of water for a 1 m² area).[17]
-
Apply the solution evenly over the soil surface as a drench.
-
-
Sealing:
-
Exposure and Aeration:
-
The re-entry interval for a treated greenhouse is 7 days.[18] Do not enter without full PPE.
-
After the exposure period, remove the plastic cover.
-
Thoroughly ventilate the greenhouse for 24 hours.[18]
-
If treating a soil bed, cultivate the soil 5-7 days after application to break any surface crust and promote aeration.[18] This may need to be repeated.
-
-
Phytotoxicity Test:
-
Wait approximately 7 days after aeration begins before conducting a germination test as described in Protocol 1.[18] The total waiting period before planting can be 30 days or more, especially in heavy or cold soils.[18] Do not plant the main crop until the test confirms the absence of phytotoxic residues.
-
References
- 1. Metam Sodium | Eastman [eastman.com]
- 2. spraydays.cdpr.ca.gov [spraydays.cdpr.ca.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. epa.gov [epa.gov]
- 6. amguardtech.com [amguardtech.com]
- 7. downloads.unido.org [downloads.unido.org]
- 8. Pre-treatment with Dazomet enhances the biocontrol efficacy of purpureocillium lilacinum to Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Soil Fumigation [cms.ctahr.hawaii.edu]
- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 11. researchgate.net [researchgate.net]
- 12. Publication : USDA ARS [ars.usda.gov]
- 13. nj.gov [nj.gov]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. aeciph.com [aeciph.com]
- 18. cdn.nufarm.com [cdn.nufarm.com]
- 19. agriallis.com [agriallis.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring Methyl Isothiocyanate (MITC) Air Concentrations Following Soil Application
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Methyl isothiocyanate (MITC) is a volatile and reactive fumigant used in agriculture to control a wide range of soil-borne pests, including nematodes, fungi, insects, and weeds.[1][2] It is the primary active ingredient formed from the application of metam sodium and metam potassium.[2][3] Due to its high volatility, a significant portion of applied MITC can be lost to the atmosphere, posing potential risks to workers, bystanders, and the environment.[1] Therefore, accurate monitoring of MITC air concentrations following soil application is crucial for exposure assessment and the development of effective mitigation strategies. These application notes provide detailed protocols for the sampling and analysis of airborne MITC.
2. Experimental Protocols
This section outlines the detailed methodologies for monitoring MITC air concentrations, from sample collection to analysis.
2.1. Air Sampling Protocol
The most common method for collecting airborne MITC involves active sampling, where a known volume of air is drawn through a solid sorbent tube to trap the analyte.
2.1.1. Materials and Equipment
-
Sorbent Tubes: Coconut-based charcoal resin tubes are a widely used and effective medium for trapping MITC.[1][4]
-
Sampling Pumps: Personal or area sampling pumps capable of maintaining a constant flow rate are required. These should be calibrated before and after each sampling event.
-
Tubing: Inert tubing (e.g., Tygon®) to connect the sorbent tube to the sampling pump.
-
Sampling Stand or Tripod: To position the sampling apparatus at the desired height and location.
-
Flowmeter: A calibrated flowmeter to verify the pump's flow rate.
-
Field Data Sheets: For recording sampling information (e.g., sample ID, date, start/end times, flow rate, temperature, humidity).
-
Personal Protective Equipment (PPE): Appropriate PPE should be worn when handling MITC-generating products.
2.1.2. Sampling Procedure
-
Pump Calibration: Calibrate the sampling pump to a flow rate of approximately 0.5 liters per minute (L/min) using a calibrated flowmeter.[4]
-
Sample Train Assembly:
-
Break the ends of a charcoal resin tube immediately before sampling.
-
Connect the back end of the tube (indicated by an arrow on the tube, which shows the direction of airflow) to the sampling pump with a piece of tubing. The front section of the tube should be facing the atmosphere.
-
-
Sample Collection:
-
Position the sampling apparatus at the desired monitoring location. For ambient air monitoring, samplers are often placed at breathing zone height (approximately 1.5 meters).
-
Turn on the sampling pump and record the start time and initial flow rate on the field data sheet.
-
Collect the air sample for a predetermined duration. A 24-hour sampling period is common for ambient air monitoring.[4]
-
-
Post-Sampling:
-
At the end of the sampling period, turn off the pump and record the end time and final flow rate.
-
Remove the charcoal tube, cap both ends securely, and label it with a unique sample identifier.
-
Place the sample in a cool, dark container for transport to the laboratory. Samples should be stored at or below 4°C.[4]
-
-
Field Blanks and Spikes:
-
Field Blanks: Handle and transport at least one unopened charcoal tube with each set of samples to serve as a field blank. This helps to identify any potential contamination during transport or storage.
-
Field Spikes: To assess matrix effects and recovery, a known amount of MITC can be spiked onto a charcoal tube in the field. This "field spike" is then sampled alongside the other tubes.[4]
-
2.2. Sample Preparation and Analysis Protocol (GC/MS)
The following protocol is based on the California Air Resources Board (CARB) Standard Operating Procedure for the analysis of MITC in ambient air.[4]
2.2.1. Materials and Reagents
-
Solvents: 0.1% Carbon disulfide (CS₂) in ethyl acetate (EA).
-
Glassware: 5.0 mL volumetric flasks, autosampler vials with caps.
-
Analytical Instrument: Gas chromatograph equipped with a mass spectrometer (GC/MS).
-
MITC Standard: A certified standard of this compound for calibration.
2.2.2. Sample Extraction
-
Carefully transfer the contents of the front and back sections of the charcoal tube into separate 5.0 mL volumetric flasks.
-
Add 5.0 mL of the 0.1% CS₂ in EA extraction solvent to each flask.
-
Stopper the flasks and gently agitate to ensure the charcoal is fully immersed in the solvent.
-
Allow the samples to extract for a specified period (e.g., 30 minutes) with occasional agitation.
-
Carefully transfer an aliquot of the extract into an autosampler vial for GC/MS analysis.
2.2.3. GC/MS Analysis
-
Instrument Calibration: Prepare a series of calibration standards of known MITC concentrations. Analyze these standards to generate a calibration curve.[4]
-
Analysis: Analyze the sample extracts using the GC/MS in selected ion monitoring (SIM) mode. The specific ions to monitor for MITC should be determined based on its mass spectrum.
-
Quantitation: Use the calibration curve to determine the concentration of MITC in the sample extracts. The total amount of MITC collected is calculated based on the concentration in the extract and the volume of air sampled.
3. Data Presentation
The following tables summarize quantitative data on MITC air concentrations from various studies.
Table 1: MITC Air Concentrations Following Subsurface Drip Irrigation of Metam-Sodium
| Sampling Time Post-Application (hours) | Average MITC Concentration (µg/m³) |
| Application | 1.2 |
| 4 | 2.5 |
| 8 | 1.8 |
| 24 | 0.5 |
| 36 | 0.3 |
| 48 | 0.2 |
Data adapted from a study where measurable airborne MITC residues were found for up to 48 hours post-application. The total amount of MITC that volatilized within this period was estimated to be about 1.4% of the applied material.[1][5]
Table 2: Community Air Monitoring for MITC in California
| Community Type | Mean MITC Concentration (µg/m³) | Maximum 15-day Concentration (µg/m³) |
| Urban | 2.1 (0.7 ppb) | Not Reported |
| Rural | 4.9 (1.6 ppb) | 8.4 (2.8 ppb) |
These data were collected from samplers placed on the roofs of community buildings over a 2-week period during months with pesticide application.[6]
Table 3: Estimated MITC Air Concentrations Associated with Community Illnesses
| Averaging Time | Estimated MITC Concentration (ppm) |
| 1-hour Time-Weighted Average | 0.5 - >1.0 |
| 1-minute Peak | 4 |
| 3-minute Peak | 7 |
These concentrations were estimated using air models following a metam sodium sprinkler application that was associated with community illnesses.[6]
4. Visualization
Experimental Workflow for Monitoring MITC Air Concentrations
Caption: Workflow for monitoring MITC air concentrations.
References
- 1. faculty.ucr.edu [faculty.ucr.edu]
- 2. epa.gov [epa.gov]
- 3. doh.wa.gov [doh.wa.gov]
- 4. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 5. Determination of this compound in air downwind of fields treated with metam-sodium by subsurface drip irrigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6. This compound Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15 - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Methyl Isothiocyanate from Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl isothiocyanate (MITC) is a volatile organosulfur compound found in many plants of the Brassicaceae family, including species of Brassica (e.g., mustard, cabbage, broccoli). It is produced upon the enzymatic hydrolysis of glucosinolates, specifically glucocapparin (methylglucosinolate), by the enzyme myrosinase when plant tissues are damaged. MITC is of significant interest due to its potent biocidal activity, acting as a natural pesticide and showing promise in agricultural and pharmaceutical applications. Accurate and efficient extraction of MITC from plant tissues is crucial for its quantification, characterization, and further development.
These application notes provide detailed protocols for three common methods for extracting this compound from plant tissues: Solvent Extraction, Steam Distillation, and Headspace Solid-Phase Microextraction (HS-SPME). The choice of method will depend on the specific research goals, available equipment, and the desired scale of extraction.
Data Presentation: Comparison of Extraction Methods
The following table summarizes the key quantitative parameters for the described extraction methods. It is important to note that direct comparative studies for MITC from plant matrices are limited, and some of the data is extrapolated from studies on similar compounds or different matrices.
| Parameter | Solvent Extraction | Steam Distillation | Headspace Solid-Phase Microextraction (HS-SPME) |
| Principle | Partitioning of MITC between the plant matrix and an organic solvent. | Separation of volatile MITC from non-volatile plant components by co-distillation with steam. | Adsorption of volatile MITC from the headspace above the sample onto a coated fiber. |
| Typical Yield | Variable, dependent on solvent and extraction conditions. Generally moderate to high. | Can be high, with reported yields of 82-84% for MITC recovery after synthesis (not from plant tissue directly). | Analytical scale, not suitable for preparative yield. |
| Purity/Selectivity | Moderate; co-extraction of other lipophilic compounds is common. | High for volatile compounds; effectively separates MITC from non-volatile impurities. | High selectivity for volatile and semi-volatile compounds. |
| Extraction Time | Hours to days for maceration; shorter with sonication or other assisted methods. | 1-3 hours. | 15-60 minutes for equilibration. |
| Solvent Consumption | High. | Low (only water). | Solvent-free extraction. |
| Key Advantages | Simple setup, applicable for a wide range of compounds. | Effective for volatile compounds, yields a relatively pure extract. | Fast, sensitive, solvent-free, and suitable for automation. |
| Key Disadvantages | Large solvent volumes, potential for co-extraction of impurities, can be time-consuming. | Requires specialized glassware, potential for thermal degradation of sensitive compounds. | Not suitable for large-scale extraction, requires specialized equipment (GC-MS). |
| Recovery Rate (%) | Not specifically reported for MITC from plants, but can be optimized. | Potentially high, but can be affected by the efficiency of the condensation and collection steps. | 76-92% for MITC in soil and water samples.[1] |
| Limit of Detection (LOD) | Dependent on the analytical instrument used for quantification. | Dependent on the analytical instrument used for quantification. | As low as 0.1 ng/g in soil samples.[1] |
Experimental Protocols
Solvent Extraction
This protocol describes a general procedure for the solvent extraction of MITC from plant tissues. The key step prior to extraction is the hydrolysis of glucocapparin by myrosinase to release MITC.
Materials:
-
Fresh plant tissue (e.g., Brassica leaves, seeds)
-
Deionized water
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Homogenizer (e.g., blender, mortar and pestle)
-
Beakers and Erlenmeyer flasks
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (e.g., filter paper, Buchner funnel)
-
Analytical balance
Protocol:
-
Sample Preparation: Weigh a known amount of fresh plant tissue (e.g., 10-50 g).
-
Tissue Homogenization and Hydrolysis:
-
Coarsely chop the plant material.
-
Add the chopped tissue to a homogenizer with a specific volume of deionized water (e.g., 1:5 w/v ratio of plant material to water) to facilitate enzymatic hydrolysis.
-
Homogenize the mixture for 1-2 minutes to disrupt the plant cells and allow myrosinase to react with glucocapparin.
-
Incubate the homogenate at room temperature (or a controlled temperature, e.g., 37°C) for a defined period (e.g., 1-2 hours) to ensure complete hydrolysis.
-
-
Solvent Extraction:
-
Transfer the aqueous homogenate to a separatory funnel.
-
Add an equal volume of the extraction solvent (dichloromethane or ethyl acetate).
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The organic layer containing the extracted MITC will be the bottom layer with dichloromethane or the top layer with ethyl acetate.
-
Collect the organic layer.
-
Repeat the extraction of the aqueous phase two more times with fresh solvent to maximize recovery.
-
-
Drying and Concentration:
-
Combine the organic extracts.
-
Dry the extract by adding anhydrous sodium sulfate and swirling until the solution is clear.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the extract to a smaller volume using a rotary evaporator at a low temperature (e.g., <40°C) to avoid loss of the volatile MITC.
-
-
Storage: Store the concentrated extract in a sealed vial at -20°C until analysis.
Diagram of Solvent Extraction Workflow:
Caption: Workflow for the solvent extraction of this compound.
Steam Distillation
This method is suitable for extracting volatile compounds like MITC and can yield a relatively pure product.
Materials:
-
Fresh plant tissue
-
Deionized water
-
Steam distillation apparatus (including a boiling flask, a sample flask, a condenser, and a collection flask)
-
Heating mantle or burner
-
Organic solvent for collection (e.g., dichloromethane)
-
Separatory funnel
-
Anhydrous sodium sulfate
Protocol:
-
Apparatus Setup: Assemble the steam distillation apparatus as per the manufacturer's instructions.
-
Sample Preparation:
-
Weigh a known amount of fresh plant tissue (e.g., 100-500 g).
-
Macerate the plant tissue with a small amount of water to initiate enzymatic hydrolysis. Allow it to stand for about 30-60 minutes.
-
Place the macerated plant material into the sample flask of the steam distillation apparatus and add enough water to cover the material.
-
-
Distillation:
-
Heat the boiling flask to generate steam. The steam will pass through the sample flask, vaporizing the volatile MITC.
-
The steam and MITC vapor will then pass into the condenser, where they will cool and liquefy.
-
Collect the distillate, which will be a two-phase mixture of water and MITC, in the collection flask. To improve collection efficiency, a small amount of an immiscible organic solvent can be placed in the collection flask to trap the MITC as it distills.
-
-
Extraction and Purification:
-
Transfer the collected distillate to a separatory funnel.
-
If no organic solvent was used in the collection flask, add a portion of dichloromethane to extract the MITC from the aqueous phase.
-
Separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Storage: Store the MITC solution in a sealed container at 4°C.
Diagram of Steam Distillation Workflow:
Caption: Workflow for the steam distillation of this compound.
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a modern, solvent-free technique ideal for the analysis of volatile compounds like MITC, typically coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Fresh plant tissue
-
Homogenizer
-
Headspace vials (e.g., 20 mL) with septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
SPME holder
-
Heater/agitator for vials
-
GC-MS system
Protocol:
-
Sample Preparation:
-
Weigh a small amount of fresh plant tissue (e.g., 1-5 g) into a headspace vial.
-
For quantitative analysis, a known amount of an appropriate internal standard may be added.
-
To enhance the release of volatiles, the tissue can be lightly crushed or macerated directly in the vial and a small amount of water added to promote hydrolysis.
-
Seal the vial immediately with a septum cap.
-
-
Extraction:
-
Place the vial in a heater/agitator set to a specific temperature (e.g., 40-60°C). Allow the sample to equilibrate for a set time (e.g., 10-15 minutes) to allow MITC to volatilize into the headspace.
-
Insert the SPME fiber through the septum into the headspace above the sample, being careful not to touch the sample itself.
-
Expose the fiber to the headspace for a defined extraction time (e.g., 15-30 minutes) to allow MITC to adsorb onto the fiber coating.
-
-
Desorption and Analysis:
-
Retract the fiber into the needle and withdraw it from the vial.
-
Immediately insert the needle into the heated injection port of the GC-MS.
-
Expose the fiber in the injection port to thermally desorb the trapped MITC onto the GC column for separation and analysis. The desorption temperature and time will depend on the fiber and analyte (e.g., 250°C for 2-5 minutes).
-
-
Quantification: The concentration of MITC can be determined by comparing the peak area to that of a calibration curve prepared with known concentrations of an MITC standard.
Diagram of HS-SPME Workflow:
Caption: Workflow for the HS-SPME of this compound.
References
Application Notes and Protocols: Assessing Methyl Isothiocyanate (MITC) Efficacy on Fusarium oxysporum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the efficacy of methyl isothiocyanate (MITC) against the pathogenic fungus Fusarium oxysporum. This document outlines detailed experimental protocols for in vitro and soil-based assays, summarizes key quantitative data, and visualizes the experimental workflow and the proposed molecular mechanism of action of MITC.
Introduction
Fusarium oxysporum is a soil-borne fungus responsible for Fusarium wilt, a devastating disease affecting a wide range of agricultural crops.[1][2][3] Effective control of this pathogen is a critical challenge in agriculture. This compound (MITC) is a potent biocide with broad-spectrum activity against various soil-borne pathogens, including fungi.[1][4][5] It is the active ingredient released from the decomposition of soil fumigants like Metam sodium and Metam potassium.[1] Understanding the efficacy and mechanism of action of MITC against F. oxysporum is crucial for optimizing its use in disease management strategies.
Quantitative Data Summary
The following tables summarize the efficacy of this compound and other isothiocyanates against Fusarium oxysporum from various studies.
Table 1: In Vitro Efficacy of this compound (MITC) against Fusarium oxysporum
| Parameter | Concentration | Exposure Time | Result | Source |
| Mycelial Growth Inhibition | 6 mg/L | 12 hours | 80% inhibition | [4] |
| Minimum Inhibitory Concentration (MIC) on Mycelial Growth | 0.08 µl/L | Not Specified | Complete inhibition | [6] |
| Minimum Inhibitory Concentration (MIC) on Arthroconidia Germination | 0.07 µl/L | Not Specified | Complete inhibition | [6] |
Table 2: Efficacy of Other Isothiocyanates against Fusarium oxysporum
| Isothiocyanate | Assay | Result | Source |
| 2-Propenyl ITC | Mycelial Growth | Strong inhibition | [7][8] |
| Ethyl ITC | Mycelial Growth | Strong inhibition | [7] |
| 2-Propenyl ITC | Conidial & Chlamydospore Germination | Complete suppression | [7][8] |
| Ethyl ITC | Conidial & Chlamydospore Germination | Complete suppression | [7][8] |
| Benzyl ITC | Conidial & Chlamydospore Germination | Complete suppression | [8] |
| Phenethyl ITC | Conidial & Chlamydospore Germination | Complete suppression | [8] |
Experimental Protocols
In Vitro Mycelial Growth Inhibition Assay (Vapor Phase)
This protocol assesses the inhibitory effect of volatile MITC on the mycelial growth of Fusarium oxysporum.
Materials:
-
Pure culture of Fusarium oxysporum on Potato Dextrose Agar (PDA)
-
Sterile Petri plates (9 cm diameter)
-
Sterile cork borer or scalpel
-
This compound (MITC) of known purity
-
Sterile filter paper discs
-
Sealed containers (e.g., glass dishes)
-
Incubator set at 25°C
Procedure:
-
Prepare fresh PDA plates.
-
From an actively growing culture of F. oxysporum, take a 6 mm mycelial disc using a sterile cork borer or scalpel.[9]
-
Place the mycelial disc at the center of a new PDA plate.
-
Place the inoculated Petri plate inside a sealed container.
-
Apply a known volume of MITC (e.g., calculated to achieve a specific concentration in the container's headspace) onto a sterile filter paper disc and place it inside the sealed container, away from the Petri plate.
-
Seal the container to allow the MITC to volatilize.
-
Include a control group with a filter paper disc treated with a sterile solvent (if applicable) or nothing.
-
Incubate all containers at 25°C in the dark for 3-7 days.[9]
-
Measure the colony diameter daily.
-
Calculate the Mycelial Growth Inhibition Rate (MGIR) using the following formula: MGIR (%) = [(DC - DT) / DC] x 100 Where DC is the average diameter of the control colony and DT is the average diameter of the treated colony.
In Vitro Spore Germination Assay
This protocol determines the effect of MITC on the germination of F. oxysporum conidia.
Materials:
-
Fusarium oxysporum culture for conidia production
-
Sterile distilled water or a suitable buffer
-
Hemocytometer
-
Microscope slides (concavity slides preferred)
-
This compound (MITC)
-
Sealed containers (e.g., glass dishes or desiccators)
-
Incubator set at 25°C
-
Lactophenol cotton blue stain
Procedure:
-
Harvest conidia from a 10-14 day old culture by flooding the plate with sterile distilled water and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore suspension concentration to 1 x 10^5 spores/mL using a hemocytometer.
-
Place a drop of the spore suspension on a microscope slide.
-
Place the slides in a sealed container with a moistened filter paper to maintain humidity.
-
Introduce MITC into the sealed container as described in the mycelial growth inhibition assay.
-
After incubation, add a drop of lactophenol cotton blue to stop germination and stain the spores.
-
Observe at least 100 spores under a microscope to determine the percentage of germination. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Calculate the percentage of inhibition of spore germination relative to the control.
Soil Microcosm Assay
This protocol evaluates the efficacy of MITC in a controlled soil environment.
Materials:
-
Soil (field soil or a standardized mixture)
-
Fusarium oxysporum inoculum (e.g., spore suspension or infested grain)
-
Microcosm containers (e.g., sealed glass jars)
-
MITC or an MITC-generating compound (e.g., Metam sodium)
-
Sterile water
-
Fusarium-selective medium (e.g., Nash-Snyder medium)
-
Incubator
Procedure:
-
Soil Preparation: Sieve the soil to ensure homogeneity and autoclave if a sterile background is required. Adjust the soil moisture content (e.g., to 50-70% of water holding capacity).[1]
-
Inoculation: Inoculate the soil with a known quantity of F. oxysporum and mix thoroughly. Allow the inoculated soil to stabilize for a few days.[1]
-
Treatment: Divide the soil into microcosm containers. Apply the MITC or MITC-generating compound to the soil at various concentrations. For liquid formulations, inject into the soil. For volatile compounds, they can be introduced into the headspace of sealed containers. Include an untreated control.[1]
-
Incubation: Seal the microcosms and incubate at a constant temperature (e.g., 25°C) for a specified period (e.g., 24, 48, 72 hours).[1]
-
Sampling and Analysis: After incubation, aerate the containers in a fume hood to allow the fumigant to dissipate. Collect soil samples from each microcosm.
-
Quantification of F. oxysporum (CFU Assay): a. Perform serial dilutions of the soil samples in sterile water. b. Plate the dilutions onto a Fusarium-selective medium.[1] c. Incubate the plates at 25°C for 5-7 days. d. Count the number of F. oxysporum colonies and calculate the Colony Forming Units (CFU) per gram of soil.[1] e. Compare the CFU counts from treated and control soils to determine the reduction in the fungal population.
Visualizations
Experimental Workflow
Caption: Workflow for assessing MITC efficacy on F. oxysporum.
Proposed Signaling Pathway of MITC Action
Caption: Proposed mechanism of MITC action on F. oxysporum.
Mechanism of Action
This compound exerts its antifungal activity against Fusarium oxysporum through a multi-faceted mechanism. Upon exposure, MITC induces significant morphological and transcriptional changes within the fungal cells.[4]
Cellular and Morphological Effects:
-
Cell Wall and Membrane Damage: Transmission electron microscopy has revealed that MITC causes the cell wall and membrane of F. oxysporum to shrink and fold.[4]
-
Organelle Disruption: An increase in vacuoles and swelling and deformation of mitochondria are observed in MITC-treated cells.[4]
Molecular and Transcriptional Effects:
-
Oxidative Stress: MITC treatment leads to a significant decrease in the activity of key antioxidant enzymes such as catalase, peroxidase, and superoxide dismutase, suggesting an induction of oxidative stress.[4]
-
Gene Expression Modulation: Transcriptome analysis has shown that MITC exposure results in a large number of differentially expressed genes. These genes are primarily involved in:
-
Substance and Energy Metabolism: While MITC disrupts overall cellular processes, F. oxysporum attempts to compensate by up-regulating genes involved in energy synthesis, such as those in the TCA cycle.[4]
-
Signal Transduction, Transport, and Catalysis: The expression of genes related to these fundamental cellular processes is significantly altered.[4]
-
Cell Homeostasis Disruption: MITC influences the expression of key genes involved in the production of chitin synthase and detoxification enzymes, leading to a disruption of cellular homeostasis.[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of MK8383s with Antifungal Activity from Mangrove Endophytic Fungi Medicopsis sp. SCSIO 40440 Against Fusarium Wilt of Banana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Activity against Fusarium oxysporum of Botanical End-Products: An Integration of Chemical Composition and Antifungal Activity Datasets to Identify Antifungal Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic assessment of the antifungal mechanism of soil fumigant this compound against Fusarium oxysporum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Isothiocyanates Produced by Brassicaceae Species as Inhibitors of Fusarium oxysporum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. In vitro activity of seven antifungal agents against Fusarium oxysporum and expression of related regulatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. redalyc.org [redalyc.org]
Application Notes and Protocols: Methyl Isothiocyanate as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl isothiocyanate (MITC) is a highly versatile and reactive organosulfur compound with the formula CH₃NCS.[1] Its electrophilic carbon atom makes it an excellent building block for the synthesis of a wide array of nitrogen- and sulfur-containing heterocyclic compounds. These heterocycles are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[2][3][4] This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems using this compound as a key precursor.
Synthesis of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazoles are a class of five-membered heterocyclic compounds that are present in a number of commercially available drugs and agrochemicals.[1] A common synthetic route to 2-amino-5-substituted-1,3,4-thiadiazoles involves the reaction of an acylhydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which is subsequently cyclized.
General Reaction Scheme:
Experimental Protocol: Synthesis of 2-(Methylamino)-5-aryl-1,3,4-thiadiazole
This protocol is adapted from the general principle of reacting acylhydrazides with isothiocyanates followed by cyclization.
Materials:
-
Substituted aromatic acid hydrazide (1.0 eq)
-
This compound (1.1 eq)
-
Ethanol
-
Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid
-
Sodium bicarbonate solution
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Thiosemicarbazide Formation: In a round-bottom flask, dissolve the aromatic acid hydrazide (1.0 eq) in ethanol. Add this compound (1.1 eq) to the solution. Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation (Thiosemicarbazide): After the reaction is complete, cool the mixture to room temperature. The precipitated thiosemicarbazide can be collected by filtration, washed with cold ethanol, and dried.
-
Cyclization: To the isolated thiosemicarbazide, add phosphorus oxychloride or concentrated sulfuric acid cautiously while cooling in an ice bath. After the addition, the mixture is gently heated or stirred at room temperature for a specified time (typically 1-3 hours) until the cyclization is complete (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Purification: The precipitated crude product is filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).[5]
Quantitative Data for Synthesized 1,3,4-Thiadiazole Derivatives
| Compound ID | R-Group | Reaction Time (h) | Yield (%) | M.P. (°C) | Reference |
| 1a | 4-Bromophenyl | 24 (thiourea formation) | 60-88 | 240-242 | [6] |
| 1b | 4-Chlorophenyl | - | >91 | - | [5] |
| 1c | 4-Pyridyl | - | 95.3 | - | [5] |
| 1d | 3,5-Dinitrophenyl | - | 95.7 | - | [5] |
Note: The yields and reaction conditions can vary depending on the specific substrate and the cyclizing agent used.
Reaction Mechanism: Formation of 1,3,4-Thiadiazole
The following diagram illustrates the general mechanism for the formation of a 2-(methylamino)-1,3,4-thiadiazole from an acylhydrazide and this compound.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 6. An experimental and mechanism study on the regioselective click reaction toward the synthesis of thiazolidinone-triazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Soil Sample Preparation for Methyl Isothiocyanate (MITC) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl isothiocyanate (MITC) is a highly volatile and toxic compound, widely used as a soil fumigant and disinfectant in agriculture.[1] Accurate quantification of MITC in soil is crucial for monitoring its efficacy, environmental fate, and potential exposure risks. This application note provides detailed protocols for the preparation of soil samples for the analysis of MITC, primarily focusing on headspace gas chromatography (GC) techniques.
Data Presentation
The following table summarizes the performance of a headspace solid-phase microextraction (HS-SPME) method coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS) for the determination of MITC in soil.
Table 1: Performance of HS-SPME-GC-MS/MS for MITC Analysis in Soil
| Parameter | Value | Reference |
| Linearity Range | 1-100 ng g⁻¹ | [1] |
| Correlation Coefficient (r²) | >0.999 | [1] |
| Limit of Detection (LOD) | 0.1 ng g⁻¹ | [1] |
| Recovery Rate (at 4 ng g⁻¹) | 76-92% | [1] |
| Recovery Rate (at 40 ng g⁻¹) | 76-92% | [1] |
| Relative Standard Deviation (RSD) | <7% | [1] |
Experimental Protocols
This section details the recommended procedures for soil sample collection, preparation, and extraction for MITC analysis. The primary recommended method is Headspace Solid-Phase Microextraction (HS-SPME) due to its sensitivity and minimal solvent usage. A conventional solvent extraction method is also described for comparison.
Soil Sample Collection and Handling
Proper sample collection and handling are critical to prevent the loss of volatile MITC.
-
Sampling: Collect soil samples from the desired depth using a soil probe or auger.
-
Storage: Immediately place the soil samples into airtight containers, such as glass jars with polytetrafluoroethylene (PTFE)-lined caps.
-
Preservation: To minimize microbial degradation and volatilization of MITC, samples should be transported on ice to the laboratory and stored at -15°C or below until analysis.[2]
Headspace Solid-Phase Microextraction (HS-SPME) Protocol
This method is highly sensitive and requires minimal sample preparation.
Materials:
-
20-mL headspace vials with magnetic screw caps and PTFE-lined septa.[3]
-
Sodium chloride (NaCl).
-
Deionized water.
-
SPME fiber assembly (e.g., polydimethylsiloxane/divinylbenzene (PDMS/DVB)).
-
Heated agitator for headspace vials.
-
GC-MS system.
Procedure:
-
Sample Weighing: Allow the frozen soil sample to thaw in the sealed container. Once thawed, thoroughly mix the soil. Weigh a representative subsample (e.g., 5 g) directly into a 20-mL headspace vial.
-
Matrix Modification: Add a specific amount of sodium chloride (e.g., 1.5 g) and deionized water (e.g., 6 mL) to the vial. The addition of salt helps to "salt out" the volatile analyte from the sample matrix, increasing its concentration in the headspace.
-
Vial Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE-lined septum to prevent the loss of MITC.
-
Equilibration and Extraction:
-
Place the vial in a heated agitator.
-
Equilibrate the sample at a specific temperature (e.g., 85°C) for a set time (e.g., 30 minutes) with continuous agitation (e.g., 500 rpm).[2][3] This allows the MITC to partition from the soil matrix into the headspace.
-
After equilibration, expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to allow for the adsorption of MITC onto the fiber coating.
-
-
Desorption and Analysis:
-
Retract the SPME fiber into the needle and immediately inject it into the heated inlet of the GC-MS for thermal desorption of the analyte.
-
Analyze the desorbed MITC using an appropriate GC-MS method.
-
Solvent Extraction Protocol
This traditional method can also be used, though it may result in lower sensitivity and requires the use of organic solvents.
Materials:
-
Centrifuge tubes with screw caps.
-
Ethyl acetate.
-
Anhydrous sodium sulfate.
-
Mechanical shaker.
-
Centrifuge.
-
GC vials.
-
GC-MS system.
Procedure:
-
Sample Weighing: Weigh a subsample of the thawed and mixed soil (e.g., 10 g) into a centrifuge tube.
-
Extraction:
-
Add a precise volume of ethyl acetate (e.g., 20 mL) to the centrifuge tube.
-
Seal the tube and shake it vigorously on a mechanical shaker for a specified time (e.g., 1-2 hours).
-
-
Phase Separation: Centrifuge the sample to separate the soil from the ethyl acetate extract.
-
Drying: Decant the supernatant (ethyl acetate extract) into a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
Analysis: Transfer an aliquot of the dried extract into a GC vial for analysis by GC-MS.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the HS-SPME sample preparation method.
Caption: Workflow for soil sample preparation using HS-SPME for MITC analysis.
References
Application Note: Calibration Curve Development for the Quantification of Methyl Isothiocyanate (MITC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl isothiocyanate (MITC) is a volatile organosulfur compound with significant applications as a soil fumigant and biocidal agent. It is also a known metabolite of certain pharmaceuticals and a biomarker of exposure to various environmental compounds. Accurate quantification of MITC is crucial for environmental monitoring, agricultural applications, and in the pharmaceutical industry for metabolism and safety studies. This application note provides detailed protocols for developing a robust calibration curve for MITC quantification using two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.
Protocol 1: Quantification of MITC using Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
Gas chromatography separates volatile and semi-volatile compounds from a mixture. The separated compounds are then introduced to a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for highly specific and sensitive detection.[1] Headspace GC-MS is particularly effective for analyzing MITC in aqueous matrices, where the volatile MITC is sampled from the vapor phase above the liquid sample.[1][2]
Experimental Protocol
1. Materials and Reagents
-
This compound (MITC) standard, ≥98% purity
-
Methanol, HPLC or GC grade[1]
-
Ethyl acetate, GC grade (for liquid injections)[3]
-
Deionized water (for headspace analysis)
-
Sodium chloride (for headspace analysis)[1]
-
2 mL autosampler vials with PTFE-lined caps
-
20 mL headspace vials with crimp caps (for headspace analysis)[1]
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Micropipettes and tips
2. Preparation of MITC Stock and Standard Solutions
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of pure MITC standard into a 25 mL volumetric flask.[1][3] Dissolve and bring to volume with methanol. This solution should be stored in an amber vial at ≤4°C to prevent degradation.[1]
-
Intermediate Stock Solution (e.g., 100 µg/mL): Pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the appropriate solvent (methanol or ethyl acetate).
-
Working Calibration Standards: Prepare a series of at least five working standards by serial dilution of the intermediate stock solution.[1][4] The concentration range should bracket the expected concentration of the unknown samples. For example, standards can be prepared in the range of 0.1 µg/mL to 10 µg/mL.[1] For headspace analysis, a small aliquot (e.g., 5 µL) of the methanolic standard is added to 10 mL of deionized water in a headspace vial.[1]
3. GC-MS Instrumental Parameters
The following table provides typical GC-MS parameters. These should be optimized for the specific instrument and application.
| Parameter | Typical Setting |
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar non-polar column) |
| Injection Mode | Splitless (1 µL injection volume) |
| Injector Temp. | 250°C |
| Carrier Gas | Helium, constant flow rate of 1.0-1.5 mL/min |
| Oven Program | Initial: 40°C for 2 min, Ramp: 10°C/min to 200°C, Hold for 2 min[5] |
| MS Source Temp. | 230°C[1] |
| MS Quad Temp. | 150°C[1] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM). Target ion: m/z 73 (quantification), Qualifier ion: m/z 72[1] |
4. Calibration Curve Construction
-
Inject the prepared calibration standards in triplicate, from the lowest to the highest concentration.
-
Integrate the peak area for the target ion (m/z 73) for each standard.
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value >0.995 is generally considered acceptable.[1]
Data Presentation
Table 1: Example Calibration Data for MITC by GC-MS
| Standard Conc. (µg/mL) | Peak Area (Replicate 1) | Peak Area (Replicate 2) | Peak Area (Replicate 3) | Average Peak Area |
| 0.1 | 15,432 | 15,899 | 15,654 | 15,662 |
| 0.5 | 78,987 | 79,543 | 78,211 | 78,914 |
| 1.0 | 155,432 | 156,987 | 154,876 | 155,765 |
| 5.0 | 780,112 | 785,432 | 779,876 | 781,807 |
| 10.0 | 1,560,987 | 1,555,432 | 1,565,321 | 1,560,580 |
| Linear Regression | \multicolumn{4}{c | }{y = 156021x - 345.6 } | ||
| R² Value | \multicolumn{4}{c | }{0.9998 } |
Visualization
Protocol 2: Quantification of MITC using HPLC with Derivatization
Principle
MITC lacks a strong chromophore, making it difficult to detect with high sensitivity using standard HPLC-UV detectors. Derivatization converts MITC into a product with strong UV absorbance.[6] A common approach is to react MITC with N-acetyl-L-cysteine (NAC) to form a dithiocarbamate conjugate, which can be readily quantified by HPLC-DAD or LC-MS.[7]
Experimental Protocol
1. Materials and Reagents
-
This compound (MITC) standard, ≥98% purity
-
N-acetyl-L-cysteine (NAC)[7]
-
Sodium bicarbonate (NaHCO₃)[7]
-
Methanol, HPLC grade
-
Isopropanol, HPLC grade[7]
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid
-
All materials listed in Protocol 1 for standard preparation
2. Preparation of Solutions
-
MITC Stock and Standard Solutions: Prepare as described in Protocol 1, using isopropanol or methanol as the solvent.[7]
-
Derivatizing Reagent (0.2 M NAC / 0.2 M NaHCO₃): Dissolve the appropriate amounts of NAC and sodium bicarbonate in HPLC-grade water to achieve final concentrations of 0.2 M for each.[7]
3. Derivatization Procedure
-
In a 2 mL autosampler vial, combine 500 µL of each MITC standard (or sample extract) with 500 µL of the derivatizing reagent.[7]
-
Seal the vials and incubate the mixture at 50°C for 1 hour.[7]
-
After incubation, cool the vials to room temperature before injection into the HPLC system.
4. HPLC-DAD Instrumental Parameters
| Parameter | Typical Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, ramp to 95% B over 15 min, hold for 2 min, return to 5% B and equilibrate for 5 min. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection λ | Monitor at ~254 nm or ~270 nm (optimize for the MITC-NAC conjugate) |
5. Calibration Curve Construction
-
Inject the derivatized calibration standards in triplicate.
-
Integrate the peak area of the MITC-NAC conjugate peak.
-
Plot the average peak area against the corresponding initial MITC concentration.
-
Perform a linear regression analysis as described in Protocol 1.
Data Presentation
Table 2: Example Calibration Data for Derivatized MITC by HPLC-DAD
| Initial MITC Conc. (nmol/mL) | Peak Area (Replicate 1) | Peak Area (Replicate 2) | Peak Area (Replicate 3) | Average Peak Area |
| 5.0 | 45,876 | 46,234 | 45,998 | 46,036 |
| 10.0 | 91,234 | 92,543 | 91,876 | 91,884 |
| 25.0 | 230,987 | 229,876 | 231,456 | 230,773 |
| 50.0 | 458,765 | 461,234 | 459,987 | 459,995 |
| 100.0 | 921,543 | 919,876 | 923,456 | 921,625 |
| Linear Regression | \multicolumn{4}{c | }{y = 9205.1x - 156.7 } | ||
| R² Value | \multicolumn{4}{c | }{0.9999 } |
Visualization
Method Validation Summary
Once a calibration curve is established, the analytical method should be validated to ensure it is fit for its intended purpose. Key validation parameters are summarized below with typical acceptance criteria.
Table 3: Key Analytical Method Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
| Linearity (R²) | The ability of the method to elicit test results that are directly proportional to analyte concentration. | Coefficient of determination (R²) ≥ 0.995[1] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. For MITC-NAC, can be as low as ~1.7-4.9 nmol/mL.[7] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with precision and accuracy. | Signal-to-Noise ratio of 10:1. For MITC, can be 0.1 µg/L in water by HS-GC-MS.[1] For MITC-NAC, ~5.2-14.8 nmol/mL.[7] |
| Accuracy (% Recovery) | The closeness of the test results obtained by the method to the true value. | Typically 80-120% recovery.[1] |
| Precision (% RSD) | The degree of scatter between a series of measurements obtained from multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) should generally be <15%. |
The development of a reliable calibration curve is a fundamental requirement for the accurate quantification of this compound. Both GC-MS and HPLC with derivatization offer robust and sensitive methods suitable for various applications. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation. The protocols and data presented here provide a comprehensive guide for researchers to establish and validate their own analytical methods for MITC quantification.
References
- 1. epa.gov [epa.gov]
- 2. Determination of methylisothiocyanate in soil and water by HS-SPME followed by GC-MS-MS with a triple quadrupole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 4. epa.gov [epa.gov]
- 5. mdpi.com [mdpi.com]
- 6. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
Standard Operating Procedure for the Determination of Methyl Isothiocyanate in Ambient Air
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl isothiocyanate (MITC) is a volatile organic compound used as a soil fumigant, pesticide, and in some industrial applications. Due to its high volatility and toxicity, monitoring its concentration in ambient air is crucial for assessing environmental exposure and ensuring workplace safety. This document provides a detailed standard operating procedure (SOP) for the sampling and analysis of MITC in ambient air, drawing from established methodologies such as OSHA Method 54 and California Air Resources Board (CARB) SOPs. Two primary methods are presented: one utilizing sorbent tube sampling with High-Performance Liquid Chromatography (HPLC) analysis, and the other employing Gas Chromatography/Mass Spectrometry (GC/MS).
Principle of Methods
Two primary methods are detailed for the determination of this compound (MITC) in ambient air.
Method A: Derivatization and HPLC-UV/Fluorescence Analysis (Based on OSHA Method 54)
This method involves drawing a known volume of air through a solid sorbent tube (XAD-7) coated with a derivatizing agent, 1-(2-pyridyl)piperazine (1-2PP).[1] The MITC reacts with the 1-2PP to form a stable, non-volatile derivative. The collected derivative is then desorbed from the sorbent tube using acetonitrile and analyzed by High-Performance Liquid Chromatography (HPLC) with either an ultraviolet (UV) or fluorescence detector.[1]
Method B: Adsorption and GC/MS Analysis (Based on CARB SOP)
This method involves drawing a known volume of air through a sorbent tube containing coconut-based charcoal resin.[2] MITC is adsorbed onto the charcoal. The collected MITC is then extracted from the charcoal using a solution of 0.1% carbon disulfide (CS2) in ethyl acetate (EA).[2] The extract is subsequently analyzed by Gas Chromatography/Mass Spectrometry (GC/MS) in the selected ion monitoring (SIM) mode for quantification.[2]
Data Presentation: Quantitative Method Parameters
The following table summarizes the key quantitative parameters for the two described methods.
| Parameter | Method A: HPLC-UV/Fluorescence | Method B: GC/MS |
| Sampling Media | XAD-7 tube coated with 0.3 mg of 1-(2-pyridyl)piperazine (1-2PP)[1][3] | Coconut based charcoal resin tube[2] |
| Recommended Air Volume | 15 L[1][3] | Not explicitly stated, but sampling is for 24 hours at 0.5 L/min (720 L)[2] |
| Sampling Flow Rate | 0.05 L/min[1][3] | 0.5 L/min[2] |
| Desorption/Extraction Solvent | Acetonitrile (ACN)[1] | 0.1% Carbon Disulfide (CS2) in Ethyl Acetate (EA)[2] |
| Desorption/Extraction Volume | 3 mL[1] | 5.0 mL[2] |
| Analytical Instrument | High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detector[1] | Gas Chromatograph/Mass Spectrometer (GC/MS)[2] |
| Reliable Quantitation Limit | 4.8 µg/m³ (1.9 ppb) for a 15 L air volume[1] | Not explicitly stated, but calibration curve ranges from 0.01 µg/mL to 10.0 µg/mL[2] |
| Detection Limit of Analytical Procedure | 0.20 ng per injection[1] | Not explicitly stated |
| Injection Volume | 10 µL[1] | Not explicitly stated |
| Standard Error of Estimate | 8.0% at the target concentration[1] | Not explicitly stated |
Experimental Protocols
Method A: HPLC-UV/Fluorescence Analysis
4.1.1. Sample Collection
-
Calibrate a personal sampling pump to a flow rate of 0.05 L/min using a coated XAD-7 tube in line.[1]
-
Attach a coated XAD-7 tube to the calibrated pump. The tube should be kept under refrigeration before use.[1]
-
Position the sampling tube vertically in the breathing zone of the worker or in the desired sampling area.[1]
-
Draw 15 L of air through the sorbent tube.[1]
-
After sampling, cap the ends of the tube with the provided plastic caps.[1]
-
Wrap each sample end-to-end with an OSHA Form 21 seal.[1]
-
Prepare a blank sample by handling a coated tube in the same manner as the field samples but without drawing air through it.[1]
-
Store samples under refrigeration until analysis.
4.1.2. Sample Preparation
-
Break the ends of the XAD-7 tube and transfer the 80-mg "A" section and the preceding glass wool plug to a 4-mL vial.[1]
-
Transfer the 40-mg "B" section and the two foam plugs to a separate 4-mL vial.[1]
-
Add 3.0 mL of acetonitrile (ACN) to each vial.[1]
-
Cap the vials and gently agitate them.
-
Allow the samples to desorb for at least 30 minutes with occasional shaking.
4.1.3. Instrumental Analysis
-
Set up the HPLC system with a fluorescence or UV detector.
-
Prepare a series of working standards by diluting a stock solution of the MITC-1-2PP derivative with ACN.[1]
-
Inject 10 µL of the sample extracts and standards into the HPLC.[1]
-
Create a calibration curve by plotting the peak area or height against the concentration of the standards.
-
Determine the concentration of the MITC derivative in the samples from the calibration curve.
-
Calculate the concentration of MITC in the air sample using the following formula:
Concentration (µg/m³) = (Concentration from calibration curve (µg/mL) * Desorption volume (mL) * 1000 L/m³) / Air volume sampled (L)
Method B: GC/MS Analysis
4.2.1. Sample Collection
-
Calibrate a sampling pump to a flow rate of 0.5 L/min using a charcoal resin tube in line.[2]
-
Place a charcoal resin tube on the sampler.[2]
-
Collect an air sample for 24 hours.[2]
-
After sampling, cap the ends of the tube.
-
Store the samples at or below 4°C until extraction.[2]
-
Prepare a method blank using a clean charcoal resin tube that undergoes the entire analytical process.[2]
4.2.2. Sample Preparation
-
Break the ends of the charcoal tube and transfer the primary sorbent bed to a vial.
-
Add 5.0 mL of 0.1% carbon disulfide (CS2) in ethyl acetate (EA) to the vial.[2]
-
Sonicate the vial at ambient temperature for one hour.[2]
-
Filter the extract.
-
Store the extracts in a freezer at or below -4°C until analysis.[2]
4.2.3. Instrumental Analysis
-
Set up the GC/MS system to operate in the selected ion monitoring (SIM) mode.[2]
-
Prepare a series of at least six calibration standards ranging from 0.01 µg/mL to 10.0 µg/mL by spiking known amounts of MITC onto charcoal tubes and extracting them in the same manner as the samples.[2]
-
Analyze the sample extracts and calibration standards by GC/MS.
-
Quantify the MITC in the samples using an external standard method based on the instrument calibration.[2]
-
Calculate the concentration of MITC in the air sample using the following formula:
Concentration (µg/m³) = (Concentration from calibration curve (µg/mL) * Extraction volume (mL) * 1000 L/m³) / Air volume sampled (L)
Visualizations
Caption: Experimental workflow for MITC analysis in ambient air.
References
Troubleshooting & Optimization
Technical Support Center: Improving Methyl Isothiocyanate (MITC) Soil Distribution in Clay Soils
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to improving the soil distribution of methyl isothiocyanate (MITC) in clay soils.
Frequently Asked Questions (FAQs)
Q1: Why is achieving uniform MITC distribution in clay soils challenging?
A1: Clay soils present a significant challenge for the uniform distribution of MITC due to their physical and chemical properties. These soils are characterized by small particle sizes, leading to a large surface area and numerous micropores. This structure results in a high capacity for adsorbing MITC, which restricts its movement through the soil profile. Additionally, the low air-filled porosity of moist clay soils impedes the diffusion of gaseous MITC, which is the primary mechanism of its distribution.[1]
Q2: What are the key soil factors that influence MITC movement in clay soils?
A2: Several soil factors critically influence the movement of MITC in clay soils:
-
Soil Texture: Higher clay content generally leads to reduced MITC movement due to increased adsorption and lower gas diffusivity.[1]
-
Soil Moisture: Soil moisture is crucial for the conversion of MITC precursors (like metam sodium) to MITC. However, excessive moisture can fill soil pores, hindering gas diffusion. Optimal soil moisture is typically between 50% and 75% of field capacity.[1]
-
Soil Temperature: Higher soil temperatures increase the volatility of MITC, promoting its diffusion. However, excessively high temperatures can also lead to rapid volatilization from the soil surface, reducing its overall penetration depth.[2]
-
Organic Matter: Soils with high organic matter content can strongly adsorb MITC, limiting its availability and movement.[2]
Q3: How can I improve the vertical distribution of MITC in a clay soil column experiment?
A3: To enhance the vertical distribution of MITC in clay soil columns, consider the following strategies:
-
Soil Tillage: Proper soil tillage before fumigant application can break up compacted layers and increase soil porosity, facilitating better gas movement.
-
Moisture Management: Carefully manage the soil moisture content to be within the optimal range (50-75% of field capacity) to ensure a balance between MITC generation and diffusion pathways.[1]
-
Application Method: Injecting MITC at a greater depth can improve its distribution in the lower soil profile.
-
Surface Sealing: Applying a "water seal" (a layer of water on the soil surface) or using a plastic tarp after application can reduce the volatilization of MITC from the surface, allowing more of it to diffuse downwards.[3]
Q4: What are the most common reasons for inconsistent or poor pest control with MITC in clay soils?
A4: Inconsistent or poor pest control in clay soils is often due to:
-
Non-uniform Application: Uneven application of the fumigant leads to "hot spots" and areas with sublethal concentrations.
-
Poor Soil Preparation: Large soil clods can shield pests from the fumigant.
-
Suboptimal Soil Conditions: Incorrect soil moisture or temperature at the time of application can either inhibit the conversion of precursors to MITC or restrict its movement.[1]
-
Rapid Degradation: The degradation of MITC can be accelerated by both biological and chemical processes in the soil, reducing its persistence and efficacy.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at improving MITC distribution in clay soils.
| Problem | Possible Causes | Recommended Solutions |
| Low MITC concentration detected in lower soil layers. | 1. High adsorption of MITC to clay particles. 2. Poor diffusion due to high soil moisture or compaction. 3. Rapid volatilization from the soil surface. | 1. Increase the application rate (within recommended limits). 2. Optimize soil moisture to 50-75% of field capacity.[1] 3. Improve soil tillage to reduce compaction. 4. Apply a water seal or plastic tarp immediately after application to reduce surface loss.[3] |
| Patchy or inconsistent pest mortality in treated soil. | 1. Non-uniform application of MITC. 2. Presence of large soil clods protecting pests. 3. Inadequate sealing of the soil surface. | 1. Ensure uniform application by calibrating equipment and using appropriate injection spacing.[4] 2. Thoroughly till the soil to break up clods before application. 3. Ensure the entire soil surface is adequately sealed. |
| Rapid disappearance of MITC from the soil profile. | 1. High soil temperature causing rapid volatilization. 2. Enhanced microbial or chemical degradation. 3. Leaching due to excessive irrigation or rainfall. | 1. Apply MITC during cooler parts of the day. 2. Consider that organic amendments can accelerate degradation, which may need to be factored into the application timing and rate. 3. Avoid excessive water application immediately after fumigation. |
| Low recovery of MITC during soil sample analysis. | 1. Inefficient extraction from high-clay-content soil. 2. Loss of volatile MITC during sample collection and storage. 3. Degradation of MITC in the sample before analysis. | 1. Use a robust extraction method, potentially involving a combination of solvents and mechanical shaking. 2. Collect and store soil samples in airtight containers at low temperatures (e.g., -20°C) immediately after sampling. 3. Analyze samples as soon as possible after collection. |
Data Presentation
The following tables summarize key quantitative data related to the behavior of MITC in different soil types.
Table 1: Half-life of this compound (MITC) in Different Soil Types
| Soil Type | Temperature (°C) | Half-life (days) | Reference |
| Sandy Loam | 20 | 5.8 | |
| Sandy Loam + 1% Chicken Manure | 20 | 3.5 | |
| Sandy Loam + 2.5% Chicken Manure | 20 | 2.5 | |
| Sandy Loam + 5% Chicken Manure | 20 | 1.9 | |
| Silty Clay | Not Specified | 2.6 | [3] |
Table 2: MITC Concentration in Sandy Soil with Different Sealing Methods
| Treatment | Time after Application (hours) | MITC Concentration in top 15 cm (µg/g soil) | Reference |
| Tarp Seal | 2 | ~15 | [5] |
| Tarp Seal | 24 | ~45 | [5] |
| Tarp Seal | 48 | ~35 | [5] |
| Water Seal | 2 | ~5 | [5] |
| Water Seal | 24 | ~10 | [5] |
| Water Seal | 48 | ~8 | [5] |
Experimental Protocols
Protocol 1: Soil Column Experiment to Evaluate MITC Distribution
Objective: To assess the vertical distribution of MITC in a repacked clay soil column under controlled laboratory conditions.
Materials:
-
Clay soil of interest (e.g., with known percentages of sand, silt, and clay)
-
PVC or glass columns (e.g., 10 cm diameter, 50 cm height)
-
Mesh screen for the bottom of the columns
-
This compound (MITC) standard solution
-
Deionized water
-
Soil packing apparatus to ensure uniform bulk density
-
Syringe for MITC application
-
Soil core sampler
-
Airtight vials for soil sample storage
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Methodology:
-
Soil Preparation:
-
Air-dry the clay soil and sieve it through a 2-mm mesh to remove large particles and ensure homogeneity.
-
Determine the water holding capacity of the soil. Adjust the soil moisture content to the desired level (e.g., 60% of field capacity) by adding a calculated amount of deionized water and allowing it to equilibrate for 24 hours in a sealed container.
-
-
Column Packing:
-
Place a mesh screen at the bottom of each column.
-
Pack the pre-moistened soil into the columns in small increments, tamping each layer to achieve a uniform bulk density that is representative of field conditions.
-
-
MITC Application:
-
Apply a known amount of MITC standard solution to the center of the soil surface in each column using a syringe. The application rate should be calculated based on the surface area of the column to simulate a field application rate.
-
Immediately after application, seal the top of the columns. For treatments investigating sealing methods, apply a water seal (e.g., 1 cm of water) or cover with a plastic film.
-
-
Incubation:
-
Incubate the soil columns at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24, 48, and 72 hours).
-
-
Soil Sampling:
-
At each time point, sacrifice a set of columns.
-
Carefully extrude the soil core from the column.
-
Section the soil core into desired depth increments (e.g., 0-5 cm, 5-10 cm, 10-20 cm, 20-30 cm).
-
Immediately place the soil from each section into a pre-weighed, airtight vial and store at -20°C until extraction and analysis.
-
Protocol 2: Quantification of MITC in Soil Samples by GC-MS
Objective: To extract and quantify the concentration of MITC in soil samples.
Materials:
-
Soil samples from the column experiment
-
Ethyl acetate (analytical grade)
-
Anhydrous sodium sulfate
-
Centrifuge tubes with screw caps
-
Mechanical shaker
-
Centrifuge
-
Gas-tight syringes
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Methodology:
-
Extraction:
-
Allow the frozen soil samples to come to room temperature in their sealed vials.
-
To a known weight of soil (e.g., 10 g) in a centrifuge tube, add a precise volume of ethyl acetate (e.g., 20 mL).
-
Seal the tube and shake vigorously on a mechanical shaker for a specified time (e.g., 1 hour).
-
Centrifuge the tubes at a high speed (e.g., 3000 rpm) for 10 minutes to separate the soil and the solvent.
-
-
Extract Cleanup:
-
Carefully transfer the ethyl acetate supernatant to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Gently swirl and allow it to stand for a few minutes.
-
-
GC-MS Analysis:
-
Transfer an aliquot of the dried extract into a GC vial.
-
Inject a small volume (e.g., 1 µL) of the extract into the GC-MS.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 40°C for 2 minutes, then ramp to 200°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for MITC (e.g., m/z 73).
-
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of MITC in ethyl acetate of known concentrations.
-
Quantify the MITC concentration in the soil extracts by comparing the peak areas to the calibration curve.
-
Express the final concentration as µg of MITC per gram of dry soil.
-
Visualizations
Caption: Experimental workflow for evaluating MITC distribution in soil columns.
Caption: Troubleshooting flowchart for poor MITC efficacy in clay soils.
References
Technical Support Center: Strategies to Reduce Methyl Isothiocyanate (MITC) Leaching in Sandy Soils
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving methyl isothiocyanate (MITC) in sandy soils.
Troubleshooting Guides
Issue: Higher than expected MITC leaching is observed in column or field experiments.
-
Question: My recent experiment showed significant downward movement of MITC through the sandy soil profile. What are the immediate factors I should check?
-
Answer: Several factors could be contributing to this issue. First, review your irrigation parameters. Excessive water application, both in volume and rate, can accelerate the downward movement of MITC, especially in coarse-textured sandy soils.[1][2] Secondly, assess the soil's organic matter content. Sandy soils inherently have low organic matter, which limits their capacity to sorb MITC and prevent leaching.[3] Finally, consider the temperature of your soil. Higher temperatures can increase the volatilization of MITC at the surface, but this does not necessarily reduce leaching and can affect its overall distribution.[4]
-
-
Question: I applied a water seal post-application, but MITC concentrations at lower soil depths are still high. Why might this be happening?
-
Answer: While a water seal is a recognized technique to reduce atmospheric emissions, its effectiveness in preventing leaching in sandy soils can be variable.[5][6] High water evaporation rates, driven by elevated air temperatures, can compromise the integrity of the water seal, reducing its ability to hold the MITC in the upper soil layers.[5] Additionally, the timing and volume of the irrigation used for the water seal are critical. An inadequate amount of water may not create a sufficient barrier to prevent downward movement.[2]
-
Issue: Inconsistent results when using soil amendments to reduce MITC leaching.
-
Question: I incorporated chicken manure to enhance MITC degradation, but the leaching rates are still inconsistent. What could be the cause?
-
Answer: The efficacy of organic amendments like chicken manure depends on several factors. The rate of application is crucial; higher amendment rates generally lead to faster degradation.[4][7] The degradation of MITC is also significantly influenced by soil temperature and moisture.[4] Ensure these parameters are consistent across your experimental setups. Furthermore, the degradation of MITC in amended soil is a combination of chemical and biological processes.[4][7] Variations in the microbial activity of your soil or the manure could lead to inconsistent results.
-
-
Question: I'm considering using biochar to reduce MITC leaching. What should I be aware of?
-
Answer: Biochar can be effective, but its impact on MITC is highly dependent on the biochar's properties. Biochar with a high specific surface area and a low H/C ratio can substantially reduce MITC degradation, potentially increasing its persistence and altering its movement.[8] Conversely, biochars with higher H/C values can accelerate MITC degradation.[8] It is critical to characterize the biochar you are using and conduct preliminary tests to understand its specific interaction with MITC in your soil type.
-
Frequently Asked Questions (FAQs)
-
FAQ 1: What is the most effective physical method to reduce MITC leaching in sandy soils?
-
Tarping the soil surface with materials like high-density polyethylene (HDPE) film is a highly effective method to reduce both atmospheric emissions and potential leaching.[5][9] The tarp acts as a physical barrier, maintaining higher concentrations of MITC in the upper soil profile for a longer duration, which is crucial for its efficacy as a fumigant.[5][9]
-
-
FAQ 2: How does irrigation management influence MITC distribution?
-
Irrigation management is a key factor. Studies have shown that a moderate water application amount (e.g., 50 mm) with slow to intermediate drip application rates (1.9-5.0 L/h/m) provides good distribution of MITC in sandy loam soil.[1][2] Low water application (e.g., 25 mm) or high application rates (e.g., 7.5 L/h/m) can lead to poor distribution and may not be sufficient to create an effective water seal, potentially increasing leaching.[2]
-
-
FAQ 3: Can organic amendments completely prevent MITC leaching?
-
While organic amendments can significantly enhance the degradation of MITC and thereby reduce the amount available for leaching, they are unlikely to prevent it completely.[4][7] The effectiveness is dependent on the type of amendment, application rate, soil temperature, and moisture content.[4] These amendments work by promoting both chemical and biological degradation pathways.[4][7]
-
-
FAQ 4: What is the typical half-life of MITC in sandy soils?
-
The half-life of MITC in soil can vary. In one study on sandy loam soil, the half-life was found to be approximately 27 hours.[1] However, factors such as soil type, temperature, and the presence of organic amendments can significantly alter this. For instance, in a sandy soil, the dissipation time (DT50) was less than 24 hours, whereas in a silty clay soil, it was 63 hours.[9]
-
-
FAQ 5: How deep can MITC typically penetrate in sandy soil?
Data Presentation
Table 1: Effect of Different Strategies on MITC Fate in Sandy and Sandy Loam Soils
| Strategy | Soil Type | Key Parameter | Observation | Percentage Change/Value | Reference |
| Physical Methods | |||||
| Tarping (HDPE film) vs. Water-seal | Sandy Soil | MITC Concentration in soil air (2-120 HAA) | Tarp treatment showed significantly higher MITC concentrations. | 3.6 times higher with tarp (in 2022 study) | [6] |
| Tarping (HDPE film) vs. Water-seal | Sandy Soil | MITC Persistence | MITC detected up to 120 HAA with tarp and 72 HAA with water-seal (in 2022 study). | [6] | |
| Varying Water Application Amount (Drip Irrigation) | Sandy Loam Soil | MITC Distribution | 50 mm of water provided good distribution. | [1][2] | |
| Varying Water Application Amount (Drip Irrigation) | Sandy Loam Soil | MITC Distribution | 25 mm of water was insufficient. | [1][2] | |
| Soil Amendments | |||||
| Chicken Manure | Arlington Sandy Loam | MITC Degradation | Significantly enhanced degradation compared to unamended soil. | Degradation rate is a function of temperature and amendment rate. | [4] |
| Biochar (Type BC-1) | Not specified | MITC Degradation Rate | Reduced MITC degradation substantially. | 73.9% slower than in unamended soil. | [8] |
| Biochar (Types BC-3-6) | Not specified | MITC Degradation Rate | Increased MITC degradation. | 2.2-31.1 times faster than in unamended soil. | [8] |
Experimental Protocols
Protocol 1: Evaluation of Water Application Volume on MITC Distribution
-
Experimental Setup:
-
Prepare beds of sandy loam soil.
-
Install surface drip irrigation lines (e.g., 2-5 cm below the surface).
-
Cover the beds with high-density polyethylene (HDPE) film.
-
-
Application of Metam Sodium (MITC precursor):
-
Apply metam sodium through the drip irrigation system.
-
Establish different treatment groups with varying total water application volumes (e.g., 25 mm, 50 mm, and 75 mm).[2]
-
Adjust the concentration of metam sodium in the irrigation water to deliver a consistent amount of the active ingredient across treatments.
-
-
Sample Collection:
-
Collect soil cores at various depths (e.g., 0, 10, 20, 30, 40, 50, and 60 cm) and distances from the drip line (e.g., 0, 20, and 40 cm from the bed center).[2]
-
Collect samples at multiple time points after application to monitor the dissipation of MITC.
-
-
Analysis:
-
Analyze the soil samples for MITC concentration using an appropriate analytical method (e.g., gas chromatography).
-
Measure soil water content at each sampling point.
-
-
Data Interpretation:
-
Compare the spatial and temporal distribution of MITC across the different water application volumes to determine the optimal irrigation strategy for uniform distribution and minimal leaching.
-
Protocol 2: Assessing the Impact of Organic Amendments on MITC Degradation
-
Soil Preparation:
-
Use a sandy loam soil (e.g., Arlington sandy loam).
-
Prepare different treatment groups by amending the soil with varying rates of an organic amendment, such as chicken manure (e.g., 1.0%, 2.5%, and 5.0% w/w).[4]
-
Include an unamended control group.
-
To distinguish between biological and chemical degradation, prepare parallel sets of sterilized and non-sterilized soil for each amendment rate.[4]
-
-
Incubation:
-
Spike the soil samples with a known concentration of MITC.
-
Incubate the samples at different temperatures (e.g., 20°C, 30°C, and 40°C) to evaluate the effect of temperature on degradation.[4]
-
-
Sample Analysis:
-
Extract MITC from the soil samples at various time intervals.
-
Quantify the MITC concentration using a suitable analytical technique.
-
-
Data Analysis:
-
Calculate the first-order degradation rate constants (k) and half-lives (t1/2) for MITC in each treatment.[4]
-
Compare the degradation rates between the amended and unamended soils, as well as between the sterilized and non-sterilized soils, to determine the influence of the amendment and the relative contributions of chemical and biological degradation processes.
-
Mandatory Visualization
Caption: Experimental workflow for evaluating MITC leaching mitigation strategies.
Caption: Factors influencing MITC fate and leaching in sandy soils.
References
- 1. Water and this compound distribution in soil after drip fumigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mbao.org [mbao.org]
- 3. Optimization of Metam Sodium Application Methods for Maximum Efficacy and Minimum Volatilization Losses - TEXAS A & M UNIVERSITY- KINGSVILLE [portal.nifa.usda.gov]
- 4. ars.usda.gov [ars.usda.gov]
- 5. hort [journals.ashs.org]
- 6. hort [journals.ashs.org]
- 7. researchgate.net [researchgate.net]
- 8. The effects and mode of action of biochar on the degradation of this compound in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavior of this compound in soils under field conditions in Morocco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Rapid Degradation of Methyl Isothiocyanate in High pH Soils
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl isothiocyanate (MITC) in high pH soils.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (MITC) degrading so quickly in my soil experiment?
A1: Rapid degradation of MITC is a common issue, particularly in high pH soils. The primary reasons for this are:
-
Chemical Hydrolysis: The isothiocyanate functional group in MITC is susceptible to nucleophilic attack by water and hydroxide ions. This reaction is base-catalyzed, meaning the rate of degradation increases significantly with higher pH.
-
Biological Degradation: Soil microorganisms can utilize MITC as a carbon and nitrogen source, leading to its breakdown. Microbial activity is often higher in soils with a neutral to alkaline pH.[1][2]
-
High Soil Temperature: Increased temperatures accelerate both chemical and biological degradation processes.[2][3][4]
-
Soil Composition: The presence of organic matter and certain clay minerals can influence degradation rates. While organic matter can sometimes enhance degradation by boosting microbial populations, it can also sorb MITC, potentially protecting it from degradation to some extent.[2][3]
-
Soil Moisture: Water is a reactant in the hydrolysis of MITC. However, the effect of moisture can be complex; while necessary for hydrolysis, excessive water can inhibit gas-phase diffusion, prolonging the contact time of MITC with soil particles and potentially increasing degradation.[2][3]
Q2: What is the primary degradation pathway for MITC in high pH soil?
A2: In high pH soils, the dominant degradation pathway is chemical hydrolysis. The hydroxide ion (OH-), which is more abundant at higher pH, acts as a potent nucleophile. It attacks the electrophilic carbon atom of the isothiocyanate group, leading to the formation of unstable intermediates that ultimately decompose.
Q3: How can I reduce the rapid degradation of MITC in my experiments?
A3: Several strategies can be employed to mitigate the rapid degradation of MITC:
-
pH Adjustment: If experimentally feasible, lowering the soil pH can significantly slow down the rate of chemical hydrolysis. This can be achieved by using acid-forming fertilizers or elemental sulfur.
-
Temperature Control: Conducting experiments at lower temperatures can reduce the rates of both chemical and biological degradation.[2][3][4]
-
Organic Amendments: The addition of certain types of organic matter, such as composted chicken manure, has been shown to accelerate MITC degradation, which can be beneficial for reducing atmospheric emissions after its use as a fumigant.[2][3] However, for preserving MITC, the impact of any amendment should be carefully evaluated.
-
Soil Sterilization: To isolate the effects of chemical degradation, autoclaving or gamma irradiation of the soil can be used to eliminate microbial activity. This is a common control in degradation studies.
-
Use of Soil Covers: In field or mesocosm studies, using plastic films to cover the soil can reduce the volatilization of MITC, keeping it in the soil for a longer period.[5]
-
Water Sealing: Applying a layer of water to the soil surface after MITC application can create a barrier that reduces volatilization.[6]
Q4: What analytical methods are suitable for measuring MITC concentrations in soil?
A4: A robust and sensitive method for quantifying MITC in soil is headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-tandem mass spectrometry (GC-MS/MS).[7] This method is highly selective and can achieve low detection limits.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible MITC concentrations across replicates.
| Possible Cause | Troubleshooting Step |
| Heterogeneous soil samples | Ensure thorough homogenization of the bulk soil sample before aliquoting for individual replicates. |
| Inconsistent application of MITC | Use a high-precision syringe for applying MITC solution to the soil. Ensure the application is done consistently across all replicates (e.g., injected into the center of the soil mass). |
| Variable soil moisture content | Pre-adjust the moisture content of the bulk soil sample to the desired level and allow it to equilibrate before starting the experiment. |
| Fluctuations in incubation temperature | Use a temperature-controlled incubator and monitor the temperature regularly. Avoid opening the incubator door frequently. |
| Loss of MITC during sample workup | Minimize the time between opening the experimental vessel and extracting the MITC. Keep samples cool during processing to reduce volatilization. |
Issue 2: MITC concentration is below the limit of detection, even at early time points.
| Possible Cause | Troubleshooting Step |
| Extremely rapid degradation | If working with very high pH soils, consider shortening the time points for your initial measurements. It may be necessary to sample within minutes or a few hours of application. |
| Loss of MITC due to volatilization | Ensure your experimental vessels are properly sealed. Use vials with airtight caps and septa for sampling. |
| Insufficient initial MITC concentration | Recalculate the initial concentration of your MITC stock solution and the amount applied to the soil to ensure it is within the detection range of your analytical method. |
| Analytical instrument not sensitive enough | Verify the detection limits of your analytical method.[7] If necessary, develop a more sensitive method or increase the initial MITC concentration. |
Data Presentation
Table 1: Factors Influencing the Half-life of MITC in Soil
| Factor | Effect on Half-life | Reference |
| Increasing pH | Decreases | [1][8] |
| Increasing Temperature | Decreases | [2][3][4] |
| Increasing Soil Moisture | Generally Decreases (complex effect) | [2][3] |
| Organic Amendments | Decreases | [2][3] |
| Soil Type (e.g., sandy vs. clay) | Varies; faster in sandy soil | [5] |
Table 2: Example of MITC Degradation Rates in Different Soil Conditions
| Soil Type | pH | Temperature (°C) | Half-life (days) | Reference |
| River Soil | Not Specified | Not Specified | 2.7 - 6.9 | [9] |
| Sandy Soil | Not Specified | Not Specified | < 1 | [5] |
| Silty Clay Soil | Not Specified | Not Specified | 2.6 | [5] |
Note: The data in this table is illustrative and compiled from different studies. Direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
Protocol 1: Soil Incubation Study for MITC Degradation
-
Soil Preparation:
-
Collect a bulk soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Determine the initial physicochemical properties of the soil, including pH, organic matter content, and texture.
-
Adjust the soil moisture content to the desired level (e.g., 60% of water holding capacity) and allow it to equilibrate for 24 hours in a sealed container.
-
-
Experimental Setup:
-
Weigh equal amounts of the prepared soil (e.g., 20 g) into individual glass vials.
-
Prepare a stock solution of MITC in a suitable solvent (e.g., methanol) at a known concentration.
-
Spike each soil sample with a known volume of the MITC stock solution to achieve the desired initial concentration.
-
Immediately cap the vials with airtight seals.
-
Prepare at least three replicate vials for each time point.
-
-
Incubation:
-
Place the vials in a temperature-controlled incubator set to the desired temperature.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove the replicate vials for that time point for analysis.
-
-
Sample Analysis:
-
Analyze the concentration of MITC in the soil samples using a validated analytical method, such as HS-SPME-GC-MS/MS.
-
Protocol 2: Quantification of MITC in Soil by HS-SPME-GC-MS/MS
-
Sample Preparation:
-
At each time point from the incubation study, take the designated vial.
-
If necessary, add a quenching agent to stop any further degradation.
-
Add a known amount of an internal standard to the vial.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the vial in a heated autosampler tray.
-
Expose a SPME fiber to the headspace above the soil sample for a specific time and at a controlled temperature to allow for the adsorption of volatile compounds, including MITC.
-
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):
-
Desorb the trapped analytes from the SPME fiber in the heated injection port of the gas chromatograph.
-
Separate the compounds on a suitable capillary column.
-
Detect and quantify MITC using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[7]
-
-
Data Analysis:
-
Construct a calibration curve using standards of known MITC concentrations.
-
Calculate the concentration of MITC in the soil samples based on the peak areas relative to the internal standard and the calibration curve.
-
Mandatory Visualizations
References
- 1. Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ars.usda.gov [ars.usda.gov]
- 4. hort [journals.ashs.org]
- 5. Behavior of this compound in soils under field conditions in Morocco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surface water seal application to minimize volatilization loss of this compound from soil columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of methylisothiocyanate in soil and water by HS-SPME followed by GC-MS-MS with a triple quadrupole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors affecting the dissolution and degradation of oriental mustard-derived sinigrin and allyl isothiocyanate in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C2H3NS | CID 11167 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Methyl Isothiocyanate (MITC) Application for Nematode Control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl isothiocyanate (MITC) for nematode control.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MITC) and how does it work against nematodes?
This compound (MITC) is a volatile organosulfur compound with the chemical formula CH₃NCS. It is a potent biocide used as a soil fumigant to control a broad spectrum of soil-borne pests, including plant-parasitic nematodes.[1][2] Its primary mechanism of action is the non-specific denaturation of essential proteins and enzymes within the target organisms.[1] MITC reacts with sulfhydryl groups in amino acids, disrupting cellular metabolism and leading to nematode mortality.[3]
Q2: What are the main factors influencing the efficacy of MITC in soil experiments?
The effectiveness of MITC is significantly influenced by several soil properties:
-
Soil Temperature: Higher temperatures generally increase the volatility and diffusion of MITC, but also accelerate its degradation.[4]
-
Soil Moisture: Adequate moisture is necessary for the conversion of MITC precursors (like metam sodium) to MITC and for nematode activity, but excessive moisture can inhibit gas diffusion.[4][5]
-
Soil Type and Composition: Soil texture affects MITC movement; it diffuses more readily in sandy soils than in clay soils.[6]
-
Organic Matter: High organic matter content can increase the degradation of MITC and may also adsorb the compound, reducing its availability to target nematodes.[4][5]
-
Soil pH: The pH of the soil can influence the rate of MITC degradation and its nematicidal activity.[7][8][9]
Q3: What are the typical symptoms of MITC phytotoxicity on plants?
MITC is non-selective and can be toxic to plants if they are exposed to it before it has sufficiently dissipated from the soil. Common symptoms of phytotoxicity include:
-
Leaf burn or scorching, often at the leaf margins[10]
-
Chlorosis (yellowing of leaves)[10]
-
Stunted or slowed plant growth[10]
-
Distortion of leaves (curling or cupping)[10]
-
Damage to the root system, resulting in poor development[10]
Q4: What are the critical safety precautions when handling MITC in a laboratory setting?
MITC is a hazardous substance and requires strict safety protocols. It is a potent lachrymator (tear-inducing agent) and is toxic if inhaled or absorbed through the skin.[1][11][12] Key safety measures include:
-
Always handle MITC in a well-ventilated chemical fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[11][12]
-
Have an emergency plan and access to safety showers and eyewash stations.[1]
-
Store MITC in a cool, dry, well-ventilated area, away from incompatible materials.[1][14]
Troubleshooting Guide
Problem 1: Inconsistent or low nematode mortality in soil-based (in vivo) experiments.
-
Possible Cause 1: Suboptimal Soil Conditions.
-
Question: Did you monitor and control the soil temperature, moisture, and pH?
-
Solution: Ensure soil conditions are within the optimal range for MITC activity. Pre-experiment analysis of soil characteristics is crucial. For example, MITC dissipation is faster in sandy soils compared to silty clay soils.[6] The degradation of MITC is accelerated by increasing temperature.[4]
-
-
Possible Cause 2: Rapid Degradation or Volatilization of MITC.
-
Question: Was the soil surface adequately sealed after application?
-
Solution: To prevent rapid escape of the fumigant, the soil surface should be sealed immediately after MITC application. This can be achieved by light irrigation to create a "water seal" or by covering the soil with a plastic tarp.[15][16]
-
-
Possible Cause 3: High Organic Matter Content.
-
Question: What is the organic matter percentage in your soil?
-
Solution: High organic matter can lead to increased microbial degradation and sorption of MITC, reducing its bioavailability.[4][5] Consider increasing the dosage in soils with high organic content, based on preliminary dose-response experiments.
-
-
Possible Cause 4: Incorrect Application Depth.
-
Question: Was the MITC incorporated to the appropriate soil depth to reach the target nematodes?
-
Solution: The application method should ensure that MITC is delivered to the soil zone where the nematode population is highest. For instance, in sandy soil, MITC can reach the 20-30 cm soil layer within 6 hours, while in silty clay soil, it remains more concentrated in the top 0-10 cm.[6]
-
Problem 2: High variability in results of in vitro nematode mortality assays.
-
Possible Cause 1: Inaccurate Concentration of MITC Solution.
-
Question: How was the MITC stock solution prepared and diluted?
-
Solution: MITC is volatile, and care must be taken during the preparation of solutions. Prepare stock solutions in an appropriate solvent (e.g., a mixture of ethyl acetate and carbon disulfide for some applications) and make fresh dilutions for each experiment.[13] Ensure accurate pipetting and mixing.
-
-
Possible Cause 2: Inconsistent Exposure Time.
-
Question: Was the exposure time of the nematodes to the MITC solution precisely controlled?
-
Solution: The duration of exposure is critical for determining mortality. Use a timer and ensure that all replicates for a given treatment are exposed for the same amount of time. The nematicidal effect of isothiocyanates is dependent on both concentration and exposure time.[17]
-
-
Possible Cause 3: Nematode Viability and Lifestage.
-
Question: Were the nematodes in a consistent physiological state (e.g., active vs. quiescent) and developmental stage?
-
Solution: The susceptibility of nematodes to MITC can vary with their life stage and physiological state. For example, quiescent nematodes may be less sensitive to isothiocyanates than active nematodes.[18] Use a synchronized population of a specific life stage (e.g., second-stage juveniles, J2) for consistent results.
-
-
Possible Cause 4: Improper Assessment of Mortality.
-
Question: How was nematode mortality determined?
-
Solution: Distinguishing between dead and temporarily immobilized (quiescent) nematodes is crucial. After exposure to MITC, rinse the nematodes and transfer them to a fresh medium. Observe for movement after a recovery period. Probing with a fine needle can help confirm mortality.[17]
-
Data Presentation
Table 1: Nematicidal Efficacy (LC50/ED50) of Various Isothiocyanates (ITCs) Against Plant-Parasitic Nematodes (In Vitro Assays)
| Isothiocyanate | Nematode Species | Exposure Time | Efficacy Metric | Value (µg/mL) | Reference |
| Allyl ITC | Meloidogyne javanica | 72 hours | LC50 | 2.76 | [3] |
| Acryloyl ITC | Meloidogyne javanica | 72 hours | LC50 | 2.53 | [3] |
| Ethyl ITC | Meloidogyne javanica | 72 hours | LC50 | 3.05 | [3] |
| Benzyl ITC | Pratylenchus penetrans | 24 hours | ED50 | 8.6 | [17] |
| 2-Phenylethyl ITC | Pratylenchus penetrans | 24 hours | ED50 | 12.8 | [17] |
| Allyl ITC | Pratylenchus penetrans | 24 hours | ED50 | 37.4 | [17] |
| Benzyl ITC | Pratylenchus penetrans | 72 hours (plus recovery) | LD50 | 3.2 | [17] |
| 2-Phenylethyl ITC | Pratylenchus penetrans | 72 hours (plus recovery) | LD50 | 5.2 | [17] |
| Allyl ITC | Pratylenchus penetrans | 72 hours (plus recovery) | LD50 | 9.9 | [17] |
LC50: Lethal concentration that kills 50% of the test population. ED50: Effective dose that causes a non-lethal response (e.g., non-motility) in 50% of the test population. LD50: Lethal dose that kills 50% of the test population.
Experimental Protocols
1. Protocol for In Vitro Nematicidal Assay of MITC
This protocol outlines a general procedure for assessing the direct toxicity of MITC to nematodes in a laboratory setting.
-
1.1. Materials:
-
This compound (analytical grade)
-
Appropriate solvent (e.g., ethanol or acetone)
-
Synchronized population of nematodes (e.g., Meloidogyne javanica J2)
-
Sterile distilled water
-
24-well microtiter plates
-
Inverted microscope
-
Pipettes and sterile tips
-
Fume hood
-
Personal Protective Equipment (PPE)
-
-
1.2. Preparation of MITC Solutions:
-
Work in a fume hood.
-
Prepare a stock solution of MITC (e.g., 1000 µg/mL) in the chosen solvent.
-
Perform serial dilutions of the stock solution with sterile distilled water to achieve the desired test concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Include a solvent-only control and a water-only control.
-
-
1.3. Nematode Assay:
-
Pipette 100 µL of a nematode suspension (containing approximately 50-100 nematodes) into each well of a 24-well plate.
-
Add 100 µL of the corresponding MITC dilution or control solution to each well.
-
Incubate the plates at a constant temperature (e.g., 25°C) for a defined period (e.g., 24, 48, or 72 hours).[17]
-
At the end of the incubation period, observe the nematodes under an inverted microscope and count the number of motile and non-motile individuals.
-
To confirm mortality, nematodes can be rinsed with water and transferred to a fresh well with only water for a recovery period (e.g., 24 hours) before a final mortality count.[17] Nematodes that remain immobile after being probed with a fine needle are considered dead.
-
-
1.4. Data Analysis:
-
Calculate the percentage of mortality for each concentration.
-
Use probit analysis to determine the LC50 value.
-
2. Protocol for Greenhouse Pot Study: MITC for Nematode Control in Soil
This protocol provides a framework for evaluating the efficacy of MITC as a soil fumigant in a controlled greenhouse environment.
-
2.1. Materials:
-
This compound or a precursor (e.g., Dazomet granules)
-
Nematode-infested soil
-
Pots (e.g., 15 cm diameter)
-
Susceptible host plants (e.g., tomato or cucumber seedlings)
-
Greenhouse facilities
-
Equipment for soil mixing and application (e.g., sealed container for mixing, soil injector)
-
Watering can
-
Plastic sheeting (optional)
-
PPE
-
-
2.2. Experimental Setup:
-
Fill pots with the nematode-infested soil.
-
Determine the appropriate dosage of MITC based on soil volume and manufacturer's recommendations or literature values.
-
Application:
-
If using a liquid formulation, inject the required amount into the center of the pot at a specific depth.
-
If using a granular formulation like Dazomet, mix the granules thoroughly with the soil in a sealed container before potting to ensure even distribution.[19]
-
-
Sealing: Immediately after application, lightly water the soil surface to create a water seal, or cover the pots with plastic sheeting to prevent premature volatilization.[15][16]
-
Include untreated control pots.
-
Arrange the pots in a randomized complete block design in the greenhouse.
-
-
2.3. Aeration and Planting:
-
Keep the soil sealed for the recommended fumigation period (e.g., 5-7 days).[19]
-
After the fumigation period, unseal the pots and aerate the soil for a specified duration (e.g., 7-14 days) to allow the MITC to dissipate.[19] This is critical to avoid phytotoxicity.
-
Before planting, perform a germination test by sowing a few sensitive seeds (e.g., lettuce) in the treated soil. If they germinate normally, it is safe to plant the experimental crop.[19]
-
Transplant one seedling of the host plant into each pot.
-
-
2.4. Data Collection and Analysis:
-
Grow the plants for a suitable period (e.g., 6-8 weeks).
-
At the end of the experiment, carefully remove the plants and wash the roots.
-
Assess nematode damage (e.g., galling index for root-knot nematodes).
-
Extract and count the number of nematodes from a subsample of soil and from the roots.
-
Measure plant growth parameters (e.g., shoot height, fresh and dry weight).
-
Analyze the data using appropriate statistical methods (e.g., ANOVA).
-
Visualizations
Caption: Workflow for in vitro nematicidal bioassay of MITC.
References
- 1. spraydays.cdpr.ca.gov [spraydays.cdpr.ca.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ars.usda.gov [ars.usda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Behavior of this compound in soils under field conditions in Morocco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Soil pH on Nematicide Efficacy on Soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.flvc.org [journals.flvc.org]
- 9. Nematodes: Alternative Controls – ATTRA – Sustainable Agriculture [attra.ncat.org]
- 10. Phytotoxicity: Symptoms, Causes & Crop Management [farmonaut.com]
- 11. nj.gov [nj.gov]
- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 14. Page loading... [guidechem.com]
- 15. hort [journals.ashs.org]
- 16. ars.usda.gov [ars.usda.gov]
- 17. researchgate.net [researchgate.net]
- 18. publish.illinois.edu [publish.illinois.edu]
- 19. agriallis.com [agriallis.com]
Technical Support Center: Troubleshooting Inconsistent Methyl Isothiocyanate (MITC) Efficacy in Field Trials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inconsistent efficacy of methyl isothiocyanate (MITC) in field trials.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MITC) and how does it work as a soil fumigant?
This compound (MITC) is a volatile chemical compound used as a broad-spectrum soil fumigant to control soil-borne pathogens, including fungi, nematodes, insects, and weeds.[1][2][3] It is often generated in the soil from the decomposition of other compounds, such as metam sodium or dazomet.[4][5][6] Upon application to moist soil, these precursors break down to release MITC gas.[4][5] The gaseous MITC then disperses through the soil profile, where its high reactivity allows it to act as a potent biocide, disrupting cellular processes in target organisms.[2][7]
Q2: We are observing significant variability in pest control between our field trial plots. What are the primary factors that could be causing this inconsistent MITC efficacy?
Inconsistent efficacy of MITC in field trials is a common issue and can be attributed to a combination of environmental and application-related factors. The key variables include:
-
Soil Properties: Soil temperature, moisture content, texture (e.g., sandy vs. clay), organic matter content, and pH all significantly influence the degradation, persistence, and movement of MITC in the soil.[1][5][7][8]
-
Application Technique: The method of application (e.g., shank injection, drip irrigation/chemigation) and the uniformity of distribution are critical for achieving consistent results.[9]
-
Post-Application Practices: Techniques used after application, such as soil sealing with tarps or water, play a crucial role in preventing the premature escape of the volatile MITC gas from the soil.[4][10][11]
-
Environmental Conditions: Factors like ambient air temperature and rainfall following application can affect MITC's behavior and persistence in the soil.[4][11]
-
Biological and Chemical Degradation: The rate at which MITC breaks down in the soil is governed by both microbial activity and chemical processes, which can vary between plots.[1][8]
Troubleshooting Guides
Issue 1: Poor or inconsistent pest control despite applying the recommended dosage of an MITC-generating fumigant.
This is often due to suboptimal conditions for the conversion of the precursor to MITC or rapid loss of MITC from the target zone.
Troubleshooting Steps:
-
Verify Soil Conditions Pre-Application:
-
Soil Temperature: Ensure the soil temperature is within the optimal range for the conversion of the precursor to MITC. For instance, for metam sodium to convert to MITC, a minimum soil temperature of 10°C is recommended.[6]
-
Soil Moisture: Adequate soil moisture is crucial for the hydrolysis of precursors like dazomet and metam sodium into MITC.[4][5] However, overly saturated soils can inhibit the diffusion of MITC gas.[8]
-
-
Evaluate Application and Post-Application Procedures:
-
Application Uniformity: Review your application records to ensure uniform distribution across the treated area.
-
Soil Sealing: The method of sealing the soil surface post-application is critical. Tarping is generally more effective at retaining MITC in the soil compared to a water seal, especially in warmer conditions.[4][10]
-
-
Analyze Soil Properties:
-
Soil Texture: MITC dissipates faster in sandy soils compared to silty clay soils.[10] This may necessitate adjustments in monitoring or application strategy.
-
Organic Matter: High organic matter content can accelerate the degradation of MITC, potentially reducing its effective concentration and duration of action.[5][8]
-
Troubleshooting Workflow
Caption: Troubleshooting logic for inconsistent MITC efficacy.
Issue 2: Rapid dissipation of MITC from the soil, leading to a shorter-than-expected period of efficacy.
Rapid loss of MITC can be due to volatilization or accelerated degradation.
Troubleshooting Steps:
-
Evaluate Soil Sealing Method:
-
Consider Soil Temperature and Organic Content:
-
Assess Soil Microbial Activity:
-
MITC degradation is partly a biological process.[8] Soils with high microbial populations may break down MITC more rapidly.
-
Factors Influencing MITC Persistence
Caption: Key factors impacting MITC persistence in soil.
Data Presentation
Table 1: Influence of Post-Application Sealing Method on MITC Persistence in Sandy Soil
| Hours After Application (HAA) | MITC Concentration in Tarp Treatment (relative units) | MITC Concentration in Water-Seal Treatment (relative units) |
| 2 | Higher in Water-Seal | Lower in Tarp |
| 36 | Higher in Tarp | Lower in Water-Seal |
| 48 | Higher in Tarp | Lower in Water-Seal |
| 120 | Higher in Tarp | Lower in Water-Seal |
| 168 | Detected | Not Detected |
This table is a generalized representation based on findings where tarping generally leads to higher MITC concentrations and longer persistence compared to water-sealing, though initial concentrations can vary.[4][11]
Table 2: Half-life of MITC in Different Soil Types
| Soil Type | Approximate Half-life (DT50) | Reference |
| Sandy Soil | < 24 hours | [10] |
| Silty Clay Soil | 63 hours | [10] |
| General | < 14 days | [2] |
Experimental Protocols
Protocol 1: Comparative Analysis of MITC Persistence with Tarp vs. Water Seal
Objective: To determine the effect of two different post-application sealing methods on the concentration and persistence of MITC in the soil profile over time.
Methodology:
-
Site Selection and Preparation:
-
Select a field with uniform soil type.
-
Divide the field into replicate plots for each treatment (Tarp Seal and Water Seal).
-
Prepare the soil to the desired tilth for fumigant application.
-
-
Fumigant Application:
-
Apply an MITC-generating product (e.g., dazomet) at a uniform rate across all plots according to the manufacturer's recommendations.
-
-
Post-Application Treatments:
-
Tarp Seal Plots: Immediately after application, cover the plots with a suitable plastic tarp, ensuring the edges are buried to create a seal.
-
Water Seal Plots: Immediately after application, apply a specified amount of irrigation to wet the top layer of soil, creating a "water seal."
-
-
Soil Sampling:
-
Collect soil cores from multiple depths (e.g., 0-15 cm, 15-30 cm) from each plot at predetermined time intervals (e.g., 2, 9, 24, 48, 72, 120, 168 hours after application).
-
-
MITC Analysis:
-
Extract MITC from the soil samples using an appropriate solvent.
-
Quantify the concentration of MITC using Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Data Analysis:
-
Compare the MITC concentrations between the two treatments at each time point and soil depth.
-
Calculate the dissipation rate and half-life (DT50) of MITC for each treatment.
-
Experimental Workflow for Sealing Method Comparison
Caption: Workflow for comparing tarp vs. water seal efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. epa.gov [epa.gov]
- 4. hort [journals.ashs.org]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. WO2021191317A1 - Formulations containing or generating this compound (mitc) and their uses - Google Patents [patents.google.com]
- 7. Brassicaceae Isothiocyanate-Mediated Alleviation of Soil-Borne Diseases [mdpi.com]
- 8. ars.usda.gov [ars.usda.gov]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. Behavior of this compound in soils under field conditions in Morocco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hort [journals.ashs.org]
Technical Support Center: Enhancing the Stability of Methyl Isothiocyanate (MITC) Formulations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with methyl isothiocyanate (MITC) formulations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My MITC solution appears to be losing potency over time. What are the common causes of degradation?
A1: this compound is a highly reactive compound susceptible to degradation through several pathways. The primary causes of instability in laboratory settings include:
-
Hydrolysis: MITC reacts with water, which can be present in non-anhydrous solvents or absorbed from the atmosphere. This reaction leads to the formation of unstable intermediates that can further decompose.[1][2]
-
Reaction with Protic Solvents: Protic solvents, especially alcohols like methanol and ethanol, can react with the isothiocyanate group, leading to the formation of thiocarbamates and a loss of active MITC.[2]
-
pH Sensitivity: MITC is particularly unstable under alkaline (basic) conditions. It is more stable in neutral to acidic solutions.[1]
-
Light and Oxygen Sensitivity: Exposure to light and oxygen can promote degradation.[1] Formulations should be protected from light and stored under an inert atmosphere if possible.
-
Incompatible Excipients: Certain pharmaceutical excipients can react with the electrophilic carbon of the isothiocyanate group.
Q2: I'm preparing a stock solution of MITC. Which solvent should I use for optimal stability?
A2: The choice of solvent is critical for maintaining the stability of MITC.
-
Recommended: Aprotic solvents like acetonitrile are generally the best choice for dissolving MITC for storage, as they are less reactive. Studies on analogous isothiocyanates have shown significantly better stability in acetonitrile compared to protic solvents.
-
Use with Caution: Protic solvents such as methanol and ethanol can be used for immediate applications, but are not recommended for long-term storage due to the potential for reaction. If their use is unavoidable, ensure they are anhydrous and store the solution at low temperatures.
-
Avoid: Aqueous solutions are generally not recommended for stock solutions due to hydrolysis, unless the pH is controlled and the solution is for immediate use.
Q3: I've observed precipitation in my MITC formulation. What could be the cause?
A3: Precipitation can occur for several reasons:
-
Degradation Products: The products of MITC degradation, such as N,N'-dimethylthiourea (formed from reaction with its own degradation product, methylamine), may have lower solubility in the formulation solvent.
-
Solubility Issues: MITC has limited solubility in water (approximately 7.6 g/L).[1] If you are working with aqueous buffers or adding water to an organic stock, you may be exceeding its solubility limit.
-
Temperature Effects: As a low-melting solid (melting point ~35°C), temperature fluctuations can affect its physical state and solubility in certain systems. Ensure your formulation remains within a stable temperature range.
Q4: Can I use common pharmaceutical excipients with MITC? Are there any known incompatibilities?
A4: Caution is advised when selecting excipients. Due to its reactivity, MITC is incompatible with nucleophilic compounds.
-
High Risk of Incompatibility: Excipients with primary or secondary amine groups, and hydroxyl groups (like many alcohols and polyethylene glycols - PEGs) can react with MITC.[2]
-
Potential for Stabilization: Some excipients, like cyclodextrins, have been shown to encapsulate and stabilize other isothiocyanates. This works by forming an inclusion complex that protects the reactive isothiocyanate group. This approach could potentially be applied to MITC.
-
General Guidance: Always perform compatibility studies with your specific formulation excipients. Monitor for the appearance of new peaks and the loss of MITC over time using a stability-indicating analytical method.
Q5: How should I store my MITC formulations to maximize shelf-life?
A5: Proper storage is crucial for preserving the integrity of your MITC formulations.
-
Temperature: Store solutions at refrigerated temperatures (2-8°C) or frozen.
-
Atmosphere: For long-term storage, consider displacing the headspace of the container with an inert gas like argon or nitrogen to minimize exposure to oxygen and moisture.
-
Light: Protect formulations from light by using amber vials or by wrapping the container in aluminum foil.
-
Container: Use tightly sealed glass containers with PTFE-lined caps to prevent solvent evaporation and moisture ingress.
Quantitative Stability Data
| Solvent/Condition | Temperature (°C) | Half-life (t½) in days (approx.) | Degradation (%) after 1 week | Reference |
| Solvent Stability | ||||
| Acetonitrile | 20, 30, 40 | Stable | < 5% (after 2 weeks) | |
| Ethanol | 20 | 28 | ~22% | |
| 30 | 12 | ~39% | ||
| 40 | 6 | ~58% | ||
| Methanol | 20 | 20 | ~31% (after 2 weeks) | |
| 30 | 9 | ~45% | ||
| 40 | 3 | ~78% | ||
| Water | 20 | 29 | ~21% | |
| 30 | 6 | ~60% | ||
| 40 | 2 | ~92% | ||
| pH Stability (in 10mM Phosphate Buffer) | ||||
| pH 3 | 20 | Stable | < 5% (after 2 weeks) | |
| pH 5 | 20 | Stable | < 5% (after 2 weeks) | |
| pH 7 | 20 | 34 | ~19% | |
| pH 9 | 20 | 4 | ~76% | |
| pH 11 | 20 | < 1 | >99% |
Note: Data is for the isothiocyanate iberin and should be used as a directional guide for MITC.
Experimental Protocols & Methodologies
A robust stability-indicating analytical method is essential for accurately assessing the stability of MITC formulations. Gas Chromatography-Mass Spectrometry (GC-MS) is a common and reliable technique.
Protocol: Stability Testing of MITC Formulations by GC-MS
1. Objective: To quantify the concentration of MITC in a formulation over time under specific storage conditions and to detect the presence of degradation products.
2. Materials and Equipment:
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Autosampler and vials
-
Capillary GC column (e.g., DB-624 or equivalent)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Solvents: Acetonitrile (HPLC grade), Ethyl Acetate (ACS grade), Carbon Disulfide (ACS grade)
-
MITC reference standard
3. Standard and Sample Preparation:
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of MITC reference standard into a volumetric flask. Dissolve and dilute to volume with acetonitrile. Store at 2-8°C, protected from light.
-
Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1 µg/mL to 10 µg/mL) using acetonitrile as the diluent.
-
Sample Preparation:
-
At each time point of the stability study, retrieve a sample of the MITC formulation.
-
Accurately dilute a known amount of the formulation with acetonitrile to bring the theoretical MITC concentration within the range of the calibration curve.
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot to a GC vial for analysis.
-
4. GC-MS Instrumental Parameters (Example):
-
Inlet: Splitless mode
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 15°C/min to 200°C
-
Hold at 200°C for 2 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Target Ion for Quantification: m/z 73
-
Qualifier Ion: m/z 72
-
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the target ion (m/z 73) against the concentration of the working standards.
-
Determine the concentration of MITC in the test samples by interpolating their peak areas from the calibration curve.
-
Calculate the percentage of MITC remaining at each time point relative to the initial concentration.
-
Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.
Visualizations
Degradation Pathway of MITC in Protic Solvents
Caption: Proposed degradation pathway of MITC in the presence of nucleophiles like water or alcohols.
Experimental Workflow for MITC Stability Testing
References
Technical Support Center: Optimizing Methyl Isothiocyanate Synthesis
Welcome to the technical support center for the synthesis of methyl isothiocyanate (MITC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly through the widely used dithiocarbamate pathway.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no this compound. What are the potential causes and how can I address them?
A: Low or no product yield is a frequent challenge that can arise from several factors throughout the experimental process. A systematic approach to troubleshooting is essential for identifying and resolving the root cause.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no yield of this compound.
-
Reagent Quality: The purity and quality of your starting materials are critical.
-
Methylamine: Use a solution of known concentration. An old or improperly stored solution may have a lower concentration, leading to incorrect stoichiometry.
-
Carbon Disulfide: Use freshly distilled carbon disulfide. Over time, it can decompose, affecting the reaction.
-
Solvents: Ensure solvents are anhydrous, as water can interfere with the reaction, particularly the dithiocarbamate formation.
-
-
Reaction Conditions: Strict adherence to optimized reaction parameters is crucial.
-
Temperature Control: The formation of the dithiocarbamate salt is typically carried out at low temperatures (10-15°C) to control the exothermic reaction.[1] The subsequent decomposition step temperature will vary depending on the reagent used. For instance, with ethyl chloroformate, the temperature should be maintained between 35-40°C during addition.[1]
-
Reaction Time: Ensure each step is allowed to proceed for the recommended duration to ensure complete conversion. For example, after the addition of methylamine, the mixture is often warmed and stirred for 1-2 hours to ensure the complete formation of the dithiocarbamate salt.[1]
-
Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Thiourea Formation: If the dithiocarbamate intermediate is not completely converted, it can react with another molecule of methylamine to form N,N'-dimethylthiourea, especially at elevated temperatures.
-
"Red Oil" Formation: The appearance of a bright red solution or oil is characteristic of the dithiocarbamate salt formation.[1] However, if this persists after the decomposition step, it indicates incomplete reaction. This could be due to insufficient decomposition reagent or suboptimal reaction conditions.
-
-
Workup and Purification: Product can be lost during the isolation and purification stages.
-
Extraction: Ensure proper phase separation during aqueous workup. Multiple extractions with a suitable organic solvent will maximize the recovery of the product.
-
Distillation: this compound is a low-boiling solid (boiling point ~117-119°C).[1][2] Careful distillation is required to avoid loss of product. Ensure the condenser is efficient and the collection flask is cooled. Vacuum distillation can be employed to reduce the boiling point and minimize thermal decomposition.
-
Issue 2: Formation of Impurities
Q: My final product is impure. What are the likely impurities and how can I remove them?
A: Impurities in the final product can arise from side reactions or incomplete purification.
-
Common Impurities:
-
Unreacted Starting Materials: Residual methylamine, carbon disulfide, or the decomposition reagent.
-
Byproducts: N,N'-dimethylthiourea is a common solid byproduct. Other byproducts can arise from the decomposition of the chloroformate reagent.[3]
-
Solvent: Residual solvent from the extraction or reaction.
-
-
Purification Strategies:
-
Distillation: Fractional distillation is the most effective method for purifying this compound.[1] Collecting a narrow boiling point fraction (e.g., 117-119°C) will yield a pure product.[1]
-
Washing: Washing the crude product with water can help remove water-soluble impurities like salts. A subsequent wash with a dilute acid solution can remove any remaining basic impurities like methylamine. A final wash with brine will help to dry the organic layer before distillation.
-
Drying: Dry the organic extract over an anhydrous drying agent like sodium sulfate before distillation to remove any dissolved water.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound in a laboratory setting?
A1: The most prevalent laboratory synthesis involves a two-step process:
-
Formation of a dithiocarbamate salt: This is achieved by reacting methylamine with carbon disulfide in the presence of a base, such as sodium hydroxide.[1][4]
-
Decomposition of the dithiocarbamate salt: The resulting salt is then treated with a reagent to induce elimination and form the isothiocyanate. Common reagents for this step include ethyl chloroformate, hydrogen peroxide, and various metal salts.[2][4][5]
Another method is the thermal rearrangement of methyl thiocyanate, which is primarily used for industrial production.[2][5]
Q2: How does the choice of decomposition reagent affect the reaction?
A2: The choice of decomposition reagent can significantly impact the reaction conditions, yield, and purity of the final product.
| Decomposition Reagent | Typical Reaction Conditions | Reported Yield | Advantages | Disadvantages |
| Ethyl Chloroformate | 35-40°C during addition, followed by stirring | 65-76%[1] | Readily available, well-established procedure. | Can lead to the formation of byproducts from the chloroformate.[3] |
| Hydrogen Peroxide | Refluxing temperature (around 100°C), pH 5-10 | 65-68%[6] | Environmentally friendly oxidant, avoids chlorinated byproducts.[4] | Requires careful control of temperature and pH.[6] |
| Methyl Chloroformate | 35-60°C | 82-84%[3] | Can provide higher yields. | Similar potential for chloroformate-derived byproducts. |
Q3: What safety precautions should be taken when synthesizing this compound?
A3: this compound is a hazardous substance and all manipulations should be performed in a well-ventilated fume hood.[2][7]
-
Toxicity: It is a powerful lachrymator (tear-inducing agent) and is toxic if inhaled, ingested, or absorbed through the skin.[2][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Flammability: this compound is a flammable solid.[7] Keep it away from ignition sources.
-
Reagent Hazards: Carbon disulfide is highly flammable and toxic. Methylamine and its solutions are corrosive and flammable. Chloroformates are corrosive and toxic. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Protocols
Protocol 1: Synthesis of this compound via Dithiocarbamate Decomposition with Ethyl Chloroformate
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Methylamine (35% aqueous solution)
-
Carbon disulfide
-
Sodium hydroxide
-
Ethyl chloroformate
-
Sodium sulfate (anhydrous)
-
Ice
-
Water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Thermometer
-
Steam bath or heating mantle
-
Separatory funnel
-
Distillation apparatus with a Vigreux column
Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Procedure:
-
Dithiocarbamate Salt Formation:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, place carbon disulfide (1.8 moles) and a cold solution of sodium hydroxide (1.8 moles) in water.
-
Cool the mixture to 10-15°C in an ice bath.
-
With stirring, add a 35% aqueous solution of methylamine (1.8 moles) dropwise over 30 minutes, maintaining the temperature between 10-15°C.
-
After the addition is complete, warm the mixture gently on a steam bath for 1-2 hours to ensure the reaction is complete. The solution should become bright red.[1]
-
-
Decomposition:
-
Cool the bright red solution to 35-40°C.
-
Add ethyl chloroformate (1.8 moles) dropwise over 1 hour with vigorous stirring. The temperature may rise, so control the addition rate to prevent the reaction from becoming too vigorous.[1]
-
After the addition is complete, continue stirring for 30 minutes. The temperature should fall to 30-40°C.
-
-
Workup and Purification:
-
The this compound will separate as an upper layer. Separate the layers using a separatory funnel.
-
Dry the crude product over anhydrous sodium sulfate.
-
Purify the product by fractional distillation under atmospheric pressure. Collect the fraction boiling at 117-119°C. The expected yield is 65-76%.[1]
-
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. US3406191A - Method of producing this compound - Google Patents [patents.google.com]
- 4. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102351766A - Process for preparing this compound by using water phase synthesis method - Google Patents [patents.google.com]
- 7. nj.gov [nj.gov]
Technical Support Center: Methyl Isothiocyanate (MITC) Purification
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the purification of crude methyl isothiocyanate (MITC).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound (MITC)?
A1: The most common and effective techniques for purifying crude MITC are fractional distillation and steam distillation.[1][2] For high-purity applications or for separating MITC from closely related impurities, chromatographic methods like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can be employed.[3] Additionally, a preliminary wash with an acidic solution can be used to remove basic impurities before distillation.[4]
Q2: What are the common impurities found in crude MITC?
A2: Crude MITC synthesized from methylamine and carbon disulfide may contain unreacted starting materials, by-products from side reactions, and residual solvents.[1][2] Depending on the synthesis route, impurities can include N,N'-dimethylthiuram disulfide or N-methyl-dithiocarbamic acid salts.[2] The synthesis process itself can sometimes yield an "extremely impure" product that is partly liquid and partly solid if not performed under optimal conditions.[1]
Q3: What level of purity and yield can be expected from standard purification techniques?
A3: With optimized protocols, high purity levels can be achieved.
-
Distillation: Following synthesis, distillation can yield MITC with a purity of ≥99% as determined by Gas Chromatography (GC).[5] Overall process yields are typically reported in the range of 65% to 84%.[1][2][5]
-
Chromatography: While specific data for MITC is limited, preparative HPLC has been shown to achieve 95% purity for other isothiocyanates like sulforaphane, with High-Speed Counter-Current Chromatography (HSCCC) reaching up to 97% purity and 98.5% recovery.[6]
Q4: How should purified this compound be stored?
A4: Isothiocyanates can be unstable, particularly in aqueous solutions or at high temperatures.[3] Purified MITC is a low-melting solid (Melting Point: 31-36°C) and should be stored in a cool, dry, well-ventilated area in tightly closed containers, away from moisture and ignition sources.[7][8] For long-term stability, storage at low temperatures (-20°C or below) under an inert atmosphere is recommended.[3] It is corrosive to iron, zinc, and other metals, so appropriate containers like glass or stainless steel should be used.[8][9]
Q5: Is MITC sensitive to water or heat?
A5: Yes. MITC reacts with water to form methylamine and carbon dioxide, a reaction that can be exothermic.[10][11][12] It is also sensitive to heat, which can promote degradation or unwanted reactions.[2] Therefore, exposure to moisture and high temperatures should be minimized during purification and storage. Reduced pressure (vacuum) distillation is often recommended to lower the boiling point and reduce thermal stress on the compound.[4]
Purification & Troubleshooting Guides
Troubleshooting Distillation
Q: My final yield of MITC after distillation is significantly lower than expected. What are the potential causes?
A: Low yield during distillation can stem from several factors:
-
Incomplete Reaction: The initial synthesis may not have gone to completion. Ensure the reaction time and temperature for the synthesis of the crude product were optimal.[2]
-
Thermal Degradation: MITC is heat-sensitive. Prolonged exposure to high temperatures during atmospheric distillation can cause degradation. Consider using steam distillation or vacuum distillation to lower the required temperature.[1][4]
-
Improper Fraction Collection: The boiling point of MITC is approximately 117-119°C.[2] Collecting fractions outside this range can lead to loss of product or inclusion of impurities. Ensure your thermometer is calibrated and properly placed.
-
Leaks in the System: For vacuum distillation, leaks in the apparatus will prevent the system from reaching the target pressure, leading to a higher boiling point and potential for product loss or degradation.[13]
Q: The purified MITC appears discolored (e.g., yellow or brown). What is the cause and how can it be resolved?
A: Discoloration typically indicates the presence of impurities, often due to thermal degradation or residual reactants.
-
Cause: Overheating during distillation is a common cause of discoloration.[13] The presence of oxygen can also contribute to the formation of colored by-products.
-
Solution:
-
Purge with Inert Gas: Before starting the distillation, purge the apparatus with an inert gas like nitrogen or argon to remove oxygen.
-
Use Vacuum Distillation: This lowers the boiling point, reducing the risk of thermal degradation.[4]
-
Refractionation: If the product is already discolored, a careful second distillation (refractionation) can separate the pure, colorless MITC from the colored, higher-boiling impurities.[2] Collect only the fraction that boils at the correct temperature and is colorless.
-
Troubleshooting Chromatography (HPLC)
Q: I am observing low recovery and peak tailing during the RP-HPLC purification of my isothiocyanate sample. What could be wrong?
A: These issues are common when working with isothiocyanates on RP-HPLC systems.
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Precipitation on Column: Some isothiocyanates have low solubility in the aqueous mobile phases used in RP-HPLC, causing them to precipitate in the system. This leads to column blockage, pressure increases, and sample loss.[14]
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Solution: Increase the organic solvent concentration (e.g., acetonitrile) in your starting mobile phase, or consider operating the column at a slightly elevated temperature (e.g., 30-40°C) to improve solubility.[14]
-
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Sample Overload: Injecting too concentrated a sample can lead to broad, tailing peaks.
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Solution: Dilute your crude sample in the mobile phase before injection. Perform a loading study to determine the optimal concentration for your column size.
-
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Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the isothiocyanate, causing peak tailing.
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Solution: Use a well-end-capped column. Adding a small amount of a competing agent like trifluoroacetic acid (TFA) to the mobile phase can sometimes improve peak shape, but be mindful of the stability of your compound in acidic conditions.
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Data Presentation
Table 1: Comparison of Purification Techniques for Isothiocyanates
| Parameter | Fractional Distillation | Steam Distillation | Preparative RP-HPLC | High-Speed Counter-Current Chromatography (HSCCC) |
| Typical Purity | >99% (for MITC)[5] | 82-84% Yield (Purity not specified)[1] | ~95% (for Sulforaphane)[6] | ~97% (for Sulforaphane)[6] |
| Typical Yield/Recovery | 65-76%[2] | 82-84%[1] | ~87% (for Sulforaphane)[6] | ~98.5% (for Sulforaphane)[6] |
| Principle | Separation based on differences in boiling points.[2] | Volatile compound is co-distilled with steam at a lower temperature.[1] | Differential partitioning between a polar mobile phase and a non-polar stationary phase.[3] | Liquid-liquid partitioning between two immiscible solvent phases.[6] |
| Best For | Large-scale purification of thermally stable, volatile compounds. | Purification of high-boiling or thermally sensitive compounds from non-volatile impurities. | High-resolution separation of complex mixtures; achieving very high purity.[3] | High-recovery purification without a solid stationary phase, avoiding irreversible adsorption.[6] |
| Common Issues | Thermal degradation, incomplete separation of close-boiling impurities.[13] | Emulsion formation, large volume of aqueous waste. | Sample precipitation, column degradation, requires solvent removal post-purification.[14] | Finding a suitable biphasic solvent system can be challenging. |
Experimental Protocols
Protocol 1: Fractional Distillation of Crude this compound
This protocol is adapted from established chemical synthesis procedures.[2]
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Preparation: Transfer the crude MITC (e.g., 170-190 g) to a round-bottom flask of appropriate size. Add a few boiling chips or a magnetic stir bar.
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Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a Vigreux column (or other fractionating column), a condenser, a thermometer, and a collection flask. Ensure all glass joints are properly sealed.
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Heating: Gently heat the distillation flask using a heating mantle.
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Fraction Collection: As the mixture heats, vapors will rise through the column. Monitor the temperature at the head of the column. Discard any initial low-boiling fractions.
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Product Collection: Collect the fraction that distills at a stable temperature range of 117-119°C .[2] The purified MITC should be a colorless liquid that may solidify upon cooling.
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Storage: Transfer the purified product to a clean, dry, sealed container and store under appropriate conditions (cool, dry, away from light and moisture).
Protocol 2: General Purification via Preparative RP-HPLC
This is a general guide for the purification of isothiocyanates.[3]
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Column: Use a C18 reversed-phase preparative HPLC column.
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Mobile Phase:
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Solvent A: Water (HPLC grade)
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Solvent B: Acetonitrile or Methanol (HPLC grade)
-
-
Sample Preparation: Dissolve the crude MITC in a minimal amount of the mobile phase (or a solvent like acetonitrile) and filter it through a 0.45 µm syringe filter to remove particulates.
-
Chromatography:
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Equilibrate the column with a starting mixture of Solvent A and Solvent B (e.g., 70:30 A:B).
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Inject the prepared sample onto the column.
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Run a linear gradient to increase the concentration of Solvent B (e.g., from 30% to 100% B over 30 minutes). The non-polar MITC will elute as the concentration of the organic solvent increases.
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Monitor the elution profile using a UV detector (isothiocyanates typically absorb around 240-250 nm).
-
-
Fraction Collection: Collect the fractions corresponding to the main peak of your product.
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Post-Purification: Combine the pure fractions. Remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be freeze-dried or extracted with a suitable organic solvent (e.g., dichloromethane) to isolate the final product.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for low purity in MITC distillation.
References
- 1. US3406191A - Method of producing this compound - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]
- 5. CN102351766A - Process for preparing this compound by using water phase synthesis method - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. nj.gov [nj.gov]
- 9. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Page loading... [wap.guidechem.com]
- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. njhjchem.com [njhjchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Methyl Isothiocyanate (MITC) Performance in High Organic Matter Soils
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with methyl isothiocyanate (MITC) efficacy in soils with high organic matter content.
Troubleshooting Guides
Issue: Reduced MITC Efficacy in High Organic Matter Soils
High organic matter content can significantly diminish the performance of MITC through various mechanisms. This guide provides a systematic approach to troubleshooting and mitigating these effects.
Question: Why is the efficacy of my MITC treatment significantly lower in soils with high organic matter?
Answer: The reduced performance of MITC in high organic matter soils is primarily due to two interconnected factors: increased sorption and accelerated degradation.
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Sorption: Organic matter has a high capacity to adsorb (bind) MITC.[1] This process traps the MITC molecules, reducing their concentration in the soil's gaseous phase, which is crucial for its fumigant activity.[1]
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Degradation: High organic matter soils typically harbor a larger and more active microbial population.[1][2] These microorganisms can rapidly biodegrade MITC.[1][2] Additionally, organic matter can promote chemical degradation of MITC.[1][2]
This leads to a rapid decline in the concentration of active MITC available to control target pests and pathogens.
Question: How can I confirm that high organic matter is the cause of poor MITC performance in my experiments?
Answer: A combination of soil analysis and comparative efficacy studies can help confirm the role of organic matter.
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Soil Characterization:
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Comparative Studies:
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Conduct parallel experiments in a control soil with low organic matter content.
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Measure MITC concentration in the soil gas phase over time in both high and low organic matter soils.
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Assess the biological efficacy (e.g., pathogen mortality, weed control) in both soil types.
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A significantly faster decline in MITC concentration and lower efficacy in the high organic matter soil would indicate it as the primary contributing factor.
Question: What strategies can I employ to improve MITC performance in soils with high organic matter?
Answer: Several strategies can be implemented to counteract the negative effects of high organic matter on MITC efficacy:
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Dosage Adjustment: Increasing the application rate of the MITC-generating compound (e.g., metam sodium) may be necessary to compensate for the losses due to sorption and degradation. However, this should be done cautiously to avoid exceeding recommended limits and causing phytotoxicity.
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Application Method Modification:
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Tarping: Covering the treated soil with a plastic tarp immediately after application can help to trap the volatilizing MITC, increasing its concentration and persistence in the soil.[4]
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Water Sealing: Applying a layer of water to the soil surface after MITC application can create a temporary barrier, reducing its volatilization from the soil.[5]
-
-
Controlled-Release Formulations: Investigating novel formulations, such as microemulsions loaded into biocompatible hydrogels, may offer a controlled and sustained release of MITC, potentially overcoming the rapid degradation in high organic matter soils.[6]
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Soil Moisture and Temperature Management: Optimizing soil moisture and temperature can influence MITC performance. Higher temperatures generally increase volatilization and degradation rates.[2][3][7] Conversely, very wet soil can inhibit gas diffusion.[3] Careful management of these parameters according to the specific experimental goals is crucial.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of metam sodium in soil?
A1: The primary and active breakdown product of metam sodium in soil is this compound (MITC).[2][3]
Q2: What are the key soil factors that influence the degradation of MITC?
A2: The degradation of MITC is influenced by several soil factors, including:
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Soil Temperature: Higher temperatures generally accelerate MITC degradation.[2][3]
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Organic Carbon Content: Increased organic matter enhances both biological and chemical degradation.[1][2][3]
-
Soil Moisture Content: The effect of moisture is complex; while very wet conditions can inhibit gas diffusion, providing more time for degradation, moderate moisture is necessary for the conversion of parent compounds to MITC.[3]
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Microbial Populations: Active and abundant soil microbiota are major contributors to the biodegradation of MITC.[1][2]
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Soil pH: The rate of MITC dissipation can increase with higher soil pH.[8]
Q3: Can organic amendments be used to enhance MITC performance?
A3: This is a nuanced question. While some studies have shown that incorporating organic amendments like chicken manure can accelerate MITC degradation to reduce atmospheric emissions, this is counterproductive if the goal is to enhance its pesticidal efficacy within the soil.[3] However, understanding the C/N ratio of organic materials can be important, as materials with a higher C/N ratio may improve soil physical and chemical properties, which could indirectly influence MITC behavior.[9] For enhancing performance, the focus should be on strategies that increase MITC persistence and availability.
Q4: What analytical methods are suitable for quantifying MITC in soil samples?
A4: A sensitive and reliable method for determining MITC concentrations in soil and water is headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-tandem mass spectrometry (GC-MS-MS).[10] This method allows for accurate quantification and confirmation of the analyte.[10]
Data Presentation
Table 1: Factors Affecting this compound (MITC) Degradation in Soil
| Factor | Effect on MITC Degradation | Reference(s) |
| Increasing Soil Temperature | Accelerates degradation | [2][3] |
| Increasing Organic Matter | Accelerates degradation (biological & chemical) | [1][2][3] |
| Soil Moisture | Complex; can inhibit diffusion, allowing more time for degradation | [3] |
| Microbial Activity | Major contributor to biodegradation | [1][2] |
| Increasing Soil pH | Increases rate of dissipation | [8] |
Experimental Protocols
Protocol 1: Determination of MITC Concentration in Soil using HS-SPME and GC-MS/MS
This protocol is adapted from the methodology described for the determination of methylisothiocyanate in soil and water by HS-SPME followed by GC-MS-MS.[10]
1. Sample Preparation: a. Place a known weight of the soil sample (e.g., 5 g) into a headspace vial. b. For creating a calibration curve in a similar matrix, use MITC-free soil and spike with known concentrations of MITC standards. c. Seal the vials immediately.
2. Headspace Solid-Phase Microextraction (HS-SPME): a. Equilibrate the vial at a specific temperature (e.g., 40°C) for a set time (e.g., 15 minutes) to allow MITC to partition into the headspace. b. Expose a suitable SPME fiber (e.g., polydimethylsiloxane/divinylbenzene) to the headspace for a defined extraction time (e.g., 30 minutes) to adsorb the MITC.
3. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Analysis: a. Desorb the MITC from the SPME fiber in the heated GC inlet. b. Separate the analytes on a suitable GC column. c. Detect and quantify MITC using a triple-quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Protocol 2: Assessing the Impact of Organic Matter on MITC Efficacy
1. Soil Preparation: a. Prepare two soil batches: i. High Organic Matter Soil: The experimental soil of interest. ii. Low Organic Matter Control Soil: A sandy soil or a soil with a known low organic matter content. b. Characterize both soils for organic matter content, texture, pH, and moisture holding capacity.
2. Experimental Setup: a. Fill identical containers (e.g., soil columns or pots) with a known mass of each soil type. b. Bring the soil moisture to a consistent level (e.g., 75% of field capacity).
3. MITC Application: a. Apply the MITC-generating compound (e.g., metam sodium solution) at the desired rate to the soil in each container. b. If testing mitigation strategies, apply a tarp or a water seal to a subset of the containers for each soil type.
4. Monitoring and Analysis: a. At specified time intervals (e.g., 6, 12, 24, 48, 72 hours) after application, collect soil samples from different depths. b. Analyze the MITC concentration in the collected soil samples using the method described in Protocol 1. c. At the end of the experiment, assess the biological efficacy by introducing a target organism (e.g., fungal spores, weed seeds) and measuring the mortality or inhibition of growth.
5. Data Analysis: a. Plot the MITC concentration over time for each soil type and treatment. b. Calculate the half-life of MITC in each condition. c. Statistically compare the efficacy results between the different soil types and treatments.
Visualizations
Caption: Factors influencing MITC performance in high organic matter soils.
Caption: Troubleshooting workflow for poor MITC performance.
References
- 1. Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ars.usda.gov [ars.usda.gov]
- 4. hort [journals.ashs.org]
- 5. download.clib.psu.ac.th [download.clib.psu.ac.th]
- 6. mdpi.com [mdpi.com]
- 7. Soil Fumigation [cms.ctahr.hawaii.edu]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. Organic materials with high C/N ratio: more beneficial to soil improvement and soil health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of methylisothiocyanate in soil and water by HS-SPME followed by GC-MS-MS with a triple quadrupole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Methyl Isothiocyanate (MITC) Dosage Adjustment for Soil Fumigation
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting methyl isothiocyanate (MITC) dosage for effective soil fumigation across different soil types. The following information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MITC) and how is it used in soil fumigation?
A1: this compound (MITC) is a volatile chemical that acts as a broad-spectrum soil fumigant, effective against soil-borne fungi, nematodes, insects, and weed seeds.[1][2] It is not typically applied directly. Instead, it is generated in the soil through the decomposition of precursor products like metam sodium or dazomet when they come into contact with moist soil.[1][2] This in-situ generation allows for the gaseous MITC to diffuse through soil pores and exert its biocidal activity.[3]
Q2: Why is it critical to adjust MITC dosage based on soil type?
A2: Soil type is a primary factor influencing the efficacy of MITC. Different soil textures and organic matter content affect the movement, concentration, and persistence of the fumigant in the soil.[4][5] Failure to adjust the dosage for specific soil conditions can lead to either ineffective pest control or excessive, wasteful application.[4] Coarse-textured soils (sandy) allow for rapid and deep penetration but also faster dissipation, while fine-textured soils (clay) and soils high in organic matter tend to hold the fumigant near the surface and may require higher application rates to achieve a lethal dose at the desired depth.[4]
Q3: What are the key soil factors to consider before applying an MITC-generating fumigant?
A3: Before fumigation, it is crucial to assess the following soil conditions:
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Soil Texture: The relative proportions of sand, silt, and clay determine the soil's porosity and surface area, which affects fumigant movement and adsorption.[4]
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Organic Matter Content: Soils with high organic matter require higher fumigant doses because organic matter can bind with the fumigant, making it less available to act on target pests.[4][6]
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Soil Temperature: The optimal soil temperature for the application of MITC generators is generally between 10°C and 25°C.[3][7] Higher temperatures can cause the fumigant to volatilize and escape the soil too quickly, while colder temperatures can slow down the conversion to MITC and its diffusion through the soil.[1]
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Soil Moisture: Adequate soil moisture, typically between 60% and 80% of field capacity, is essential for the conversion of the parent compound to MITC and for its subsequent movement through the soil.[8][9] Soil that is too dry will allow the gas to escape rapidly, while overly wet soil will restrict its movement.[5]
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Soil Tilth: The soil should be well-cultivated and free of large clods and undecomposed plant debris.[4][9] Poor soil condition can lead to uneven distribution of the fumigant.[4]
Troubleshooting Guide
Problem: Poor pest control in coarse-textured (sandy) soils.
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Possible Cause: The fumigant may have moved too quickly through the soil profile and dissipated before an effective concentration-time (CT) product could be achieved. Sandy soils have large pore spaces that facilitate rapid gas movement.
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Solution: Consider a higher initial application rate to compensate for rapid dissipation. Alternatively, a split application or the use of plastic tarps to seal the soil surface can help to retain the fumigant for a longer period.
Problem: Ineffective pest control in the lower soil profile of fine-textured (clay) or high organic matter soils.
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Possible Cause: The fumigant may be binding to clay particles and organic matter in the upper soil layers, preventing it from penetrating to the desired depth.[4]
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Solution: Increase the application rate. For soils with high organic matter, the dosage may need to be significantly higher, sometimes up to double the rate used for mineral soils.[4] Ensure thorough soil cultivation to break up compacted layers and facilitate deeper penetration.
Problem: Reduced efficacy when soil temperatures are high.
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Possible Cause: High soil temperatures accelerate the conversion to MITC and increase its volatility, leading to rapid loss from the soil surface.[1]
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Solution: Apply the fumigant during cooler parts of the day. Ensure immediate and effective soil sealing, for example, with a water seal or plastic tarp, to minimize volatilization.
Problem: Inconsistent or patchy pest control across the treated area.
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Possible Cause: This could be due to non-uniform application, poor soil preparation (clods or debris), or variations in soil moisture across the field.[4][8]
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Solution: Ensure application equipment is properly calibrated for uniform delivery. Improve soil tilth before application by breaking up clods and incorporating organic debris. Pre-irrigate to ensure consistent soil moisture throughout the treatment area.[8][9]
Problem: Crop damage (phytotoxicity) after planting.
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Possible Cause: Insufficient time was allowed for the fumigant to aerate from the soil before planting. This is more common in cold, wet, or heavy clay soils where the gas can be trapped for longer periods.[5]
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Solution: Extend the waiting period between fumigation and planting. After the required exposure period, cultivate the soil to facilitate the release of any remaining gas. A germination test, such as a cress test, can be performed on a soil sample to ensure it is safe for planting.[9]
Data Presentation
The following tables provide a summary of recommended application rates for MITC-generating fumigants based on soil type and other influencing factors. These are general guidelines; always consult the product label for specific instructions.
Table 1: General Application Rates of Metam Sodium and Dazomet by Soil Type
| Soil Type | Metam Sodium (42% a.i.) Application Rate | Dazomet (98-99% a.i.) Application Rate | Considerations |
| Sandy / Light Soils | 60 - 90 L/ha | 30 g/m² | Lower rates are often sufficient due to good diffusion. Risk of rapid dissipation. |
| Loam / Medium Soils | 75 - 100 L/ha | 35 - 40 g/m² | Standard application rates are generally effective. |
| Clay / Heavy Soils | 90 - 120 L/ha | 40 - 45 g/m² | Higher rates are needed to counteract adsorption to clay particles.[4] |
| High Organic Matter / Muck Soils | Up to 2x the rate for mineral soils | Up to 2x the rate for mineral soils | Significant binding of MITC to organic matter requires higher dosages.[4][10] |
Note: The rates are indicative. For specific pest pressures, higher rates within or exceeding these ranges may be necessary. For example, one study on fine-textured, high-organic matter soil found that 373 L/ha of metam sodium was as effective as higher rates up to 655 L/ha for controlling Verticillium wilt of potato.[11][12]
Table 2: Influence of Soil Conditions on MITC Fumigation
| Parameter | Optimal Range | Rationale |
| Soil Temperature | 10°C - 25°C at 15 cm depth | Affects the rate of conversion to MITC and its volatility.[3][7] |
| Soil Moisture | 60% - 80% of Field Capacity | Essential for the conversion to MITC and its diffusion through soil pores.[8][9] |
| Soil Tilth | Free of large clods and undecomposed debris | Ensures uniform distribution of the fumigant and prevents pathways for rapid escape.[4][9] |
Experimental Protocols
Protocol 1: Determining the Efficacy of MITC Against a Target Soil-Borne Pathogen (e.g., Fusarium oxysporum) in a Lab Setting
This protocol is adapted from methodologies used for evaluating soil fumigants against specific pathogens.[13]
1. Soil Preparation and Infestation: a. Collect soil from the intended experimental site and sieve to remove large debris. b. Autoclave the soil to eliminate existing microbial populations. c. Prepare an inoculum of the target pathogen, for example, Fusarium oxysporum, grown on a suitable medium like barley grains. d. Artificially infest the sterilized soil with the pathogen inoculum at a predetermined rate (e.g., 3% w/w). Mix thoroughly to ensure even distribution.
2. Fumigant Application: a. Dispense a standardized amount of the infested soil (e.g., 250 g) into sealable containers (e.g., glass jars). b. Prepare a series of dilutions of the MITC-generating fumigant (e.g., metam sodium solution). c. Apply the fumigant solutions to the soil samples to achieve a range of target concentrations (e.g., 15, 30, 45, 65, 80, 100, 120 mg/kg of soil). Include an untreated control. d. Immediately seal the containers to prevent gas from escaping.
3. Incubation: a. Incubate the treated soil samples under controlled conditions (e.g., 25°C) for a specified exposure period (e.g., 7 days).
4. Efficacy Assessment: a. After the incubation period, open the containers in a well-ventilated area to allow the fumigant to dissipate. b. Take soil subsamples from each container. c. Use a plate-counting method to determine the population of the target pathogen. For example, serially dilute the soil subsamples and plate them on a selective medium for Fusarium oxysporum. d. Incubate the plates and count the number of colony-forming units (CFUs). e. Calculate the percent reduction in the pathogen population for each fumigant concentration compared to the untreated control.
5. Data Analysis: a. Plot the percent inhibition against the fumigant concentration to determine the dose-response curve. b. Calculate the EC50 (Effective Concentration to inhibit 50% of the population) to quantify the efficacy of the fumigant under the tested conditions.
Visualizations
Caption: Workflow for Determining MITC Efficacy Against a Soil-Borne Pathogen.
Caption: Key Factors Influencing MITC Dosage and Fumigation Efficacy.
References
- 1. cdn.nufarm.com [cdn.nufarm.com]
- 2. Dazomet - Wikipedia [en.wikipedia.org]
- 3. downloads.unido.org [downloads.unido.org]
- 4. gms.ctahr.hawaii.edu [gms.ctahr.hawaii.edu]
- 5. Soil Fumigation [cms.ctahr.hawaii.edu]
- 6. eastman.com [eastman.com]
- 7. aeciph.com [aeciph.com]
- 8. benchchem.com [benchchem.com]
- 9. productcatalog.eastman.com [productcatalog.eastman.com]
- 10. The influence of metam sodium on soil respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ndsu.edu [ndsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy evaluation of some fumigants against Fusarium oxysporum and enhancement of tomato growth as elicitor-induced defense responses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigation of Off-site Movement of Methyl Isothiocyanate (MITC) in Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on mitigating the off-site movement of methyl isothiocyanate (MITC) in a laboratory setting. The following information is intended to supplement, not replace, your institution's chemical hygiene plan and safety protocols. Always consult your Environmental Health and Safety (EHS) department for specific guidance.
Frequently Asked Questions (FAQs)
Q1: What are the primary routes of off-site movement of MITC in a laboratory setting?
A1: In a laboratory, the primary routes of off-site movement for the volatile compound this compound (MITC) are through volatilization into the air and, to a lesser extent, through aqueous dissolution and transport via the drainage system. Unsealed or poorly sealed experimental vessels are the most significant sources of fugitive emissions.
Q2: What are the key health and safety hazards associated with MITC exposure?
A2: MITC is a potent lachrymator and is toxic.[1][2] Exposure can cause irritation to the skin, eyes, and respiratory tract.[3] Inhalation of MITC can lead to coughing, wheezing, and shortness of breath.[3] It is crucial to handle MITC with appropriate personal protective equipment (PPE) in a well-ventilated area.[3]
Q3: What are the initial signs of an unintended release of MITC?
A3: Due to its pungent, horseradish-like odor, the sense of smell can be an indicator of an MITC release. However, one should not rely on odor as a safe gauge of concentration, as it may not be detectable at hazardous levels.[1] Irritation to the eyes and respiratory tract are more immediate physiological warnings of exposure.
Q4: How should I store MITC in the laboratory?
A4: MITC should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4] It is incompatible with strong oxidizing agents, strong bases, alcohols, and amines.[4] Containers should be tightly sealed to prevent the escape of vapors.[4] For volatile and toxic chemicals like MITC, storage in a ventilated cabinet is recommended.[5]
Q5: What are the immediate steps to take in case of an MITC spill?
A5: In the event of an MITC spill, the primary concern is to ensure personnel safety and prevent the spread of the volatile compound. Immediately alert others in the vicinity and evacuate the area if necessary. If safe to do so, increase ventilation to the area. Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection, before attempting to clean up the spill. Use an absorbent material to contain the spill and dispose of it as hazardous waste according to your institution's guidelines.
Troubleshooting Guides
Troubleshooting Incomplete or Unexpected Reactions
| Issue | Possible Causes | Solutions |
| Reaction does not proceed to completion (as monitored by TLC/LC-MS/GC-MS) | 1. Degradation of MITC: MITC can be sensitive to moisture.[6] 2. Insufficient MITC: Stoichiometry may be incorrect. 3. Low reactivity of the other reactant: Steric hindrance or electronic effects may slow the reaction.[6] | 1. Use a fresh, properly stored bottle of MITC and handle it under an inert atmosphere. Ensure all glassware is oven-dried and solvents are anhydrous. 2. Use a slight excess (1.1-1.2 equivalents) of MITC.[6] 3. Increase the reaction temperature, extend the reaction time, or consider using a catalyst.[6] |
| Appearance of unexpected spots/peaks in the reaction mixture | 1. Formation of byproducts: MITC can react with certain functional groups to form unexpected products. 2. Decomposition of starting material or product: The reaction conditions may be too harsh. | 1. Review the literature for potential side reactions with your specific substrates. Consider adjusting the reaction conditions (e.g., temperature, solvent) to minimize byproduct formation. 2. Test the stability of your starting materials and product under the reaction conditions separately.[7] |
| Low product yield | 1. Loss of volatile MITC: MITC may be evaporating from the reaction vessel. 2. Product volatility: The desired product may also be volatile and lost during workup.[7] | 1. Ensure the reaction vessel is properly sealed. For reactions at elevated temperatures, use a sealed pressure vessel and a condenser. 2. Check the solvent in the rotovap trap for your product.[7] |
Troubleshooting Analytical Methods (Gas Chromatography - GC)
| Issue | Possible Causes | Solutions |
| Poor peak shape (tailing or fronting) | 1. Active sites in the inlet or column: Can cause polar compounds to tail. 2. Column overloading: Injecting too much sample. 3. Improper column installation: Can lead to dead volume. | 1. Use a deactivated inlet liner and a column appropriate for your analytes. Consider trimming the front end of the column. 2. Reduce the injection volume or dilute the sample. 3. Reinstall the column according to the manufacturer's instructions. |
| Inconsistent retention times | 1. Leaks in the system: Can affect carrier gas flow. 2. Fluctuations in oven temperature or carrier gas flow rate. | 1. Perform a leak check of the system. 2. Ensure the GC oven and electronic pressure control are functioning correctly. |
| Low or no analyte response | 1. Degradation of MITC in the inlet: The inlet may be too hot. 2. Issues with the detector: The detector may not be suitable for MITC or may be malfunctioning. 3. Sample degradation prior to analysis. | 1. Optimize the inlet temperature. 2. Ensure the detector is appropriate for isothiocyanate analysis (e.g., NPD, FPD, or MS) and is working correctly. 3. Prepare standards and samples fresh and store them properly. |
Data Presentation: Effectiveness of Mitigation Measures
The following table summarizes the effectiveness of various mitigation measures for reducing volatile compound emissions, drawn from agricultural and laboratory contexts. While direct quantitative data for MITC in a laboratory setting is limited, the principles of reducing volatilization are transferable.
| Mitigation Measure | Description | Reported Emission Reduction Efficiency | Context |
| Virtually Impermeable Film (VIF) Tarping | Covering the treated area with a low-permeability plastic film. | >95% | Agricultural |
| High-Density Polyethylene (HDPE) Tarping | Covering the treated area with a standard plastic film. | ~50% | Agricultural |
| Water Seal (Intermittent) | Applying water to the soil surface after fumigant application to create a barrier. | ~20% | Agricultural |
| Sealed Reaction Vessel | Using a reaction vessel with a secure, airtight seal (e.g., screw cap with septum, ground glass joint with clips). | High (qualitative) | Laboratory |
| Chemical Fume Hood | A ventilated enclosure that draws vapors away from the user. | High for user protection; does not prevent release to the environment without appropriate exhaust filtration. | Laboratory |
| Glove Box | A sealed enclosure that provides a high level of containment for both the user and the environment. | Very High (qualitative) | Laboratory |
Experimental Protocols
Protocol 1: Air Sampling for MITC using Charcoal Tubes
Objective: To quantify the concentration of MITC in the air of a laboratory environment.
Materials:
-
Low-flow personal air sampling pump
-
Charcoal tubes
-
Tubing
-
Ethyl acetate (analytical grade)
-
0.1% Carbon Disulfide in Ethyl Acetate
-
Gas chromatograph with a mass spectrometer (GC/MS) or a nitrogen-phosphorus detector (NPD)
Methodology:
-
Preparation: Calibrate the air sampling pump to a known flow rate (e.g., 0.5 L/min).
-
Sampling: Place the charcoal tube in the sampling train and position the inlet in the area of interest. Run the pump for a predetermined amount of time to collect a sufficient volume of air.
-
Sample Storage: After sampling, cap the charcoal tubes and store them at ≤ 4°C until analysis.
-
Extraction: Break the ends of the charcoal tube and transfer the contents to a clean vial. Add a known volume of extraction solvent (e.g., 5.0 mL of 0.1% carbon disulfide in ethyl acetate).
-
Analysis: Agitate the vial to ensure efficient extraction. Analyze the extract using GC/MS or GC-NPD.
-
Quantification: Prepare a calibration curve using standards of known MITC concentrations to quantify the amount of MITC in the air sample.
Protocol 2: Analysis of MITC in Water by Headspace-Solid Phase Microextraction (HS-SPME) and GC-MS
Objective: To determine the concentration of MITC in an aqueous sample.
Materials:
-
Headspace vials with PTFE-lined septa
-
Solid-phase microextraction (SPME) fiber assembly with appropriate fiber (e.g., polydimethylsiloxane)
-
Heater/stirrer
-
Gas chromatograph with a mass spectrometer (GC-MS)
Methodology:
-
Sample Preparation: Place a known volume of the aqueous sample into a headspace vial.
-
Extraction: Securely seal the vial. Place the vial in a heated agitator. Expose the SPME fiber to the headspace of the vial for a specific time to allow for the adsorption of MITC.
-
Desorption and Analysis: Retract the fiber and immediately insert it into the hot inlet of the GC-MS for thermal desorption of the MITC.
-
Quantification: Develop a calibration curve using standard aqueous solutions of MITC to quantify the concentration in the sample. The limit of detection can be as low as 0.017 ng/mL in water.
Mandatory Visualizations
References
- 1. This compound | C2H3NS | CID 11167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nj.gov [nj.gov]
- 4. onepointesolutions.com [onepointesolutions.com]
- 5. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. How To [chem.rochester.edu]
improving the yield and purity of synthesized methyl isothiocyanate
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for synthesizing methyl isothiocyanate (MITC). It includes troubleshooting for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and a summary of expected outcomes based on different methods.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A: Low yields are a frequent issue in organic synthesis and can originate from several factors. A systematic investigation of your starting materials, reaction conditions, and work-up procedures is essential.[1]
-
Reagent Quality: Ensure that the methylamine solution concentration is accurate and that the carbon disulfide and desulfurizing agents (e.g., ethyl chlorocarbonate, hydrogen peroxide) are pure. Moisture or degradation of reagents can inhibit the reaction.
-
Reaction Temperature: The formation of the dithiocarbamate intermediate is typically performed at low temperatures (0-20°C) to control the exothermic reaction.[2] However, the subsequent decomposition or oxidation step may require heating. For instance, when using ethyl chlorocarbonate, the temperature should be maintained between 35-40°C during addition and can be raised to 50-60°C thereafter to ensure the reaction goes to completion.[3][4] In contrast, the hydrogen peroxide oxidation method involves heating to reflux (90-120°C).[2] Monitor and control temperatures closely as specified in the protocol.
-
Incomplete Reaction: The initial reaction between methylamine and carbon disulfide may require 1-3 hours to form the dithiocarbamate salt completely.[2] Use Thin-Layer Chromatography (TLC) or another suitable analytical method to monitor the disappearance of the starting materials before proceeding to the next step.
-
Loss During Work-up: MITC is volatile.[5] Significant product loss can occur during distillation or solvent removal if not performed carefully. Ensure efficient condensation during distillation and use appropriate temperatures for solvent evaporation. The product can also be lost if the pH is not controlled during extraction, as its stability can be pH-dependent.[1]
Q2: My final product is impure. How can I identify and minimize the formation of side products?
A: The formation of impurities and side products can complicate purification and lower the final yield.[1]
-
Common Side Reactions: A known challenge in older methods was the production of an extremely impure product that was partly liquid and partly solid.[4] Side reactions can include polymerization or the formation of alternative sulfur-containing compounds.
-
Minimizing Side Products:
-
Control Stoichiometry: Use the correct molar ratios of reactants. For the aqueous phase synthesis, the molar ratio of carbon disulfide to methylamine and alkali is typically around 1:1-3.[2]
-
Temperature Control: Overheating can lead to the degradation of the product or the formation of undesired byproducts.[1] Adhere strictly to the temperature parameters of your chosen protocol.
-
Inert Atmosphere: While not always required, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen or moisture, especially if using sensitive reagents.[1]
-
Q3: The reaction starts but seems to stall before completion. What should I do?
A: A stalled reaction often indicates a problem with a reagent or catalyst.
-
Reagent Decomposition: The desulfurizing agent (e.g., ethyl chlorocarbonate, hydrogen peroxide) can degrade if not stored properly.
-
pH Shift: The pH of the reaction mixture is critical, especially in aqueous preparations. For the hydrogen peroxide method, the pH should be maintained between 5 and 10.[2] An incorrect pH can halt the desired reaction pathway.
-
Insufficient Mixing: In a multiphasic reaction, vigorous stirring is necessary to ensure proper mixing of reactants. If stirring is inadequate, the reaction rate can slow down or stop.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and solving low-yield issues during MITC synthesis.
Caption: A workflow for troubleshooting low yields in MITC synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A: Industrially, MITC is prepared either by the thermal rearrangement of methyl thiocyanate or by the reaction of methylamine with carbon disulfide, followed by oxidation of the resulting dithiocarbamate.[6] For laboratory-scale synthesis, the most common route involves the formation of a dithiocarbamate salt from a primary amine (methylamine) and carbon disulfide, which is then decomposed to form the isothiocyanate.[7] Various desulfurizing agents can be used for this decomposition, including ethyl chlorocarbonate, hydrogen peroxide, and tosyl chloride.[2][3][7]
Q2: How can I purify the synthesized this compound to a high degree?
A: High-purity MITC can be achieved through a multi-step purification process. A common sequence involves:
-
Washing: The crude product is washed, often with an acidic solution, to remove basic impurities.
-
Distillation: The washed crude product is subjected to distillation, often under reduced pressure, to separate the MITC from non-volatile impurities.
-
Rectification: For achieving very high purity (>99.5%), the distilled product undergoes fractional distillation (rectification) under vacuum.[8] This process carefully separates the final product from closely boiling impurities. A final purity of over 99.7% with a yield of 80% has been reported using this method.[8]
Q3: What safety precautions are necessary when working with this compound and its precursors?
A: MITC is a powerful lachrymator and is toxic if swallowed or inhaled, and causes severe skin burns.[6][9] Key safety measures include:
-
Ventilation: Always handle MITC and volatile precursors like carbon disulfide in a well-ventilated fume hood.[9]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and tightly fitting safety goggles.[9]
-
Handling Reagents: Carbon disulfide is highly flammable. Methylamine is a flammable gas or liquid. Avoid open flames and sources of ignition.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety protocols. Due to its toxicity to aquatic life, avoid releasing MITC into the environment.[9]
Synthesis Reaction Pathway
The diagram below illustrates the general two-step synthesis of this compound from methylamine and carbon disulfide.
Caption: General reaction pathway for MITC synthesis.
Experimental Protocols
Protocol 1: Synthesis via Ethyl Chlorocarbonate
This method is adapted from a procedure in Organic Syntheses and is suitable for laboratory preparations.[3]
-
Apparatus: Set up a three-necked flask with a mechanical stirrer, dropping funnel, and reflux condenser in an ice bath.
-
Dithiocarbamate Formation:
-
To the flask, add carbon disulfide (1.8 moles), followed by a cold solution of sodium hydroxide (1.8 moles in 160 ml of water).
-
Cool the mixture to 10-15°C.
-
With stirring, add 35% aqueous methylamine solution (1.8 moles) over 30 minutes, keeping the temperature below 25°C.
-
After addition, warm the mixture gently on a steam bath for 1-2 hours. The solution will turn bright red.
-
-
Decomposition:
-
Cool the solution to 35-40°C.
-
Add ethyl chlorocarbonate (1.8 moles) dropwise over 1 hour with stirring. The temperature may rise; maintain it within a manageable range.
-
Continue stirring for 30 minutes after the addition is complete.
-
-
Work-up and Purification:
-
The this compound will separate as an upper layer. Separate this layer.
-
Dry the crude product over sodium sulfate.
-
Distill the dried product, collecting the fraction boiling at 117-119°C.
-
Protocol 2: Aqueous Phase Synthesis via Hydrogen Peroxide
This environmentally friendly method uses water as the solvent and is adapted from patent literature.[2]
-
Dithiocarbamate Formation:
-
In a reaction flask, combine carbon disulfide (0.5 mol), 30% sodium hydroxide solution (0.5 mol), and 100 mL of water.
-
Under vigorous stirring and at a temperature of 0-20°C, add 40% methylamine solution (0.55 mol) dropwise over 30-60 minutes.
-
Continue the reaction for 1-3 hours to obtain a bright red N-methyldithiocarbamate solution.
-
-
Oxidative Distillation:
-
Heat the resulting solution to reflux (approx. 100-110°C).
-
While distilling, add 30% hydrogen peroxide dropwise over 1.5-2 hours. Maintain the reaction pH between 5 and 10.
-
Continue distillation for an additional 30 minutes after the peroxide addition is complete.
-
-
Isolation:
-
The distillate will contain the product. Cool the distillate to induce crystallization of the this compound (m.p. 34-36°C).
-
Collect the white solid product by filtration.
-
Data Summary: Yield and Purity Comparison
The following table summarizes reported yields and purities for different MITC synthesis methods.
| Synthesis Method | Key Reagents | Reported Yield | Reported Purity | Reference |
| Dithiocarbamate Decomposition | Methylamine, CS₂, Ethyl Chlorocarbonate | 65-76% | Boiling Point Match | [3] |
| Aqueous Phase Oxidation | Methylamine, CS₂, Hydrogen Peroxide | 65-68% | >=99% (GC) | [2] |
| Dithiocarbamate Decomposition & Steam Distillation | Methylamine, CS₂, Methyl Chloroformate | 82-84% | N/A | [4] |
| Industrial Process with Advanced Purification | Organic Amine, CS₂, Desulfurizing Agent | 80% | >99.7% | [8] |
References
- 1. benchchem.com [benchchem.com]
- 2. CN102351766A - Process for preparing this compound by using water phase synthesis method - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US3406191A - Method of producing this compound - Google Patents [patents.google.com]
- 5. How To [chem.rochester.edu]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]
- 9. chemicalbook.com [chemicalbook.com]
Technical Support Center: Development of Slow-Release Methyl Isothiocyanate (MITC) Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development of slow-release methyl isothiocyanate (MITC) formulations.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing slow-release formulations for this compound (MITC)?
A1: The primary challenges stem from the inherent properties of MITC. It is a small, volatile, and reactive molecule, which makes it difficult to encapsulate and control its release. Key issues include low encapsulation efficiency, premature release (initial burst), and degradation of the active compound during the formulation process and storage.[1] The high vapor pressure and reactivity of MITC necessitate careful selection of encapsulation materials and techniques to ensure stability and achieve a prolonged release profile.
Q2: Which encapsulation techniques are most suitable for MITC?
A2: Techniques that can be performed under mild conditions and allow for good control over particle properties are generally preferred. Spray drying is a commonly used and scalable method for encapsulating volatile compounds.[2][3][4] Interfacial polymerization to form polyurea or polyurethane microcapsules is another effective approach for creating a stable shell around the MITC core.[5][6][7][8][9] The choice of technique will depend on the desired release characteristics, the scale of production, and the properties of the selected wall material.
Q3: How can I improve the encapsulation efficiency of MITC?
A3: Improving encapsulation efficiency involves optimizing both the formulation and the process parameters. Key strategies include:
-
Increasing the core-to-wall material ratio: A higher proportion of the wall material can better contain the volatile core.[3]
-
Using appropriate emulsifiers: For emulsion-based techniques like spray drying, selecting an effective emulsifier (e.g., Tween 80, Span 80) is crucial for creating a stable emulsion and preventing the loss of MITC.[3]
-
Optimizing process conditions: In spray drying, adjusting the inlet and outlet temperatures can significantly impact the retention of the volatile core.[10] For interfacial polymerization, controlling the reaction time and stirring speed is important.[8]
Q4: What causes the initial burst release of MITC from microcapsules and how can it be minimized?
A4: The initial burst release is often due to MITC adsorbed on the surface of the microcapsules or trapped in the outer layers of the matrix.[11][12][13][14] This can be minimized by:
-
Post-formulation washing: Washing the microcapsules with a suitable solvent can remove surface-adsorbed MITC.
-
Optimizing the formulation: Increasing the polymer concentration in the formulation can create a denser matrix, reducing the amount of drug near the surface.[12]
-
Using additives: Incorporating additives like alginate or chitosan into the formulation can help to create a more robust barrier and reduce the initial burst.[13]
-
Coating the microcapsules: Applying a secondary coating can provide an additional barrier to diffusion.
Q5: How does the choice of wall material affect the release profile of MITC?
A5: The wall material is a critical factor in controlling the release rate. The chemical nature, thickness, and porosity of the polymer shell or matrix dictate the diffusion of MITC.[15] For example, using a polymer with low permeability to MITC, such as ethyl cellulose or polyurea, will result in a slower release rate.[16][17][18] The release mechanism can be diffusion-controlled, swelling-controlled, or erosion-based, depending on the polymer and the formulation design.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency / Low Yield | 1. High volatility of MITC leading to loss during processing. 2. Inadequate emulsification in emulsion-based methods. 3. Poor affinity between MITC and the wall material. 4. Inappropriate process parameters (e.g., high spray drying temperature). | 1. Use a higher concentration of wall material. 2. Optimize the type and concentration of emulsifier. 3. Select a wall material with better compatibility with MITC. 4. Lower the inlet temperature in spray drying; optimize stirring speed and reaction time in interfacial polymerization. |
| High Initial Burst Release | 1. Significant amount of MITC adsorbed on the microparticle surface. 2. Porous or cracked microparticle surface. 3. High concentration of MITC near the surface of the matrix. | 1. Wash the prepared microparticles with a suitable non-solvent for the polymer. 2. Optimize drying conditions to prevent rapid solvent evaporation and cracking. 3. Increase the polymer-to-drug ratio. 4. Consider applying a secondary coating to the microparticles. |
| Inconsistent Particle Size and Shape | 1. Inconsistent atomization in spray drying. 2. Agglomeration of particles during drying or collection. 3. Improper stirring speed during emulsification. | 1. Adjust the atomizer speed and feed rate in the spray dryer. 2. Optimize the drying temperature and airflow to prevent stickiness. 3. Modify the stirring speed to achieve the desired droplet size. |
| Rapid Degradation of Encapsulated MITC | 1. Reaction of MITC with the wall material. 2. Permeation of moisture or oxygen into the microparticles. 3. Exposure to high temperatures during processing or storage. | 1. Choose an inert wall material that does not have reactive groups with isothiocyanates. 2. Store the formulation in a dry, low-oxygen environment. 3. Use lower processing temperatures where possible. |
| No or Very Slow Release of MITC | 1. Wall material is too thick or impermeable. 2. Strong chemical interaction between MITC and the wall material. 3. Inadequate porosity of the matrix. | 1. Reduce the concentration of the wall material or the thickness of the coating. 2. Select a different polymer with appropriate permeability. 3. Incorporate a pore-forming agent (e.g., sucrose) into the formulation.[18] |
Data Presentation: In Vitro Release of MITC
The release of MITC from slow-release formulations can be evaluated using various kinetic models. The following tables present illustrative data for the cumulative release of MITC from two different hypothetical formulations and the corresponding kinetic model fitting.
Table 1: Cumulative Release of MITC from Two Hypothetical Formulations
| Time (hours) | Formulation A (Polyurea Microcapsules) - Cumulative Release (%) | Formulation B (Ethyl Cellulose Microspheres) - Cumulative Release (%) |
| 1 | 15.2 | 10.5 |
| 2 | 24.8 | 18.2 |
| 4 | 38.5 | 29.7 |
| 8 | 55.1 | 45.3 |
| 12 | 68.9 | 58.1 |
| 24 | 85.3 | 75.6 |
| 48 | 92.1 | 88.4 |
| 72 | 96.5 | 94.2 |
Table 2: Kinetic Modeling of MITC Release from Formulations A and B
| Kinetic Model | Parameters (Formulation A) | R² (Formulation A) | Parameters (Formulation B) | R² (Formulation B) |
| Zero-Order | k₀ = 1.25 %/h | 0.885 | k₀ = 1.18 %/h | 0.912 |
| First-Order | k₁ = 0.045 h⁻¹ | 0.982 | k₁ = 0.032 h⁻¹ | 0.991 |
| Higuchi | kH = 12.5 %/h0.5 | 0.995 | kH = 11.2 %/h0.5 | 0.987 |
| Korsmeyer-Peppas | n = 0.48, kKP = 14.8 %/hⁿ | 0.998 | n = 0.55, kKP = 10.5 %/hⁿ | 0.996 |
Note: The data presented in these tables are for illustrative purposes and are based on typical release profiles for such formulations. Actual results will vary depending on the specific formulation and experimental conditions.
Experimental Protocols
Protocol 1: Microencapsulation of MITC by Spray Drying
This protocol is adapted from methods used for encapsulating similar volatile compounds like allyl isothiocyanate.[2][3]
1. Materials:
-
This compound (MITC) - Core material
-
Gum Arabic or Maltodextrin - Wall material
-
Tween 80 - Emulsifier
-
Deionized water
-
Hexane
2. Emulsion Preparation:
-
Prepare a 20% (w/v) solution of the wall material (e.g., gum arabic) in deionized water by stirring overnight at room temperature.
-
Add Tween 80 to the wall material solution to a final concentration of 0.5% (w/v) and stir until fully dissolved.
-
Add MITC to the aqueous solution to achieve a core-to-wall ratio of 1:4 (w/w).
-
Homogenize the mixture using a high-speed homogenizer at 10,000 rpm for 10 minutes to form a stable oil-in-water emulsion.
3. Spray Drying:
-
Feed the emulsion into a laboratory-scale spray dryer.
-
Set the inlet temperature to 160°C and the outlet temperature to 80°C.
-
Set the feed flow rate to 5 mL/min.
-
Collect the dried microcapsules from the cyclone collector.
4. Characterization:
-
Encapsulation Efficiency: Disperse a known weight of microcapsules in water, followed by extraction with hexane. Analyze the hexane extract using Gas Chromatography (GC) to quantify the amount of MITC. The encapsulation efficiency is the ratio of the encapsulated MITC to the initial amount of MITC used.
-
Particle Size and Morphology: Analyze the particle size distribution using laser diffraction and observe the morphology using a Scanning Electron Microscope (SEM).
Protocol 2: In Vitro Release Study of Encapsulated MITC
This protocol outlines a typical method for assessing the release kinetics of MITC from microcapsules.
1. Materials:
-
MITC-loaded microcapsules
-
Phosphate buffered saline (PBS), pH 7.4
-
Dialysis membrane (if required)
-
Shaking incubator
-
GC-MS for analysis
2. Release Study:
-
Accurately weigh 100 mg of MITC microcapsules and place them in a sealed vial containing 50 mL of PBS (pH 7.4).
-
Place the vials in a shaking incubator at 37°C with constant agitation (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 1 mL aliquot of the release medium.
-
Replace the withdrawn volume with 1 mL of fresh PBS to maintain a constant volume.
-
Extract the collected samples with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the concentration of MITC in the extracts using a validated GC-MS method.
3. Data Analysis:
-
Calculate the cumulative amount and percentage of MITC released at each time point.
-
Plot the cumulative percentage of MITC released versus time.
-
Fit the release data to various kinetic models (Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.[11][19]
Visualizations
Signaling Pathways
Caption: Mechanism of MITC-induced toxicity in fungal cells.
Experimental Workflow
Caption: Workflow for developing slow-release MITC formulations.
References
- 1. In Vitro Release Kinetics of Microencapsulated Materials and the Effect of the Food Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. lmaleidykla.lt [lmaleidykla.lt]
- 9. Controlling the Synthesis of Polyurea Microcapsules and the Encapsulation of Active Diisocyanate Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.utm.my [journals.utm.my]
- 11. annualreviews.org [annualreviews.org]
- 12. mdpi.com [mdpi.com]
- 13. US5478564A - Preparation of microparticles for controlled release of water-soluble substances - Google Patents [patents.google.com]
- 14. Formulation and characterization of the microencapsulated entomopathogenic fungus Metarhizium anisopliae MA126 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug Release from Nanoparticles (Polymeric Nanocapsules and Liposomes) Mimed through a Multifractal Tunnelling-Type Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. essencejournal.com [essencejournal.com]
- 18. Ethyl cellulose microcapsules for protecting and controlled release of folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of in vitro release kinetics and mechanisms of curcumin-loaded cockle shell-derived calcium carbonate nanoparticles | Biomedical Research and Therapy [bmrat.org]
Technical Support Center: Optimizing Methyl Isothiocyanate (MITC) Efficacy Through Soil Moisture Management
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing soil moisture to enhance the efficacy of methyl isothiocyanate (MITC) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general relationship between soil moisture and MITC efficacy?
A1: The relationship between soil moisture and MITC efficacy is complex and depends on the interplay of several factors, including soil type, temperature, and organic matter content. Generally, soil moisture influences MITC's diffusion, degradation, and volatilization. In wet soil, the gas-phase diffusion of MITC can be significantly inhibited, which may lead to a longer contact time between the fumigant and the soil.[1] However, this doesn't always translate to increased efficacy, as excessive moisture can also lead to faster degradation in some cases. Conversely, some studies have shown that as soil moisture increases, the degradation of MITC can decrease.[2][3]
Q2: How does soil type affect the impact of soil moisture on MITC performance?
A2: Soil texture plays a crucial role. For instance, in a sandy loam soil, good distribution of MITC was observed with medium water application (50 mm) at slow to intermediate drip rates.[4] However, in a different study with Carsitas loamy sand, MITC degradation steadily decreased as soil moisture content increased.[1] The water-holding capacity and organic matter content of the soil will influence how water affects MITC's availability and movement.
Q3: What role does soil temperature play in conjunction with soil moisture?
A3: Soil temperature is a critical factor, often having a more significant impact on MITC degradation than moisture alone.[1] Increased temperatures generally accelerate the degradation of MITC.[3][5] This is an important consideration for experimental design, as temperature fluctuations can significantly alter MITC persistence in the soil.
Q4: Can organic amendments be used to manage MITC efficacy?
A4: Yes, organic amendments can significantly influence MITC degradation. The application of materials like chicken manure has been shown to enhance the degradation of MITC.[1] This can be a strategy to reduce fumigant emissions from the soil surface.[1] The degradation of MITC is influenced by both chemical and biological processes in the soil, which can be stimulated by the addition of organic matter.[1]
Q5: What are the best practices for applying MITC to ensure proper distribution in relation to soil moisture?
A5: Application methods like drip irrigation and shank injection are common. For drip application in sandy loam soil, a medium water volume (e.g., 50 mm) with slow to intermediate application rates (1.9-5.0 L h⁻¹ m⁻¹) has been shown to provide good fumigant distribution.[4] Low water volumes or high application rates may not adequately distribute MITC throughout the root zone.[4] Post-application practices such as using a plastic tarp or a "water seal" (surface irrigation) can also help to retain MITC in the soil and improve its distribution.[6][7][8]
Troubleshooting Guide
Problem: Inconsistent or poor pest/pathogen control despite MITC application.
| Possible Cause | Troubleshooting Steps |
| Inadequate MITC distribution in the soil profile. | 1. Review your application method: For drip irrigation, ensure the water volume and application rate are appropriate for your soil type to move the MITC to the desired depth.[4] For shank injection, check the injection depth and spacing. 2. Assess soil moisture pre-application: Very dry soil may limit lateral and downward movement, while overly wet soil can restrict gas-phase diffusion.[1] Aim for a moderate moisture level. 3. Consider post-application sealing: Use a tarp or a water seal to prevent rapid volatilization of MITC from the soil surface, especially in warmer conditions.[6][7] |
| Rapid degradation of MITC. | 1. Measure soil temperature: High soil temperatures accelerate MITC degradation.[3][5] If possible, conduct experiments when soil temperatures are moderate. 2. Analyze soil organic matter: High organic matter content can increase the rate of degradation.[1] While this can be beneficial for reducing emissions, it may require adjusting the application rate to ensure a sufficient concentration and contact time for efficacy. |
| Excessive volatilization of MITC. | 1. Improve soil sealing: Ensure tarps are well-sealed at the edges. For water seals, apply a sufficient amount of water to create a barrier at the surface. 2. Monitor wind conditions: High winds during and immediately after application can increase the rate of volatilization. |
| Incorrect dosage for soil conditions. | 1. Re-evaluate the required concentration-time product (CTP): The CTP needed for effective control can vary with soil type, pest/pathogen, and environmental conditions. Heavier soils (silty clay) may retain MITC for longer than sandy soils.[9] |
Quantitative Data Summary
Table 1: Effect of Soil Water Holding Capacity (WHC) on MITC Degradation in Arlington Sandy Loam at 20°C
| % of WHC | Degradation Rate Constant (k) (d⁻¹) | Half-life (t₁/₂) (d) |
| 25 | 0.16 ± 0.01 | 4.3 |
| 50 | 0.12 ± 0.01 | 5.8 |
| 75 | 0.13 ± 0.01 | 5.3 |
| Data from Dungan et al. (2003)[1] |
Table 2: MITC Dissipation in Different Soil Types Under Field Conditions
| Soil Type | Dissipation Time (DT₅₀) (hours) |
| Sandy Soil | < 24 |
| Silty Clay Soil | 63 |
| Data from Aouali et al. (2012)[9] |
Experimental Protocols
Protocol 1: Determining the Effect of Soil Moisture on MITC Degradation
Objective: To quantify the degradation rate of MITC in a specific soil type at various moisture levels.
Materials:
-
Test soil, sieved (<2 mm)
-
This compound (MITC) analytical standard
-
Gas chromatograph (GC) with a suitable detector (e.g., FPD or NPD)
-
Incubation vessels (e.g., sealed glass jars)
-
Syringes for MITC application and headspace sampling
-
Incubator for temperature control
-
Deionized water
-
Solvent for extraction (e.g., ethyl acetate)
Methodology:
-
Soil Preparation: Air-dry the sieved soil and determine its maximum water holding capacity (WHC).
-
Moisture Adjustment: Prepare soil samples at different moisture contents (e.g., 25%, 50%, 75% of WHC) by adding the calculated amount of deionized water and allowing the soil to equilibrate for 24 hours in sealed containers.
-
MITC Application: Weigh a known amount of the moisture-adjusted soil into each incubation vessel. Spike each soil sample with a known concentration of MITC dissolved in a minimal amount of carrier solvent. Seal the vessels immediately.
-
Incubation: Place the vessels in an incubator at a constant temperature (e.g., 20°C).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 7, 14 days), sacrifice replicate vessels for each moisture level.
-
Extraction and Analysis: Extract the MITC from the soil samples using a suitable solvent. Analyze the concentration of MITC in the extracts using GC.
-
Data Analysis: Plot the concentration of MITC versus time for each moisture level. Fit the data to a first-order degradation model to calculate the degradation rate constant (k) and the half-life (t₁/₂).
Visualizations
Caption: Workflow for determining MITC degradation rates under varying soil moisture conditions.
Caption: Decision tree for troubleshooting suboptimal MITC performance.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. ars.usda.gov [ars.usda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Water and this compound distribution in soil after drip fumigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hort [journals.ashs.org]
- 7. hort [journals.ashs.org]
- 8. ars.usda.gov [ars.usda.gov]
- 9. Behavior of this compound in soils under field conditions in Morocco - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Efficacy of Methyl Isothiocyanate Against Verticillium dahliae: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Verticillium dahliae, a soil-borne fungal pathogen, poses a significant threat to a wide range of agricultural crops, causing the devastating vascular disease known as Verticillium wilt. Management of this pathogen is challenging due to its long-surviving microsclerotia in the soil. Methyl isothiocyanate (MITC), a broad-spectrum biocide, is a key active ingredient in soil fumigants used to control V. dahliae. This guide provides a comparative analysis of the efficacy of MITC against V. dahliae, alongside alternative biological and cultural control methods, supported by experimental data.
Comparative Efficacy of Treatments Against Verticillium dahliae
The following tables summarize quantitative data from various studies on the efficacy of this compound and alternative treatments in reducing Verticillium dahliae populations and disease severity. It is important to note that the data are derived from different studies with varying experimental conditions, and direct comparisons should be made with caution.
Table 1: Efficacy of this compound (as Metam Sodium) against Verticillium dahliae Propagules in Soil
| Treatment Rate (L/ha) | Soil Depth | Propagule Reduction (%) | Reference |
| 373 | 0-10 cm | 12 - 25 | [1] |
| 373 | 10-20 cm | 39 - 37 | [1] |
| 467 | 0-10 cm | 77 - 90 | [1] |
| 467 | 10-20 cm | 93 - 98 | [1] |
| 561 | 0-10 cm | Data not specified | [1] |
| 561 | 10-20 cm | Data not specified | [1] |
| 655 | 0-10 cm | Data not specified | [1] |
| 655 | 10-20 cm | Data not specified | [1] |
Table 2: Efficacy of Alternative Biological and Cultural Control Methods against Verticillium dahliae
| Treatment | Method | Efficacy Metric | Efficacy (%) | Reference(s) |
| Trichoderma atroviride | Biological Control | Disease Reduction | 95.98 | [2] |
| Trichoderma spp. | Biological Control | Disease Reduction | 90.71 - 92.98 | [2] |
| Bacillus subtilis KRS015 | Biological Control | Disease Reduction Rate | ~62 | [3][4][5] |
| Bacillus sp. ABLF-18, ABLF-50 | Biological Control | Disease Index Reduction | 40 - 70 | [6] |
| Paenibacillus sp. ABLF-90 | Biological Control | Disease Index Reduction | 40 - 70 | [6] |
| Mustard (Brassica napiformis) | Biofumigation | V. dahliae Abundance Decrease | 64.74 | [7] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the validation of treatments against Verticillium dahliae.
Protocol 1: Evaluation of Soil Fumigant Efficacy against Verticillium dahliae Microsclerotia
This protocol outlines the steps to assess the effectiveness of soil fumigants like metam sodium (which releases MITC) in reducing the viability of V. dahliae microsclerotia in soil.
-
Inoculum Preparation:
-
Culture V. dahliae on a suitable medium, such as potato dextrose agar (PDA), to produce microsclerotia.
-
Harvest microsclerotia and prepare a stock suspension of known concentration.
-
-
Soil Infestation:
-
Use soil columns or field plots with a known soil type and organic matter content.
-
Incorporate the microsclerotia suspension into the soil to achieve a target inoculum density.
-
-
Fumigant Application:
-
Apply the fumigant (e.g., metam sodium) at various rates as per the experimental design. Application methods can include shank injection or chemigation.
-
For shank injection, inject the fumigant to a specified soil depth.
-
Immediately after application, apply a water seal to the soil surface to minimize volatilization.
-
-
Soil Sampling:
-
Collect soil samples from different depths (e.g., 0-10 cm and 10-20 cm) before and after fumigation at specified time intervals.
-
-
Quantification of Viable Microsclerotia:
-
Air-dry the soil samples.
-
Use a wet-sieving and plating technique on a semi-selective medium to enumerate the colony-forming units (CFU) of V. dahliae.
-
Calculate the percentage reduction in viable propagules for each treatment compared to the untreated control.
-
Protocol 2: In Vivo Evaluation of Biocontrol Agent Efficacy against Verticillium Wilt
This protocol describes the methodology for assessing the ability of biocontrol agents to suppress Verticillium wilt in a host plant.
-
Biocontrol Agent Preparation:
-
Culture the biocontrol agent (e.g., Trichoderma spp., Bacillus spp.) on an appropriate medium to produce a high concentration of spores or cells.
-
Prepare a suspension of the biocontrol agent in sterile water.
-
-
Plant Material and Inoculation:
-
Use a susceptible host plant species (e.g., tomato, cotton).
-
Treat the seeds or roots of the seedlings with the biocontrol agent suspension.
-
Inoculate the treated and control plants with a known concentration of V. dahliae conidia or microsclerotia.
-
-
Greenhouse Trial:
-
Grow the plants in a controlled greenhouse environment.
-
Monitor the plants regularly for the development of Verticillium wilt symptoms (e.g., wilting, chlorosis, vascular discoloration).
-
-
Disease Assessment:
-
Rate the disease severity using a standardized scale at different time points.
-
Calculate the disease index and the percentage of disease reduction for each biocontrol treatment compared to the pathogen-only control.
-
-
Re-isolation of the Pathogen:
-
At the end of the experiment, attempt to re-isolate V. dahliae from the stem tissues to confirm systemic infection.
-
Visualizing Mechanisms and Workflows
Mechanism of Action and Fungal Stress Response
This compound is a general biocide that disrupts cellular processes in fungi through non-specific enzyme inhibition. Isothiocyanates, in general, are known to impact mitochondrial function and induce oxidative stress. This can trigger various stress response signaling pathways within the fungal cell.
References
- 1. ndsu.edu [ndsu.edu]
- 2. journals.pu.edu.pk [journals.pu.edu.pk]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Characterization of the Endophytic Bacillus subtilis KRS015 Strain for Its Biocontrol Efficacy Against Verticillium dahliae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Methyl Isothiocyanate and Dazomet for Soil Fumigation
A Comprehensive Guide for Researchers and Drug Development Professionals
In the realm of soil fumigation, methyl isothiocyanate (MITC) and dazomet are two widely utilized broad-spectrum biocides effective against a range of soil-borne pathogens, nematodes, and weeds. While both compounds ultimately rely on the biocidal activity of MITC, their application, mechanism of action, and performance in the field present notable differences. This guide provides a detailed comparative study of MITC and dazomet, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection and application of these soil fumigants.
Chemical Properties and Mode of Action
This compound (CH₃NCS) is a volatile organosulfur compound and the primary active agent responsible for the fumigant properties of several pesticides. Dazomet (tetrahydro-3,5-dimethyl-2H-1,3,5-thiadiazine-2-thione), on the other hand, is a granular solid that acts as a precursor to MITC.[1][2][3] In the presence of soil moisture, dazomet undergoes hydrolysis to release MITC gas.[4][5]
The biocidal activity of MITC stems from its ability to inhibit essential enzymes in target organisms by reacting with sulfhydryl groups of amino acids, such as cysteine, within proteins.[6] This disruption of enzymatic function leads to a cascade of cellular failures and ultimately cell death. Research has also indicated that isothiocyanates can induce an oxidative stress response within fungal cells, further contributing to their antifungal effects.
Experimental Data and Performance Comparison
The efficacy of both MITC and dazomet is influenced by various soil and environmental factors, including soil type, temperature, moisture, and organic matter content.[3][7] The method of application and soil sealing (e.g., tarping or water seal) also significantly impacts the concentration and persistence of MITC in the soil.[1][8]
Efficacy Against Soil-Borne Pathogens
Dazomet has demonstrated significant efficacy in reducing populations of various fungal pathogens. For instance, in studies on Panax notoginseng, dazomet fumigation significantly reduced the relative abundance of pathogenic fungi such as Fusarium, Plectosphaerella, and Ilyonectria. One study observed a decrease in Fusarium abundance by 70-85% depending on the application rate.
In comparative studies, the performance of dazomet is often evaluated based on the resulting concentration and persistence of MITC. Research has shown that tarping after dazomet application generally leads to higher MITC concentrations in the soil compared to a water seal, although this can be influenced by soil temperature and moisture.[1] For example, in one study, MITC concentrations were 3.6 times higher in tarped plots compared to water-sealed plots between 2 and 120 hours after application in a given year.[8]
| Pathogen | Fumigant | Application Rate | Soil Type | Efficacy | Reference |
| Fusarium oxysporum | Dazomet | 35-45 kg/666.7 m² | Not Specified | 70-85% reduction in relative abundance | |
| Verticillium dahliae | Dazomet | Not Specified | Not Specified | Significant reduction in disease incidence | [7] |
| Sclerotinia sclerotiorum | Dazomet | Not Specified | Not Specified | Effective control | [9] |
Nematicidal Activity
Dazomet is also an effective nematicide. Studies on the root-knot nematode Meloidogyne incognita have shown that dazomet treatment can significantly suppress nematode viability. One study reported that an application of 20 mg/kg of dazomet resulted in over 50% mortality of second-stage juveniles (J2s).[2] Pre-treatment with dazomet has also been shown to enhance the biocontrol efficacy of parasitic fungi like Purpureocillium lilacinum against M. incognita.[2]
| Nematode | Fumigant | Application Rate | Soil Type | Efficacy | Reference |
| Meloidogyne incognita | Dazomet | 20 mg/kg soil | Not Specified | >50% mortality of J2s | [2] |
| Meloidogyne javanica | Allyl Isothiocyanate (related compound) | 1.0 kg/ha | Not Specified | Control comparable to or better than metam sodium | [10] |
Weed Control
The herbicidal activity of dazomet is attributed to the action of MITC on weed seeds and seedlings. The effectiveness of weed control can be variable and is highly dependent on the concentration and distribution of MITC in the soil profile.[1][8] Proper incorporation of dazomet into the soil and effective sealing are crucial for achieving satisfactory weed control.[8]
| Weed Type | Fumigant | Application Method | Efficacy | Reference |
| Annual grasses and broadleaf species | Dazomet | Tarping after application | Generally higher efficacy than water seal | [1] |
| General weed seedbank | Dazomet | Water seal after application | Variable, dependent on soil conditions | [8] |
Experimental Protocols
General Field Trial Protocol for Dazomet Application
A common experimental design for evaluating dazomet efficacy involves the following steps:
-
Plot Preparation: Establish experimental plots of a defined size (e.g., 2 x 11 m). The soil should be tilled to a depth of 20-30 cm to ensure a fine tilth, free of large clods.
-
Fumigant Application: Dazomet granules are applied evenly to the soil surface at the desired rates (e.g., 35, 40, and 45 kg/666.7 m²).
-
Incorporation: The granules are immediately and thoroughly mixed into the soil using a rotary tiller.
-
Sealing: The treated area is then sealed, typically by covering with a plastic film (e.g., 0.06 mm thick polyethylene) or by applying a water seal through irrigation.
-
Fumigation Period: The soil remains sealed for a specified period, often several weeks (e.g., 35 days), to allow for the conversion of dazomet to MITC and its action on soil pests.
-
Aeration: After the fumigation period, the seal is removed, and the soil is aerated to allow residual fumigant to dissipate before planting.
Protocol for Assessing Nematicidal Efficacy of Dazomet in vitro
-
Nematode Preparation: Newly hatched second-stage juveniles (J2s) of the target nematode (e.g., Meloidogyne incognita) are collected.
-
Fumigation: A known number of J2s (e.g., 2000) are enclosed in nylon packets and placed in soil treated with different concentrations of dazomet (e.g., 0, 2.5, 5.0, 10.0, and 20.0 mg/kg soil).
-
Incubation: The soil is incubated at room temperature for a set period (e.g., 3 days).
-
Viability Assessment: The J2s are recovered from the packets, and their viability is determined using a staining method, such as Safranine O solution. Dead nematodes will stain, while living ones will not.[2]
Diagrams and Workflows
Dazomet to MITC Conversion and Action Pathway
Caption: Conversion of dazomet to MITC in moist soil and its effect on target organisms.
Experimental Workflow for Comparing Tarping vs. Water Seal
Caption: Workflow for comparing MITC levels after dazomet application with tarping versus water seal.
Mechanism of MITC Action on Fungal Enzymes
Caption: MITC inactivates essential fungal enzymes by binding to sulfhydryl groups.
Environmental Fate and Considerations
Both dazomet and MITC are relatively non-persistent in the soil environment.[7] The degradation of dazomet and the subsequent dissipation of MITC are influenced by factors such as soil temperature, moisture, pH, and organic matter content.[7] Higher temperatures and moisture levels generally accelerate the degradation of dazomet and the dissipation of MITC.[4]
A key consideration with the use of MITC-generating compounds is the potential for accelerated degradation with repeated applications.[7] This can lead to reduced efficacy over time as soil microbial populations adapt to metabolize the compound more rapidly.
Conclusion
The choice between direct application of this compound and the use of its precursor, dazomet, depends on various factors including the target pests, soil conditions, available application equipment, and regulatory considerations. Dazomet, as a granular formulation, offers ease of handling and application but its efficacy is contingent on environmental conditions that favor its conversion to MITC. The concentration and persistence of the active MITC gas are critical for effective pest control, and these are significantly influenced by application techniques such as soil sealing.
For researchers and professionals in drug development, understanding the chemical and biological transformations of these fumigants in the soil is paramount for optimizing their use and developing more effective and environmentally sound pest management strategies. The provided data and protocols offer a foundation for further comparative studies and the development of best practices for soil fumigation.
References
- 1. hort [journals.ashs.org]
- 2. Pre-treatment with Dazomet enhances the biocontrol efficacy of purpureocillium lilacinum to Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ASA, CSSA, SSSA International Annual Meeting [scisoc.confex.com]
- 5. mdpi.com [mdpi.com]
- 6. ars.usda.gov [ars.usda.gov]
- 7. researchgate.net [researchgate.net]
- 8. hort [journals.ashs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Methyl Isothiocyanate and Chloropicrin for the Management of Soil-Borne Pathogens
A comprehensive review of two leading soil fumigants, detailing their efficacy, mechanisms of action, and application protocols for the control of critical agricultural pathogens.
For decades, soil fumigation has been a cornerstone of intensive agriculture, mitigating the devastating impact of soil-borne pathogens on crop yield and quality. Among the chemical agents employed, methyl isothiocyanate (MITC) and chloropicrin have emerged as prominent solutions. This guide provides a detailed, evidence-based comparison of their performance against key fungal and nematode pathogens, intended for researchers, scientists, and professionals in drug and agricultural development.
Executive Summary
This compound (MITC), the active ingredient derived from fumigants like metam sodium and dazomet, and chloropicrin are broad-spectrum soil fumigants with distinct chemical properties and modes of action. MITC is a volatile compound that functions by inactivating essential sulfhydryl groups in the enzymes of target organisms. In contrast, chloropicrin's precise mechanism is not fully elucidated but is understood to be multi-faceted and non-specific.
Both fumigants have demonstrated efficacy against a wide array of soil-borne threats, including devastating pathogens such as Fusarium oxysporum, Verticillium dahliae, Rhizoctonia solani, and various plant-parasitic nematodes. However, their effectiveness can be influenced by a multitude of factors including soil composition, temperature, moisture, and the specific pathogen being targeted. Often, these two agents are used in combination to leverage potential synergistic effects and achieve a broader spectrum of control.
This guide synthesizes available experimental data to provide a clear comparison of their performance, outlines detailed experimental protocols for their application and efficacy assessment, and visualizes key processes to aid in understanding their application and impact.
Data Presentation: Efficacy Against Soil-Borne Pathogens
The following tables summarize quantitative data from various studies, comparing the efficacy of this compound (often applied as its precursors, metam sodium or dazomet) and chloropicrin in reducing pathogen populations and disease incidence.
| Pathogen | Crop | Fumigant | Application Rate | % Reduction in Pathogen/Disease Incidence | Reference |
| Verticillium dahliae | Chile Pepper | Chloropicrin (Tri-Clor EC) | 125 lbs/ac | 84.8% reduction in infected plants (from 29.7% to 4.5%) | [1] |
| Verticillium dahliae | Potato | Chloropicrin (Telopic) | 35% | Significantly reduced incidence of infected plants and dry stems carrying microsclerotia | [2] |
| Fusarium oxysporum f. sp. vasinfectum | Cotton | Metam Sodium | Not specified | Less effective than Chloropicrin + 1,3-Dichloropropene | [3] |
| Fusarium oxysporum f. sp. lycopersici | Tomato | Chloropicrin + D-D | 60 gal/acre | Excellent wilt control | [4] |
| Fusarium oxysporum f. sp. lycopersici | Tomato | Methylisothiocyanate (Vorlex) | 35 gal/acre | Excellent wilt control | [4] |
| Root-knot nematode (Meloidogyne spp.) | Pineapple | Chloropicrin | 83-204 lbs/acre | Reduced root infection from 90% to 30% | [5] |
Note: Direct comparative data for standalone MITC and chloropicrin treatments under identical conditions are limited in the reviewed literature. Many studies evaluate formulations containing mixtures of active ingredients.
Mechanism of Action
While both are potent biocides, their interaction with cellular machinery differs.
This compound (MITC): MITC's primary mode of action is the non-specific inactivation of enzymes through its reaction with sulfhydryl groups (-SH) on amino acids like cysteine.[6] This disrupts a wide range of cellular processes, leading to cell death.
Chloropicrin: The exact mechanism of chloropicrin is not as clearly defined and is considered to be multi-site and non-specific. It is known to be a potent fungicide and has been recognized as one of the best fungicidal fumigants.[5] Interestingly, some studies suggest that chloropicrin application can lead to an increase in the populations of beneficial soil microbes, such as Trichoderma species, which can act as antagonists to plant pathogens.[5][7]
Experimental Protocols
Accurate and reproducible evaluation of soil fumigants is critical. Below are detailed methodologies for conducting efficacy trials with this compound precursors and chloropicrin.
Protocol 1: Efficacy Trial of Metam Sodium (MITC Generator)
1. Site Selection and Preparation:
-
Site History: Choose a field with a confirmed history of the target pathogen (e.g., Verticillium dahliae).
-
Soil Analysis: Before fumigation, collect soil samples to establish baseline pathogen population densities, as well as to determine soil type, pH, and organic matter content.
-
Soil Preparation: Till the soil to a depth of 30-50 cm to create a fine tilth and remove large clods and undecomposed plant material.[8] The soil should be moist, at approximately 60-80% of field capacity, for 2-3 weeks prior to application to ensure pathogens are in a susceptible state.[9]
2. Fumigant Application:
-
Product: Use a commercial formulation of metam sodium (e.g., 510 g/L).
-
Application Rate: Apply at a rate of 60-120 L/ha, depending on the target pathogen and soil type.[9]
-
Method:
-
Sealing: Immediately after application, seal the soil surface with a plastic tarp or by light irrigation (water seal) to prevent the escape of the MITC gas.[8]
3. Post-Application and Planting:
-
Exposure Period: Leave the soil undisturbed for a minimum of 3 weeks.[8]
-
Aeration: After the exposure period, cultivate the soil to allow any remaining fumigant to dissipate.[8]
-
Safety Test: Before planting, conduct a seed germination test with a sensitive indicator crop (e.g., lettuce or radish) to ensure no phytotoxic residues remain.[8]
-
Planting: Once the soil is confirmed to be safe, planting of the main crop can proceed.
4. Data Collection and Analysis:
-
Pathogen Quantification: Collect soil samples at various intervals post-fumigation to assess the reduction in pathogen populations using methods such as soil dilution plating on selective media or quantitative PCR (qPCR).
-
Disease Assessment: Throughout the growing season, monitor and record disease incidence and severity using established rating scales.
-
Yield Measurement: At harvest, measure the total and marketable yield.
-
Statistical Analysis: Compare the data from fumigated and non-fumigated control plots using appropriate statistical methods (e.g., ANOVA).
Protocol 2: Efficacy Trial of Chloropicrin
1. Site Selection and Preparation:
-
Site History and Soil Analysis: Follow the same procedures as for Protocol 1.
-
Soil Preparation: Till the soil to a depth of 15-20 cm. The soil should be at a moisture level of approximately 60% of field capacity. The optimal soil temperature for application is around 60°F (15.5°C).[1]
2. Fumigant Application:
-
Product: Use a commercial formulation of chloropicrin (e.g., Pic-Clor 60, Pic Plus).
-
Application Rate: Application rates can range from 60 to 120 lbs/ac, depending on the target pathogen and disease pressure.[1]
-
Method:
-
Shank Injection: Inject the fumigant into the soil at a depth of 5 to 6 inches.[5]
-
Drip Irrigation: Apply through the drip irrigation system.
-
-
Sealing: Immediately cover the treated area with a plastic tarp to retain the fumigant.[5]
3. Post-Application and Planting:
-
Exposure Period: The exposure period will vary depending on the product and environmental conditions, but a minimum of 48-72 hours is typical at soil temperatures above 60°F.[10]
-
Aeration: After the required exposure time, perforate or remove the tarp to allow the fumigant to dissipate. A waiting period before planting is necessary to avoid phytotoxicity.
-
Planting: Proceed with planting after the aeration period is complete and the soil is deemed safe.
4. Data Collection and Analysis:
-
Follow the same data collection and analysis procedures as outlined in Protocol 1.
Visualizations
Experimental Workflow for Soil Fumigation Efficacy Trial
Caption: A generalized workflow for conducting a soil fumigation efficacy trial.
Logical Relationship of MITC Precursors to Active Ingredient
Caption: Decomposition of precursor fumigants to the active agent, MITC.
Conclusion
Both this compound and chloropicrin are powerful tools in the management of soil-borne pathogens. The choice between them, or the decision to use them in combination, will depend on the specific pathogens present, crop type, soil conditions, and regulatory considerations. While chloropicrin has shown strong efficacy against fungal pathogens like Verticillium dahliae, MITC offers a broad spectrum of activity against fungi, nematodes, and weeds.
The data presented in this guide, along with the detailed experimental protocols, provide a foundation for researchers and professionals to make informed decisions and design robust experiments for the evaluation of these and other soil fumigants. Further direct comparative studies under a wider range of conditions are needed to fully elucidate the relative strengths and weaknesses of these two important agricultural compounds.
References
- 1. Evaluations of Chloropicrin Fumigants for Management of Soil-Borne Pathogens in Chile (Capsicum annuum L.) | New Mexico State University - BE BOLD. Shape the Future. [pubs.nmsu.edu]
- 2. CONTROL OF VERTICIILIUM DAHLIAE PRIOR TO POTATO PRODUCTION BY SOIL FUMIGATION WITH CHLOROPICRIN | International Society for Horticultural Science [ishs.org]
- 3. Efficacy of Four Soil Treatments Against Fusarium oxysporum f. sp. vasinfectum Race 4 on Cotton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apsnet.org [apsnet.org]
- 5. tricalafrica.com [tricalafrica.com]
- 6. mdpi.com [mdpi.com]
- 7. ucanr.edu [ucanr.edu]
- 8. agroduka.com [agroduka.com]
- 9. aeciph.com [aeciph.com]
- 10. rngr.net [rngr.net]
Synergistic Soil Fumigation: A Comparative Analysis of Methyl Isothiocyanate Combinations
For Researchers, Scientists, and Drug Development Professionals
The management of soil-borne pathogens, nematodes, and weeds is a critical challenge in modern agriculture. While methyl isothiocyanate (MITC), the active breakdown product of fumigants like metam sodium and dazomet, is a potent biocide, its efficacy and spectrum of activity can be significantly enhanced through synergistic combinations with other soil fumigants. This guide provides a comparative analysis of the performance of MITC in combination with other widely used fumigants, supported by experimental data, to inform research and development in soil pest management.
Efficacy of this compound and its Combinations: A Quantitative Comparison
The synergistic action of MITC with other fumigants, such as chloropicrin (CP) and 1,3-dichloropropene (1,3-D), has been shown to provide broader and more effective control of a range of soil-borne pests. The following tables summarize the quantitative data from various studies, comparing the efficacy of these fumigant combinations.
Table 1: Control of Fungal Pathogens
| Pathogen | Fumigant Treatment | Application Rate | Efficacy (Reduction in Pathogen Population/Disease Incidence) | Reference |
| Verticillium dahliae | Metam potassium followed by Chloropicrin | 439.6 L/ha followed by CP | Resulted in the lowest inoculum density (3–6 CFU/g of soil) | [1] |
| Verticillium dahliae | Metam sodium | 373 l/ha | Significantly lowered microsclerotia and reduced wilt severity | [2] |
| Verticillium dahliae | Methyl bromide + Chloropicrin (66:33) | 393 kg/ha | Reduced microsclerotia to approx. 3 ms/g of soil | [3] |
| Fungal Pathogens | Metam sodium + Formalin | 30% of standard dosage for each | 40-80% disease reduction in various crops | [4] |
| Fusarium oxysporum | Chloropicrin + 1,3-D (60:40) | 295 L a.i./ha | Significant reduction in soil counts | [5] |
| Pythium ultimum and Fusarium sp. | Metam sodium | 187-702 L/ha | Reduced sporangia, propagules, and root infections | [6] |
| Various Pathogenic Fungi | Chloropicrin + Metam sodium + Dimethyl disulfide | Low doses of each | Significantly reduced the abundance of Fusarium oxysporum, Mortierella, etc. | [7] |
Table 2: Control of Nematodes
| Nematode Species | Fumigant Treatment | Application Rate | Efficacy (Reduction in Population/Root Galling) | Reference |
| Meloidogyne incognita | Metam sodium | 94-702 L/ha | As effective as 1,3-D in reducing soil nematodes and root galling | [6] |
| Meloidogyne incognita | 1,3-dichloropropene | 112 liters/ha | Decreased number of galls with increasing time after fumigation | [8] |
| Meloidogyne chitwoodi | Metam sodium alone and in combination with other nematicides | 40 GPA | No significant difference in CRKN tuber infection severity due to high variability | [5] |
| Meloidogyne incognita | 1,3-dichloropropene + Trichoderma harzianum + Organic Fertilizer | Not specified | Greatest nematicidal effect compared to individual treatments | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following protocols are based on methodologies reported in the cited literature.
Protocol 1: Field Evaluation of Fumigant Efficacy against Verticillium dahliae
This protocol is a synthesized example based on practices described in field trials.[1][2][3]
-
Experimental Design: A randomized complete block design with multiple replications per treatment is utilized.
-
Treatments:
-
Untreated Control
-
Metam sodium (or Metam potassium) alone
-
Chloropicrin alone
-
Sequential application of Metam sodium/potassium followed by Chloropicrin
-
-
Fumigant Application:
-
Metam sodium/potassium is applied at a specified rate (e.g., 439.6 L/ha) through drip irrigation or soil injection.
-
For sequential treatments, Chloropicrin is applied after a set period following the metam sodium/potassium application.
-
-
Soil Sampling and Pathogen Quantification:
-
Soil samples are collected from each plot before and after fumigation at various depths.
-
Verticillium dahliae inoculum density is quantified as colony-forming units (CFU) per gram of soil using appropriate plating techniques.
-
-
Data Analysis: Statistical analysis (e.g., ANOVA, Tukey's HSD) is performed to compare the efficacy of different treatments in reducing the pathogen population.
Protocol 2: Laboratory Evaluation of Fumigant Interactions
This protocol is based on the study of chemical interactions between MITC and chloropicrin.
-
Soil Preparation: A specific soil type (e.g., sandy loam) with known pH and organic matter content is used. The soil is sieved and its moisture content is adjusted.
-
Fumigant Application:
-
Aqueous solutions of MITC and chloropicrin are prepared.
-
The fumigants are applied to soil samples in sealed vials at various concentrations (e.g., 0.1, 0.6, and 1.8 mmol/kg). Treatments include individual fumigants and their combinations.
-
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 25°C).
-
Extraction and Analysis: At specific time intervals, fumigant residues are extracted from the soil using an organic solvent (e.g., ethyl acetate). The concentrations of MITC and chloropicrin are determined by gas chromatography.
-
Data Analysis: The degradation rates of each fumigant in the presence and absence of the other are calculated to determine the nature of their interaction.
Visualizing a Synergistic Fumigation Workflow
The following diagram illustrates a typical experimental workflow for evaluating the synergistic effects of soil fumigants.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. COMBINED SOIL FUMIGANTS: SYNERGISTIC PERFORMANCE AND IMPROVED YIELD | International Society for Horticultural Science [ishs.org]
- 5. ucanr.edu [ucanr.edu]
- 6. apsnet.org [apsnet.org]
- 7. mdpi.com [mdpi.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Synergistic Effects of Trichoderma harzianum, 1,3 Dichloropropene and Organic Matter in Controlling the Root-Knot Nematode Meloidogyne incognita on Tomato - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of Methyl Isothiocyanate on Non-Target Soil Microorganisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of methyl isothiocyanate (MITC), a broad-spectrum soil fumigant, on non-target soil microorganisms. We present a synthesis of experimental data on its impact on microbial biomass, enzyme activity, and community structure, alongside comparisons with other common soil fumigants. Detailed experimental protocols for key assessment methods are also provided to support reproducible research in this critical area of environmental science and agricultural management.
Executive Summary
This compound (MITC) is a widely used soil fumigant valued for its efficacy against a broad range of soil-borne pathogens, nematodes, and weeds. Its application, however, raises significant concerns regarding its impact on beneficial non-target soil microorganisms, which are crucial for maintaining soil health and fertility. This guide summarizes key findings from scientific literature to provide a comparative assessment of MITC's effects.
Key Findings:
-
Microbial Biomass: MITC application generally leads to a significant initial decrease in soil microbial biomass (both carbon and nitrogen). Recovery to pre-fumigation levels can be slow and is influenced by factors such as soil type, organic matter content, and application rate.
-
Enzyme Activity: The activity of key soil enzymes involved in nutrient cycling, such as dehydrogenase, urease, and phosphatase, is often inhibited by MITC. The extent and duration of this inhibition vary among enzymes and in comparison to other fumigants.
-
Microbial Community Structure: MITC significantly alters the structure of soil microbial communities. While it reduces the overall diversity of both bacteria and fungi in the short term, it can lead to a shift in the dominant microbial taxa, favoring organisms that are either resistant to MITC or are opportunistic colonizers of the post-fumigation environment.[1][2]
This guide will delve into the quantitative data supporting these findings, provide detailed methodologies for assessing these impacts, and offer visual representations of the experimental workflow and the ecological consequences of MITC application.
Data Presentation: Comparative Effects of Fumigants
The following tables summarize quantitative data from various studies, comparing the effects of MITC (often applied as its precursor, metam sodium) with other soil fumigants on key microbial parameters.
Table 1: Effect of Fumigants on Soil Microbial Biomass
| Fumigant | Application Rate | Soil Type | Time After Treatment | Change in Microbial Biomass Carbon (MBC) | Change in Microbial Biomass Nitrogen (MBN) | Reference |
| Metam Sodium (MITC precursor) | Manufacturer's recommendation | Not Specified | Short-term | Inhibition | Short-term inhibition | [3] |
| Methyl Bromide | Not Specified | Sandy Loam | 1 week | Significant Decrease | Not Reported | [1] |
| Chloropicrin | Not Specified | Sandy Loam | 1 week | Significant Decrease | Not Reported | [1] |
| 1,3-Dichloropropene | Not Specified | Sandy Loam | 1 week | Less impact than Methyl Bromide | Not Reported | [1] |
Table 2: Effect of Fumigants on Soil Enzyme Activity
| Fumigant | Application Rate | Soil Type | Enzyme | Time After Treatment | % Inhibition/Stimulation | Reference |
| Metam Sodium (MITC precursor) | Not Specified | Not Specified | Urease | 1 day | -58.66% | |
| Dazomet (MITC precursor) | Not Specified | Not Specified | Urease | 1 day | -80.24% | |
| Methyl Bromide | Not Specified | Not Specified | Urease | 1 day | -98.87% | |
| Chloropicrin | Not Specified | Not Specified | Phosphatase | 1 day | Significant Inhibition | |
| Fungicides (general) | Varies | Varies | Dehydrogenase | Varies | Generally Inhibited | [4] |
| Fungicides (general) | Varies | Varies | Urease | Varies | Generally Inhibited | [4] |
Table 3: Effect of Fumigants on Microbial Community Diversity
| Fumigant | Application Rate | Soil Type | Microbial Group | Time After Treatment | Effect on Diversity (e.g., Shannon Index) | Reference |
| This compound (MITC) | Varies | Sandy Loam | Bacteria | 1, 8, 12 weeks | Recovery over time, but initial decrease | [1] |
| Methyl Bromide | Varies | Sandy Loam | Bacteria | 1 week | Drastic decrease (H from 1.14 to 0.13) | [5] |
| Chloropicrin | Not Specified | Not Specified | Bacteria & Fungi | Long-term | Long-term inhibitory effect on diversity | [6] |
| Metam Sodium (MITC precursor) | Not Specified | Not Specified | Bacteria & Fungi | Up to 6 weeks | Reduced microbial diversity | [7] |
| Non-fumigant nematicides | Not Specified | Not Specified | Bacteria & Fungi | Up to 6 months | Reduced diversity | [8] |
Experimental Protocols
Accurate assessment of fumigant impacts requires standardized and reproducible methodologies. Below are detailed protocols for the key experiments cited in this guide.
Soil Microcosm Setup and Fumigation
This protocol describes a typical laboratory microcosm experiment to evaluate the effects of MITC on soil microorganisms.
-
Soil Collection and Preparation:
-
Collect soil from the desired field location, typically from the top 15-20 cm.
-
Sieve the soil through a 2-mm mesh to remove stones and large organic debris.
-
Adjust the soil moisture to a predetermined level (e.g., 50-60% of water holding capacity) and pre-incubate for 7 days at a constant temperature (e.g., 25°C) to stabilize microbial activity.
-
-
Microcosm Assembly:
-
Place a known amount of the pre-incubated soil (e.g., 500 g) into individual glass jars or other suitable containers.
-
Prepare aqueous solutions of MITC and other fumigants to be tested at concentrations relevant to field application rates.[5]
-
-
Fumigant Application:
-
Inject the fumigant solutions into the soil of each microcosm, ensuring even distribution.
-
Seal the microcosms immediately to prevent volatilization.[5]
-
Include a control group of microcosms treated with sterile water instead of a fumigant solution.
-
Incubate the microcosms in the dark at a constant temperature for the duration of the experiment.
-
-
Sampling:
-
Collect soil samples from each microcosm at predetermined time points (e.g., 1, 7, 14, 30, and 60 days) for microbial analysis.
-
Measurement of Soil Microbial Biomass Carbon (MBC) and Nitrogen (MBN)
The chloroform fumigation-extraction method is a standard procedure for determining MBC and MBN.
-
Principle: Chloroform fumigation lyses microbial cells, releasing their intracellular contents. The difference in extractable carbon and nitrogen between fumigated and non-fumigated soil samples is used to calculate the microbial biomass.
-
Procedure:
-
For each soil sample, weigh two equal portions (e.g., 20 g).
-
Fumigation: Place one portion in a vacuum desiccator containing a beaker with ethanol-free chloroform. Evacuate the desiccator until the chloroform boils, then incubate in the dark for 24 hours. After incubation, remove the chloroform vapor by repeated evacuations.
-
Extraction: Extract both the fumigated and non-fumigated (control) soil portions with a 0.5 M K₂SO₄ solution by shaking for 30 minutes.
-
Filter the extracts and analyze the filtrates for total organic carbon and total nitrogen using a suitable analyzer.
-
Calculation:
-
MBC (µg C/g soil) = (C in fumigated extract - C in non-fumigated extract) / kEC
-
MBN (µg N/g soil) = (N in fumigated extract - N in non-fumigated extract) / kEN
-
kEC and kEN are extraction efficiency factors (commonly used values are 0.45 for C and 0.54 for N).
-
-
Assay of Soil Enzyme Activities
-
Dehydrogenase Activity:
-
Principle: Dehydrogenase activity is a measure of the overall microbial activity in the soil. It is determined by measuring the rate of reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (TPF).
-
Procedure: Incubate soil samples with a buffered TTC solution. After incubation, extract the TPF formed with methanol and measure its concentration spectrophotometrically at 485 nm.
-
-
Urease Activity:
-
Principle: Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its activity is determined by measuring the amount of ammonia released after incubating the soil with a urea solution.
-
Procedure: Incubate soil samples with a buffered urea solution. The released ammonium is then extracted with a KCl solution and determined colorimetrically.[9][10]
-
-
Phosphatase Activity:
-
Principle: Phosphatases are enzymes that hydrolyze organic phosphorus compounds into inorganic phosphate. Their activity is assayed by measuring the rate of p-nitrophenol release from p-nitrophenyl phosphate.
-
Procedure: Incubate soil samples with a buffered p-nitrophenyl phosphate solution. The reaction is stopped, and the released p-nitrophenol is measured spectrophotometrically at 400 nm.[10]
-
Analysis of Soil Microbial Community Structure
-
DNA Extraction and Sequencing:
-
Extract total DNA from soil samples using a commercially available soil DNA isolation kit.
-
Amplify the 16S rRNA gene for bacteria and the ITS (Internal Transcribed Spacer) region for fungi using polymerase chain reaction (PCR) with appropriate primers.[5]
-
Sequence the amplified DNA fragments using a high-throughput sequencing platform.
-
-
Bioinformatic Analysis:
-
Process the raw sequence data to remove low-quality reads and chimeras.
-
Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the OTUs/ASVs by comparing them to a reference database (e.g., Greengenes, SILVA for bacteria; UNITE for fungi).
-
Calculate diversity indices (e.g., Shannon, Simpson) and analyze the relative abundance of different microbial taxa to assess changes in community structure.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for assessing the impact of MITC and its ecological consequences on soil microbial communities.
Caption: Experimental workflow for assessing the impact of MITC on soil microorganisms.
Caption: Ecological impact of MITC on the soil microbial community.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Legacy effects of fumigation on soil bacterial and fungal communities and their response to metam sodium application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agriculturejournals.cz [agriculturejournals.cz]
- 5. Impact of Fumigants on Soil Microbial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms by which chloropicrin fumigation promotes soil potassium conversion and absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of fumigants and non-fumigants on nematode and weed control, crop yield, and soil microbial diversity and predicted functionality in a strawberry production system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pjoes.com [pjoes.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Guide to the Validation of a Novel Analytical Method for Methyl Isothiocyanate Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel analytical method, Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Tandem Mass Spectrometry (HS-SPME-GC-MS/MS), against two established methods for the detection of methyl isothiocyanate (MITC). The objective is to present a comprehensive overview of the performance, experimental protocols, and operational advantages of each technique to aid researchers in selecting the most appropriate method for their analytical needs.
Introduction to this compound (MITC) Analysis
This compound (MITC) is a highly volatile and reactive organosulfur compound with significant interest in agriculture as a fumigant and in biomedical research due to the biological activities of isothiocyanates.[1] Accurate and sensitive detection of MITC is crucial for environmental monitoring, food safety, and pharmaceutical research. Traditional analytical methods often involve laborious sample preparation steps and may lack the sensitivity required for trace-level detection. This guide introduces and validates a modern approach that addresses these limitations.
Comparative Analysis of Analytical Methods
The performance of the novel HS-SPME-GC-MS/MS method is compared with two conventional techniques: Liquid-Liquid Extraction followed by Gas Chromatography with Nitrogen-Phosphorus Detection (LLE-GC-NPD) and Solid-Phase Extraction followed by High-Performance Liquid Chromatography with Ultraviolet Detection (SPE-HPLC-UV).
Quantitative Data Presentation
The following table summarizes the key quantitative performance parameters for the three analytical methods, providing a clear basis for comparison.
| Parameter | HS-SPME-GC-MS/MS (Water/Soil)[1] | LLE-GC-NPD (Wine)[2] | SPE-HPLC-UV (Plant Samples)[3] |
| Limit of Detection (LOD) | 0.017 ng/mL (Water) / 0.1 ng/g (Soil) | 0.003 µg/mL (ppm) | < 4.9 nmol/mL |
| Limit of Quantification (LOQ) | Not explicitly stated, but linearity tested down to 0.026 ng/mL | 0.01 µg/mL (ppm) | < 14.7 nmol/mL (calculated as 3xLOD) |
| **Linearity (R²) ** | > 0.999 | Not explicitly stated | > 0.991 |
| Recovery | 76 - 92% | > 95% | 83.3 - 103.7% |
| Relative Standard Deviation (RSD) | < 7% | Not explicitly stated | < 5.4% |
| Sample Volume | 5 mL (Water) / 2 g (Soil) | 5 mL | Not specified |
| Analysis Time | Relatively fast due to automated extraction | Moderate | Longer due to derivatization step |
| Solvent Consumption | Minimal (solvent-free extraction) | High (Dichloromethane) | Moderate (Methanol, Acetonitrile) |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Novel Method: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS/MS
This method offers a sensitive, rapid, and environmentally friendly approach for the determination of MITC in water and soil samples.[1]
a. Sample Preparation:
-
Water Samples: 5 mL of the water sample is placed into a 20 mL headspace vial.
-
Soil Samples: 2 g of the soil sample is placed into a 20 mL headspace vial, and 5 mL of deionized water is added.
-
For both matrices, a salt (e.g., NaCl) is added to the vial to increase the ionic strength of the aqueous phase, which enhances the partitioning of MITC into the headspace. The vial is then immediately sealed with a septum.
b. HS-SPME Procedure:
-
The sealed vial is incubated at a controlled temperature (e.g., 40°C) with agitation to facilitate the equilibration of MITC between the sample matrix and the headspace.
-
An SPME fiber (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile MITC.
c. GC-MS/MS Analysis:
-
The SPME fiber is withdrawn from the vial and immediately inserted into the heated injection port of the gas chromatograph, where the adsorbed MITC is thermally desorbed onto the analytical column.
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-624 or equivalent
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, then ramped to 200°C at 10°C/minute.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity. Two specific mass transitions for MITC are monitored for quantification and confirmation.[1]
-
Conventional Method 1: Liquid-Liquid Extraction (LLE) with GC-NPD
This traditional method is effective for the analysis of MITC in liquid matrices such as wine.[2]
a. Sample Preparation:
-
5 mL of the wine sample is extracted with 2 mL of dichloromethane in a separatory funnel.
-
The mixture is shaken vigorously and allowed to separate.
-
The organic (dichloromethane) layer is collected.
-
The extract is washed with a 5% sodium chloride solution to remove polar interferences.
b. GC-NPD Analysis:
-
An aliquot of the dichloromethane extract is injected into the gas chromatograph.
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-210 or equivalent
-
Injector Temperature: 200°C
-
Oven Temperature: Isothermal at 70°C[2]
-
-
Nitrogen-Phosphorus Detector (NPD): This detector is highly sensitive to nitrogen-containing compounds like MITC, providing selective detection.
Conventional Method 2: Solid-Phase Extraction (SPE) with HPLC-UV
This method is suitable for the analysis of MITC in various sample matrices, often requiring a derivatization step to enhance UV detection.[3]
a. Sample Preparation and SPE Cleanup:
-
The sample is loaded onto a conditioned C18 SPE cartridge.
-
The cartridge is washed with a weak solvent to remove interferences.
-
MITC is eluted from the cartridge with a suitable organic solvent (e.g., isopropanol).
b. Derivatization:
-
The eluate containing MITC is mixed with a derivatizing reagent (e.g., N-acetyl-L-cysteine) in a buffered solution.
-
The mixture is incubated to allow the reaction to complete, forming a stable derivative with a strong UV chromophore.[3]
c. HPLC-UV Analysis:
-
The derivatized sample is injected into the high-performance liquid chromatograph.
-
High-Performance Liquid Chromatograph (HPLC) Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of acetonitrile and water with a formic acid modifier.
-
Flow Rate: 1 mL/minute
-
-
UV Detector: The detector is set to a wavelength where the MITC derivative exhibits maximum absorbance (e.g., 272 nm).[3]
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for MITC analysis by HS-SPME-GC-MS/MS.
Caption: Workflow for MITC analysis by LLE-GC-NPD.
Caption: Workflow for MITC analysis by SPE-HPLC-UV.
Logical Relationship Diagram
Caption: Comparison of key features of the analytical methods.
Conclusion
The validation data and experimental protocols presented in this guide demonstrate that the novel HS-SPME-GC-MS/MS method offers significant advantages over traditional techniques for the analysis of this compound. Its superior sensitivity, high selectivity, minimal sample preparation, and solvent-free nature make it an excellent choice for researchers requiring accurate and efficient detection of MITC at trace levels. While LLE-GC-NPD and SPE-HPLC-UV remain viable options, the HS-SPME-GC-MS/MS method represents a significant advancement in analytical capability, providing a more robust and environmentally sustainable approach for routine and research applications.
References
- 1. Determination of methylisothiocyanate in soil and water by HS-SPME followed by GC-MS-MS with a triple quadrupole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of this compound in wine by gas chromatography with dual detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
comparative analysis of methyl isothiocyanate degradation in different soil horizons
For researchers, scientists, and drug development professionals, understanding the environmental fate of bioactive compounds is critical. Methyl isothiocyanate (MITC), a potent fumigant and a breakdown product of several agricultural chemicals, exhibits varying persistence in the environment, largely dictated by the soil matrix it encounters. This guide provides a comparative analysis of MITC degradation in different soil horizons, supported by experimental data and detailed protocols to aid in environmental risk assessment and the development of effective soil remediation strategies.
The degradation of this compound is a complex process influenced by a combination of biotic and abiotic factors that differ significantly between topsoil and subsoil horizons. Topsoil, the uppermost layer rich in organic matter and microbial life, generally fosters a more rapid breakdown of MITC compared to the deeper, nutrient-poor subsoil.
Comparative Degradation of MITC in Topsoil vs. Subsoil
The rate of MITC degradation is intrinsically linked to the distinct physicochemical and biological properties of different soil horizons. Topsoil (A horizon) is characterized by a higher organic matter content, greater microbial biomass and activity, and often a more neutral pH. In contrast, subsoil (B and C horizons) typically has a lower organic matter content, reduced microbial populations, and potentially a different pH and texture.[1][2] These differences create distinct environments for MITC degradation.
| Parameter | Topsoil (A Horizon) | Subsoil (B & C Horizons) | Key Influencing Factors |
| Degradation Rate | Faster | Slower | Higher microbial activity and organic matter content in topsoil accelerate degradation.[1] |
| Half-life (t½) | Generally shorter (e.g., 2.54 days in a loamy soil with pH 6.3)[3] | Generally longer (e.g., up to 35 days in some sandy subsoils)[4] | The abundance of microorganisms capable of degrading MITC is lower in subsoil.[1] |
| Primary Degradation Pathway | Primarily microbial degradation | Chemical degradation may play a more significant role relative to microbial degradation. | Microbial degradation is a dominant pathway for MITC dissipation.[1] |
| Organic Matter Content | High | Low | High organic matter can enhance microbial populations and may also contribute to abiotic degradation. |
| Microbial Activity | High | Low | Microorganisms are key drivers of MITC breakdown in soil.[1] |
| Moisture Content | Variable, but often optimal for microbial activity | Can be more stable, but may be limiting for microbial processes. | Moisture affects microbial activity and the availability of MITC for degradation. |
| Temperature | Subject to greater diurnal fluctuations | More stable | Higher temperatures generally increase the rate of both microbial and chemical degradation. |
Experimental Protocols
To conduct a comparative analysis of MITC degradation in different soil horizons, a standardized experimental protocol is essential. The following methodology is a synthesis of established procedures for studying pesticide fate in soil.[5][6]
Soil Sample Collection and Characterization
-
Site Selection: Choose a representative site with a well-defined soil profile.
-
Horizon Identification and Sampling: Excavate a soil pit to clearly identify the different soil horizons (e.g., A, B, and C). Collect bulk samples of each horizon separately.[7] For pesticide residue analysis, it is crucial to use clean sampling tools for each horizon to prevent cross-contamination.[7]
-
Sample Preparation: Air-dry the soil samples and sieve them through a 2-mm mesh to ensure homogeneity and remove large debris.[8]
-
Soil Characterization: Analyze subsamples of each horizon for key physicochemical properties, including:
-
pH
-
Organic matter content
-
Soil texture (sand, silt, clay content)
-
Moisture content at field capacity
-
Microbial biomass
-
Incubation Study
-
Spiking with MITC: Weigh a known amount of soil from each horizon into incubation vessels (e.g., glass jars with airtight lids). Add a stock solution of MITC in a suitable solvent (e.g., acetone) to achieve the desired initial concentration. Allow the solvent to evaporate in a fume hood.
-
Moisture Adjustment: Adjust the moisture content of the soil to a predetermined level, typically 50-60% of the water-holding capacity, to ensure optimal conditions for microbial activity.
-
Incubation: Incubate the soil samples in the dark at a constant temperature (e.g., 25°C). The "dark" condition is crucial to prevent photodegradation.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), remove triplicate samples for each soil horizon. Store the samples at -20°C to halt any further degradation until analysis.
MITC Residue Analysis
-
Extraction: Extract MITC from the soil samples using an appropriate organic solvent, such as ethyl acetate.[9] The extraction efficiency can be enhanced by mechanical shaking.[6]
-
Cleanup: If necessary, perform a cleanup step on the extracts to remove interfering co-extractives. This can be achieved using solid-phase extraction (SPE) cartridges.
-
Quantification: Analyze the extracts using gas chromatography-mass spectrometry (GC-MS) for accurate and sensitive quantification of MITC.[9][10] A triple-quadrupole mass spectrometer can provide high selectivity and confirmation of the analyte.[9]
Data Analysis
-
Degradation Kinetics: Plot the concentration of MITC remaining in the soil against time for each horizon.
-
Half-Life Calculation: Determine the dissipation half-life (DT50) of MITC in each soil horizon by fitting the data to a first-order kinetic model.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a comparative study of MITC degradation in different soil horizons.
Signaling Pathways and Logical Relationships
The degradation of MITC in soil is not governed by a single signaling pathway in the biological sense, but rather by a series of interconnected physical, chemical, and biological processes. The following diagram illustrates the logical relationships between key factors influencing MITC's fate in different soil horizons.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. scispace.com [scispace.com]
- 5. "Soil pesticide residue degradation and soil sample management procedur" by George N. Saxton [docs.lib.purdue.edu]
- 6. researchgate.net [researchgate.net]
- 7. How to take a sample for pesticide residue analysis - CROPNUTS Helpdesk [cropnuts.helpscoutdocs.com]
- 8. ars.usda.gov [ars.usda.gov]
- 9. Determination of methylisothiocyanate in soil and water by HS-SPME followed by GC-MS-MS with a triple quadrupole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hort [journals.ashs.org]
Navigating Soil Fumigation: A Cost-Effectiveness Analysis of Methyl Isothiocyanate and its Alternatives
For researchers, scientists, and professionals in drug development, the selection of an appropriate soil fumigant is a critical decision with far-reaching implications for crop yield, environmental health, and budgetary constraints. Methyl isothiocyanate (MITC), a broad-spectrum fumigant, and its alternatives each present a unique profile of efficacy, cost, and application methodology. This guide provides an objective comparison to inform this selection process, supported by experimental data and detailed protocols.
This compound (MITC) is a highly effective biocide used to control a wide range of soil-borne pests, including nematodes, fungi, insects, and weeds.[1][2][3] It is the active ingredient released from the fumigants dazomet and metam sodium.[4] The primary alternatives to MITC-generating compounds include chloropicrin and 1,3-dichloropropene (1,3-D), often used in combination to broaden the spectrum of activity.[5][6][7][8]
Comparative Cost-Effectiveness
The economic viability of a soil fumigant is a multifactorial equation, encompassing not only the price of the chemical but also the costs associated with application, labor, and equipment, weighed against the anticipated increase in crop yield and quality.
| Fumigant | Active Ingredient / Precursor | Typical Application Cost (per acre) | Key Economic Considerations |
| Dazomet | Tetrahydro-3,5-dimethyl-1,3,5-thiadiazine-2-thione (releases MITC) | Varies significantly based on application rate and labor. Can be a costly option.[5] | Granular formulation can simplify application but may require specialized equipment for incorporation into the soil.[4][9] |
| Metam Sodium | Sodium N-methyldithiocarbamate (releases MITC) | $1551 - $1590 (fumigation alone)[10] | Generally considered a cost-effective option.[4] Application via chemigation (drip or sprinkler) can reduce labor costs.[3] |
| Chloropicrin | Trichloronitromethane | ~$370 (fumigant only, at 100 lbs/acre)[1] | Often used in combination with other fumigants, which increases the overall cost.[11] Manufacturing costs can be high.[12] |
| 1,3-Dichloropropene (1,3-D) | 1,3-Dichloropropene | Can be expensive, but often preferred for high efficacy against nematodes.[13] | Highly effective against nematodes, which can lead to significant yield protection in infested fields.[14] Often used in combination with chloropicrin.[6] |
Efficacy Against Soil-Borne Pests
The selection of a fumigant is heavily dependent on the target pest(s). The following table summarizes the reported efficacy of MITC and its alternatives against major soil-borne threats based on a comprehensive review of field trials.
| Fumigant | Target Pests | Reported Efficacy |
| This compound (from Dazomet/Metam Sodium) | Fungi, Nematodes, Weeds, Insects | Broad-spectrum. Dazomet and metam sodium have been shown to be viable alternatives to methyl bromide for controlling a wide range of soil-borne pests.[15] A combination of dazomet and metam-sodium resulted in 100% kill of Fusarium culmorum and Pythium sp.[16] |
| Chloropicrin | Fungi, some Nematodes and Insects | Highly effective against many soil-borne fungal pathogens.[2][17] Its efficacy against nematodes is variable.[14] |
| 1,3-Dichloropropene (1,3-D) | Nematodes, some Insects and Weeds | Highly effective against a wide range of nematodes.[14] It is a primary tool for nematode management.[18] |
| Combination (e.g., 1,3-D + Chloropicrin) | Broad Spectrum (Fungi, Nematodes, Weeds, Insects) | Combining fumigants broadens the spectrum of activity and can provide control equivalent to or exceeding that of single-product applications.[5][6][7] |
Experimental Protocols
To ensure the reproducibility and validity of efficacy data, it is imperative to follow standardized experimental protocols. The following outlines a general methodology for evaluating the performance of soil fumigants in field trials.
General Field Trial Protocol for Soil Fumigant Efficacy
-
Site Selection and Preparation:
-
Select a field with a known history of the target pest(s).
-
Conduct pre-treatment soil sampling to determine baseline pest populations.
-
Prepare the seedbed to the desired tilth, ensuring uniform soil moisture.[9]
-
-
Experimental Design:
-
Employ a randomized complete block design with a sufficient number of replicates for statistical validity.[9]
-
Include an untreated control and, if possible, a standard commercial treatment for comparison.
-
-
Fumigant Application:
-
Calibrate application equipment to ensure accurate dosage delivery.
-
Apply the fumigant according to the manufacturer's label, noting the application method (e.g., shank injection, drip irrigation).
-
For volatile fumigants, immediately seal the soil surface with a plastic tarp to ensure fumigant retention.
-
-
Data Collection:
-
Collect soil samples at predetermined intervals post-application to assess pest mortality.
-
For pathogens, conduct plate counts or bioassays. For nematodes, use extraction and counting methods.
-
At crop maturity, measure yield and assess crop quality parameters.
-
-
Data Analysis:
-
Use appropriate statistical methods (e.g., ANOVA) to analyze the data and determine significant differences between treatments.[9]
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these fumigants exert their biocidal effects is crucial for optimizing their use and developing new pest control strategies.
This compound (MITC)
MITC is a general biocide that disrupts cellular processes by reacting with and inactivating essential proteins and enzymes within the target organisms.[3] Its high reactivity is due to the electrophilic nature of the isothiocyanate group, which readily forms covalent bonds with nucleophilic groups found in amino acids, such as the thiol group of cysteine and the amino group of lysine. This non-specific binding leads to widespread enzyme inhibition and cell death.[1][11]
Caption: Mechanism of action for this compound (MITC).
Chloropicrin and 1,3-Dichloropropene
Chloropicrin and 1,3-Dichloropropene are halogenated hydrocarbons that act as alkylating agents.[19] They react with nucleophilic functional groups in essential biomolecules, such as proteins and DNA, leading to their dysfunction and ultimately, cell death. This alkylation process disrupts a wide range of cellular activities. While the exact mode of action for chloropicrin is not fully elucidated, its ability to stimulate beneficial soil microbes after an initial reduction in microbial populations has been noted.[2][17] 1,3-Dichloropropene is particularly effective against nematodes.[14]
Caption: General mechanism of action for Chloropicrin and 1,3-D.
Experimental Workflow for Fumigant Comparison
The following diagram illustrates a typical workflow for a comparative study of soil fumigants, from initial planning to final data analysis and reporting.
Caption: Experimental workflow for comparing soil fumigants.
Environmental Considerations and Regulations
The use of soil fumigants is subject to stringent environmental regulations due to their potential for off-gassing and impact on non-target organisms.[5][20] Fumigants are volatile compounds, and their movement from the soil into the atmosphere can pose risks to agricultural workers and nearby communities.[20] Regulatory bodies such as the Environmental Protection Agency (EPA) in the United States have implemented safety measures including buffer zones, fumigant management plans, and restrictions on application methods to mitigate these risks.[20]
The environmental fate of each fumigant varies. Chloropicrin, for instance, is reported to be completely digested by soil organisms before crop planting and is destroyed by sunlight, thus not depleting the ozone layer.[6] However, all fumigants can have short-term impacts on soil microbiota, though some studies suggest that beneficial microbial populations can recover and even be stimulated following fumigation with certain products like chloropicrin.[2][17] The long-term environmental and economic costs of pesticide use are a subject of ongoing research and debate.[21]
References
- 1. Page loading... [guidechem.com]
- 2. tricalafrica.com [tricalafrica.com]
- 3. Dazomet fumigation modification of the soil microorganism community and promotion of Panax notoginseng growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uaf.edu [uaf.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Soil application of dazomet combined with 1,3-dichloropropene against soilborne pests for tomato production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chloropicrin Fumigant Market Report: Trends, Forecast and Competitive Analysis to 2031 [lucintel.com]
- 9. gms.ctahr.hawaii.edu [gms.ctahr.hawaii.edu]
- 10. cdfa.ca.gov [cdfa.ca.gov]
- 11. scielo.org.co [scielo.org.co]
- 12. giiresearch.com [giiresearch.com]
- 13. Comparison of field this compound flux following Pacific Northwest surface-applied and ground-incorporated fumigation practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. fao.org [fao.org]
- 16. researchgate.net [researchgate.net]
- 17. Breaking Down the Details on Chloropicrin – TriEst Ag [triestag.com]
- 18. dataintelo.com [dataintelo.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Optimization of Metam Sodium Application Methods for Maximum Efficacy and Minimum Volatilization Losses - TEXAS A & M UNIVERSITY- KINGSVILLE [portal.nifa.usda.gov]
Navigating the Maze of Resistance: A Comparative Guide to Methyl Isothiocyanate and Alternative Fungicides for Soilborne Pathogen Control
For researchers, scientists, and professionals in drug development, the emergence of pathogen resistance to widely used soil fumigants like methyl isothiocyanate (MITC) presents a significant challenge. Understanding the patterns of cross-resistance between MITC and other fungicidal compounds is crucial for developing sustainable disease management strategies and discovering novel antimicrobial agents. This guide provides a comparative analysis of the in vitro efficacy of MITC and other fungicides against key soilborne pathogens, supported by experimental data and detailed protocols.
Executive Summary
This compound (MITC) is a broad-spectrum soil fumigant effective against a range of soilborne pathogens. However, the potential for reduced sensitivity and the development of resistance necessitates a clear understanding of its comparative efficacy and the likelihood of cross-resistance with other fungicides. This guide synthesizes available data on the sensitivity of Rhizoctonia solani, Fusarium oxysporum, and Verticillium dahliae to MITC and a panel of alternative fungicides. While direct, comprehensive cross-resistance studies involving MITC-resistant strains of F. oxysporum and V. dahliae are limited in the current body of research, this guide provides a foundation for comparison based on available efficacy data for wild-type isolates and outlines the methodologies required for robust cross-resistance assessment.
Comparative Efficacy of Isothiocyanates against Rhizoctonia solani
A study by Molina-Vargas and Melo-Martinez (2010) provides valuable quantitative data on the in vitro efficacy of MITC and other isothiocyanates against the soilborne pathogen Rhizoctonia solani. The half-maximal effective concentration (EC50) values, which represent the concentration of a fungicide required to inhibit 50% of the fungal growth, were determined for several isothiocyanates.
| Isothiocyanate (ITC) | EC50 (µg/mL) |
| This compound (MITC) | 1.25 |
| Allyl isothiocyanate (AITC) | 0.75 |
| Benzyl isothiocyanate (BITC) | 1.50 |
| Phenyl isothiocyanate (PITC) | 2.50 |
| Phenethyl isothiocyanate (PEITC) | >10 |
Table 1: In vitro efficacy (EC50) of various isothiocyanates against Rhizoctonia solani. Data from Molina-Vargas and Melo-Martinez (2010).
These results indicate that while MITC is effective, other isothiocyanates like AITC show even greater potency against R. solani in vitro. This suggests that the structural variations among isothiocyanates can influence their fungicidal activity.
Efficacy of Alternative Fungicides against Key Soil Pathogens
While direct cross-resistance data with MITC is scarce for Fusarium oxysporum and Verticillium dahliae, understanding the efficacy of other fungicide classes against these pathogens is a critical first step.
Fusarium oxysporum
A recent study by Xu et al. (2025) evaluated the in vitro activity of seven different fungicides against Fusarium oxysporum. The EC50 values for mycelial growth inhibition are summarized below.
| Fungicide | Chemical Class | Mean EC50 (µg/mL) |
| Epoxiconazole | Demethylation Inhibitor (DMI) | 0.047 |
| Difenoconazole | Demethylation Inhibitor (DMI) | 0.078 |
| Carbendazim | Benzimidazole | 0.445 |
| Pyraclostrobin | Quinone outside Inhibitor (QoI) | Not specified as highly effective |
| Azoxystrobin | Quinone outside Inhibitor (QoI) | 35.089 |
| Tricyclazole | Melanin Biosynthesis Inhibitor | Not specified as highly effective |
| Quintozene | Aromatic Hydrocarbon | Not specified as highly effective |
Table 2: In vitro efficacy (EC50) of various fungicides against Fusarium oxysporum. Data from Xu et al. (2025).[1][2]
This study highlights the high efficacy of DMI fungicides like epoxiconazole and difenoconazole, as well as the benzimidazole carbendazim, against F. oxysporum.[1][2] In contrast, the QoI fungicide azoxystrobin showed significantly weaker activity.[1][2]
Verticillium albo-atrum and Rhizoctonia solani
A study by Akhtar et al. (2024) investigated the efficacy of ten fungicides against Verticillium albo-atrum (a close relative of V. dahliae) and Rhizoctonia solani. The data is presented as percentage inhibition of mycelial growth at a concentration of 1000 ppm.
| Fungicide | Target Pathogen | Mycelial Growth Inhibition (%) at 1000 ppm |
| Moncut | Anilide | Verticillium albo-atrum |
| Shincar | Not specified | Verticillium albo-atrum |
| Evito | Strobilurin (QoI) | Verticillium albo-atrum |
| Kocide | Copper compound | Verticillium albo-atrum |
| Systhane | Demethylation Inhibitor (DMI) | Verticillium albo-atrum |
| Nativo | Strobilurin (QoI) + Tebuconazole (DMI) | Rhizoctonia solani |
| Evito | Strobilurin (QoI) | Rhizoctonia solani |
| Systhane | Demethylation Inhibitor (DMI) | Rhizoctonia solani |
| Kocide | Copper compound | Rhizoctonia solani |
Table 3: In vitro efficacy of various fungicides against Verticillium albo-atrum and Rhizoctonia solani. Data from Akhtar et al. (2024).
These findings demonstrate that several fungicides, including those with different modes of action, can effectively inhibit the growth of these important soilborne pathogens in vitro.
Experimental Protocols
A standardized methodology is essential for generating comparable data on fungicide sensitivity and cross-resistance. The following protocol outlines the widely used mycelial growth inhibition assay.
Mycelial Growth Inhibition Assay to Determine EC50 Values
Objective: To determine the concentration of a fungicide that inhibits the mycelial growth of a fungal pathogen by 50%.
Materials:
-
Pure culture of the target soil pathogen (e.g., Rhizoctonia solani, Fusarium oxysporum, Verticillium dahliae)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Fungicides to be tested (technical grade)
-
Appropriate solvent for each fungicide (e.g., acetone, dimethyl sulfoxide)
-
Sterile Petri dishes (90 mm diameter)
-
Sterile cork borer (5-7 mm diameter)
-
Incubator
-
Calipers or ruler
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of each fungicide in a suitable solvent at a high concentration (e.g., 10,000 µg/mL).
-
Media Amendment: Autoclave the growth medium and allow it to cool to approximately 50-55°C in a water bath. Add the appropriate volume of the fungicide stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate should be prepared with the solvent alone at the highest volume used for the fungicide treatments.
-
Plate Pouring: Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take a mycelial plug from the actively growing edge of a fresh culture of the target pathogen. Place the plug, mycelium-side down, in the center of each agar plate.
-
Incubation: Seal the plates and incubate them in the dark at the optimal growth temperature for the specific pathogen.
-
Data Collection: When the fungal colony on the control plate has reached approximately two-thirds of the plate diameter, measure two perpendicular diameters of the colony on each plate.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control using the formula: Inhibition (%) = [(Diameter of control colony - Diameter of treated colony) / Diameter of control colony] x 100
-
EC50 Determination: Use statistical software to perform a probit or log-logistic regression analysis of the percentage inhibition data against the logarithm of the fungicide concentration to calculate the EC50 value.
Signaling Pathways and Resistance Mechanisms
Understanding the molecular mechanisms underlying fungicide action and resistance is critical for developing effective countermeasures.
Isothiocyanate Mode of Action
Isothiocyanates, including MITC, are known to exert their antifungal effects through multiple mechanisms. A primary mode of action involves the disruption of mitochondrial function. ITCs can inhibit the electron transport chain, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). This oxidative stress can damage cellular components, including proteins, lipids, and DNA, ultimately leading to cell death.
Mechanisms of Fungicide Resistance
Fungal pathogens can develop resistance to fungicides through various mechanisms, including:
-
Target site modification: Mutations in the gene encoding the target protein of the fungicide can reduce its binding affinity, rendering the fungicide less effective.
-
Overexpression of the target protein: Increased production of the target protein can overcome the inhibitory effect of the fungicide.
-
Increased efflux: Upregulation of transporter proteins that pump the fungicide out of the fungal cell can reduce its intracellular concentration.
-
Metabolic detoxification: The fungus may evolve enzymes that can degrade or inactivate the fungicide.
The development of cross-resistance occurs when a single resistance mechanism confers resistance to multiple fungicides, often those with the same or similar modes of action. For example, a mutation in a target site for one DMI fungicide may also reduce the efficacy of other DMIs. The potential for cross-resistance between the broad-spectrum, multi-site activity of MITC and the more specific, single-site action of many modern fungicides is a critical area for future research.
Future Directions and Research Needs
The data compiled in this guide underscore the need for more targeted research into the cross-resistance profiles of soilborne pathogens to MITC and other fungicides. Key areas for future investigation include:
-
Isolation and characterization of MITC-resistant field isolates of Fusarium oxysporum and Verticillium dahliae.
-
Comprehensive in vitro screening of these resistant isolates against a wide range of fungicides from different chemical classes to determine EC50 values and resistance factors.
-
Molecular analysis of resistant isolates to identify the genetic basis of resistance and the potential for cross-resistance mechanisms.
-
In vivo studies to validate the findings from in vitro assays and to assess the practical implications for disease management in agricultural settings.
By addressing these research gaps, the scientific community can develop more robust and sustainable strategies for managing fungicide resistance in soilborne pathogens, ensuring long-term agricultural productivity and food security.
References
Long-Term Effects of Repeated Methyl Isothiocyanate Application on Soil Health: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term effects of repeated soil application of methyl isothiocyanate (MITC) on soil health. The performance of MITC is contrasted with the fumigant alternative, dazomet, and the non-chemical alternative, Anaerobic Soil Disinfestation (ASD). The information is supported by experimental data to aid in the evaluation of soil treatment strategies.
Overview of this compound (MITC) Effects
This compound is a broad-spectrum soil fumigant effective against a wide range of soil-borne pathogens, nematodes, and weeds. Its primary mode of action involves the inhibition of essential enzymes in target organisms[1]. While effective for pest control, repeated long-term use of MITC can have significant and lasting impacts on the physical, chemical, and biological properties of soil. A notable consequence of repeated applications is the accelerated biodegradation of MITC in treated soils, which can reduce its efficacy over time[2].
Comparison of Long-Term Soil Health Effects: MITC vs. Alternatives
The following tables summarize the long-term effects of repeated MITC application compared to dazomet and Anaerobic Soil Disinfestation (ASD) on key soil health indicators.
Table 1: Effects on Soil Microbial Properties
| Soil Health Indicator | This compound (MITC) | Dazomet | Anaerobic Soil Disinfestation (ASD) |
| Microbial Biomass | Initial sharp decrease, with potential for recovery, but community structure may be altered long-term[3]. | Significant initial reduction in microbial populations, with recovery observed over time, though community composition is altered[4]. | Initial shift in microbial community favoring anaerobic and facultative anaerobic bacteria. Overall microbial biomass can increase due to the addition of organic matter[5][6]. |
| Bacterial Diversity | General decrease in diversity, with a shift towards gram-positive bacteria. Recovery can be slow and incomplete[3]. | Significant decrease in bacterial diversity immediately after application, with a gradual recovery that may not return to the baseline state[4]. | Initial reduction in diversity, followed by a recovery and potential increase in beneficial bacterial populations like Bacillus and Streptomyces[7]. |
| Fungal Diversity | Significant reduction in fungal populations, including beneficial mycorrhizal fungi. Recovery is often slow[8]. | Substantial decrease in fungal diversity, including pathogenic fungi like Fusarium. Some beneficial fungi may also be negatively impacted[4]. | Effective in suppressing a wide range of fungal pathogens. The impact on beneficial fungi is variable and depends on the organic amendment used[6]. |
| Enzyme Activity | General inhibition of soil enzymes such as dehydrogenase and phosphatase immediately after application. Long-term effects can include altered enzyme activity profiles[1]. | Reduction in soil enzyme activities, which tend to recover over time[4]. | Can stimulate microbial activity and associated enzyme production due to the addition of labile carbon sources[7]. |
Table 2: Effects on Soil Chemical Properties
| Soil Health Indicator | This compound (MITC) | Dazomet | Anaerobic Soil Disinfestation (ASD) |
| Soil Organic Matter (SOM) | Limited direct long-term data, but reduction in microbial biomass can slow down SOM decomposition in the short term. | Long-term repeated applications may lead to a decrease in SOM due to altered microbial activity. | Increases SOM due to the incorporation of organic amendments as a core component of the process[5][6]. |
| Nutrient Cycling | Disruption of nitrogen and phosphorus cycling due to the impact on microbial communities involved in these processes[9][10]. | Alters nitrogen cycling by inhibiting nitrification. Can also affect phosphorus availability[9][10]. | Enhances nutrient cycling through the stimulation of microbial activity. Can increase the availability of certain nutrients[7]. |
| Soil pH | Can cause fluctuations in soil pH, with some studies reporting a decrease[10]. | Can lead to an increase in soil pH, potentially by inhibiting nitrification[10]. | The effect on pH is dependent on the organic amendment used. Some amendments can lead to a temporary decrease in pH due to the production of organic acids[6]. |
Table 3: Effects on Soil Physical Properties
| Soil Health Indicator | This compound (MITC) | Dazomet | Anaerobic Soil Disinfestation (ASD) |
| Soil Aggregate Stability | Long-term data is limited, but disruption of microbial communities and their binding agents can negatively impact aggregate stability. | No-tillage systems, often used with fumigation, can improve aggregate stability over the long term[11]. | The addition of organic matter can improve soil structure and increase aggregate stability[11]. |
| Water Infiltration | Changes in soil structure due to altered microbial activity could potentially affect water infiltration rates. | Tillage practices associated with fumigation can impact water infiltration. No-till can increase infiltration over time[12]. | Improved soil structure from organic matter addition generally leads to increased water infiltration[13]. |
Experimental Protocols
Soil Microbial Biomass Carbon (MBC) and Nitrogen (MBN)
-
Principle: The chloroform fumigation-extraction method is used to lyse microbial cells, releasing their cytoplasmic contents. The difference in extractable carbon and nitrogen between fumigated and non-fumigated soil samples provides an estimate of microbial biomass.
-
Procedure:
-
Collect fresh soil samples and divide them into two subsamples.
-
One subsample is fumigated with ethanol-free chloroform for 24 hours in a vacuum desiccator.
-
The other subsample (non-fumigated control) is incubated under the same conditions without chloroform.
-
After fumigation, chloroform is removed by repeated evacuation.
-
Both fumigated and non-fumigated samples are extracted with 0.5 M K₂SO₄.
-
The extracts are analyzed for total organic carbon and total nitrogen using a TOC/TN analyzer.
-
MBC is calculated as (C in fumigated soil - C in non-fumigated soil) / kEC, where kEC is the extraction efficiency factor for carbon.
-
MBN is calculated as (N in fumigated soil - N in non-fumigated soil) / kEN, where kEN is the extraction efficiency factor for nitrogen.
-
Soil Dehydrogenase Activity
-
Principle: Dehydrogenase activity is a measure of the total oxidative activity of soil microorganisms. It is determined by measuring the rate of reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (TPF), which is a red-colored compound.
-
Procedure:
-
Incubate a known weight of fresh soil with a buffered TTC solution.
-
After incubation in the dark, the TPF formed is extracted with methanol.
-
The intensity of the red color in the methanol extract is measured spectrophotometrically at a specific wavelength (e.g., 485 nm).
-
The amount of TPF formed is calculated from a standard curve[14].
-
Dehydrogenase activity is expressed as µg TPF g⁻¹ soil h⁻¹.
-
Soil Phosphatase Activity
-
Principle: Phosphatase enzymes hydrolyze organic phosphorus compounds into inorganic phosphate. The activity is measured by determining the rate of p-nitrophenol (pNP) release from the artificial substrate p-nitrophenyl phosphate (pNPP).
-
Procedure:
-
Incubate a soil sample with a buffered pNPP solution.
-
The reaction is stopped by adding a strong base (e.g., NaOH), which also develops the yellow color of the p-nitrophenolate anion.
-
The mixture is filtered, and the color intensity of the filtrate is measured spectrophotometrically at 400 nm.
-
The amount of pNP released is quantified using a standard curve.
-
Phosphatase activity is expressed as µg pNP g⁻¹ soil h⁻¹.
-
Soil Urease Activity
-
Principle: Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its activity is determined by measuring the amount of ammonia released when soil is incubated with a urea solution.
-
Procedure:
-
Incubate a soil sample with a buffered urea solution.
-
The ammonia produced is extracted with a potassium chloride solution.
-
The ammonia in the extract is determined colorimetrically using the indophenol blue method.
-
The absorbance is measured spectrophotometrically at a wavelength of around 630 nm.
-
Urease activity is expressed as µg NH₄⁺-N g⁻¹ soil h⁻¹.
-
Visualizations
Caption: Impact of repeated MITC application on soil microbial dynamics.
References
- 1. Publication : USDA ARS [ars.usda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Fumigants on Soil Microbial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An emerging chemical fumigant: two-sided effects of dazomet on soil microbial environment and plant response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Anaerobic soil disinfestation: a biologically-based solution for sustainable crop production [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. dalspace.library.dal.ca [dalspace.library.dal.ca]
- 10. Soil chemical fumigation alters soil phosphorus cycling: effects and potential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Dynamic change of soil aggregate stability and infiltration properties during crop growth under four tillage measures in Mollisols region of northeast China [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. ijcmas.com [ijcmas.com]
Greenhouse Validation of Methyl Isothiocyanate's Nematicidal Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nematicidal activity of methyl isothiocyanate (MITC), primarily through the use of its precursors dazomet and metam sodium, against other nematicidal alternatives in greenhouse settings. The information is supported by experimental data from various studies, with a focus on the control of root-knot nematodes (Meloidogyne spp.), a significant pathogen in greenhouse vegetable production.
Comparative Efficacy of Nematicidal Treatments
The following table summarizes quantitative data from greenhouse trials, comparing the performance of MITC-releasing compounds (dazomet and metam sodium) with other nematicidal treatments. The data is primarily focused on the reduction of root-knot nematode infestation in tomato.
| Treatment | Application Rate | Target Nematode | Key Efficacy Metrics | Plant Response | Source |
| Dazomet (MITC precursor) | 400 kg/ha | Meloidogyne incognita, M. javanica | Disease Incidence Reduction: 72.5% (in combination with solarization) | - | [1] |
| Dazomet (MITC precursor) | 294 kg/ha | Root-knot nematodes | Root-knot Index Reduction: 66.28% | Seedling Height Increase: 143.21% | [2] |
| Dazomet (MITC precursor) | 392 kg/ha | Root-knot nematodes | Root-knot Index Reduction: 66.86% | Seedling Height Increase: 203.34% | [2] |
| Dazomet (MITC precursor) | 30 g/m² | Meloidogyne hapla | Nematode Population Reduction: 72.2% | - | [3] |
| Dazomet (MITC precursor) | 40 g/m² | Meloidogyne hapla | Nematode Population Reduction: 100% | - | [3] |
| Metam Sodium (MITC precursor) | 1000 L/ha | Meloidogyne incognita, M. javanica | Disease Incidence Reduction: 72.5% (in combination with solarization) | - | [1] |
| Metam Sodium (MITC precursor) | 94-702 L/ha | Meloidogyne incognita | Significant reduction in soil nematode numbers and root gall ratings, comparable to 1,3-D | Increased tomato yield in most cases | [4] |
| Phenamiphos | 5 kg/ha | Root-knot nematodes | Root-knot Index Reduction: 51.45% | Transplantable Seedling Increase: 231.96% | [2] |
| Untreated Control | N/A | Meloidogyne spp. | High disease incidence and root galling | Stunted growth, reduced yield | [1][2][4] |
Experimental Protocols
The following is a synthesized, detailed methodology for a typical greenhouse trial evaluating the nematicidal efficacy of MITC-releasing compounds, based on protocols described in the cited literature.[1][4][5][6][7]
1. Experimental Setup:
-
Greenhouse Conditions: Maintain controlled temperature and humidity suitable for the host crop (e.g., tomato).
-
Potting Medium: Use a sterilized sandy loam or a mixture of soil, sand, and peat.
-
Nematode Inoculum: Establish and maintain a culture of the target nematode species (e.g., Meloidogyne incognita) on a susceptible host plant (e.g., tomato cv. Rutgers). Extract eggs from infected roots for inoculation.
-
Experimental Design: Employ a randomized complete block design with multiple replications for each treatment.
2. Soil Fumigation and Treatment Application:
-
Soil Preparation: Ensure the soil is well-tilled, free of large clods, and has adequate moisture (slightly below field capacity) to facilitate fumigant distribution.[7]
-
Dazomet Application (Granular): Apply dazomet granules evenly to the soil surface at the desired rate (e.g., 400 kg/ha ).[1] Incorporate the granules into the soil to the desired depth.[8]
-
Metam Sodium Application (Liquid): Dilute metam sodium with water and apply as a soil drench or through a drip irrigation system at the specified rate (e.g., 1000 L/ha).[1][4]
-
Sealing: Immediately after application, seal the soil surface with polyethylene film or by light irrigation to retain the fumigant for a specified period (e.g., 2 weeks).[7]
-
Aeration: After the sealing period, remove the plastic film and aerate the soil by tilling to allow any remaining fumigant to escape before planting.
3. Plant Cultivation and Inoculation:
-
Transplanting: Transplant healthy seedlings of the host plant (e.g., tomato) into the treated and control pots.
-
Inoculation: Inoculate each plant with a standardized number of nematode eggs or second-stage juveniles (J2s) by pipetting the inoculum into holes made in the soil around the plant roots.
4. Data Collection and Analysis:
-
Plant Growth Parameters: At the end of the experiment (e.g., 6-8 weeks after inoculation), measure plant height, shoot fresh and dry weight, and root fresh and dry weight.
-
Nematode Assessment:
-
Root Gall Index: Carefully uproot the plants, wash the roots, and rate the degree of galling on a scale of 0 to 5 or 0 to 10, where 0 represents no galls and the highest value represents severe galling.[5][9]
-
Egg Mass Staining: Stain the roots with a suitable dye (e.g., phloxine B) to visualize and count the number of egg masses per root system.
-
Nematode Population in Soil: Extract nematodes from a known volume of soil from each pot using a technique like the Baermann funnel method to determine the final nematode population density.
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Visualizations
Caption: Experimental workflow for a greenhouse trial evaluating nematicidal activity.
References
- 1. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. THE EFFECTIVENESS OF GRAFTING AND SOIL FUMIGATION ON THE PERFORMANCE OF GREENHOUSE TOMATOES | International Society for Horticultural Science [ishs.org]
- 4. apsnet.org [apsnet.org]
- 5. Frontiers | Effects of dazomet combined with Rhodopsesudomonas palustris PSB-06 on root-knot nematode, Meloidogyne incognita infecting ginger and soil microorganisms diversity [frontiersin.org]
- 6. scialert.net [scialert.net]
- 7. Fumigating Soils for Nematode Control | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 8. ipm.ifas.ufl.edu [ipm.ifas.ufl.edu]
- 9. Management of Root-knot Nematode (Meloidogyne incognita) on Pittosporum tobira Under Greenhouse, Field, and On-farm Conditions in Florida - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Environmental Fates of Methyl Isothiocyanate and Methyl Bromide
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Environmental and Toxicological Profiles of Two Potent Fumigants.
In the realm of soil fumigants and biocidal agents, both methyl isothiocyanate (MITC) and methyl bromide (MB) have been utilized for their broad-spectrum efficacy. However, their environmental impacts and toxicological profiles diverge significantly, necessitating a careful comparative analysis for informed decision-making in research and development. This guide provides a detailed comparison of the two compounds, supported by quantitative data, experimental methodologies, and visual representations of their environmental and biological pathways.
Quantitative Environmental and Toxicological Data
The following tables summarize key environmental and toxicological parameters for this compound and methyl bromide, providing a quantitative basis for comparison.
Table 1: Environmental Fate and Properties
| Parameter | This compound (MITC) | Methyl Bromide (MB) | Source(s) |
| Ozone Depletion Potential (ODP) | Essentially 0 | 0.39 - 0.6 | [1][2][3] |
| Atmospheric Lifetime | ~78 days (degraded by hydroxyl radicals) | 0.7 - 2 years | [4][5][6] |
| Soil Half-Life | 0.5 - 50 days (variable with conditions) | 31 - 55 days (degradation); 0.2 - 0.5 days (volatilization) | [4][5][7] |
| Mobility in Soil | Very high (Koc: 3 - 14.5) | Very high | [5][6][8] |
| Water Solubility | 7.6 g/L at 20°C | Slightly soluble | [9][10] |
Table 2: Ecotoxicity Data
| Organism | Endpoint | This compound (MITC) | Methyl Bromide (MB) | Source(s) |
| Fish (Bluegill Sunfish) | 96h LC50 | 0.13 - 0.142 mg/L | 11 mg/L | [4][8][11] |
| Aquatic Invertebrate (Daphnia magna) | 48h EC50 | 0.055 - 0.56 mg/L | Not specified | [8][9] |
| Honey Bee (Apis mellifera) | Contact LD50 | Not specified | Not toxic to bees | [12] |
| Rat (Rattus norvegicus) | Oral LD50 | 72 - 175 mg/kg | 104 - 214 mg/kg | [11][13][14] |
| Rat (Rattus norvegicus) | 4h Inhalation LC50 | ~1900 mg/m³ (1h) | 3,034 mg/m³ | [4][5][11] |
Experimental Protocols
The data presented in this guide are derived from a variety of standardized and novel experimental methodologies. Below are summaries of the general protocols used for key assessments.
Determination of Fumigant Degradation Half-Life in Soil
A common method for determining the degradation half-life of soil fumigants involves laboratory incubations under controlled conditions. A key challenge is to mimic field conditions where the fumigant is in close contact with soil particles. An improved method addresses this by eliminating headspace in the incubation vial.
-
Sample Preparation: A known weight of soil with a specific moisture content is placed in a gas-tight vial, filling it completely to eliminate headspace.[15]
-
Fumigant Application: The fumigant is introduced into the soil, often by injecting a standard solution.
-
Incubation: The vials are incubated at a constant temperature for various time intervals.
-
Extraction and Analysis: At each time point, the fumigant is extracted from the soil using a suitable solvent. The concentration of the fumigant in the extract is then determined using analytical techniques such as gas chromatography (GC).[15]
-
Data Analysis: The degradation half-life is calculated by fitting the concentration data over time to a first-order kinetics model.[15]
Measurement of Gaseous Emissions from Soil
Field studies are crucial for understanding the volatilization of fumigants from treated soil into the atmosphere. These studies typically involve the use of flux chambers.
-
Field Application: The fumigant is applied to a designated plot of soil using standard agricultural practices, such as shank injection.[16]
-
Flux Chamber Placement: Immediately after application, flux chambers are placed on the soil surface to capture volatilizing fumigant.
-
Air Sampling: Air samples are collected from the chambers at regular intervals. The samples are drawn through adsorbent tubes that trap the fumigant.
-
Sample Analysis: The adsorbent tubes are taken to the laboratory, and the trapped fumigant is desorbed and analyzed, typically by GC.
-
Emission Rate Calculation: The emission rate is calculated based on the concentration of the fumigant in the air samples, the flow rate of air through the chamber, and the surface area covered by the chamber.
Environmental and Toxicological Pathways
The following diagrams, generated using the DOT language, illustrate the key environmental fate and toxicological pathways of this compound and methyl bromide.
Caption: Environmental fate of this compound.
Caption: Environmental fate of Methyl Bromide.
Caption: Mechanisms of toxicity for MITC and MB.
Discussion and Conclusion
The comparative analysis reveals stark differences in the environmental impact of this compound and methyl bromide. Methyl bromide's significant ozone-depleting potential led to its phasing out under the Montreal Protocol, a critical consideration for any long-term application or research.[1] While this compound does not pose a threat to the ozone layer, its high mobility in soil and acute toxicity to aquatic organisms are significant environmental concerns that require careful management.[5][8][9][11]
In the soil environment, both compounds are relatively non-persistent, though their fate is highly dependent on environmental conditions. Methyl bromide's high volatility leads to rapid emission into the atmosphere, whereas this compound's fate is a balance between volatilization, degradation, and potential leaching.[4][5][6]
From a toxicological standpoint, both compounds are highly toxic to mammals. The mechanism of toxicity for methyl bromide involves methylation of crucial biomolecules and depletion of glutathione, indicating a potential for widespread cellular damage.[17][18] this compound acts by inactivating essential enzymes and causing sensory irritation, highlighting its potent irritant properties.[19][20]
References
- 1. ristainolab.cals.ncsu.edu [ristainolab.cals.ncsu.edu]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. npic.orst.edu [npic.orst.edu]
- 5. This compound | C2H3NS | CID 11167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. healthandenvironment.org [healthandenvironment.org]
- 7. ars.usda.gov [ars.usda.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. Methyl Bromide (EHC 166, 1995) [inchem.org]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. EXTOXNET PIP - METHYL BROMIDE [extoxnet.orst.edu]
- 13. bg.cpachem.com [bg.cpachem.com]
- 14. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 15. ars.usda.gov [ars.usda.gov]
- 16. ars.usda.gov [ars.usda.gov]
- 17. researchgate.net [researchgate.net]
- 18. The toxic chemistry of methyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound (Ref: SN-32866) [sitem.herts.ac.uk]
- 20. tera.org [tera.org]
Navigating Chemical Interactions: A Guide to the Synergistic and Antagonistic Effects of Methyl Isothiocyanate with Herbicides
For researchers, scientists, and professionals in drug and agricultural development, understanding the interplay between different chemical compounds is paramount. This guide delves into the current scientific understanding of the synergistic and antagonistic effects of methyl isothiocyanate (MITC) when used in conjunction with other herbicides. While direct, quantitative data on specific MITC-herbicide combinations for weed control is limited in publicly available research, this document provides a framework for evaluating such interactions, supported by experimental data on the herbicidal efficacy of MITC-generating compounds and established methodologies for assessing chemical synergy and antagonism.
This compound (MITC) is a broad-spectrum biocide primarily used as a soil fumigant to control soil-borne pathogens, nematodes, and weed seeds.[1][2][3][4][5] Its high volatility and reactivity with cellular thiols and amines underpin its potent pesticidal activity.[6] The compound is the active ingredient derived from the decomposition of fumigants like metam sodium.[1][3][7] While its primary use is in soil fumigation, its inherent herbicidal properties raise questions about its potential for synergistic or antagonistic interactions when used in a program with other herbicides.
Herbicidal Efficacy of MITC-Generating Compounds
A study by Devkota and Norsworthy (2014) provides valuable insights into the herbicidal efficacy of metam sodium, a compound that decomposes in the soil to release MITC. The research, conducted in plasticulture tomato production, compared the weed control efficacy of metam sodium and allyl isothiocyanate (another isothiocyanate) with the industry-standard fumigant, methyl bromide. The results demonstrate that metam sodium, at a rate of 360 kg per hectare, provided significant control of several problematic weed species, comparable to that of methyl bromide.[8][9]
| Treatment | Application Rate (kg ha⁻¹) | Palmer Amaranth Control (%) | Large Crabgrass Control (%) | Yellow Nutsedge Control (%) |
| Metam Sodium | 180 | 68 | 65 | 70 |
| Metam Sodium | 270 | 75 | 72 | 78 |
| Metam Sodium | 360 | ≥79 | ≥76 | ≥80 |
| Allyl ITC | 450 | 70 | 68 | 72 |
| Allyl ITC | 600 | 78 | 75 | 80 |
| Allyl ITC | 750 | ≥79 | ≥76 | ≥80 |
| Methyl Bromide | 390 | ≥79 | ≥76 | ≥80 |
| Weedy Check | - | 0 | 0 | 0 |
Experimental Protocols for Efficacy Evaluation
The following is a summary of the experimental protocol used by Devkota and Norsworthy (2014) to evaluate the herbicidal efficacy of metam sodium and allyl isothiocyanate. This methodology provides a robust framework for assessing the performance of soil-applied herbicides.
1. Site Preparation: The study was conducted on a silt loam soil. The field was prepared by disc harrowing and finishing with a power tiller to create a uniform seedbed.
2. Fumigant Application:
-
Metam sodium and allyl isothiocyanate were applied via shank injection to raised beds.
-
The beds were immediately covered with low-density polyethylene (LDPE) mulch to retain the fumigant.
-
Methyl bromide was applied as a standard for comparison.
3. Weed Species: The trial area was naturally infested with Palmer amaranth (Amaranthus palmeri), large crabgrass (Digitaria sanguinalis), and yellow nutsedge (Cyperus esculentus).
4. Data Collection:
-
Weed control was visually estimated at multiple time points after application on a scale of 0% (no control) to 100% (complete control).
-
Tomato crop injury was also visually assessed.
-
At the end of the season, yellow nutsedge tuber density was determined by collecting soil samples.
-
Marketable tomato yield was recorded.
5. Statistical Analysis: Data were subjected to analysis of variance (ANOVA) to determine significant differences between treatments.
Methodologies for Determining Synergistic and Antagonistic Effects
While the Devkota and Norsworthy study did not investigate herbicide combinations, established methods exist to quantify such interactions. The two most common are Colby's method and isobolographic analysis.
Colby's Method: This is a straightforward mathematical approach to determine if the observed effect of a herbicide combination is different from the expected effect based on the activity of the individual components.[10][11][12]
The expected response (E) is calculated using the formula: E = X + Y - (XY/100) where:
-
X is the percent control from herbicide A applied alone.
-
Y is the percent control from herbicide B applied alone.
If the observed control from the mixture is:
-
Greater than E , the interaction is synergistic.
-
Less than E , the interaction is antagonistic.
-
Equal to E , the interaction is additive.
Isobolographic Analysis: This graphical method is considered more robust for evaluating herbicide interactions.[13][14] It involves plotting the doses of two herbicides that produce a specific level of effect (e.g., 50% growth inhibition, or ED₅₀).
-
An isobole of additivity is a straight line connecting the ED₅₀ values of the two herbicides when applied alone.
-
If the experimentally determined ED₅₀ values for various combinations of the two herbicides fall below this line, the interaction is synergistic (less of each herbicide is needed to achieve the same effect).
-
If the points fall above the line, the interaction is antagonistic (more of each herbicide is needed).
-
If the points fall on the line, the interaction is additive.
Potential for Interaction: The Role of Soil Fumigation
Although direct studies on tank-mixing MITC with other herbicides are scarce, the practice of soil fumigation itself can influence the efficacy of subsequently applied herbicides. Research has shown that soil fumigation can alter the soil microbial community, which plays a crucial role in the degradation of many herbicides.[15][16] By reducing the microbial population, fumigation can slow down the breakdown of herbicides, potentially leading to:
-
Increased herbicide persistence: This could enhance weed control but also increase the risk of crop injury from herbicide carryover.[15]
-
Altered herbicide efficacy: The change in persistence could lead to either synergistic (prolonged control) or antagonistic (increased crop phytotoxicity) outcomes depending on the herbicide, crop, and environmental conditions.
One study found that soil fumigation significantly extended the degradation period of pendimethalin and oxyfluorfen, leading to increased phytotoxicity in ginger seedlings.[15] This highlights the potential for an indirect interaction between a fumigant like MITC and other herbicides applied in the same season.
Conclusion and Future Research Directions
While this compound, primarily through its precursor metam sodium, demonstrates significant herbicidal activity, there is a clear gap in the scientific literature regarding its synergistic and antagonistic interactions when combined with other herbicides for weed management. The data from Devkota and Norsworthy (2014) establishes the efficacy of MITC-generating compounds as a standalone weed control method.[8][9]
For researchers and developers, the path forward involves conducting dedicated studies to evaluate specific combinations of MITC with commonly used pre-emergent and post-emergent herbicides. Utilizing established methodologies such as Colby's method and isobolographic analysis will be critical in quantifying these interactions.[10][11][12][13][14][17] Furthermore, investigating the impact of MITC fumigation on the soil microbiome and its subsequent effect on the degradation and efficacy of a range of herbicides would provide a more complete understanding of these complex interactions. Such research is essential for developing integrated weed management programs that are both effective and sustainable.
References
- 1. Metam Sodium | Eastman [eastman.com]
- 2. eastman.com [eastman.com]
- 3. Metam-sodium | C2H4NNaS2 | CID 5366415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. Publication : USDA ARS [ars.usda.gov]
- 6. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Weed Seed Response to this compound and Metham | Semantic Scholar [semanticscholar.org]
- 8. Allyl Isothiocyanate and Metham Sodium as Methyl Bromide Alternatives for Weed Control in Plasticulture Tomato | Weed Technology | Cambridge Core [cambridge.org]
- 9. "Evaluation of Isothiocyanates and Herbicide Programs as Methyl Bromide" by Pratap Devkota [scholarworks.uark.edu]
- 10. ncwss.org [ncwss.org]
- 11. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 12. Reduced Herbicide Antagonism of Grass Weed Control through Spray Application Technique | MDPI [mdpi.com]
- 13. Isobolographic Analysis for Additive, Synergism and Antagonism Effects in Binary Mixture of Mesosulfuron + Iodosulfuron and Clodinafop-Propargyl [jcesc.um.ac.ir]
- 14. newprairiepress.org [newprairiepress.org]
- 15. researchgate.net [researchgate.net]
- 16. grainsa.co.za [grainsa.co.za]
- 17. A Method of Evaluating Herbicide Combinations and Determining Herbicide Synergism | Weed Science | Cambridge Core [cambridge.org]
Validating qPCR for Quantifying Pathogen Reduction by Methyl Isothiocyanate: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of quantitative polymerase chain reaction (qPCR) and traditional culture-based methods for validating the efficacy of methyl isothiocyanate (MITC) in reducing pathogen loads. This guide includes supporting experimental data, detailed protocols, and visual workflows to aid in methodological assessment and selection.
This compound (MITC) is a potent biocide widely used in agriculture as a soil fumigant. Its active ingredient is released from precursors like metam sodium and dazomet, and it demonstrates broad-spectrum activity against a range of soil-borne pathogens, including fungi, nematodes, and some bacteria.[1][2] Accurate quantification of pathogen reduction is crucial for validating the efficacy of MITC treatment. While traditional culture-based methods, such as colony-forming unit (CFU) counts, have been the standard, they can be time-consuming and may not account for viable but non-culturable (VBNC) cells.[3] Quantitative PCR (qPCR) offers a rapid and highly sensitive alternative for detecting and quantifying pathogen DNA. However, standard qPCR does not differentiate between DNA from live and dead organisms, which can lead to an overestimation of viable pathogens after treatment.[4][5]
To address this limitation, viability qPCR (v-qPCR), often employing DNA-binding dyes like propidium monoazide (PMA), has emerged. PMA selectively penetrates membrane-compromised (dead) cells, intercalates with their DNA, and prevents its amplification during the PCR process.[4][6] This allows for the specific quantification of DNA from viable cells. This guide compares the performance of qPCR, particularly PMA-qPCR, with conventional plating methods for assessing pathogen reduction following MITC treatment.
Comparative Data: qPCR vs. Culture-Based Methods
The following tables summarize quantitative data from studies evaluating the efficacy of MITC (or its precursors) against key soil-borne pathogens, comparing results from qPCR and culture-based assays.
| Pathogen | Treatment | Quantification Method | Initial Population | Final Population | Log Reduction | Reference |
| Fusarium oxysporum | Metam Sodium (MITC precursor) | Culture (CFU/g soil) | 1.5 x 10⁴ | <10 (Below detection limit) | >3.17 | [7] |
| Fusarium oxysporum | Metam Sodium (MITC precursor) | qPCR (DNA copies/g soil) | 5.2 x 10⁵ | 1.8 x 10³ | 2.46 | [7] |
| Rhizoctonia solani | Metam Sodium (468 L/ha) | Culture (CFU/100g soil) | ~15 | ~3 | 0.70 | [1] |
| Pythium spp. | Metam Sodium (468 L/ha) | Culture (CFU/g soil) | ~330 | ~3 | 2.04 | [1] |
| Verticillium dahliae | Metam Sodium (373 l/ha) | Culture (propagules/g soil) | Not specified | Significant reduction | Not specified | [8] |
| Method Comparison | Pathogen | Key Findings | Reference |
| Sensitivity | Fusarium solani | PMA-qPCR detected viable spores down to 91.24 spores/g of soil, while the plate-counting assay failed to detect viable cells at this concentration.[4] | [4] |
| Accuracy | General Bacteria | qPCR counts can be 5 to 43 times higher than culturable counts, especially in environmental samples, due to the detection of non-viable DNA.[3] | [3] |
| Viability Assessment | Fusarium solani | Standard qPCR showed no significant change in DNA copies regardless of the proportion of viable cells, whereas PMA-qPCR and plate counting showed a clear correlation with the number of viable cells.[4] | [4] |
| Speed | General Pathogens | qPCR provides results within hours, whereas culture-based methods for fungi like Fusarium and Verticillium can take 5-7 days or even weeks for colony growth and identification.[7][9][10] | [7][9][10] |
Experimental Protocols
Metam Sodium/MITC Treatment of Soil (Microcosm Assay)
This protocol is adapted from methodologies used to evaluate the efficacy of MITC-releasing compounds against soil-borne pathogens like Fusarium oxysporum.[7]
-
Pathogen Inoculum Preparation:
-
Culture the target pathogen (e.g., Fusarium oxysporum) on a suitable medium like Potato Dextrose Agar (PDA) at 25°C for 7-10 days to encourage sporulation.
-
Harvest spores (conidia) by flooding the plate with sterile distilled water and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Centrifuge the suspension to pellet the spores, wash with sterile water, and resuspend in a suitable broth (e.g., Potato Dextrose Broth).
-
Adjust the spore concentration to a desired level (e.g., 1 x 10⁶ conidia/mL) using a hemocytometer.
-
-
Soil Microcosm Setup:
-
Use a well-characterized soil, sterilized to eliminate background microflora if necessary.
-
Inoculate the soil with the prepared pathogen suspension to achieve a known starting concentration.
-
Place a known quantity of the inoculated soil into containers (e.g., glass jars).
-
-
Fumigant Application:
-
Prepare a stock solution of Metam Sodium.
-
Apply the fumigant to the soil to achieve the desired concentration of the active ingredient (MITC).
-
Seal the containers and incubate for a specified period (e.g., 7 days) at a controlled temperature.
-
Include an untreated control for comparison.
-
-
Post-Fumigation Sampling:
-
After the incubation period, open the containers in a fume hood to allow the fumigant to dissipate.
-
Collect soil samples for pathogen quantification using both culture-based and qPCR methods.
-
Quantification of Viable Pathogens by PMA-qPCR
This protocol is a generalized procedure for quantifying viable fungal pathogens in soil, based on established methods for Fusarium spp.[4]
-
Sample Preparation:
-
Weigh a known amount of soil (e.g., 1 g) and suspend it in sterile water or a buffer solution.
-
Vortex vigorously to create a homogenous suspension.
-
-
PMA Treatment:
-
To a portion of the soil suspension, add Propidium Monoazide (PMA) to a final concentration of 50 µM.
-
Incubate the samples in the dark for 10-15 minutes on ice to allow PMA to penetrate cells with compromised membranes.
-
Expose the samples to a strong light source (e.g., a halogen lamp) for 15 minutes to covalently crosslink PMA to the DNA, rendering it inaccessible for amplification.
-
-
DNA Extraction:
-
Extract total genomic DNA from both PMA-treated and non-treated soil samples using a commercial soil DNA extraction kit, following the manufacturer's instructions.
-
-
qPCR Analysis:
-
Perform qPCR using primers and a probe specific to the target pathogen.
-
The reaction mixture typically includes DNA polymerase, dNTPs, forward and reverse primers, a fluorescently labeled probe, and the extracted DNA template.
-
Use a real-time PCR instrument with a thermal cycling program appropriate for the primers and polymerase used.
-
Generate a standard curve using known concentrations of pathogen genomic DNA to quantify the amount of target DNA in the soil samples.
-
Quantification by Culture-Based Method (CFU Assay)
This is a standard dilution plating technique for enumerating viable fungal or bacterial pathogens.[7]
-
Serial Dilution:
-
Take a known weight of the soil sample (e.g., 1 g) and suspend it in a known volume of sterile water or buffer.
-
Perform a series of ten-fold dilutions of the soil suspension.
-
-
Plating:
-
Plate a known volume (e.g., 100 µL) of each dilution onto a selective agar medium for the target pathogen (e.g., Nash-Snyder medium for Fusarium).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the pathogen (e.g., 25°C) for 5-7 days or until colonies are clearly visible.
-
-
Colony Counting:
-
Count the number of colonies on the plates that have a countable number (typically 30-300 colonies).
-
Calculate the number of Colony Forming Units (CFU) per gram of the original soil sample, taking into account the dilution factor.
-
Mandatory Visualizations
References
- 1. apsnet.org [apsnet.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of culture and qPCR methods in detection of mycobacteria from drinking waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PMA-qPCR to quantify viable cells in multispecies oral biofilm after disinfectant treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Real-Time PCR Assay for the Quantification of Verticillium dahliae in Potato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ndsu.edu [ndsu.edu]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. Publication : USDA ARS [ars.usda.gov]
Safety Operating Guide
Proper Disposal of Methyl Isothiocyanate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of methyl isothiocyanate (MITC) is a critical component of laboratory safety and environmental responsibility. Adherence to proper disposal protocols is essential to mitigate the significant hazards associated with this compound and ensure regulatory compliance. This guide provides essential, immediate safety and logistical information for the operational and disposal plans of this compound.
This compound is a toxic, corrosive, and flammable compound that requires careful management as a hazardous waste.[1][2][3] Improper disposal can lead to severe health effects and environmental contamination. Therefore, all procedures involving MITC waste must be conducted with strict adherence to safety protocols and institutional and governmental regulations.
Immediate Safety and Hazard Information
Before handling this compound for any purpose, including disposal, it is imperative to be fully aware of its hazards. The following table summarizes key safety information.
| Hazard Classification | Description |
| Acute Toxicity | Toxic if swallowed, fatal in contact with skin, and toxic if inhaled.[1] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1] |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction.[1] |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects.[2] |
| Flammability | Flammable solid.[3] |
Personal Protective Equipment (PPE): When handling this compound waste, always wear appropriate PPE, including:
-
Tightly fitting safety goggles with side-shields.[1]
-
Chemical-resistant gloves (inspect before use).[1]
-
Fire/flame resistant and impervious clothing.[1]
-
A lab coat or other protective clothing.
-
In case of insufficient ventilation, wear respiratory protection.[2]
All handling and preparation for disposal of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]
Step-by-Step Disposal Procedures
The proper disposal of this compound involves treating it as hazardous waste. Never dispose of this compound down the drain or in regular trash. The following protocols outline the necessary steps for its safe management and disposal.
Waste Segregation and Collection
-
Original Container: Whenever possible, leave the this compound waste in its original container to ensure it is clearly labeled with all relevant hazard information.[2]
-
Waste Container: If transferring to a new waste container, use a designated, leak-proof, and chemically compatible container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones, corrosive, flammable).
-
No Mixing: Do not mix this compound waste with other chemical waste streams, as this can lead to dangerous reactions.[2] Isocyanates and thioisocyanates are incompatible with many classes of compounds, including amines, alcohols, acids, bases, and oxidizers, which can cause vigorous exothermic reactions.[1]
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated, and locked-up area away from incompatible materials.[1][2] The storage area should be a designated corrosives area.[4]
Disposal of Liquid and Solid Waste
Disposal of this compound waste must be handled by a licensed chemical destruction plant or an approved waste disposal facility in accordance with applicable local, state, and federal laws and regulations.[1][2]
Decontamination and Disposal of Empty Containers
-
Triple Rinse: Empty containers can be triple rinsed with an appropriate solvent (or an equivalent method).[1] The rinsate should be collected and disposed of as hazardous waste.
-
Recycling or Reconditioning: After proper decontamination, containers can be offered for recycling or reconditioning.[1]
-
Disposal: Alternatively, the decontaminated packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
Spill Cleanup and Decontamination
In the event of a this compound spill, follow these procedures:
-
Evacuate: Evacuate all non-essential personnel from the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with earth, sand, or other non-combustible material and transfer it to a suitable, sealed container for later disposal.[4][5] Use clean, non-sparking tools to collect the absorbed material.[5]
-
Decontamination: Decontamination of spilled isocyanates can be conducted using an aqueous ammonia solution (3-8% concentrated ammonia in 90-95% water).
-
Final Disposal: All materials used for cleanup must be placed in a sealed container, labeled as hazardous waste, and disposed of through a licensed waste management company.[3]
Experimental Protocol: Laboratory-Scale Neutralization
While sending MITC waste to a professional disposal facility is the standard and recommended procedure, in some instances, laboratory-scale neutralization of small quantities may be considered. This should only be performed by trained personnel with a thorough understanding of the reaction and its hazards.
Objective: To neutralize small quantities of this compound waste through basic hydrolysis.
Materials:
-
This compound waste
-
Aqueous ammonia solution (3-8%) or a dilute solution of sodium hydroxide.
-
Appropriate reaction vessel (e.g., a three-necked flask equipped with a stirrer and an addition funnel)
-
Stir plate
-
Ice bath
-
pH paper or pH meter
Procedure:
-
Setup: Perform the entire procedure in a certified chemical fume hood. Place the reaction vessel in an ice bath on a stir plate.
-
Dilution: If the waste is concentrated, it may be carefully diluted with a compatible, inert solvent to control the reaction rate.
-
Neutralization: Slowly add the aqueous ammonia or sodium hydroxide solution to the stirring this compound waste from the addition funnel. The reaction is exothermic, so maintain the temperature with the ice bath.
-
Monitoring: Monitor the pH of the reaction mixture. Continue adding the basic solution until the pH is neutral.
-
Reaction Time: Allow the mixture to stir at room temperature for a period to ensure the reaction is complete.
-
Disposal of Product: The final neutralized product should still be considered chemical waste. Collect it in a properly labeled hazardous waste container and dispose of it through your institution's environmental health and safety office.
This compound Disposal Workflow
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
